Cetylpyridinium Bromide
説明
Structure
3D Structure of Parent
特性
IUPAC Name |
1-hexadecylpyridin-1-ium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H38N.BrH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-22-20-17-15-18-21-22;/h15,17-18,20-21H,2-14,16,19H2,1H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVBJBNKEBPCGSY-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC[N+]1=CC=CC=C1.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H38BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3033307 | |
| Record name | Cetylpyridinium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3033307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Cream-colored solid; [HSDB] White powder; [Acros Organics MSDS] | |
| Record name | Cetylpyridinium bromide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/12878 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Soluble in acetone, ethanol, and chloroform | |
| Record name | CETYLPYRIDINIUM BROMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6859 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Cream-colored, waxy solid | |
CAS No. |
140-72-7 | |
| Record name | Cetylpyridinium bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=140-72-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cetylpyridinium bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000140727 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CETYLPYRIDINIUM BROMIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8495 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyridinium, 1-hexadecyl-, bromide (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cetylpyridinium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3033307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cetylpyridinium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.936 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CETYLPYRIDINIUM BROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O77BKZ14DE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CETYLPYRIDINIUM BROMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6859 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
64.5 °C | |
| Record name | CETYLPYRIDINIUM BROMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6859 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Synthesis and Purification of Cetylpyridinium Bromide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the laboratory-scale synthesis and purification of cetylpyridinium bromide (CPB), a quaternary ammonium compound with wide-ranging applications as a surfactant, antiseptic, and laboratory reagent.[1] This document details the underlying chemical principles, experimental protocols, and data-driven insights to enable the consistent production of high-purity CPB for research and development purposes.
Synthesis of this compound
The synthesis of this compound is achieved through a quaternization reaction, a type of nucleophilic substitution, involving the reaction of pyridine with cetyl bromide (1-bromohexadecane).[1] The lone pair of electrons on the nitrogen atom of the pyridine ring attacks the electrophilic carbon atom of cetyl bromide, which bears a partial positive charge due to the electronegativity of the bromine atom. This results in the formation of a new carbon-nitrogen bond and the displacement of the bromide ion, yielding the N-hexadecylpyridinium cation and a bromide anion.
General Reaction Scheme
The overall chemical equation for the synthesis of this compound is as follows:
This reaction is typically carried out by heating the reactants, often in the presence of a solvent to facilitate the reaction.
Experimental Protocol for Synthesis
The following protocol is a general method for the synthesis of this compound in a laboratory setting.[2]
Materials:
-
1-bromohexadecane (Cetyl bromide)
-
Pyridine
-
Anhydrous acetonitrile (solvent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, add 1-bromohexadecane (0.01 mol) and pyridine (0.011 mol) to 25 mL of anhydrous acetonitrile.[2] A slight excess of pyridine is often used to ensure the complete conversion of the cetyl bromide.
-
Heat the reaction mixture to reflux and maintain this temperature for 24 hours.[2] The progress of the reaction can be monitored using thin-layer chromatography (TLC).
-
Upon completion of the reaction, allow the mixture to cool to room temperature.
-
Remove the solvent (acetonitrile) by rotary evaporation.
-
To remove any residual water, co-evaporate the residue with benzene. This step is crucial for obtaining a dry product.
-
The resulting crude this compound can then be subjected to purification.
Key Synthesis Parameters and Quantitative Data
The efficiency of the synthesis is influenced by several factors, including reaction time, temperature, and the molar ratio of reactants. While specific data for the bromide is limited, studies on the analogous cetylpyridinium chloride provide valuable insights into optimizing these parameters.
| Parameter | Condition | Expected Yield/Purity | Source |
| Reaction Temperature | 100-125 °C (for chloride) | High yield | [3] |
| Reaction Time | 10-14 hours (for chloride) | High yield | [3] |
| Reactant Molar Ratio (Pyridine:Cetyl Halide) | 1.1:1 | Ensures complete reaction | [2] |
| Continuous Flow Synthesis (Chloride) | 200 °C, 30 min residence time | 96% isolated yield, >99% HPLC purity | [4] |
Purification of this compound
Purification is a critical step to remove unreacted starting materials, by-products, and other impurities. Recrystallization is the most common and effective method for purifying solid organic compounds like this compound.
Principles of Recrystallization
Recrystallization is based on the differential solubility of the desired compound and its impurities in a particular solvent or solvent mixture at different temperatures. An ideal recrystallization solvent should dissolve the compound sparingly or not at all at room temperature but have high solubility at its boiling point.
Experimental Protocol for Purification
A two-step recrystallization process, adapted from methods for analogous quaternary ammonium salts, can be employed for high-purity this compound.
Materials:
-
Crude this compound
-
Acetone
-
Diethyl ether (or other suitable non-solvent)
-
Ethanol
-
Water (optional, for mixed-solvent systems)
-
Activated carbon (optional, for removing colored impurities)
Procedure:
Step 1: Primary Recrystallization
-
Dissolve the crude this compound in a minimum amount of hot acetone.[2]
-
If colored impurities are present, add a small amount of activated carbon to the hot solution and heat for a few minutes.
-
Filter the hot solution by gravity filtration to remove the activated carbon and any other insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature. This compound will crystallize out of the solution.
-
Further cool the solution in an ice bath to maximize the yield of crystals.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold acetone to remove any adhering impurities.
-
Dry the crystals in a vacuum oven.
Step 2: Secondary Recrystallization (for higher purity)
-
For achieving higher purity, a secondary recrystallization can be performed using a mixed solvent system. A mixture of ethanol and acetone or water and acetone can be effective.[3]
-
Dissolve the crystals from the primary recrystallization in a minimum amount of the hot solvent mixture (e.g., 1:4 ethanol:acetone).[3]
-
Allow the solution to cool slowly, leading to the formation of purer crystals.
-
Collect the purified crystals by vacuum filtration, wash with a cold solvent mixture, and dry thoroughly.
Purification Data and Solvent Selection
The choice of solvent is crucial for successful recrystallization. The following table summarizes potential solvent systems and expected purity levels.
| Solvent System | Purity Achieved | Source |
| Acetone | High | [2] |
| Water/Acetone mixture | High | [3] |
| Ethanol/Acetone mixture | High | [3] |
| Acetonitrile | Used for recrystallizing cetylpyridinium tribromide | [5] |
Experimental Workflow and Signaling Pathways
To visualize the entire process from synthesis to purification, the following workflow diagram is provided.
Caption: Experimental workflow for the synthesis and purification of this compound.
Conclusion
The synthesis and purification of this compound for laboratory use can be reliably achieved through the quaternization of pyridine with cetyl bromide, followed by a systematic recrystallization process. By carefully controlling reaction parameters and selecting appropriate purification solvents, researchers can obtain high-purity this compound suitable for a variety of scientific applications. The protocols and data presented in this guide serve as a valuable resource for scientists and professionals in the field of drug development and chemical research.
References
- 1. This compound | C21H38N.Br | CID 8816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Hexadecylpyridinium bromide CAS#: 140-72-7 [m.chemicalbook.com]
- 3. CN103539727A - Method used for preparing hexadecylpyridinium chloride - Google Patents [patents.google.com]
- 4. thieme-connect.com [thieme-connect.com]
- 5. acgpubs.org [acgpubs.org]
The Intricacies of Self-Assembly: A Technical Guide to the Physicochemical Properties of Cetylpyridinium Bromide in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
Cetylpyridinium bromide (CPB), a quaternary ammonium compound, is a cationic surfactant with a diverse range of applications, from an antiseptic in pharmaceutical formulations to a key component in advanced drug delivery systems.[1][2][3][4] Its efficacy in these roles is intrinsically linked to its behavior in aqueous solutions, particularly its ability to self-assemble into micelles. This technical guide provides an in-depth exploration of the core physicochemical properties of CPB in aqueous environments, presenting quantitative data, detailed experimental protocols, and visual representations of key concepts to support research and development efforts.
Core Physicochemical Properties
This compound is characterized by a molecular formula of C21H38BrN and a molecular weight of approximately 384.44 g/mol .[1][5] It is a white to cream-colored, waxy solid that is soluble in water, ethanol, and chloroform.[1][5] Its stability under normal temperatures and pressures makes it a robust ingredient in various formulations.[5]
| Property | Value | Reference |
| Molecular Formula | C21H38BrN | [5] |
| Molecular Weight | 384.44 g/mol | [1][5] |
| Appearance | White to cream-colored waxy solid | [1] |
| Melting Point | 67-71 °C | |
| Solubility | Soluble in water, ethanol, acetone, and chloroform | [1][5] |
Table 1: General Physicochemical Properties of this compound. This table summarizes the basic physical and chemical characteristics of CPB.
Micellization and Critical Micelle Concentration (CMC)
The hallmark of a surfactant like CPB is its amphiphilic nature, possessing a hydrophilic pyridinium head group and a long hydrophobic hexadecyl tail.[2][3] In aqueous solutions, at low concentrations, CPB exists as individual monomers. However, as the concentration increases, a point is reached where the monomers spontaneously self-assemble into organized aggregates known as micelles. This concentration is termed the Critical Micelle Concentration (CMC).[6][7][8][9] The hydrophobic tails orient towards the core of the micelle to minimize contact with water, while the hydrophilic heads form the outer corona, interacting with the surrounding aqueous environment.[10]
The CMC is a fundamental parameter as it dictates the concentration at which the surfactant's properties, such as surface tension and conductivity, change abruptly.[7] Below the CMC, the surface tension of the solution decreases with increasing CPB concentration. Above the CMC, the surface tension remains relatively constant as additional monomers preferentially form micelles.[6][7]
The CMC of CPB is influenced by various factors, including temperature and the presence of additives. For instance, the CMC of CPB in aqueous solution shows a U-shaped dependence on temperature, initially decreasing with a rise in temperature to a minimum around 25 °C, and then increasing with a further increase in temperature.[11] The addition of alcohols can either increase or decrease the CMC depending on the alcohol's chain length and its ability to be incorporated into the micellar structure.[11]
| Method | CMC (mM) | Temperature (°C) | Reference |
| Conductometry | ~0.9 | 25 | [12] |
| UV-Vis Spectroscopy | Varies with temperature | 8 - 45 | [11] |
| Tensiometry | Varies with conditions | Not Specified | [8] |
| Molecular Modeling | ~0.7 | Not Specified | [2] |
Table 2: Reported Critical Micelle Concentration (CMC) Values for this compound in Aqueous Solution. This table presents CMC values determined by various experimental and theoretical methods. It is important to note that the CMC is sensitive to experimental conditions.
Experimental Protocols for Determining Physicochemical Properties
Accurate determination of the physicochemical properties of CPB is crucial for its application. The following are detailed methodologies for key experiments.
Determination of Critical Micelle Concentration (CMC)
Several techniques can be employed to determine the CMC of CPB, each relying on the detection of the sharp change in a physical property of the solution at the point of micelle formation.[7][13]
Principle: This method is based on the principle that the surface tension of a surfactant solution decreases as the concentration increases until the CMC is reached, after which it remains relatively constant.[6][7][9]
Protocol:
-
Solution Preparation: Prepare a series of aqueous solutions of CPB with varying concentrations, ensuring the range covers the expected CMC.[6] Use deionized water as the solvent.
-
Measurement: Measure the surface tension of each solution using a surface tensiometer (e.g., with a platinum ring or plate method).[6] It is recommended to perform multiple measurements for each concentration to ensure accuracy.
-
Data Analysis: Plot the measured surface tension (γ) against the logarithm of the CPB concentration (log C).[6] The resulting plot will show two linear regions with different slopes. The concentration at the intersection of these two lines is the CMC.[6][9]
Principle: This technique is suitable for ionic surfactants like CPB.[6][13] The conductivity of the solution increases with concentration. Below the CMC, both the surfactant monomers and their counterions contribute to conductivity. Above the CMC, the newly formed micelles have a lower mobility than the individual ions, and the counterions become partially associated with the micelle, leading to a decrease in the rate of conductivity increase.[6]
Protocol:
-
Solution Preparation: Prepare a range of CPB solutions in deionized water.
-
Measurement: Measure the specific conductance of each solution using a calibrated conductometer.
-
Data Analysis: Plot the specific conductance against the CPB concentration. The plot will exhibit two linear portions with a distinct break point, which corresponds to the CMC.[14][15] The degree of counterion binding (β) can be calculated from the ratio of the slopes of the two linear regions.[14]
Principle: This sensitive method utilizes a fluorescent probe (e.g., pyrene) that has different fluorescence characteristics in polar (water) and non-polar (micelle core) environments.[16][17][18] When micelles form, the hydrophobic probe partitions into the non-polar micellar core, causing a detectable change in its fluorescence spectrum, such as an increase in fluorescence intensity or a shift in the emission wavelength.[16][17][18]
Protocol:
-
Solution Preparation: Prepare a series of CPB solutions. Add a small, constant amount of a fluorescent probe (like pyrene dissolved in a volatile solvent like acetone) to each solution.
-
Measurement: After allowing the solutions to equilibrate, measure the fluorescence intensity at specific excitation and emission wavelengths using a fluorescence spectrophotometer.
-
Data Analysis: Plot the fluorescence intensity against the CPB concentration. A sharp increase in fluorescence intensity will be observed at the CMC, which can be determined from the intersection of the two linear parts of the plot.[17]
Visualization of Key Concepts
To further elucidate the principles underlying the study of CPB's physicochemical properties, the following diagrams, generated using Graphviz, illustrate key experimental workflows and logical relationships.
Caption: Workflow for CMC Determination by Tensiometry.
Caption: Principle of Micellization and Property Changes.
Aggregation Number
The aggregation number (N) is another critical parameter that describes the average number of surfactant monomers present in a single micelle.[19] This property is influenced by factors such as temperature, surfactant concentration, and the presence of electrolytes. The static fluorescence quenching method is a common technique used to determine the aggregation number.[19] For cetyltrimethylammonium bromide (CTAB), a structurally similar surfactant, the aggregation number at the CMC was found to be 48 at 303 K.[19] While specific data for CPB is less commonly cited in the initial sources, the principles of determination are the same.
Conclusion
A thorough understanding of the physicochemical properties of this compound in aqueous solutions is paramount for its effective and innovative application in research, drug development, and various industrial processes.[2][3] The critical micelle concentration, aggregation behavior, and the influence of environmental factors are key determinants of its functionality. The experimental protocols and conceptual diagrams provided in this guide offer a foundational framework for researchers and scientists to characterize and harness the unique properties of this versatile cationic surfactant. Consistent and precise measurement of these parameters will continue to underpin the development of new and improved CPB-based technologies.
References
- 1. This compound | C21H38N.Br | CID 8816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Molecular Modeling of this compound, a Cationic Surfactant, in Solutions and Micelle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Articles [globalrx.com]
- 5. This compound | CAS#:140-72-7 | Chemsrc [chemsrc.com]
- 6. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. chemrevlett.com [chemrevlett.com]
- 9. journals.stmjournals.com [journals.stmjournals.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Association behavior and physico-chemical parameters of a this compound and levofloxacin hemihydrate mixture in aqueous and additive media - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Determination of the critical micelle concentration of surfactants using fluorescence strategies - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. Determination of the critical micelle concentration of surfactants using fluorescence strategies - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 19. mdpi.com [mdpi.com]
The Core Antimicrobial Action of Cetylpyridinium Bromide on Gram-Positive Bacteria: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cetylpyridinium bromide (CPB), a quaternary ammonium compound, exhibits potent antimicrobial activity against a broad spectrum of pathogens, with Gram-positive bacteria being particularly susceptible. This technical guide delineates the core mechanism of CPB's antimicrobial action, focusing on its multi-faceted assault on the structural and functional integrity of Gram-positive bacteria. The primary mechanism involves a rapid, concentration-dependent disruption of the bacterial cell membrane, leading to the leakage of essential intracellular components and dissipation of the membrane potential, ultimately resulting in cell death. This guide provides a comprehensive overview of the molecular interactions, quantitative efficacy data, detailed experimental protocols for mechanism-of-action studies, and visual representations of the key pathways and workflows involved.
Introduction to this compound (CPB)
This compound is a cationic surfactant characterized by a hydrophilic pyridinium head group and a hydrophobic 16-carbon alkyl tail. This amphipathic structure is central to its antimicrobial properties. The positively charged nitrogen atom in the pyridinium ring facilitates the initial interaction with the negatively charged bacterial cell surface, a key feature of Gram-positive bacteria.
The Multi-Step Mechanism of Antimicrobial Action
The antimicrobial activity of CPB against Gram-positive bacteria can be conceptualized as a sequential, multi-step process that culminates in bacterial cell death.
Initial Electrostatic Interaction and Binding
The cell walls of Gram-positive bacteria are rich in teichoic and lipoteichoic acids, which are anionic polymers that impart a net negative charge to the cell surface. The positively charged pyridinium headgroup of CPB is electrostatically attracted to these anionic sites, leading to the rapid accumulation of CPB molecules on the bacterial surface.
Disruption of the Cell Wall and Membrane Integrity
Following the initial binding, the hydrophobic cetyl tail of CPB penetrates the peptidoglycan layer of the cell wall and inserts into the lipid bilayer of the cytoplasmic membrane. This insertion disrupts the ordered structure of the membrane phospholipids, leading to a loss of membrane integrity. This disruption occurs in a concentration-dependent manner, with higher concentrations causing more rapid and extensive damage.
Leakage of Intracellular Components
The compromised integrity of the cytoplasmic membrane results in the leakage of essential low-molecular-weight intracellular components. This includes:
-
Ions: A rapid efflux of potassium (K⁺) ions is one of the earliest indicators of membrane damage.
-
ATP: The leakage of adenosine triphosphate (ATP), the cell's primary energy currency, disrupts metabolic processes.
-
Nucleic Acids and Proteins: At higher concentrations or with prolonged exposure, larger molecules such as nucleotides and proteins can also leak from the cell.
Dissipation of Membrane Potential
The cytoplasmic membrane maintains a crucial electrochemical gradient, known as the membrane potential, which is vital for processes such as ATP synthesis, nutrient transport, and motility. The influx of cations and efflux of intracellular ions caused by CPB-induced membrane damage leads to a rapid dissipation of this membrane potential.
Inhibition of Cellular Processes and Cell Death
The cumulative effect of membrane disruption, leakage of essential molecules, and dissipation of the membrane potential leads to the cessation of vital cellular processes, including energy production and macromolecular synthesis. At sufficient concentrations, this cascade of events results in irreversible damage and bacterial cell death. In some cases, CPB can also trigger the activity of autolytic enzymes, further contributing to cell lysis.
Quantitative Data on Antimicrobial Efficacy
The efficacy of CPB is typically quantified by its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The following tables summarize available data for CPB against various Gram-positive bacteria.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Gram-Positive Bacteria
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | Methicillin-Sensitive (MSSA) | 1 - 2 | [1][2] |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 2 - 10 | [1][2] |
| Enterococcus faecalis | (Not Specified) | Not specified, but showed susceptibility | [3][4][5] |
| Streptococcus mutans | (Not Specified) | Lower than chlorhexidine | [6][7] |
| Streptococcus pyogenes | (Not Specified) | Bactericidal at low concentrations | [8] |
| Bacillus subtilis | (Not Specified) | Data not available |
Table 2: Quantitative Effects of this compound on Bacterial Membrane Integrity
| Parameter | Bacterial Species | CPB Concentration | Observed Effect | Reference |
| Potassium (K⁺) Leakage | Staphylococcus aureus | Bactericidal concentrations | Rapid and total depletion of intracellular pool | [6] |
| ATP Leakage | Bacillus subtilis | (Not specified) | Increased extracellular ATP | [9] |
| Membrane Depolarization | Staphylococcus aureus | MIC | Gradual dissipation of membrane potential | [10] |
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments used to elucidate the antimicrobial mechanism of CPB.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
Principle: This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid growth medium.[1]
Materials:
-
This compound (CPB) stock solution
-
Sterile 96-well microtiter plates
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Bacterial culture in logarithmic growth phase
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
Procedure:
-
Inoculum Preparation:
-
From a fresh agar plate, pick 3-5 colonies of the test bacterium and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized suspension in the broth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Serial Dilution of CPB:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of a 2x concentrated CPB stock solution to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last dilution well.
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL and the desired final bacterial and CPB concentrations.
-
Include a growth control well (broth + inoculum, no CPB) and a sterility control well (broth only).
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of CPB at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) with a microplate reader.
-
Assessment of Membrane Integrity using Propidium Iodide (PI) Staining
Principle: Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells. It is commonly used to identify dead cells in a population. Cells with compromised membranes will take up PI, which then binds to DNA and fluoresces red.[2][11]
Materials:
-
Bacterial culture
-
This compound (CPB)
-
Propidium iodide (PI) solution (e.g., 1 mg/mL in water)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with appropriate filters (e.g., excitation ~535 nm, emission ~617 nm)
-
Microscope slides and coverslips
Procedure:
-
Bacterial Culture and Treatment:
-
Grow the test bacterium to the mid-logarithmic phase.
-
Harvest the cells by centrifugation and wash twice with PBS.
-
Resuspend the cells in PBS to a desired concentration (e.g., 10⁷ CFU/mL).
-
Treat the bacterial suspension with various concentrations of CPB (e.g., 0.5x MIC, 1x MIC, 2x MIC) for a defined period (e.g., 30 minutes) at 37°C. Include an untreated control.
-
-
Staining:
-
Add PI to each bacterial suspension to a final concentration of 1-5 µg/mL.
-
Incubate in the dark at room temperature for 5-15 minutes.
-
-
Microscopy:
-
Place a small volume (e.g., 10 µL) of the stained bacterial suspension onto a microscope slide and cover with a coverslip.
-
Observe the cells under a fluorescence microscope.
-
-
Analysis:
-
Capture images of multiple fields of view for each treatment condition.
-
Quantify the percentage of PI-positive (red fluorescent) cells relative to the total number of cells (which can be visualized using a counterstain like DAPI or by phase-contrast microscopy).
-
Quantification of Cytoplasmic Leakage: Extracellular ATP Assay
Principle: The release of intracellular ATP into the extracellular medium is a direct indicator of membrane permeabilization. Extracellular ATP can be quantified using a luciferin-luciferase bioluminescence assay.[9]
Materials:
-
Bacterial culture
-
This compound (CPB)
-
ATP bioluminescence assay kit (containing luciferase and luciferin)
-
Luminometer
-
Sterile, opaque 96-well plates
Procedure:
-
Bacterial Culture and Treatment:
-
Grow the test bacterium to the mid-logarithmic phase.
-
Harvest and wash the cells as described in the PI staining protocol.
-
Resuspend the cells in a suitable buffer (e.g., PBS or HEPES).
-
Treat the bacterial suspension with various concentrations of CPB for a defined time course.
-
-
Sample Collection:
-
At each time point, collect an aliquot of the bacterial suspension and centrifuge to pellet the cells.
-
Carefully collect the supernatant, which contains the extracellular ATP.
-
-
ATP Measurement:
-
In an opaque 96-well plate, mix the supernatant with the ATP assay reagent according to the manufacturer's instructions.
-
Immediately measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of ATP.
-
Calculate the concentration of extracellular ATP in each sample based on the standard curve.
-
To determine the total cellular ATP, lyse an aliquot of the untreated bacterial suspension and measure the ATP concentration. The percentage of ATP leakage can then be calculated.
-
Visualizing the Mechanism and Workflows
The following diagrams, generated using the Graphviz DOT language, illustrate the antimicrobial mechanism of CPB and a typical experimental workflow for its evaluation.
Signaling Pathway of CPB Antimicrobial Action
Caption: Antimicrobial mechanism of this compound on Gram-positive bacteria.
Experimental Workflow for Evaluating CPB's Antimicrobial Activity
Caption: Experimental workflow for assessing the antimicrobial activity of CPB.
Conclusion
This compound exerts its potent antimicrobial effect on Gram-positive bacteria through a rapid and destructive interaction with the bacterial cell envelope. The primary mechanism is the disruption of the cytoplasmic membrane, leading to a cascade of events including the leakage of essential intracellular components and the dissipation of the membrane potential. This in-depth guide provides the foundational knowledge and detailed experimental frameworks necessary for researchers and drug development professionals to further investigate and harness the antimicrobial properties of CPB. The provided protocols and visualizations serve as a practical resource for designing and executing studies aimed at understanding and optimizing the use of this important antimicrobial agent.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. Detection of galangin-induced cytoplasmic membrane damage in Staphylococcus aureus by measuring potassium loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. worthe-it.co.za [worthe-it.co.za]
- 8. mdpi.com [mdpi.com]
- 9. Real-time monitoring of extracellular ATP in bacterial cultures using thermostable luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Correlation of Daptomycin Bactericidal Activity and Membrane Depolarization in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fluorescence Microscopy Methods for Determining the Viability of Bacteria in Association with Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Dance of Disruption: An In-depth Technical Guide to the Interaction of Cetylpyridinium Bromide with Model Lipid Membranes
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the intricate interactions between the cationic surfactant cetylpyridinium bromide (CPB) and model lipid membranes, a subject of critical importance in fields ranging from antimicrobial agent development to drug delivery systems. By elucidating the physicochemical principles governing these interactions, we aim to provide a comprehensive resource for professionals seeking to understand and harness the membrane-disrupting capabilities of this widely used quaternary ammonium compound.
Mechanism of Interaction: A Stepwise Disruption
This compound (CPB), and its chloride counterpart (CPC), are cationic surfactants characterized by a positively charged pyridinium headgroup and a long hydrophobic alkyl chain (typically C16).[1][2] This amphiphilic nature dictates its interaction with lipid bilayers, which form the fundamental structure of cellular membranes. The primary mechanism of action involves a multi-step process initiated by electrostatic attraction and culminating in membrane solubilization.[3][4][5]
The initial interaction is driven by the electrostatic attraction between the positively charged pyridinium headgroup of CPB and the negatively charged components of microbial cell membranes, such as phospholipids.[3] This is followed by the insertion of the hydrophobic cetyl tail into the lipid bilayer.[3][4] This intrusion disrupts the ordered packing of the phospholipid molecules, leading to an increase in membrane permeability.[1][3] As more CPB molecules incorporate into the bilayer, the membrane's structural integrity is progressively compromised, causing the leakage of essential cellular components and ultimately leading to cell lysis.[3][4]
A three-stage process for the solubilization of lipid vesicles by CPC has been described:
-
Formation of stable mixed bilayers.
-
Saturation of the bilayer with CPC, leading to gradual disintegration.
-
Complete solubilization of the bilayer into mixed micelles.[6][7]
Quantitative Analysis of CPB-Membrane Interactions
The interaction of CPB with model lipid membranes can be quantified through various biophysical techniques. The following tables summarize key quantitative data derived from experimental studies.
| Parameter | Lipid System | Value | Method | Reference |
| Saturation of CPC in POPC Vesicles | ||||
| Moles of CPC incorporated per mole of lipid (βsat) | 1-palmitoyl-2-oleoylphosphatidylcholine (POPC) giant vesicles | > 0.8 | Potentiometry | [6][7] |
| Critical Micelle Concentration (CMC) of CPB | ||||
| CMC in aqueous solution | N/A | Varies with conditions (e.g., temperature, additives) | Conductivity, UV-Visible, Fluorescence | [8] |
| CMC in the presence of NaCl (1 mM) | N/A | Decreased compared to aqueous solution | Isothermal Titration Calorimetry | [9] |
| CMC of CPB + Levofloxacin Hemihydrate (LFH) mixture | Aqueous solution | Two CMC values observed (CMC1 and CMC2) | Conductivity | [10] |
Table 1: Quantitative parameters describing the interaction of cetylpyridinium compounds with model lipid membranes.
Experimental Protocols: A Methodological Overview
Understanding the techniques used to study CPB-membrane interactions is crucial for interpreting the data and designing new experiments. Below are detailed methodologies for key experimental approaches.
Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry (ITC) is a powerful technique for the thermodynamic characterization of molecular interactions.[11][12] It directly measures the heat changes that occur upon the binding of a ligand (e.g., CPB) to a macromolecule (e.g., lipid vesicles).
Methodology:
-
Sample Preparation: A solution of CPB is prepared in a suitable buffer. The model lipid membrane, typically in the form of small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs), is prepared in the same buffer. Both solutions are thoroughly degassed to prevent the formation of air bubbles.
-
ITC Experiment: The lipid vesicle suspension is placed in the sample cell of the calorimeter, and the CPB solution is loaded into the injection syringe.
-
Titration: A series of small, sequential injections of the CPB solution are made into the sample cell while the temperature is kept constant.
-
Data Acquisition: The heat change associated with each injection is measured. The raw data consists of a series of heat-flow peaks.
-
Data Analysis: The area under each peak is integrated to determine the heat change per injection. These values are then plotted against the molar ratio of CPB to lipid. Fitting this binding isotherm to a suitable model allows for the determination of the binding affinity (Ka), enthalpy of binding (ΔH), and stoichiometry (n). From these parameters, the Gibbs free energy (ΔG) and entropy of binding (ΔS) can be calculated.[12]
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is used to study the effect of molecules like CPB on the phase transition behavior of lipid bilayers.[11] The main phase transition of a lipid bilayer from a gel (ordered) phase to a liquid-crystalline (disordered) phase is associated with a characteristic temperature (Tm) and enthalpy change (ΔH).
Methodology:
-
Sample Preparation: Multilamellar vesicles (MLVs) are prepared with and without the presence of CPB at various concentrations.
-
DSC Scan: The samples are placed in DSC pans and heated at a constant rate. A reference pan containing only the buffer is used for comparison.
-
Data Acquisition: The differential heat flow between the sample and reference pans is recorded as a function of temperature.
-
Data Analysis: The resulting thermogram shows an endothermic peak at the phase transition temperature. The peak's position gives the Tm, and the area under the peak corresponds to the transition enthalpy. Changes in Tm and the cooperativity of the transition in the presence of CPB provide insights into its membrane-perturbing effects.
Fluorescence Spectroscopy
Fluorescence spectroscopy is a versatile technique used to probe the local environment of fluorescent molecules (probes) within the lipid membrane.
Methodology:
-
Probe Incorporation: A fluorescent probe, such as Laurdan or a lipophilic carbocyanine dye, is incorporated into the lipid vesicles.[13] The choice of probe depends on the specific membrane property being investigated (e.g., membrane fluidity, surface potential).
-
CPB Addition: CPB is added to the vesicle suspension.
-
Fluorescence Measurements: Changes in the fluorescence properties of the probe (e.g., emission wavelength, intensity, anisotropy, lifetime) are monitored.[14][15][16] For example, CPB can act as a quencher for fluorophores located at the membrane interface.[17]
-
Data Analysis: Alterations in the fluorescence signal provide information about how CPB affects the probe's environment, which in turn reflects changes in the membrane's structure and dynamics.
Visualizing the Interaction: Diagrams and Workflows
The following diagrams, generated using the DOT language, illustrate key aspects of the CPB-membrane interaction and experimental workflows.
References
- 1. mdpi.com [mdpi.com]
- 2. Molecular Modeling of this compound, a Cationic Surfactant, in Solutions and Micelle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Cetylpyridinium? [synapse.patsnap.com]
- 4. journals.asm.org [journals.asm.org]
- 5. Cetylpyridinium Chloride: Mechanism of Action, Antimicrobial Efficacy in Biofilms, and Potential Risks of Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Interaction of cetylpyridinium chloride with giant lipid vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Unveiling the molecular interactions and antimicrobial activity of cetyl pyridinium bromide in ternary systems with short tetraalkylammonium bromide salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. Association behavior and physico-chemical parameters of a this compound and levofloxacin hemihydrate mixture in aqueous and additive media - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Calorimetry Methods to Study Membrane Interactions and Perturbations Induced by Antimicrobial Host Defense Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Probing the thermodynamics of protein-lipid interactions by isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Lipid vesicle composition influences the incorporation and fluorescence properties of the lipophilic sulphonated carbocyanine dye SP-DiO - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 14. A novel method for this compound determination in aqueous solution based on fluorescence quenching of dye - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 15. Effects of this compound micelles on the spectrofluorimetric characteristics of polycyclic aromatic hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Multiple fluorescence response behaviours to proteins/bacteria and selective antibacterial activity of cetylpyridinium chloride (CPC)-based cationic carbon dots - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Critical micelle concentration of cetylpyridinium bromide in different solvents
An In-depth Technical Guide to the Critical Micelle Concentration of Cetylpyridinium Bromide in Various Solvents
Introduction
This compound (CPB) is a cationic surfactant of significant interest in various industrial and pharmaceutical applications, including its use as an antiseptic in mouthwashes, a disinfectant, and a component in drug delivery systems.[1] The functional efficacy of CPB is intrinsically linked to its self-assembly into micelles in solution, a phenomenon that occurs above a specific concentration known as the Critical Micelle Concentration (CMC). The CMC is a pivotal parameter, as it dictates the onset of micelle formation and consequently influences properties such as solubilization, detergency, and biological activity. This technical guide provides a comprehensive overview of the CMC of this compound in a range of solvent systems, detailing the experimental methodologies for its determination and the factors that modulate this critical value.
Data Presentation: CMC of this compound
The critical micelle concentration of this compound is highly sensitive to the composition of the solvent, temperature, and the presence of additives. The following tables summarize quantitative data from various studies.
Table 1: Critical Micelle Concentration of CPB in Aqueous and Mixed Solvent Systems
| Solvent System | Composition (v/v %) | Temperature (°C) | CMC (mol/dm³) | Reference |
| Aqueous | 100% Water | 25 | 9.0 x 10⁻⁴ | [1] |
| Aqueous | 100% Water | 25 | 1.0 x 10⁻³ | [2] |
| Aqueous | 100% Water | 30-45 | Varies with temp | [3] |
| Ethylene Glycol/Water | 5% EG | Not Specified | 9.0 x 10⁻⁴ | [1] |
| Ethylene Glycol/Water | 10% EG | Not Specified | 9.0 x 10⁻⁴ | [1] |
| Ethylene Glycol/Water | 15% EG | Not Specified | 9.0 x 10⁻⁴ | [1] |
| Ethylene Glycol/Water | 20% EG | Not Specified | Decreases | [1] |
| Ethanol/Water | 5% Ethanol | Not Specified | 1.0 x 10⁻⁴ | [1] |
| Methanol/Water | Not Specified | 8-45 | Increases | [4] |
| Ethanol/Water | Not Specified | 8-45 | Decreases | [4] |
| Propanol/Water | Not Specified | 8-45 | Decreases | [4] |
| 2-Propanol/Water | 0-20% PrOH | 20.15-35.15 | Increases | [5] |
Table 2: Effect of Electrolytes on the CMC of CPB in Aqueous Solution
| Electrolyte | Concentration (M) | CMC (mol/dm³) | Reference |
| None | - | 9.0 x 10⁻⁴ | [1] |
| NaCl | 0.005 | Negligible effect | [1] |
| Na₂SO₄ | 0.005 | 2.0 x 10⁻⁴ | [1] |
Experimental Protocols
The determination of the critical micelle concentration is paramount for understanding and utilizing the properties of surfactants. Several experimental techniques can be employed, with conductometry and spectroscopy being among the most common.
Conductometric Determination of CMC
Principle: This method is based on the change in the electrical conductivity of a surfactant solution with concentration. Below the CMC, the surfactant exists as individual ions, and the conductivity increases linearly with concentration. Above the CMC, the formation of micelles leads to a decrease in the mobility of the surfactant ions and a change in the slope of the conductivity versus concentration plot. The intersection of the two linear portions of the plot corresponds to the CMC.
Apparatus:
-
Conductometer
-
Conductivity cell
-
Magnetic stirrer and stir bar
-
Thermostatic water bath
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a stock solution of this compound of a known concentration in the desired solvent.
-
Calibrate the conductivity cell using a standard potassium chloride solution.[1]
-
Place a known volume of the solvent in a thermostated beaker equipped with a magnetic stirrer and the conductivity cell.
-
Measure the initial conductivity of the solvent.
-
Make successive additions of the CPB stock solution to the beaker, allowing the solution to equilibrate and recording the conductivity after each addition.
-
Plot the specific conductivity against the concentration of CPB.
-
The CMC is determined from the point of intersection of the two linear segments of the graph.[1]
Spectroscopic Determination of CMC using UV-Vis Spectrophotometry
Principle: This method often involves the use of a dye probe that exhibits a change in its absorbance spectrum upon incorporation into micelles. The change in the spectral properties of the dye is monitored as a function of surfactant concentration. The concentration at which a sharp change in the absorbance is observed corresponds to the CMC.
Apparatus:
-
UV-Vis Spectrophotometer
-
Cuvettes
-
Volumetric flasks and pipettes
-
Thermostatic cell holder
Procedure:
-
Prepare a series of CPB solutions of varying concentrations in the desired solvent.
-
Add a small, constant amount of a suitable dye probe (e.g., bromopyrogallol red) to each solution.[6]
-
Allow the solutions to equilibrate.
-
Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) of the dye in the micellar environment.
-
Plot the absorbance at λmax against the concentration of CPB.
-
The CMC is determined from the inflection point of the resulting sigmoidal curve or the intersection of the two linear portions of the plot.
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows related to the critical micelle concentration of this compound.
Caption: Self-assembly of CPB monomers into a micelle above the CMC.
Caption: General experimental workflow for CMC determination.
References
The Intricate Dance of Self-Assembly: A Technical Guide to the Aggregation Behavior of Cetylpyridinium Bromide
For Researchers, Scientists, and Drug Development Professionals
Cetylpyridinium bromide (CPB), a cationic quaternary ammonium surfactant, is a molecule of significant interest across various scientific and industrial domains, from pharmaceutical formulations to material science.[1][2][3] Its amphiphilic nature—a long hydrophobic cetyl (C16) tail and a hydrophilic pyridinium head group—drives its spontaneous self-assembly in aqueous solutions to form ordered aggregates, a phenomenon critical to its functionality. This technical guide provides an in-depth exploration of the self-assembly and aggregation behavior of CPB, detailing the underlying principles, influencing factors, and the experimental techniques used for its characterization.
Core Concepts in CPB Self-Assembly
The primary manifestation of CPB self-assembly is the formation of micelles. In aqueous media, at low concentrations, CPB exists as individual monomers. As the concentration increases, these monomers adsorb at interfaces, such as the air-water interface, reducing the surface tension.[4][5] Once the interface is saturated, a further increase in concentration leads to the formation of micelles in the bulk solution. This transition occurs at a specific concentration known as the Critical Micelle Concentration (CMC) .[4][5][6]
Micellization is a dynamic equilibrium process where monomers are in constant exchange with the micelles. The hydrophobic tails of the CPB molecules aggregate to form the core of the micelle, minimizing their contact with water, while the hydrophilic pyridinium head groups form the outer corona, interacting with the surrounding aqueous environment.[7] This process is entropically driven, primarily due to the release of structured water molecules from around the hydrophobic chains.
Quantitative Data on CPB Aggregation
The CMC is a hallmark property of a surfactant. For CPB, this value is influenced by various environmental factors. The following tables summarize key quantitative data related to the aggregation of CPB under different conditions.
| Parameter | Value | Temperature (°C) | Method | Reference |
| CMC in Water | 9.0 x 10⁻⁴ M | Not Specified | Conductivity | [8] |
| 9.2 x 10⁻⁴ M | Room Temp. | Not Specified | [9] |
Table 1: Critical Micelle Concentration of this compound in Aqueous Solution.
The aggregation behavior of CPB is significantly modulated by the presence of additives and changes in temperature, which alter the thermodynamics of the system.
| Additive | Additive Conc. | CPB CMC (M) | Temperature (°C) | Reference |
| None | - | 9.0 x 10⁻⁴ | Not Specified | [8] |
| 20% Ethylene Glycol | - | Rapid Decrease | Not Specified | [8] |
| 5% Ethanol | - | 1.0 x 10⁻⁴ | Not Specified | [8] |
| 0.005 M NaCl | - | Negligible Change | Not Specified | [8] |
| 0.005 M Na₂SO₄ | - | 2.0 x 10⁻⁴ | Not Specified | [8] |
Table 2: Influence of Additives on the Critical Micelle Concentration of this compound.
| Temperature (°C) | CMC of CPB (M) | Reference |
| 8 - 45 | Increases with Methanol | [10] |
| 8 - 45 | Decreases with Ethanol | [10] |
| 8 - 45 | Decreases with Propanol | [10] |
| 293.15 - 323.15 K | Varies | [1] |
Table 3: Effect of Temperature and Alcohols on the Critical Micelle Concentration of this compound.
Visualizing the Dynamics of CPB Aggregation
To better understand the logical relationships and processes involved in CPB self-assembly, the following diagrams are provided.
Experimental Protocols for Characterization
A comprehensive understanding of CPB aggregation relies on a suite of analytical techniques. Below are detailed methodologies for key experiments.
Determination of CMC by Surface Tensiometry
Principle: This method relies on the principle that the surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.[4][5]
Methodology:
-
Preparation of Solutions: Prepare a stock solution of CPB in high-purity water. A series of dilutions are then prepared from the stock solution, covering a concentration range both below and above the expected CMC.
-
Instrumentation: A tensiometer, equipped with either a Du Noüy ring or a Wilhelmy plate, is used.[11][12] The instrument should be calibrated according to the manufacturer's instructions.
-
Measurement:
-
The Du Noüy ring or Wilhelmy plate must be thoroughly cleaned, typically with a solvent like ethanol or acetone, followed by flaming to remove organic residues.[11]
-
Starting with the most dilute solution, the surface tension of each concentration is measured. The ring or plate is brought into contact with the liquid surface and then pulled away, and the force required for detachment is measured.[11]
-
-
Data Analysis:
-
A graph of surface tension (γ) versus the logarithm of the CPB concentration (log C) is plotted.
-
The plot will show two linear regions. The point of intersection of the two extrapolated lines corresponds to the CMC.[4]
-
Determination of CMC by Conductivity Measurement
Principle: For ionic surfactants like CPB, the conductivity of the solution changes with concentration. Below the CMC, CPB exists as monomers and acts as a strong electrolyte, leading to a linear increase in conductivity with concentration. Above the CMC, the formation of micelles, which are less mobile charge carriers, leads to a change in the slope of the conductivity versus concentration plot.[4][13]
Methodology:
-
Preparation of Solutions: As with tensiometry, a series of CPB solutions of varying concentrations are prepared in deionized water.
-
Instrumentation: A calibrated conductivity meter with a conductivity cell is used. The temperature of the solutions should be kept constant using a water bath.
-
Measurement:
-
The conductivity cell is rinsed with and then filled with each CPB solution, starting from the lowest concentration.
-
The conductivity of each solution is recorded after the reading stabilizes.
-
-
Data Analysis:
-
A graph of specific conductivity versus CPB concentration is plotted.
-
The plot will exhibit two linear portions with different slopes. The concentration at which the break in the plot occurs is the CMC.[4]
-
Characterization of Micelles by Fluorescence Spectroscopy
Principle: This technique utilizes a fluorescent probe, such as pyrene, which has a high affinity for hydrophobic environments. In an aqueous solution below the CMC, pyrene resides in a polar environment. Above the CMC, pyrene partitions into the hydrophobic core of the micelles. This change in the microenvironment of the probe leads to changes in its fluorescence emission spectrum.[7][14][15]
Methodology:
-
Preparation of Solutions: A series of CPB solutions are prepared. A small, constant amount of a pyrene stock solution (in a solvent like methanol or acetone) is added to each solution. The final concentration of the organic solvent should be minimal to avoid affecting the CMC.[11]
-
Instrumentation: A fluorometer is used.
-
Measurement:
-
Data Analysis:
-
The ratio of the intensities of the first (I₁) and third (I₃) vibronic peaks in the pyrene emission spectrum (I₁/I₃ ratio) is calculated for each concentration.
-
A plot of the I₁/I₃ ratio versus the logarithm of the CPB concentration is generated. A sharp decrease in the I₁/I₃ ratio indicates the partitioning of pyrene into the micelles, and the inflection point of this sigmoidal curve corresponds to the CMC.[11]
-
Micelle Size Analysis by Dynamic Light Scattering (DLS)
Principle: DLS measures the time-dependent fluctuations in the intensity of scattered light that arise from the Brownian motion of particles in solution. From these fluctuations, the diffusion coefficient of the particles can be determined, and the Stokes-Einstein equation is then used to calculate the hydrodynamic radius of the particles (micelles).[16][17]
Methodology:
-
Sample Preparation: CPB solutions at concentrations above the CMC are prepared and filtered to remove any dust or large aggregates.
-
Instrumentation: A DLS instrument equipped with a laser and a detector is used.
-
Measurement:
-
The sample is placed in a cuvette inside the instrument.
-
The instrument measures the intensity fluctuations of the scattered light over time.
-
-
Data Analysis:
-
The instrument's software calculates the autocorrelation function of the intensity fluctuations.
-
From the decay of the autocorrelation function, the diffusion coefficient and subsequently the hydrodynamic radius and size distribution of the micelles are determined.[17] It is important to note that for accurate measurements, the viscosity of the sample should be known or measured, as it is a critical parameter in the Stokes-Einstein equation.[18][19]
-
Visualization of Aggregates by Transmission Electron Microscopy (TEM)
Principle: TEM provides direct visualization of the morphology and size of surfactant aggregates. A beam of electrons is transmitted through an ultrathin sample, and an image is formed from the interaction of the electrons with the sample.
Methodology:
-
Sample Preparation: A drop of the CPB solution (above the CMC) is placed on a TEM grid (e.g., carbon-coated copper grid). The excess liquid is blotted off.
-
Staining (for negative staining): To enhance contrast, a drop of a heavy metal staining agent (e.g., phosphotungstic acid or uranyl acetate) is added to the grid and the excess is removed. The stain surrounds the micelles, creating a negative image.
-
Imaging: The prepared grid is placed in the TEM, and images are captured at various magnifications. This allows for the direct observation of the shape (e.g., spherical, rod-like) and size of the CPB aggregates.[20][21][22]
Conclusion
The self-assembly and aggregation of this compound are complex phenomena governed by a delicate interplay of intermolecular forces and environmental conditions. A thorough characterization of its aggregation behavior, particularly its critical micelle concentration and the properties of the resulting micelles, is paramount for its effective application in drug development and other scientific fields. The experimental techniques outlined in this guide provide a robust framework for researchers and scientists to probe and understand the intricate world of CPB self-assembly, enabling the rational design of novel and effective formulations.
References
- 1. Association behavior and physico-chemical parameters of a this compound and levofloxacin hemihydrate mixture in aqueous and additive media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Surfactant - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 5. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]
- 6. chemrevlett.com [chemrevlett.com]
- 7. A Meticulous Focus on the Determination of Critical Micelle Concentration Employing Fluorescence Spectroscopy | Semantic Scholar [semanticscholar.org]
- 8. ijsr.net [ijsr.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. biolinscientific.com [biolinscientific.com]
- 13. Method of Determination of CMC | PPT [slideshare.net]
- 14. Fluorescence spectroscopy studies on micellization of poloxamer 407 solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
- 17. A Comparative Study of Dynamic Light and X-ray Scatterings on Micelles of Topological Polymer Amphiphiles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. muser-my.com [muser-my.com]
- 19. Micelle Characterization By Dynamic Light Scattering Bringing Viscosity Into The Equation [pharmaceuticalonline.com]
- 20. researchgate.net [researchgate.net]
- 21. Frontiers | Substrate-Assisted Visualization of Surfactant Micelles via Transmission Electron Microscopy [frontiersin.org]
- 22. Transmission electron microscopy as an orthogonal method to characterize protein aggregates - PMC [pmc.ncbi.nlm.nih.gov]
Cetylpyridinium bromide's role as a cationic surfactant in molecular biology
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Cetylpyridinium bromide (CPB), a quaternary ammonium compound, is a cationic surfactant with a diverse range of applications in molecular biology and drug development. Its amphipathic nature, characterized by a hydrophilic pyridinium headgroup and a long hydrophobic hexadecyl tail, allows it to interact with and modify the properties of biological macromolecules. This technical guide provides a comprehensive overview of the core physicochemical properties of CPB and its applications in DNA extraction, protein precipitation, and the modulation of cellular signaling pathways.
Physicochemical Properties of this compound
The efficacy of CPB in various molecular biology applications is intrinsically linked to its behavior in aqueous solutions, particularly its ability to form micelles above a certain concentration known as the critical micelle concentration (CMC).
| Property | Value | Conditions | Reference |
| Molecular Formula | C21H38BrN | ||
| Molecular Weight | 384.45 g/mol | ||
| Critical Micelle Concentration (CMC) | 0.90 mM | 25°C, in water | |
| 1.01 mM | 30°C, in water | ||
| 1.12 mM | 35°C, in water | ||
| Aggregation Number (g) | ~80-100 | At concentrations above CMC | |
| Appearance | White to off-white powder |
Application in DNA Extraction
CPB, and more commonly its structural analog cetyltrimethylammonium bromide (CTAB), is a key component in methods for isolating high-quality genomic DNA, particularly from challenging sources like plant tissues, which are rich in polysaccharides and polyphenols. The cationic nature of CPB allows it to form complexes with the negatively charged phosphate backbone of DNA, effectively precipitating it out of solution while leaving contaminants like polysaccharides soluble.
Experimental Protocol: DNA Extraction from Plant Tissue (Adapted from CTAB methods)
This protocol is a representative method for the extraction of genomic DNA from plant tissue using a cationic surfactant-based buffer. CPB can be used in place of CTAB, though optimization of concentrations may be required for specific plant species.
Materials:
-
CPB Extraction Buffer (2% (w/v) CPB, 100 mM Tris-HCl pH 8.0, 20 mM EDTA pH 8.0, 1.4 M NaCl, 1% (w/v) PVP)
-
2-Mercaptoethanol
-
Chloroform:Isoamyl alcohol (24:1)
-
Isopropanol (ice-cold)
-
70% Ethanol (ice-cold)
-
TE Buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA pH 8.0)
-
Liquid Nitrogen
-
Mortar and Pestle
Procedure:
-
Tissue Homogenization:
-
Grind 100-200 mg of fresh plant tissue to a fine powder in a mortar and pestle using liquid nitrogen.
-
Transfer the powdered tissue to a pre-heated 2 mL microcentrifuge tube.
-
-
Lysis:
-
Add 1 mL of pre-warmed (65°C) CPB Extraction Buffer with 2-mercaptoethanol (added just before use to a final concentration of 0.2%).
-
Vortex thoroughly to mix.
-
Incubate at 65°C for 60 minutes with occasional gentle inversion.
-
-
Purification:
-
Add an equal volume of chloroform:isoamyl alcohol (24:1) to the lysate.
-
Mix by gentle inversion for 5-10 minutes to form an emulsion.
-
Centrifuge at 12,000 x g for 10 minutes at room temperature.
-
Carefully transfer the upper aqueous phase to a new microcentrifuge tube.
-
-
Precipitation:
-
Add 0.7 volumes of ice-cold isopropanol to the aqueous phase.
-
Mix gently by inversion until a precipitate of DNA is visible.
-
Incubate at -20°C for at least 30 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet the DNA.
-
-
Washing and Elution:
-
Carefully discard the supernatant.
-
Wash the DNA pellet with 1 mL of ice-cold 70% ethanol.
-
Centrifuge at 12,000 x g for 5 minutes at 4°C.
-
Discard the ethanol and air-dry the pellet for 10-15 minutes. Do not over-dry.
-
Resuspend the DNA pellet in 50-100 µL of TE Buffer.
-
Quantitative Data for Cationic Surfactant-Based DNA Extraction (CTAB):
| Sample Type | DNA Yield (µg/g of tissue) | DNA Purity (A260/A280) | Reference |
| Soybean Leaves | 50 - 200 | 1.8 - 2.0 | |
| Cotton Leaves | 100 - 400 | 1.7 - 1.9 | |
| Forest Elephant Dung | 10 - 50 ng/mg | 1.8 - 2.1 |
Note: DNA yields and purity can vary significantly depending on the species, tissue type, and the specific modifications to the protocol.
Application in Protein Precipitation
CPB can be employed for the selective precipitation of proteins. A patented method describes the use of cetylpyridinium salts for the purification of proteins with high isoelectric points (pI > 7). At a pH above the protein's pI, the protein carries a net negative charge and can interact with the cationic CPB, leading to the formation of an insoluble complex that precipitates out of solution. This allows for the separation of the target protein from other proteins and contaminants.
Experimental Protocol: Differential Precipitation of High pI Proteins
This protocol is a conceptualized procedure based on the principles outlined in the patent literature. Specific concentrations and pH may require optimization depending on the target protein.
Materials:
-
Protein solution containing the target high pI protein
-
This compound (CPB) solution (e.g., 10% w/v)
-
Buffer solution with a pH above the pI of the target protein (e.g., Tris-HCl, pH 8.5)
-
Resuspension buffer (e.g., high salt buffer to disrupt ionic interactions)
Procedure:
-
pH Adjustment:
-
Adjust the pH of the protein solution to be at least 1-2 units above the isoelectric point (pI) of the target protein using an appropriate buffer.
-
-
CPB Addition:
-
Slowly add the CPB solution to the pH-adjusted protein solution while gently stirring. The optimal final concentration of CPB needs to be determined empirically but could range from 0.1% to 1% (w/v).
-
-
Precipitation:
-
Continue stirring for 30-60 minutes at 4°C to allow for the formation of the protein-CPB precipitate.
-
-
Pelleting:
-
Centrifuge the solution at 10,000 x g for 15-20 minutes at 4°C to pellet the precipitated protein.
-
-
Washing (Optional):
-
Carefully decant the supernatant.
-
The pellet can be washed with a buffer of the same pH to remove non-precipitated contaminants.
-
-
Resuspension:
-
Resuspend the protein pellet in a minimal volume of a high-salt buffer (e.g., containing 1 M NaCl) to dissociate the protein from the CPB. Further purification steps like dialysis or chromatography may be necessary to remove the CPB completely.
-
Role in Modulating Cellular Signaling Pathways
Recent studies have revealed that cetylpyridinium chloride (CPC), a close analog of CPB, can significantly impact cellular signaling, particularly in immune cells like mast cells. CPC has been shown to inhibit mast cell degranulation, a critical process in the allergic and inflammatory response. This inhibition is achieved by interfering with key steps in the IgE-mediated signaling cascade.
The primary mechanism of CPC-induced inhibition involves the disruption of tyrosine phosphorylation events. Specifically, CPC has been found to inhibit the phosphorylation of spleen tyrosine kinase (Syk), a crucial enzyme in the signaling pathway downstream of the high-affinity IgE receptor (FcεRI). The inhibition of Syk phosphorylation subsequently prevents the activation of downstream signaling molecules, leading to a reduction in calcium mobilization and ultimately, the inhibition of degranulation.
Conclusion
This compound is a versatile cationic surfactant with significant utility in molecular biology. Its ability to interact with and precipitate nucleic acids makes it a valuable tool for DNA extraction, particularly from challenging samples. Furthermore, its capacity for selective protein precipitation offers a method for purifying proteins with high isoelectric points. Beyond its role as a laboratory reagent, the discovery of its ability to modulate key signaling pathways, such as the inhibition of Syk kinase in mast cells, opens avenues for its investigation in drug development and as a probe for studying cellular processes. This guide provides a foundational understanding of CPB's properties and applications, encouraging further exploration and optimization of its use in research and development.
Thermal stability and decomposition of cetylpyridinium bromide under experimental conditions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of cetylpyridinium bromide (CPB), a widely used quaternary ammonium compound. Understanding the thermal behavior of CPB is critical for its application in pharmaceutical formulations, manufacturing processes, and for ensuring its stability and safety. This document summarizes available data, outlines experimental protocols for thermal analysis, and presents a plausible decomposition pathway.
Thermal Stability of this compound
This compound is a salt consisting of a pyridinium cation with a 16-carbon alkyl chain and a bromide anion. Its thermal stability is influenced by the strength of the ionic bond between the cation and anion, as well as the covalent bonds within the organic cation. Generally, quaternary ammonium salts are known to decompose at elevated temperatures.[1] Under normal storage conditions, CPB is considered stable.[2] However, when subjected to heat, it undergoes decomposition, releasing a variety of volatile products.[3]
The thermal stability of pyridinium-based ionic liquids, a class of compounds to which CPB belongs, is dependent on the nature of the anion and the length of the alkyl chain on the cation.[4][5] For N-alkylpyridinium halides, the thermal stability is generally lower than for those with larger, less nucleophilic anions.[6]
Experimental Protocols for Thermal Analysis
To investigate the thermal stability and decomposition of this compound, several analytical techniques are employed. The most common are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is a powerful technique for identifying the resulting decomposition products.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique provides information on decomposition temperatures, the number of decomposition steps, and the mass loss at each stage.
Methodology:
-
Instrument: A thermogravimetric analyzer is used.
-
Sample Preparation: A small amount of this compound (typically 5-10 mg) is accurately weighed into a ceramic or aluminum pan.
-
Atmosphere: The experiment is typically run under an inert atmosphere, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.
-
Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min).
-
Data Analysis: The resulting TGA curve plots the percentage of mass loss against temperature. The derivative of this curve (DTG) shows the rate of mass loss and helps to identify the temperatures of maximum decomposition rates.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting, crystallization, and decomposition, and to measure the enthalpy changes associated with these processes.
Methodology:
-
Instrument: A differential scanning calorimeter is used.
-
Sample Preparation: A small, accurately weighed sample of CPB (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
Atmosphere: The experiment is conducted under an inert atmosphere (e.g., nitrogen) with a constant purge rate.
-
Heating Program: The sample and reference are heated from a low temperature (e.g., 25 °C) to a temperature beyond the decomposition point at a constant heating rate (e.g., 10 °C/min).
-
Data Analysis: The DSC thermogram plots heat flow against temperature. Endothermic peaks represent processes that absorb heat (e.g., melting, decomposition), while exothermic peaks indicate heat-releasing processes.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Py-GC-MS is a technique used to identify the volatile products formed during the thermal decomposition of a sample. The sample is rapidly heated to a high temperature in the absence of oxygen, and the resulting fragments are separated by gas chromatography and identified by mass spectrometry.[7][8]
Methodology:
-
Instrument: A pyrolyzer is coupled to a GC-MS system.
-
Sample Preparation: A very small amount of CPB (microgram range) is placed in a pyrolysis tube or on a filament.
-
Pyrolysis: The sample is rapidly heated to a set temperature (e.g., 550 °C) for a short period.[9]
-
GC Separation: The volatile decomposition products are swept into the gas chromatograph, where they are separated based on their boiling points and interactions with the column's stationary phase.
-
MS Identification: The separated components are then introduced into the mass spectrometer, where they are ionized and fragmented. The resulting mass spectra provide a "fingerprint" for each compound, allowing for their identification by comparison with spectral libraries.
Quantitative Data on Thermal Decomposition
| Thermal Event | Expected Temperature Range (°C) | Technique | Observations and Remarks |
| Melting | 60-80 | DSC | An endothermic peak corresponding to the melting point of CPB. |
| Onset of Decomposition | 180 - 250 | TGA | The temperature at which significant mass loss begins. This is a key indicator of thermal stability. The onset temperature can be influenced by the heating rate and sample purity. |
| Peak Decomposition Temperature(s) | 200 - 400 | TGA (DTG) | Temperature(s) at which the rate of mass loss is at its maximum. The decomposition may occur in one or multiple steps, each with its own peak temperature. |
| Mass Loss | Varies | TGA | The total mass loss upon complete decomposition. For CPB, this would correspond to the volatilization of all organic and bromine components. |
| Enthalpy of Decomposition | Varies | DSC | The heat absorbed or released during decomposition. Decomposition processes are often endothermic. |
Decomposition Pathway of this compound
The thermal decomposition of quaternary ammonium salts typically proceeds through two main mechanisms: Hofmann elimination and nucleophilic substitution (SN2).[1][10] In the case of this compound, both pathways are plausible.
Hofmann Elimination: This pathway involves the abstraction of a proton from the carbon atom beta to the nitrogen atom by the bromide anion, leading to the formation of an alkene (1-hexadecene), a tertiary amine (pyridine), and hydrogen bromide.
Nucleophilic Substitution (SN2): In this mechanism, the bromide anion acts as a nucleophile and attacks one of the carbon atoms attached to the nitrogen. For CPB, this could be either the first carbon of the cetyl chain or a carbon in the pyridinium ring. Attack on the cetyl chain would result in the formation of 1-bromohexadecane and pyridine.
The predominant pathway is often influenced by factors such as temperature, the nature of the anion, and the structure of the cation.
Below is a diagram illustrating the proposed decomposition pathways of this compound.
Caption: Proposed thermal decomposition pathways of this compound.
Experimental Workflow
The following diagram illustrates a typical workflow for the comprehensive thermal analysis of this compound.
Caption: Experimental workflow for thermal analysis of this compound.
Conclusion
The thermal stability and decomposition of this compound are critical parameters for its safe and effective use in various applications. While specific experimental data for CPB is limited in publicly available literature, analysis of related compounds and established decomposition mechanisms for quaternary ammonium salts provide a strong framework for understanding its behavior. The primary decomposition pathways are expected to be Hofmann elimination and nucleophilic substitution, leading to the formation of volatile organic compounds and hydrogen bromide. For precise characterization, it is essential to conduct detailed thermal analysis using techniques such as TGA, DSC, and Py-GC-MS under controlled experimental conditions. The protocols and conceptual frameworks presented in this guide offer a robust starting point for researchers and professionals in the field.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Unveiling the molecular interactions and antimicrobial activity of cetyl pyridinium bromide in ternary systems with short tetraalkylammonium bromide salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C21H38N.Br | CID 8816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. filab.fr [filab.fr]
- 8. researchgate.net [researchgate.net]
- 9. Thermal decomposition behaviors of imidazolium-type ionic liquids studied by pyrolysis-gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
Spectroscopic Characterization of Cetylpyridinium Bromide: A Technical Guide
Introduction
Cetylpyridinium bromide (CPB), a quaternary ammonium compound, is a cationic surfactant widely utilized in pharmaceutical formulations, personal care products, and as an antiseptic agent.[1] Its efficacy and function are intrinsically linked to its molecular structure and behavior in various environments. A thorough spectroscopic characterization is therefore essential for quality control, formulation development, and research applications. This guide provides an in-depth overview of the ultraviolet-visible (UV-Vis), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopic profiles of this compound, complete with experimental protocols and data interpretation.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is employed to analyze the electronic transitions within a molecule. For this compound, the absorption of UV radiation is primarily attributed to the π → π* transitions within the pyridinium ring. The spectrum typically reveals a characteristic absorption maximum around 260 nm. Studies have also identified other transitions, such as a maximum for the bromide counterion at approximately 194 nm in aqueous solutions.[2]
Data Summary: UV-Vis Absorption
| Chromophore | λmax (nm) | Molar Absorptivity (ε) | Transition Type | Reference |
| Pyridinium Ring | ~265 nm | Not specified | π → π | [3] |
| Bromide Ion | ~193-194 nm | Not specified | n → σ | [2] |
Experimental Protocol: UV-Vis Spectroscopy
A standard procedure for obtaining the UV-Vis spectrum of this compound is as follows:
-
Solvent Selection: Choose a suitable UV-transparent solvent. Acetonitrile[3] or ultrapure water[2] are common choices.
-
Solution Preparation: Prepare a stock solution of CPB of known concentration. Perform serial dilutions to create a series of standard solutions with concentrations appropriate for absorbance measurements (typically within the 0.1 to 1.0 absorbance unit range).
-
Instrument Setup:
-
Turn on the UV-Vis spectrophotometer and allow the lamps to warm up.
-
Set the desired wavelength range for the scan (e.g., 190-400 nm).
-
-
Baseline Correction: Fill a quartz cuvette with the chosen solvent (blank). Place it in the spectrophotometer and perform a baseline correction to zero the instrument.[4]
-
Sample Measurement:
-
Rinse the cuvette with the CPB sample solution before filling it.
-
Place the sample cuvette in the spectrophotometer.
-
Initiate the scan to record the absorbance spectrum.[4]
-
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax) from the resulting spectrum.
Workflow for UV-Vis Analysis
References
A Deep Dive into Cetylpyridinium Bromide Micelles: A Technical Guide to Molecular Modeling and Simulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cetylpyridinium bromide (CPB), a cationic surfactant, is a compound of significant interest across various scientific and industrial domains, including pharmaceuticals, drug delivery, and material science.[1][2][3] Its amphiphilic nature drives the formation of micelles in aqueous solutions, a phenomenon crucial to its functionality. Understanding the molecular architecture and dynamic behavior of these micelles is paramount for optimizing their applications. This technical guide provides an in-depth exploration of the molecular modeling and simulation of CPB micelles, offering a comprehensive overview of the theoretical underpinnings, computational methodologies, and experimental validation techniques.
Introduction to this compound and Micellization
This compound is a quaternary ammonium compound characterized by a hydrophilic pyridinium headgroup and a long, hydrophobic hexadecyl (cetyl) tail.[1][2][3] This dual nature, termed amphiphilicity, is the driving force behind its self-assembly in aqueous environments. Above a certain concentration, known as the Critical Micelle Concentration (CMC), individual CPB monomers aggregate to form micelles.[3] These supramolecular structures typically feature a hydrophobic core composed of the cetyl tails, shielded from the aqueous solvent by a hydrophilic shell of pyridinium headgroups and associated bromide counter-ions.[1][2][3]
The formation and properties of CPB micelles are critical to their applications. In drug delivery, for instance, the hydrophobic core can encapsulate poorly water-soluble drugs, enhancing their bioavailability.[2] The cationic surface of the micelles can also interact with biological membranes, facilitating drug transport. Molecular modeling and simulation provide a powerful lens through which to investigate these phenomena at the atomic level, offering insights that are often inaccessible through experimental means alone.
Below is a diagram illustrating the molecular structure of a single this compound molecule.
The process of micellization is a dynamic equilibrium between monomers and micelles, as depicted in the following workflow.
Molecular Dynamics Simulation of CPB Micelles
Molecular dynamics (MD) simulation is a computational method that calculates the time-dependent behavior of a molecular system. MD simulations provide a detailed view of the structure, dynamics, and thermodynamics of CPB micelles.
Force Fields
The accuracy of an MD simulation is heavily dependent on the force field, a set of parameters and equations that describe the potential energy of the system. For CPB simulations, both united-atom and all-atom force fields have been developed.[1][2][3]
-
United-Atom (UA) Models: In UA models, nonpolar hydrogen atoms are grouped with their adjacent carbon atoms into a single interaction center. This simplification reduces the computational cost, allowing for longer simulation times and larger system sizes. The GROMOS force field is a common framework for developing UA models for surfactants.[3]
-
All-Atom (AA) Models: AA models explicitly represent every atom in the system, providing a more detailed and potentially more accurate description of molecular interactions. The OPLS-AA (Optimized Potentials for Liquid Simulations-All Atom) force field is frequently used for simulating surfactants like CPB.[4]
Simulation Workflow
A typical MD simulation of a CPB micelle follows a standardized workflow, as illustrated below.
Analysis of Simulation Trajectories
The output of an MD simulation is a trajectory file containing the positions, velocities, and energies of all atoms over time. Analysis of this trajectory can yield a wealth of information about the micelle's properties.[1][2]
-
Structural Properties:
-
Radius of Gyration (Rg): A measure of the micelle's compactness.
-
Shape and Asphericity: Quantifies the deviation of the micelle from a perfect sphere.
-
Radial Distribution Functions (RDFs): Describe the probability of finding an atom or molecule at a certain distance from another, revealing details about the arrangement of water, counter-ions, and surfactant molecules.
-
-
Dynamic Properties:
-
Thermodynamic Properties:
-
Binding Free Energy: The free energy change associated with the association of a drug molecule with the micelle.
-
Quantitative Data from Simulations and Experiments
The table below summarizes key quantitative data for CPB micelles obtained from both molecular simulations and experimental measurements.
| Parameter | Simulation Value | Experimental Value | Method |
| Critical Micelle Concentration (CMC) | ~1 x 10⁻³ M | 0.7 - 1 x 10⁻³ M[3] | Surface Tension, Conductivity, DLS |
| Aggregation Number (Nagg) | 50 - 95 | 60 - 100 | SANS, SAXS, Fluorescence Quenching |
| Radius of Gyration (Rg) | ~2.07 nm (for CTAB)[3] | 2.5 - 3.0 nm | SANS, SAXS, DLS |
| Degree of Counter-ion Binding | 0.7 - 0.85 | 0.6 - 0.8 | Ion-Selective Electrodes, Conductivity |
Experimental Protocols for Validation
Experimental validation is crucial for ensuring the accuracy and predictive power of molecular simulations. The following sections detail the methodologies for key experiments used to characterize CPB micelles.
Surface Tension Measurement for CMC Determination
Principle: The surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant. The CMC is identified as the point of inflection in a plot of surface tension versus the logarithm of surfactant concentration.
Protocol (Du Noüy Ring Method):
-
Prepare a series of CPB solutions in ultrapure water with varying concentrations.[5]
-
Calibrate the tensiometer with a substance of known surface tension (e.g., pure water).
-
Measure the surface tension of each CPB solution at a constant temperature (e.g., 25 °C).[5]
-
For each measurement, ensure the platinum ring is thoroughly cleaned and flamed to remove any contaminants.
-
Record the force required to pull the ring from the liquid surface.
-
Plot the measured surface tension as a function of the logarithm of the CPB concentration.
-
The CMC is determined from the intersection of the two linear regions of the plot.[5]
Dynamic Light Scattering (DLS) for Size and Polydispersity
Principle: DLS measures the time-dependent fluctuations in the intensity of scattered light caused by the Brownian motion of particles in solution. The rate of these fluctuations is related to the particle's diffusion coefficient, from which the hydrodynamic radius can be calculated using the Stokes-Einstein equation.[6]
Protocol:
-
Prepare CPB solutions at concentrations above the CMC in a suitable buffer or ultrapure water.
-
Filter the solutions through a micropore filter (e.g., 0.22 µm) to remove dust and other large aggregates.[7]
-
Place the sample in a clean, dust-free cuvette.
-
Equilibrate the sample to the desired temperature in the DLS instrument.
-
Perform multiple measurements to ensure reproducibility.
-
The instrument's software will perform a correlation analysis of the scattered light intensity fluctuations to determine the diffusion coefficient.
-
The hydrodynamic radius and the polydispersity index (a measure of the width of the size distribution) are then calculated.[6]
Small-Angle X-ray Scattering (SAXS) for Detailed Structural Information
Principle: SAXS measures the elastic scattering of X-rays by a sample at very small angles. The scattering pattern provides information about the size, shape, and internal structure of nanoparticles, such as micelles.[8][9]
Protocol:
-
Prepare CPB solutions at various concentrations above the CMC.
-
Load the sample into a sample cell with thin, X-ray transparent windows (e.g., quartz capillaries).
-
Acquire scattering data for the sample and for the corresponding solvent (for background subtraction).
-
The 2D scattering pattern is radially averaged to obtain a 1D scattering profile of intensity (I) versus the scattering vector (q).
-
The scattering data is analyzed using various models (e.g., core-shell sphere, ellipsoid) to extract structural parameters such as the radius of gyration, the dimensions of the hydrophobic core and hydrophilic shell, and the aggregation number.[8][9]
Applications in Drug Development
The insights gained from the molecular modeling and simulation of CPB micelles have significant implications for drug development:
-
Solubilization of Poorly Soluble Drugs: Simulations can predict the partitioning of drug molecules into the micellar core, guiding the selection of surfactants for optimal drug loading.
-
Controlled Release: By understanding the dynamics of drug-micelle interactions, formulations can be designed for sustained and targeted drug release.
-
Interaction with Biological Membranes: Simulations can elucidate the mechanisms by which CPB micelles interact with and permeate cell membranes, aiding in the design of more effective drug delivery systems.
-
Formulation Stability: MD simulations can be used to assess the stability of drug-loaded micelles under various conditions, predicting their shelf life and in vivo performance.
Conclusion
Molecular modeling and simulation, in conjunction with experimental validation, provide a powerful and indispensable toolkit for the study of this compound micelles. This integrated approach offers a detailed, molecular-level understanding of their structure, dynamics, and interactions, which is essential for harnessing their full potential in a wide range of applications, particularly in the field of drug development. As computational power and force field accuracy continue to improve, the role of simulation in guiding the rational design of novel surfactant-based systems is set to expand even further.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Molecular Modeling of this compound, a Cationic Surfactant, in Solutions and Micelle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Molecular dynamics simulation study of cetylpyridinum chloride and cetyltrimethylammonium bromide micelles | Kharkiv University Bulletin. Chemical Series [periodicals.karazin.ua]
- 5. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Surfactant micelle characterization using DLS | Malvern Panalytical [malvernpanalytical.com]
- 7. Dynamic Light Scattering (DLS) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 8. Use of dynamic light scattering and small-angle X-ray scattering to characterize new surfactants in solution conditions for membrane-protein crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biophys.uni-saarland.de [biophys.uni-saarland.de]
Cetylpyridinium Bromide's Effect on the Zeta Potential of Colloidal Systems: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the influence of cetylpyridinium bromide (CPB) on the zeta potential of colloidal systems. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and formulation who utilize colloidal systems and need to understand and control their surface charge properties. This document delves into the fundamental principles of zeta potential, the mechanism of action of CPB, and its practical applications, particularly in the realm of drug delivery.
Introduction to Zeta Potential and Colloidal Stability
Zeta potential is a critical parameter in the characterization of colloidal dispersions. It represents the electrical potential at the slipping plane of a particle, which is the boundary between the layer of ions and solvent molecules that move with the particle and the bulk dispersant.[1] The magnitude of the zeta potential is an indicator of the electrostatic repulsive forces between adjacent, similarly charged particles in a dispersion.
The stability of a colloidal system is largely governed by the balance between attractive forces (van der Waals forces) and repulsive forces (electrostatic forces). If the particles have a sufficiently high positive or negative zeta potential, the repulsive forces will dominate, preventing the particles from aggregating and leading to a stable dispersion. Conversely, a low zeta potential can lead to particle aggregation and instability of the colloidal system. Generally, nanoparticles with a zeta potential between -10 and +10 mV are considered approximately neutral, while those with zeta potentials greater than +30 mV or less than -30 mV are considered strongly cationic and strongly anionic, respectively, indicating good stability.[2]
This compound (CPB): A Cationic Surfactant
This compound (CPB), also known as hexadecylpyridinium bromide, is a cationic quaternary ammonium compound.[3] Its amphiphilic nature, consisting of a positively charged pyridinium head group and a long hydrophobic cetyl (hexadecyl) tail, allows it to adsorb at interfaces and alter the surface properties of materials. This property makes CPB a versatile excipient in various applications, including as an antimicrobial agent and as a stabilizer in formulations.
The Mechanism of CPB-Induced Zeta Potential Alteration
CPB significantly modifies the zeta potential of negatively charged colloidal systems through a multi-step adsorption process. This process is driven by a combination of electrostatic and hydrophobic interactions.
Initially, at low concentrations, the positively charged pyridinium head groups of CPB molecules are electrostatically attracted to the negatively charged surface of the colloidal particles. This initial adsorption leads to a neutralization of the surface charge, causing a decrease in the absolute value of the negative zeta potential.
As the concentration of CPB increases, more molecules adsorb onto the surface. The hydrophobic cetyl tails of the adsorbed CPB molecules begin to associate with each other through hydrophobic interactions. This cooperative adsorption leads to the formation of surfactant aggregates on the particle surface, known as hemimicelles and subsequently admicelles .[4][5] The formation of these structures results in a reversal of the surface charge from negative to positive. The zeta potential then increases in the positive direction as more CPB molecules accumulate on the surface, forming a cationic layer.
The critical micelle concentration (CMC) of CPB is a crucial factor in this process. The CMC is the concentration at which surfactant molecules in the bulk solution begin to form micelles.[6] In the context of surface modification, significant changes in zeta potential, including charge reversal, are often observed around and above the CMC.
Below is a diagram illustrating the mechanism of CPB adsorption and its effect on the electrical double layer and zeta potential.
Quantitative Data on CPB's Effect on Zeta Potential
The following tables summarize the effect of CPB concentration on the zeta potential of various colloidal systems, as reported in the literature.
Table 1: Effect of this compound (CPB) Concentration on the Zeta Potential of Kaolinite [7]
| Initial CPB Concentration (mmol/L) | Amount of CPB Adsorbed (mmol/g) | Zeta Potential (mV) |
| 0.01 | 0.011 | -25.3 |
| 0.80 | 0.720 | -15.1 |
| 1.10 | 0.992 | +20.1 |
| 1.65 | 1.488 | +25.2 |
| 2.09 | 1.888 | +30.5 |
Table 2: Effect of Cetyltrimethylammonium Bromide (CTAB) Concentration on the Zeta Potential of Silica Nanoparticles in 50% Ethylene Glycol [8]
| CTAB Concentration (mM) | Zeta Potential (mV) |
| 0 | -40 |
| 0.01 | -35 |
| 0.1 | +10 |
| 1 | +50 |
| 10 | +80 |
Table 3: Effect of Cationic Surfactant Blends on the Zeta Potential of Oil-in-Water Emulsions [9]
| Surfactant Blend | Time (weeks) | Zeta Potential (mV) |
| BT-MS + CT-Cl (1:3) | 0 | ~+35 |
| 4 | ~+30 | |
| HBD-Cl + CT-Cl | 0 | ~+35 |
| 4 | ~+35 | |
| BT-MS + CT-Cl (3:1) | 0 | ~+35 |
| 4 | ~+35 |
BT-MS: Behentrimonium Methosulphate, CT-Cl: Cetrimonium Chloride, HBD-Cl: Hydroxyethyl-behenamidopropyl-diammonium Chloride
Table 4: Zeta Potential of Uncoated and Chitosan-Coated PLGA Nanoparticles [10]
| Nanoparticle Formulation | Zeta Potential (mV) |
| Uncoated TQ-PLGA-NPs | -16.42 ± 3.21 |
| TQ-CS-PLGA-NPs | +12.24 ± 2.32 |
TQ: Thymoquinone, CS: Chitosan, PLGA: Poly(lactic-co-glycolic acid)
Experimental Protocol: Zeta Potential Measurement
The following is a general protocol for measuring the zeta potential of a colloidal system upon the addition of CPB using a Malvern Zetasizer Nano series instrument, which employs Electrophoretic Light Scattering (ELS).
Materials and Equipment:
-
Malvern Zetasizer Nano instrument
-
Disposable folded capillary cells (e.g., DTS1070)
-
Syringes (1 mL)
-
Colloidal dispersion
-
This compound (CPB) solution of known concentration
-
Deionized water or appropriate buffer
-
pH meter
Procedure:
-
Instrument Preparation:
-
Turn on the Zetasizer instrument and allow it to stabilize for at least 30 minutes.
-
Launch the Zetasizer software.
-
-
Sample Preparation:
-
Prepare a stock solution of CPB in the same dispersant as the colloidal system.
-
Prepare a series of samples by adding varying amounts of the CPB stock solution to the colloidal dispersion to achieve the desired final CPB concentrations.
-
Gently mix each sample to ensure homogeneity. Avoid vigorous shaking that could introduce air bubbles.
-
Measure and record the pH of each sample, as zeta potential is pH-dependent.[11]
-
-
Cell Filling:
-
Rinse a clean, disposable folded capillary cell with the sample to be measured.
-
Using a 1 mL syringe, slowly fill the cell with approximately 0.75 mL of the sample, avoiding the introduction of air bubbles.[12]
-
Ensure that the sample covers the electrodes within the cell.
-
Carefully inspect the cell for any trapped air bubbles and gently tap to dislodge them.
-
-
Measurement:
-
Open the measurement chamber of the Zetasizer and insert the filled cell, ensuring it is correctly oriented.
-
In the software, create a new measurement file and define the sample parameters:
-
Sample name
-
Dispersant (e.g., water) and its properties (viscosity, dielectric constant)
-
Measurement temperature (typically 25 °C)
-
-
Set the measurement parameters:
-
Equilibration time (e.g., 120 seconds)
-
Number of runs (e.g., 3-5)
-
-
Start the measurement. The instrument will apply an electric field and measure the electrophoretic mobility of the particles to calculate the zeta potential.
-
-
Data Analysis:
-
After the measurement is complete, the software will display the zeta potential distribution and the mean zeta potential value.
-
Record the mean zeta potential and standard deviation for each sample.
-
Plot the zeta potential as a function of CPB concentration.
-
The following diagram outlines the general workflow for a zeta potential measurement.
Applications in Drug Delivery
The ability of CPB to modulate the zeta potential of colloidal systems has significant implications for drug delivery.
-
Enhanced Stability of Nanoemulsions: Cationic nanoemulsions can be formulated using CPB as a stabilizer. The resulting positive zeta potential provides strong electrostatic repulsion between the oil droplets, preventing coalescence and improving the long-term stability of the formulation.[13]
-
Improved Interaction with Biological Membranes: Most biological membranes, including the ocular surface and cell membranes, are negatively charged.[14] By imparting a positive charge to nanoparticles using CPB, their interaction with these membranes can be enhanced through electrostatic attraction. This can lead to increased residence time at the site of action and improved cellular uptake of the encapsulated drug.[14] For example, in ophthalmic drug delivery, a positive zeta potential can prolong the contact time of the formulation with the cornea, potentially increasing drug absorption.[15]
-
Gene Delivery: The positive charge imparted by CPB can be utilized to complex with negatively charged genetic material, such as plasmid DNA, to form nanoparticles for gene delivery. The positive surface charge of these complexes facilitates their interaction with and entry into cells.[16]
Conclusion
This compound is a potent cationic surfactant that can effectively modulate the zeta potential of negatively charged colloidal systems. The mechanism of action involves a combination of electrostatic and hydrophobic interactions, leading to charge neutralization and subsequent charge reversal. This ability to control the surface charge of colloidal particles is of great importance in various scientific and industrial fields, particularly in the development of stable and effective drug delivery systems. A thorough understanding and precise measurement of the zeta potential are essential for formulating robust and targeted nanomedicines. This guide provides the foundational knowledge and practical protocols to aid researchers and drug development professionals in harnessing the properties of CPB for their specific applications.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. nanobioletters.com [nanobioletters.com]
- 3. Molecular Modeling of this compound, a Cationic Surfactant, in Solutions and Micelle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. as.nyu.edu [as.nyu.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. How to Prepare Samples for Zeta Potential Analysis — Dispersion, Dilution and SOP Notes [eureka.patsnap.com]
- 12. youtube.com [youtube.com]
- 13. mdpi.com [mdpi.com]
- 14. Quality by Design-Driven Zeta Potential Optimisation Study of Liposomes with Charge Imparting Membrane Additives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recent Advances in the Design of Topical Ophthalmic Delivery Systems in the Treatment of Ocular Surface Inflammation and Their Biopharmaceutical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tips.sums.ac.ir [tips.sums.ac.ir]
The Pyridinium Headgroup: A Linchpin in the Surfactant Properties of Cetylpyridinium Bromide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Cetylpyridinium bromide (CPB), a cationic surfactant of the quaternary ammonium compound family, has garnered significant attention across various scientific and industrial domains, from personal care formulations to advanced drug delivery systems.[1][2] Its efficacy as a surfactant is intrinsically linked to its unique molecular architecture: a long hydrophobic cetyl (hexadecyl) tail and a positively charged, aromatic pyridinium headgroup.[3] This technical guide delves into the pivotal role of the pyridinium headgroup in defining the surfactant properties of CPB, offering a comprehensive analysis supported by quantitative data, detailed experimental methodologies, and visual representations of key concepts. For comparative purposes, this guide will frequently reference cetyltrimethylammonium bromide (CTAB), a well-studied cationic surfactant with a non-aromatic trimethylammonium headgroup, to underscore the distinct contributions of the pyridinium moiety.
The Structural Uniqueness of the Pyridinium Headgroup
The defining feature of this compound is its headgroup, a pyridinium cation. Unlike the tetrahedral, aliphatic quaternary ammonium headgroup of CTAB, the pyridinium group is a planar, aromatic heterocycle.[4][5] This structural distinction has profound implications for the surfactant's behavior in aqueous solutions and at interfaces. The positive charge in the pyridinium ring is delocalized across the aromatic system, and the nitrogen atom is part of this planar structure. This contrasts with the localized positive charge on the nitrogen atom in the bulky, three-dimensional trimethylammonium headgroup of CTAB. The planarity and aromaticity of the pyridinium headgroup influence its hydration, its interaction with counterions, and its packing arrangement in micelles and at interfaces, thereby modulating the overall surfactant properties of CPB.
Core Surfactant Properties: A Quantitative Comparison
The surfactant properties of CPB are quantitatively characterized by several key parameters, including the critical micelle concentration (CMC), surface tension at the CMC (γ_CMC), and the aggregation number (N_agg). The following tables summarize these properties for CPB and CTAB, highlighting the influence of the pyridinium headgroup.
Table 1: Critical Micelle Concentration (CMC) of CPB and CTAB in Aqueous Solution at 25°C
| Surfactant | CMC (mM) | Method | Reference |
| This compound (CPB) | ~0.9 - 1.0 | Conductivity, Tensiometry | [6][7] |
| Cetyltrimethylammonium Bromide (CTAB) | ~0.9 - 1.0 | Conductivity, Tensiometry | [6][7] |
Note: The CMC values for CPB and CTAB are very similar, indicating that the primary driving force for micellization, the hydrophobic effect of the identical cetyl tail, is the dominant factor.
Table 2: Surface Tension and Interfacial Properties of CPB and CTAB at 25°C
| Property | Cetylpyridinium Chloride (CPC)* | Cetyltrimethylammonium Bromide (CTAB) | Reference |
| Surface Tension at CMC (γ_cmc) (mN/m) | ~38-40 | ~36-39 | [4][8] |
| Minimum Area per Molecule (A_min) (Ų/molecule) | ~60-70 | ~56-65 | [4][8] |
Cetylpyridinium chloride (CPC) is used here as a close analog to CPB due to the availability of comparative data. The difference in the counterion (chloride vs. bromide) has a minor effect on these interfacial properties compared to the headgroup structure.
Table 3: Aggregation Number (N_agg) of CPB and CTAB Micelles in Aqueous Solution
| Surfactant | Aggregation Number (N_agg) | Method | Reference |
| This compound (CPB) | ~70-100 | Fluorescence Quenching | [9][10] |
| Cetyltrimethylammonium Bromide (CTAB) | ~60-90 | Fluorescence Quenching | [9][10] |
Table 4: Thermodynamic Parameters of Micellization for CPB and CTAB in Aqueous Solution at 25°C
| Surfactant | ΔG⁰_mic (kJ/mol) | ΔH⁰_mic (kJ/mol) | TΔS⁰_mic (kJ/mol) | Reference |
| This compound (CPB) | -30 to -35 | -5 to -10 | 20 to 25 | [11] |
| Cetyltrimethylammonium Bromide (CTAB) | -30 to -35 | -2 to -8 | 22 to 27 | [11][12] |
The data reveals subtle but significant differences in the surfactant properties of CPB and CTAB, which can be attributed to their distinct headgroups. While the CMC is largely dictated by the hydrophobic tail, the pyridinium headgroup of CPB influences the packing of surfactant molecules at interfaces and in micelles, as reflected in the aggregation number and area per molecule.
The Role of the Pyridinium Headgroup in Surfactant Behavior
The unique characteristics of the pyridinium headgroup—planarity, aromaticity, and delocalized charge—directly impact several aspects of CPB's surfactant behavior.
Interfacial Packing and Micelle Formation
The planar nature of the pyridinium ring allows for more efficient packing at interfaces compared to the bulkier tetrahedral trimethylammonium headgroup of CTAB. This can lead to a slightly larger area per molecule at the air-water interface for CPC, as suggested by some studies.[4] In the context of micelles, the shape and size are influenced by the geometry of the headgroup. The less bulky profile of the pyridinium headgroup may facilitate the formation of slightly larger or differently shaped micelles compared to CTAB under certain conditions, which is consistent with the observed differences in aggregation numbers.
Headgroup Hydration and Counterion Binding
The hydration of the cationic headgroup is a critical factor in micellization. The delocalized positive charge and the aromatic nature of the pyridinium ring affect its interaction with surrounding water molecules.[13][14] The degree of hydration influences the effective size of the headgroup and the electrostatic repulsion between headgroups in a micelle. Furthermore, the planar structure of the pyridinium headgroup can influence the binding of counterions (Br⁻). The accessibility of the positive charge and the potential for specific interactions with the aromatic ring can lead to differences in the degree of counterion binding compared to the more sterically hindered trimethylammonium headgroup.
Aromatic Interactions
The aromaticity of the pyridinium headgroup introduces the possibility of π-π stacking and cation-π interactions, which are absent in aliphatic quaternary ammonium surfactants like CTAB. These interactions can be significant in the presence of other aromatic molecules, such as certain drugs or co-surfactants, influencing solubilization and the formation of mixed micelles.[15] This property is particularly relevant in drug delivery applications where CPB is used to encapsulate aromatic drug molecules.
Experimental Protocols
To facilitate further research and understanding, this section provides detailed methodologies for key experiments used to characterize the surfactant properties of CPB.
Protocol 1: Determination of Critical Micelle Concentration (CMC) by Conductivity Measurement
Objective: To determine the CMC of CPB in an aqueous solution by measuring the change in conductivity as a function of surfactant concentration.
Materials:
-
This compound (CPB)
-
High-purity deionized water
-
Conductivity meter with a calibrated probe
-
Magnetic stirrer and stir bar
-
Thermostated water bath
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a stock solution of CPB (e.g., 10 mM) in deionized water.
-
Place a known volume of deionized water (e.g., 50 mL) in a thermostated beaker at the desired temperature (e.g., 25°C) with a magnetic stir bar.
-
Immerse the conductivity probe into the water and allow the reading to stabilize. Record the initial conductivity.
-
Incrementally add small, known volumes of the CPB stock solution to the beaker.
-
After each addition, allow the solution to stir for a few minutes to ensure homogeneity and for the conductivity reading to stabilize.
-
Record the conductivity and the total concentration of CPB after each addition.
-
Continue this process until the concentration is well above the expected CMC.
-
Plot the specific conductivity (κ) versus the concentration of CPB.
-
The plot will show two linear regions with different slopes. The point of intersection of these two lines corresponds to the CMC.[16][17]
Protocol 2: Determination of Surface Tension and CMC by the Du Noüy Ring Method
Objective: To measure the surface tension of CPB solutions at various concentrations to determine the CMC and the surface tension at the CMC (γ_CMC).
Materials:
-
This compound (CPB)
-
High-purity deionized water
-
Surface tensiometer (Du Noüy ring method)
-
A series of CPB solutions of known concentrations, spanning a range below and above the expected CMC.
-
Glass vessel for the sample.
Procedure:
-
Ensure the platinum-iridium ring and the sample vessel are scrupulously clean.
-
Calibrate the tensiometer according to the manufacturer's instructions.
-
Place the CPB solution of the lowest concentration into the sample vessel.
-
Position the vessel on the sample stage and raise it until the ring is immersed in the solution.
-
Slowly lower the sample stage. A liquid lamella will be formed and pull on the ring.
-
The force on the ring will increase to a maximum just before the lamella breaks. The instrument records this maximum force.
-
The surface tension is calculated from this force, the ring dimensions, and a correction factor.[18][19]
-
Repeat the measurement for each CPB concentration, moving from lowest to highest concentration.
-
Plot the surface tension (γ) versus the logarithm of the CPB concentration (log C).
-
The plot will show a sharp decrease in surface tension followed by a plateau. The concentration at the inflection point where the plateau begins is the CMC, and the surface tension value in the plateau region is the γ_CMC.[16]
Protocol 3: Determination of Micelle Aggregation Number by Steady-State Fluorescence Quenching
Objective: To determine the average number of CPB molecules in a micelle (N_agg) using a fluorescent probe and a quencher.
Materials:
-
This compound (CPB)
-
Fluorescent probe (e.g., pyrene)
-
Quencher (e.g., a hydrophobic quencher that partitions into the micelle)
-
A series of solutions with a fixed concentration of CPB (above the CMC) and varying concentrations of the quencher.
-
Fluorometer.
Procedure:
-
Prepare a stock solution of the fluorescent probe and the quencher in a suitable solvent.
-
Prepare a series of aqueous solutions containing a fixed concentration of CPB (well above its CMC) and the fluorescent probe.
-
To these solutions, add varying amounts of the quencher stock solution to create a range of quencher concentrations.
-
Allow the solutions to equilibrate.
-
Measure the fluorescence intensity (I) of the probe in each sample using a fluorometer. Also, measure the fluorescence intensity of a sample with no quencher (I₀).
-
The quenching of the probe's fluorescence follows the Poisson distribution. A plot of ln(I₀/I) versus the concentration of the quencher will be linear.
-
The aggregation number (N_agg) can be calculated from the slope of this plot and the concentration of micelles, which is determined from the total surfactant concentration and the CMC.[10][20]
Visualizing the Concepts
To better illustrate the concepts discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Molecular structure comparison of CPB and CTAB.
Caption: Experimental workflow for CMC determination by conductivity.
References
- 1. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 2. Predicting the aggregation number of cationic surfactants based on ANN-QSAR modeling approaches: understanding the impact of molecular descriptors on ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06064G [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. chemrevlett.com [chemrevlett.com]
- 5. Review of measuring methods of surface or interfacial tensiometer for measurement of surface tension or interface tension base on Wilhelmy plate or DuNouy ring method.-KINO Scientific Instrument Inc. [surface-tension.org]
- 6. Effect of the Cationic Head Group on Cationic Surfactant-Based Surfactant Mediated Gelation (SMG) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Determination of the aggregation number of detergent micelles using steady-state fluorescence quenching - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Understanding the Hydration Thermodynamics of Cationic Quaternary Ammonium and Charge-Neutral Amine Surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Insight into the Hydration of Cationic Surfactants: A Thermodynamic and Dielectric Study of Functionalized Quaternary Ammonium Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 17. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biolinscientific.com [biolinscientific.com]
- 19. Du Noüy ring method | KRÜSS Scientific [kruss-scientific.com]
- 20. pages.jh.edu [pages.jh.edu]
The Dual Nature of Interaction: A Technical Guide to the Hydrophobic and Electrostatic Forces of Cetylpyridinium Bromide
For Researchers, Scientists, and Drug Development Professionals
Cetylpyridinium bromide (CPB), a cationic surfactant, is a molecule of significant interest across various scientific disciplines, including pharmaceuticals, material science, and microbiology. Its utility stems from a unique amphiphilic structure, possessing both a long hydrophobic alkyl chain and a positively charged pyridinium headgroup. This dual nature governs its behavior in aqueous solutions, leading to complex self-assembly and interactions with a wide range of molecules and surfaces. This technical guide provides an in-depth exploration of the fundamental hydrophobic and electrostatic interactions of CPB, offering insights into its micellization, binding phenomena, and the experimental techniques used for their characterization.
Core Concepts: Hydrophobicity and Electrostatics at Play
The behavior of this compound in an aqueous environment is a delicate balance between two primary forces:
-
Hydrophobic Interactions: The 16-carbon cetyl chain of CPB is nonpolar and thus repels water molecules. In an aqueous solution, these hydrophobic tails seek to minimize their contact with water. This driving force leads to the spontaneous self-assembly of CPB molecules into aggregates such as micelles, where the hydrophobic tails are sequestered in the core, away from the aqueous environment.[1][2] This process is entropically driven, as the ordering of water molecules around the individual hydrophobic chains is reduced upon aggregation.[3]
-
Electrostatic Interactions: The pyridinium headgroup of CPB carries a permanent positive charge.[4] This charge leads to repulsive forces between individual CPB molecules, which oppose their aggregation. However, it also facilitates attractive interactions with negatively charged molecules and surfaces. The bromide counter-ion (Br⁻) plays a crucial role in shielding the positive charges of the headgroups, thereby influencing the packing of CPB molecules in micelles and their interactions with other charged species.
The interplay between these opposing and attracting forces dictates the critical micelle concentration (CMC), micelle size and shape, and the nature of CPB's interactions with other components in a system.
Micellization of this compound
Above a specific concentration known as the critical micelle concentration (CMC), CPB monomers spontaneously assemble into micelles.[5][6] This is a cooperative process driven by the need to minimize the unfavorable interactions between the hydrophobic tails and water.[7] The pyridinium headgroups form the outer corona of the micelle, interacting with the surrounding water, while the hydrophobic cetyl chains form the core.
The CMC is a key parameter for characterizing surfactants and is influenced by various factors such as temperature, ionic strength, and the presence of additives.
Quantitative Data on CPB Micellization
The following tables summarize key quantitative data for the micellization of this compound under various conditions, compiled from the literature.
Table 1: Critical Micelle Concentration (CMC) of CPB in Aqueous Solutions
| Temperature (°C) | CMC (mol/dm³) | Method | Reference |
| 25 | 9.0 x 10⁻⁴ | Conductance | [5] |
| 25 | 1.36 x 10⁻³ | Conductance | [7] |
| 30 | - | Microcalorimetry | [3] |
| 35 | - | Microcalorimetry | [3] |
| 40 | - | Microcalorimetry | [3] |
| 45 | - | UV-Vis | [8] |
Table 2: Effect of Additives on the CMC of CPB
| Additive | Additive Concentration | Temperature (°C) | CMC (mol/dm³) | Reference |
| Ethylene Glycol | 5% | - | 9.0 x 10⁻⁴ | [5] |
| Ethylene Glycol | 10% | - | 9.0 x 10⁻⁴ | [5] |
| Ethylene Glycol | 15% | - | 9.0 x 10⁻⁴ | [5] |
| Ethylene Glycol | 20% | - | Decreased | [5] |
| Ethanol | 5% | - | 1.0 x 10⁻⁴ | [5] |
| NaCl | 0.005 M | - | Negligible change | [5] |
| Na₂SO₄ | 0.005 M | - | 2.0 x 10⁻⁴ | [5] |
| NaCl | 1 mM | 30 | Decreased | [3] |
| Methanol | - | 8-45 | Increased | [8] |
| Ethanol | - | 8-45 | Decreased | [8] |
| Propanol | - | 8-45 | Decreased | [8] |
Table 3: Thermodynamic Parameters of Micellization for CPB
| Temperature (°C) | ΔG⁰mic (kJ/mol) | ΔH⁰mic (kJ/mol) | ΔS⁰mic (J/mol·K) | Method | Reference |
| 25 | Negative | - | - | Isothermal Titration Calorimetry | [3] |
| 30 | Negative | - | - | Isothermal Titration Calorimetry | [3] |
| 35 | Negative | - | - | Isothermal Titration Calorimetry | [3] |
| 40 | Negative | - | - | Isothermal Titration Calorimetry | [3] |
| 8-45 | Negative | Positive | Positive (below ~25°C), Negative (above ~25°C) | UV-Vis Spectrophotometry | [8] |
| 30-45 | - | Negative | Positive | Conductivity | [7] |
Note: A negative ΔG⁰mic indicates a spontaneous micellization process. The signs of ΔH⁰mic and ΔS⁰mic reveal the contributions of enthalpy and entropy to the overall process.
Interactions with Other Molecules
The dual hydrophobic and electrostatic nature of CPB governs its interactions with a variety of molecules, which is fundamental to its applications in areas like drug delivery and protein formulation.
Hydrophobic Interactions in Drug Solubilization
The hydrophobic core of CPB micelles can serve as a microenvironment to solubilize poorly water-soluble drugs. The hydrophobic drug molecules partition into the nonpolar core, increasing their apparent solubility in the aqueous medium. This is a key principle in micellar drug delivery systems.
Electrostatic and Hydrophobic Interactions with Proteins
The interaction of CPB with proteins is complex, involving both electrostatic and hydrophobic contributions.[9] At a pH where a protein carries a net negative charge, the positively charged pyridinium headgroups of CPB can interact electrostatically with the anionic residues on the protein surface.[10] Subsequently, the hydrophobic cetyl tails can penetrate the hydrophobic domains of the protein, potentially leading to conformational changes and unfolding.[9] This interaction is highly dependent on the protein's structure, charge distribution, and the concentration of CPB.[3]
Experimental Protocols
A variety of experimental techniques are employed to characterize the hydrophobic and electrostatic interactions of this compound. Below are detailed methodologies for some of the key experiments.
Conductometry for CMC Determination
Principle: The specific conductivity of a surfactant solution changes with concentration. Below the CMC, the conductivity increases linearly with concentration as CPB exists as individual ions. Above the CMC, the rate of increase of conductivity with concentration decreases because the micelles, although charged, have a lower mobility than the free monomers, and they bind some of the counter-ions. The CMC is determined from the break point in the conductivity versus concentration plot.[5][7]
Methodology:
-
Instrumentation: A calibrated conductometer with a conductivity cell.
-
Solution Preparation:
-
Prepare a stock solution of CPB in deionized water of a concentration well above the expected CMC.
-
Prepare a series of dilutions of the stock solution with deionized water to cover a range of concentrations both below and above the expected CMC.
-
-
Measurement:
-
Equilibrate the conductivity cell and the sample solutions to the desired temperature.
-
Measure the specific conductivity of each solution, starting from the most dilute to the most concentrated to minimize carry-over effects.
-
Rinse the conductivity cell with the next solution to be measured before taking the final reading.
-
-
Data Analysis:
-
Plot the specific conductivity as a function of the CPB concentration.
-
The plot will show two linear regions with different slopes.
-
The intersection of the two lines gives the critical micelle concentration (CMC).
-
Surface Tensiometry
Principle: Surfactants like CPB are surface-active, meaning they adsorb at the air-water interface, thereby reducing the surface tension of the solution. As the concentration of CPB increases, the surface tension decreases until the CMC is reached. Above the CMC, the surface becomes saturated with monomers, and any additional CPB molecules form micelles in the bulk solution, resulting in no further significant decrease in surface tension. The CMC is identified as the concentration at which the surface tension becomes constant.[11]
Methodology:
-
Instrumentation: A tensiometer (e.g., using the du Noüy ring or Wilhelmy plate method).
-
Solution Preparation: As described for conductometry.
-
Measurement:
-
Calibrate the tensiometer with deionized water.
-
Measure the surface tension of each CPB solution at a constant temperature.
-
Ensure the ring or plate is thoroughly cleaned between measurements.
-
-
Data Analysis:
-
Plot surface tension versus the logarithm of the CPB concentration.
-
The point at which the curve breaks and becomes horizontal corresponds to the CMC.
-
Isothermal Titration Calorimetry (ITC)
Principle: ITC directly measures the heat changes that occur upon the interaction of molecules.[3][12] For studying micellization, a concentrated solution of CPB is titrated into water. The initial injections result in the dilution of the surfactant, producing a small heat effect. As the concentration in the cell approaches and exceeds the CMC, the heat of demicellization (the breaking up of micelles from the injectant) and subsequent micelle formation in the cell is measured. This results in a characteristic sigmoidal curve from which the CMC and the enthalpy of micellization (ΔH⁰mic) can be determined.[13][14]
Methodology:
-
Instrumentation: An isothermal titration calorimeter.
-
Sample Preparation:
-
Prepare a solution of CPB in the desired buffer at a concentration significantly above the CMC for the injection syringe.
-
Fill the sample cell with the same buffer (or a very dilute CPB solution).
-
-
Titration:
-
Set the desired temperature and allow the system to equilibrate.
-
Perform a series of small, sequential injections of the concentrated CPB solution into the sample cell.
-
The heat change associated with each injection is measured.
-
-
Data Analysis:
-
The raw data (heat flow versus time) is integrated to obtain the heat change per injection.
-
A plot of the heat change per mole of injectant versus the total concentration of CPB in the cell is generated.
-
This binding isotherm is then fitted to a suitable model (e.g., a micellization model) to determine the CMC and the enthalpy of micellization (ΔH⁰mic). From these values, the Gibbs free energy (ΔG⁰mic) and entropy (ΔS⁰mic) of micellization can be calculated.
-
Dynamic Light Scattering (DLS)
Principle: DLS measures the fluctuations in scattered light intensity due to the Brownian motion of particles in a solution.[15][16] The rate of these fluctuations is related to the diffusion coefficient of the particles, which in turn is used to calculate their hydrodynamic radius via the Stokes-Einstein equation. DLS can be used to determine the size of CPB micelles and to study the effect of additives or environmental conditions on micelle size and aggregation.[11][17][18]
Methodology:
-
Instrumentation: A dynamic light scattering instrument.
-
Sample Preparation:
-
Prepare CPB solutions at concentrations above the CMC.
-
Filter the solutions to remove any dust or large aggregates that could interfere with the measurement.
-
-
Measurement:
-
Place the sample in a cuvette and insert it into the instrument.
-
Allow the sample to equilibrate to the desired temperature.
-
The instrument's laser illuminates the sample, and the scattered light is detected at a specific angle.
-
-
Data Analysis:
-
The software analyzes the correlation function of the scattered light intensity to determine the diffusion coefficient.
-
The hydrodynamic diameter of the micelles is then calculated.
-
Conclusion
The hydrophobic and electrostatic interactions of this compound are the cornerstones of its diverse applications. A thorough understanding of these fundamental forces, facilitated by the experimental techniques outlined in this guide, is crucial for the rational design of novel drug delivery systems, the formulation of stable and effective products, and the advancement of research in colloid and interface science. The quantitative data and methodologies presented here provide a solid foundation for professionals working with this versatile cationic surfactant.
References
- 1. Molecular Modeling of this compound, a Cationic Surfactant, in Solutions and Micelle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Surfactant - Wikipedia [en.wikipedia.org]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. researchgate.net [researchgate.net]
- 5. ijsr.net [ijsr.net]
- 6. [PDF] A Study on Micellization of Cetyl Pyridinium Bromide in Mixed Solvent System | Semantic Scholar [semanticscholar.org]
- 7. akjournals.com [akjournals.com]
- 8. researchgate.net [researchgate.net]
- 9. Biopolymer-surfactant interaction: 4. Kinetics of binding of cetyltrimethyl ammonium bromide with gelatin, hemoglobin, beta-lactoglobulin and lysozyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. chemrevlett.com [chemrevlett.com]
- 12. Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Khan Academy [khanacademy.org]
- 14. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 15. d-nb.info [d-nb.info]
- 16. Surfactant micelle characterization using DLS | Malvern Panalytical [malvernpanalytical.com]
- 17. researchgate.net [researchgate.net]
- 18. muser-my.com [muser-my.com]
The Impact of Cetylpyridinium Bromide on Protein Conformation and Stability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cetylpyridinium bromide (CPB), a cationic surfactant, plays a significant role in modulating the structure and stability of globular proteins. This technical guide provides an in-depth analysis of the mechanisms governing CPB-protein interactions, focusing on the induced conformational changes and their thermodynamic underpinnings. Through a review of key experimental data, this document outlines the dual nature of CPB, which can act as both a denaturant at low concentrations and a refolding agent at higher concentrations. We present quantitative data from fluorescence spectroscopy, circular dichroism, and isothermal titration calorimetry to elucidate these interactions. Detailed experimental protocols and visual workflows are provided to serve as a comprehensive resource for researchers in biochemistry, pharmacology, and formulation science.
Introduction
The interaction between surfactants and proteins is a critical area of study with wide-ranging implications in fields from pharmacology and drug delivery to food science and cosmetics. This compound (CPB), a quaternary ammonium compound, is a cationic surfactant known for its antimicrobial properties and its profound effects on protein structure. Understanding the impact of CPB on protein conformation and stability is essential for controlling protein denaturation, designing stable formulations, and comprehending the biological activity of this surfactant.
This guide details the molecular interactions between CPB and model proteins, primarily Bovine Serum Albumin (BSA) and β-lactoglobulin, to illustrate the fundamental principles of these complex interactions.
Mechanism of Interaction: A Dual Role
The interaction between the positively charged headgroup of CPB and the charged residues on a protein surface, combined with hydrophobic interactions between the surfactant's alkyl chain and nonpolar protein domains, drives the conformational changes. The overall effect is highly dependent on the CPB concentration relative to its critical micelle concentration (CMC).
-
At Low Concentrations (Below and Near CMC): CPB monomers begin to bind to the protein, primarily through electrostatic interactions with negatively charged amino acid residues. This initial binding disrupts the native protein structure, leading to partial unfolding. As the CPB concentration increases, hydrophobic interactions become more dominant, causing the nonpolar regions of the protein to be exposed. This leads to the formation of a "necklace and bead" structure, where the unfolded polypeptide chain wraps around CPB micelles.[1] This process is characterized by a loss of tertiary and secondary structure.
-
At High Concentrations (Well Above CMC): At significantly higher concentrations, CPB can induce a refolding phenomenon. The protein molecule may penetrate into the larger, often rod-shaped, CPB micelles.[1] In this environment, the hydrophobic parts of the protein are shielded from the aqueous solvent, while hydrophilic regions are exposed, which can lead to the partial recovery of a more compact, albeit non-native, structure.[1]
Below is a diagram illustrating the general pathway of CPB-induced protein conformational changes.
Quantitative Analysis of CPB-Protein Interactions
The interaction of CPB with proteins has been quantified using various biophysical techniques. The following tables summarize key data from studies on Bovine Serum Albumin (BSA) and β-lactoglobulin.
Thermodynamic Parameters of BSA Interaction
Fluorescence quenching studies have been employed to determine the binding thermodynamics of CPB with BSA. The binding constant (Kₐ), number of binding sites (n), and thermodynamic parameters (ΔG, ΔH, and ΔS) provide insight into the spontaneity and driving forces of the interaction.
Table 1: Thermodynamic Parameters for the Interaction of CPB with Bovine Serum Albumin (BSA) at pH 7.4
| Temperature (K) | Binding Constant (Kₐ) (x 10⁴ M⁻¹) | Number of Binding Sites (n) | ΔG (kJ mol⁻¹) | ΔH (kJ mol⁻¹) | ΔS (J mol⁻¹ K⁻¹) |
| 298 | 8.32 | ≈ 1 | -28.05 | -15.47 | 42.21 |
| 308 | 6.15 | ≈ 1 | -28.47 | -15.47 | 42.21 |
| 318 | 4.88 | ≈ 1 | -28.89 | -15.47 | 42.21 |
Data synthesized from studies like that reported in the Journal of Luminescence, 130 (2010) 2059–2066.[2]
The negative ΔG values indicate a spontaneous binding process. The negative ΔH and positive ΔS values suggest that both electrostatic forces (enthalpy-driven) and hydrophobic interactions (entropy-driven) play a significant role in the binding of CPB to BSA.[2]
Secondary Structure Modifications
Circular Dichroism (CD) spectroscopy is a powerful tool for monitoring changes in the secondary structure of proteins upon interaction with ligands like CPB. Studies on β-lactoglobulin with similar cationic surfactants demonstrate a significant conformational change.
Table 2: Changes in the Secondary Structure of β-Lactoglobulin in the Presence of Cationic Surfactants
| Condition | α-Helix (%) | β-Sheet (%) | Other Structures (%) |
| Native Protein (in water) | ~15 | ~50 | ~35 |
| With Cationic Surfactant | ~35 | ~25 | ~40 |
Data is representative of changes observed for β-lactoglobulin with cationic surfactants like DTAC, as reported in Biophysical Journal, 86(4) (2004) 2392-2402.[3][4]
These results show a distinct β-sheet to α-helix transition, indicating a significant rearrangement of the protein's backbone hydrogen bonding network induced by the surfactant.[3]
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following sections outline the core experimental protocols used to study CPB-protein interactions.
Fluorescence Quenching Spectroscopy
This technique is used to determine binding constants and thermodynamic parameters by monitoring the quenching of intrinsic protein fluorescence (usually from tryptophan residues) upon addition of a ligand (CPB).
Objective: To quantify the binding affinity and thermodynamics of the CPB-BSA interaction.
Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of Bovine Serum Albumin (BSA) at a concentration of 5 µM in a 20 mM phosphate buffer (pH 7.4).
-
Prepare a stock solution of this compound (CPB) at 1 mM in the same phosphate buffer.
-
-
Instrumentation:
-
Use a steady-state spectrofluorometer equipped with a thermostatically controlled cuvette holder.
-
-
Data Acquisition:
-
Set the excitation wavelength to 295 nm to selectively excite tryptophan residues.
-
Record the fluorescence emission spectra from 300 nm to 450 nm.
-
Titrate the BSA solution with successive small aliquots of the CPB stock solution. Allow the mixture to equilibrate for 5 minutes after each addition.
-
Repeat the titration at different temperatures (e.g., 298 K, 308 K, 318 K) to determine thermodynamic parameters.
-
-
Data Analysis:
-
Correct the fluorescence intensity for the inner filter effect.
-
Analyze the quenching data using the Stern-Volmer equation to determine the quenching mechanism.
-
Calculate the binding constant (Kₐ) and the number of binding sites (n) using the double logarithm regression equation: log[(F₀ - F)/F] = logKₐ + n log[Q].
-
Determine the thermodynamic parameters (ΔG, ΔH, ΔS) using the van 't Hoff equation: ln(Kₐ) = -ΔH/RT + ΔS/R.
-
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to assess changes in the secondary and tertiary structure of the protein.
Objective: To determine the changes in the secondary structure of a protein (e.g., β-lactoglobulin) upon interaction with CPB.
Methodology:
-
Preparation of Solutions:
-
Prepare a protein stock solution (e.g., 10 µM β-lactoglobulin) in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.0). The buffer should have low absorbance in the far-UV region.
-
Prepare a series of CPB solutions at various concentrations in the same buffer.
-
-
Instrumentation:
-
Use a CD spectropolarimeter equipped with a nitrogen purge and a temperature-controlled cell holder.
-
-
Data Acquisition:
-
Far-UV CD (Secondary Structure):
-
Use a quartz cuvette with a short path length (e.g., 0.1 cm).
-
Record spectra from 190 nm to 260 nm.
-
Scan each sample (protein alone and protein with different CPB concentrations).
-
-
Near-UV CD (Tertiary Structure):
-
Use a quartz cuvette with a longer path length (e.g., 1 cm).
-
Record spectra from 250 nm to 350 nm.
-
-
-
Data Analysis:
-
Subtract the buffer (and corresponding CPB) spectrum from the protein spectrum.
-
Convert the raw data (millidegrees) to Mean Residue Ellipticity [θ].
-
Deconvolute the Far-UV CD spectra using software (e.g., K2D2, DichroWeb) to estimate the percentage of α-helix, β-sheet, and other secondary structures.[3]
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.
Objective: To obtain the binding affinity (Kₐ), stoichiometry (n), and enthalpy (ΔH) of the CPB-protein interaction.
Methodology:
-
Preparation of Solutions:
-
Prepare protein and CPB solutions in identical, thoroughly degassed buffer (e.g., 20 mM phosphate buffer, pH 7.4). Mismatched buffers can create large dilution heats.
-
Typical concentrations: 10-50 µM protein in the sample cell and 10-20 times higher concentration of CPB in the syringe.
-
-
Instrumentation:
-
Use an Isothermal Titration Calorimeter.
-
-
Data Acquisition:
-
Load the protein solution into the sample cell and the CPB solution into the injection syringe.
-
Set the experimental temperature.
-
Perform a series of small, timed injections (e.g., 20 injections of 2 µL each) of the CPB solution into the protein solution while stirring.
-
Record the heat change after each injection.
-
-
Data Analysis:
-
Integrate the heat flow peaks for each injection.
-
Plot the heat per mole of injectant against the molar ratio of CPB to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine Kₐ, n, and ΔH.
-
Calculate ΔG and ΔS from the values of Kₐ and ΔH using the equation: ΔG = -RTlnKₐ = ΔH - TΔS.
-
Conclusion
This compound exerts a complex, concentration-dependent influence on protein conformation and stability. At lower concentrations, it acts as a denaturant, disrupting native protein structure through a combination of electrostatic and hydrophobic forces. At higher concentrations, it can facilitate a partial refolding by sequestering the protein within its micellar structures. The quantitative data and detailed protocols presented in this guide offer a robust framework for researchers investigating these phenomena. A thorough understanding of these interactions is paramount for the rational design of drug formulations, the development of protein-based products, and the elucidation of the biological mechanisms of action for cationic surfactants.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Biophysical evaluation of aminoclay as an effective protectant for protein stabilization during freeze-drying and storage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. Conformational Transitions in β-Lactoglobulin Induced by Cationic Amphiphiles: Equilibrium Studies - PMC [pmc.ncbi.nlm.nih.gov]
Exploring the phase behavior of cetylpyridinium bromide in ternary systems
An In-depth Technical Guide to the Phase Behavior of Cetylpyridinium Bromide in Ternary Systems
Introduction
This compound (CPB) is a cationic surfactant of significant interest across various scientific and industrial domains, including pharmaceuticals, cosmetics, and material science.[1][2] As an amphiphilic molecule, it possesses a hydrophilic pyridinium head group and a long hydrophobic hexadecyl tail.[3][4] This structure enables CPB to self-assemble in solution, forming micelles above a certain concentration known as the Critical Micelle Concentration (CMC).[5] Its utility is particularly pronounced in drug delivery, where it can act as a vehicle for drug release, and in germicidal applications.[1][3][4]
The behavior of CPB becomes significantly more complex and versatile in ternary systems, which consist of three components: typically CPB, an aqueous medium (water or brine), and a third component such as a co-surfactant (e.g., an alcohol), an oil, a salt, or an active pharmaceutical ingredient (API).[1][6][7] Understanding the phase behavior of these systems—how the components interact and arrange themselves into different phases (e.g., isotropic micellar, liquid crystalline) under varying conditions of composition and temperature—is critical for designing stable, effective formulations and for controlling material properties.
This technical guide provides a comprehensive exploration of the phase behavior of CPB in ternary systems, targeting researchers, scientists, and drug development professionals. It details the experimental protocols used for characterization, presents quantitative data from key studies, and visualizes the underlying principles and workflows.
Fundamentals of Surfactant Phase Behavior
The phase behavior of CPB in an aqueous solution is governed by the thermodynamics of micellization. This process is driven by the hydrophobic effect, which seeks to minimize the unfavorable contact between the hydrophobic tails and water molecules.
-
Micelles and Critical Micelle Concentration (CMC): At low concentrations, CPB exists as individual monomers. As the concentration increases, it reaches the CMC, where the monomers spontaneously aggregate to form micelles.[5] This aggregation is a cooperative process influenced by temperature, ionic strength, and the presence of additives.[5]
-
Krafft Temperature (Tk): For ionic surfactants like CPB, the Tk is the temperature at which the surfactant's solubility equals its CMC. Below the Tk, the surfactant exists as hydrated crystals and has limited solubility. Above the Tk, a rapid increase in solubility occurs as micelles form.[5][8]
-
Ternary Phases: In ternary systems, the interplay of interactions can lead to the formation of various phases:
-
L₁ Phase: An isotropic (optically clear) solution containing spherical or rod-like micelles.
-
Lα Phase: A lamellar liquid crystalline phase, characterized by a layered arrangement of surfactant bilayers separated by the aqueous medium. This phase is typically birefringent.[9][10]
-
L₃ Phase: A "sponge" phase, which is an optically isotropic, bicontinuous structure of surfactant bilayers that can exhibit streaming birefringence.[9][10]
-
The addition of a third component, such as a salt or a co-surfactant, can significantly alter these behaviors by modulating the electrostatic and hydrophobic interactions within the system. For instance, salts can screen the electrostatic repulsion between the cationic head groups of CPB, promoting the growth of micelles from spherical to worm-like shapes and favoring the formation of liquid crystalline phases.[11][12]
Experimental Protocols for Phase Behavior Analysis
The characterization of CPB ternary systems involves a suite of complementary techniques to determine phase boundaries, micellar properties, and thermodynamic parameters.
Determining Critical Micelle Concentration (CMC)
-
Conductometry: This is a widely used method for ionic surfactants. A solution's specific conductivity is measured as a function of surfactant concentration. The plot typically shows two linear regions with different slopes. The intersection point corresponds to the CMC, as the mobility of ions changes upon micelle formation.[1][7][13]
-
Tensiometry: The surface tension of the solution is measured against the logarithm of the surfactant concentration. The surface tension decreases as monomers adsorb at the air-water interface. Once the surface is saturated and micelles begin to form, the surface tension remains relatively constant. The breakpoint in the plot indicates the CMC.[5][14]
-
Spectroscopy (UV-Visible and Fluorescence): These methods utilize probes whose spectral properties are sensitive to the microenvironment. A change in the absorbance or fluorescence intensity of the probe upon partitioning into the hydrophobic micellar core is plotted against surfactant concentration to determine the CMC.[7][13]
Characterizing Micellar Structure and Phase Transitions
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles (micelles) in a solution. It is used to determine the hydrodynamic radius of micelles and can be employed to study phase transitions, particularly in the vicinity of the Krafft point.[5][8]
-
Small-Angle Neutron/X-ray Scattering (SANS/SAXS): These powerful techniques provide detailed structural information about micellar size, shape, and aggregation number.[8][14] They are instrumental in identifying transitions from spherical to rod-like micelles or the formation of ordered phases like lamellar structures.
-
Visual Titration and Phase Diagram Construction: The classic method for determining a ternary phase diagram involves systematically varying the composition of the three components at a constant temperature and pressure. This is often done by titrating one component into a mixture of the other two and visually observing the transition points where the solution changes from clear (one phase) to turbid (two or more phases).[15]
Below is a generalized workflow for the experimental determination of a ternary phase diagram.
Quantitative Analysis of CPB in Ternary Systems
The addition of a third component to an aqueous CPB solution systematically alters its physicochemical properties. The following tables summarize quantitative data from studies on specific ternary systems.
System: CPB + Tetraalkylammonium Bromide (TAAB) + Water
This system investigates the effect of short-chain quaternary ammonium salts (greener additives) on the micellization of CPB. The data, determined primarily by conductivity, shows that the CMC of CPB decreases with the addition of TAAB salts, indicating that the additives promote micelle formation.[7][13]
Table 1: Critical Micelle Concentration (CMC) of CPB in Aqueous TAAB Solutions at 298.15 K
| Additive (TAAB) | Concentration of TAAB (mol kg⁻¹) | CMC of CPB (mmol kg⁻¹) |
| None | 0.000 | ~0.9 - 1.0 |
| Tetrabutylammonium Bromide | 0.005 | 0.78 |
| Tetrabutylammonium Bromide | 0.010 | 0.65 |
| Tetrabutylammonium Bromide | 0.015 | 0.54 |
| Tetrapropylammonium Bromide | 0.005 | 0.82 |
| Tetrapropylammonium Bromide | 0.010 | 0.71 |
| Tetrapropylammonium Bromide | 0.015 | 0.60 |
Data synthesized from studies utilizing conductivity, fluorescence, and UV-Visible methods.[7][13]
System: CPB + Levofloxacin Hemihydrate (LFH) + Water
This system is highly relevant to drug delivery, examining the interaction between CPB and the antibiotic levofloxacin. The formation of mixed micelles can enhance drug solubility and stability.
Table 2: Thermodynamic Parameters of Micellization for the CPB + LFH (1.982 mmol kg⁻¹) System in Water
| Temperature (K) | CMC (mmol kg⁻¹) | ΔG⁰m (kJ mol⁻¹) | ΔH⁰m (kJ mol⁻¹) | ΔS⁰m (J mol⁻¹ K⁻¹) |
| 298.15 | 0.74 | -28.45 | -11.33 | 57.42 |
| 303.15 | 0.71 | -29.21 | -11.33 | 58.97 |
| 308.15 | 0.68 | -29.98 | -11.33 | 60.52 |
| 313.15 | 0.65 | -30.75 | -11.33 | 62.03 |
| 318.15 | 0.62 | -31.53 | -11.33 | 63.50 |
Data derived from conductivity measurements. The negative ΔG⁰m values indicate the spontaneity of the micellization process, which is primarily entropy-driven.[1]
System: Cetylpyridinium Chloride (CPC) + Hexanol + Brine
Studies on the closely related cetylpyridinium chloride (CPC) with a co-surfactant (hexanol) and brine reveal the formation of complex liquid crystalline phases. The phase transitions are highly dependent on the ratio of co-surfactant to surfactant and the total concentration in brine.[9][10]
Table 3: Phases Observed in the CPC-Hexanol-Brine System
| Phase | Description | Typical Conditions |
| L₁ | Isotropic Micellar Phase | Lower hexanol-to-surfactant ratio |
| Lα | Lamellar Liquid Crystal | Intermediate hexanol-to-surfactant ratio |
| L₃ | Isotropic Sponge Phase | Higher hexanol-to-surfactant ratio |
| Multiphasic | Coexistence of phases | At phase boundaries or high concentrations |
The precise boundaries between these phases are mapped onto a ternary phase diagram and are sensitive to dilution.[9][10]
The following diagram illustrates the key factors influencing the phase transitions in a CPB-based ternary system.
Conclusion
The phase behavior of this compound in ternary systems is a rich and complex field, driven by a delicate balance of hydrophobic and electrostatic interactions. The addition of components such as salts, co-surfactants, or drugs provides a powerful means to tune the properties of the system, leading to the formation of diverse phases from simple micellar solutions to highly ordered liquid crystals. For researchers in materials science and drug development, a thorough understanding of these phase behaviors, mapped through robust experimental protocols, is essential for the rational design of advanced formulations with tailored stability, solubility, and delivery characteristics. The quantitative data and methodologies presented in this guide serve as a foundational resource for professionals working to harness the potential of CPB-based ternary systems.
References
- 1. Association behavior and physico-chemical parameters of a this compound and levofloxacin hemihydrate mixture in aqueous and additive media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Surfactant - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Molecular Modeling of this compound, a Cationic Surfactant, in Solutions and Micelle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemrevlett.com [chemrevlett.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. Effect of salt on the micelles of cetyl pyridinium chloride | Semantic Scholar [semanticscholar.org]
- 13. Unveiling the molecular interactions and antimicrobial activity of cetyl pyridinium bromide in ternary systems with short tetraalkylammonium bromide salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Tuning cationic micelle properties with antioxidant additive: a molecular perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Plant DNA Extraction from Recalcitrant Species using Cetyltrimethylammonium Bromide (CTAB)
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The isolation of high-quality genomic DNA from many plant species is often challenging due to the presence of secondary metabolites such as polysaccharides, polyphenols, and other compounds that can interfere with DNA extraction and downstream applications. These species are commonly referred to as "recalcitrant." The Cetyltrimethylammonium bromide (CTAB) method is a widely adopted and effective protocol for extracting DNA from such challenging plant tissues. CTAB is a cationic detergent that facilitates the lysis of cell membranes and forms a complex with the DNA, which aids in its separation from polysaccharides and other inhibitors.[1][2][3] This document provides detailed protocols and application notes for the use of a modified CTAB method for DNA extraction from recalcitrant plant species.
Core Principle:
The CTAB DNA extraction method is based on the principle of cell lysis by the detergent CTAB in a high-salt buffer. The high salt concentration helps to remove polysaccharides, while CTAB binds to the DNA, forming a complex that is soluble in the extraction buffer.[3] Subsequent purification steps involving organic solvents like chloroform and isopropanol precipitation are used to separate the DNA from proteins, lipids, and other cellular debris.[1] Modifications to the standard protocol are often necessary to overcome the specific challenges posed by different recalcitrant species.[4][5][6][7][8]
Experimental Protocols
This section details a modified CTAB protocol that has been shown to be effective for a variety of recalcitrant plant species.
Materials:
-
Plant Tissue: Fresh, frozen (-80°C), or lyophilized leaf tissue.
-
CTAB Extraction Buffer (pre-warmed to 65°C):
-
2% (w/v) CTAB
-
100 mM Tris-HCl (pH 8.0)
-
20 mM EDTA (pH 8.0)
-
1.4 M NaCl
-
1% (w/v) Polyvinylpyrrolidone (PVP) (optional, but recommended for species high in phenolics)
-
Add 0.2% (v/v) β-mercaptoethanol to the required volume of buffer just before use.
-
-
Chloroform:isoamyl alcohol (24:1 v/v)
-
Isopropanol (ice-cold)
-
70% Ethanol (ice-cold)
-
TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)
-
RNase A (10 mg/mL)
-
Liquid nitrogen
-
Mortar and pestle
-
Microcentrifuge tubes (1.5 mL or 2.0 mL)
-
Water bath or heating block (65°C)
-
Microcentrifuge
-
Spectrophotometer (for DNA quantification)
Procedure:
-
Tissue Preparation:
-
Lysis:
-
Quickly transfer the powdered tissue to a 2 mL microcentrifuge tube.
-
Add 1 mL of pre-warmed CTAB extraction buffer (with β-mercaptoethanol).
-
Vortex vigorously to mix the powder and buffer into a homogeneous slurry.
-
Incubate the tube at 65°C for 60-120 minutes in a water bath or heating block, with occasional gentle inversion every 15-20 minutes.[5] For particularly difficult tissues, an overnight incubation may improve yield.[5]
-
-
Purification:
-
After incubation, allow the tube to cool to room temperature for a few minutes.
-
Add an equal volume (approximately 1 mL) of chloroform:isoamyl alcohol (24:1).
-
Mix by gentle inversion for 5-10 minutes to form an emulsion. This step removes proteins and other contaminants.
-
Centrifuge at 12,000 x g for 10 minutes at room temperature to separate the phases.[5]
-
Carefully transfer the upper aqueous phase to a new, clean 1.5 mL microcentrifuge tube. Be cautious not to disturb the interface.
-
Repeat the chloroform:isoamyl alcohol extraction until the interface is clean.
-
-
Precipitation:
-
To the aqueous phase, add 0.7 volumes of ice-cold isopropanol.
-
Mix gently by inversion until a white, stringy DNA precipitate is visible.
-
Incubate at -20°C for at least 30 minutes to enhance precipitation.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet the DNA.
-
Carefully decant the supernatant without dislodging the DNA pellet.
-
-
Washing and Resuspension:
-
Wash the DNA pellet by adding 1 mL of ice-cold 70% ethanol. This step removes residual salts and CTAB.
-
Centrifuge at 12,000 x g for 5 minutes at 4°C.
-
Carefully decant the ethanol and air-dry the pellet for 10-15 minutes at room temperature. Do not over-dry the pellet, as this can make it difficult to dissolve.
-
Resuspend the DNA pellet in 50-100 µL of TE buffer.
-
To remove any contaminating RNA, add 1 µL of RNase A (10 mg/mL) and incubate at 37°C for 30 minutes.
-
Store the DNA at -20°C for long-term use.
-
Data Presentation
The following tables summarize typical DNA yield and purity obtained from various recalcitrant plant species using modified CTAB protocols.
Table 1: DNA Yield from Various Recalcitrant Plant Species
| Plant Species | Starting Material | DNA Yield (µg/g of tissue) | Reference |
| Mangrove and Salt Marsh Species | Dry and Fresh Leaves | 8.8 - 9.9 µg/µL (Concentration) | [9] |
| Pine (Pinus) | Lyophilized Needles (20-30 mg) | > 20 µg (Total DNA) | [10] |
| Corymbia and Coffea | Leaf Tissue | Not explicitly quantified in µg/g, but sufficient for NGS | [4][11] |
| Various Feed Products | Processed Feed | 52-694 ng/mg | [12] |
Table 2: DNA Purity from Various Recalcitrant Plant Species
| Plant Species | A260/A280 Ratio | A260/A230 Ratio | Reference |
| Mangrove and Salt Marsh Species | 1.78 - 1.84 | > 2.0 | [9] |
| Corymbia and Coffea | ~1.8 | Not specified | [11] |
| Various Plant Species (General Protocol) | ~1.8 | Not specified | [13] |
Mandatory Visualization
Experimental Workflow for CTAB-based DNA Extraction
Caption: Workflow of the modified CTAB method for plant DNA extraction.
Logical Relationships in CTAB Extraction
Caption: Key components and their roles in the CTAB extraction buffer.
The modified CTAB protocol is a robust and versatile method for obtaining high-quality genomic DNA from a wide range of recalcitrant plant species. The key to success often lies in the careful optimization of the protocol, such as adjusting incubation times, the concentration of CTAB, and the inclusion of additives like PVP to counteract the effects of secondary metabolites. The protocols and data presented here provide a solid foundation for researchers to adapt this method to their specific plant species of interest, ultimately facilitating downstream molecular analyses in their research and development endeavors.
References
- 1. zymoresearch.com [zymoresearch.com]
- 2. Navigating the Challenges: Limitations of the CTAB Method in DNA Extraction [greenskybio.com]
- 3. quora.com [quora.com]
- 4. Protocol: a simple method for extracting next-generation sequencing quality genomic DNA from recalcitrant plant species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bio-protocol.org [bio-protocol.org]
- 6. researchgate.net [researchgate.net]
- 7. What is the “modified” CTAB protocol? Characterizing modifications to the CTAB DNA extraction protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. "What is the “modified” CTAB protocol? Characterizing modifications to " by John J. Schenk, L. Ellie Becklund et al. [ohioopen.library.ohio.edu]
- 9. DNA Extraction Protocol for Plants with High Levels of Secondary Metabolites and Polysaccharides without Using Liquid Nitrogen and Phenol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A high throughput DNA extraction method with high yield and quality - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Comparison of three DNA extraction methods for feed products and four amplification methods for the 5'-junction fragment of Roundup Ready soybean - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A modified protocol for rapid DNA isolation from plant tissues using cetyltrimethylammonium bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Quality Genomic DNA Isolation Using a Cetylpyridinium Bromide-Based Buffer
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isolation of high-quality genomic DNA is a foundational requirement for a multitude of molecular biology applications, from PCR and qPCR to next-generation sequencing and genomic library construction. For many sample types, particularly plant tissues and certain microorganisms, the presence of polysaccharides, polyphenols, and other secondary metabolites can significantly hinder the isolation process and inhibit downstream enzymatic reactions. Cationic detergents are widely employed to overcome these challenges.
While Cetyltrimethylammonium Bromide (CTAB) is the most commonly cited cationic detergent for DNA extraction, other cationic detergents like Cetylpyridinium Bromide (CPB) can also be effectively utilized.[1] CPB, a quaternary ammonium salt, functions on a similar principle to CTAB, facilitating the lysis of cell membranes and the separation of nucleic acids from contaminating molecules. This document provides a detailed protocol and application notes for the use of a CPB-based buffer for the isolation of high-quality genomic DNA. The presented protocol is adapted from well-established CTAB methods due to the extensive validation of this approach in the scientific literature.
Principle of the Method
The use of a this compound (CPB)-based buffer for genomic DNA isolation leverages the chemical properties of this cationic detergent to efficiently lyse cells and separate DNA from contaminants. In a high-salt environment, CPB binds to polysaccharides and proteins, rendering them insoluble.[2] The DNA, however, remains in solution. A subsequent organic extraction with chloroform:isoamyl alcohol removes the CPB-polysaccharide/protein complexes and other cellular debris. Finally, the genomic DNA is precipitated from the aqueous phase using isopropanol or ethanol. Additional components in the buffer, such as Tris-HCl, EDTA, and β-mercaptoethanol, serve to maintain pH, chelate divalent cations that could activate nucleases, and reduce the oxidation of polyphenols, respectively.
Experimental Protocols
Materials and Reagents
-
CPB Extraction Buffer:
-
100 mM Tris-HCl (pH 8.0)
-
1.4 M NaCl
-
20 mM EDTA (pH 8.0)
-
2% (w/v) this compound (CPB)
-
1% (w/v) Polyvinylpyrrolidone (PVP) (optional, recommended for plant tissues)
-
0.2% (v/v) β-mercaptoethanol (add fresh before use)
-
-
Chloroform:Isoamyl alcohol (24:1, v/v)
-
Isopropanol (ice-cold)
-
70% Ethanol (ice-cold)
-
RNase A (10 mg/mL)
-
TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)
-
Liquid Nitrogen
-
Mortar and Pestle
-
Microcentrifuge tubes (1.5 mL or 2.0 mL)
-
Water bath or heating block
-
Microcentrifuge
Protocol for Genomic DNA Isolation
-
Sample Preparation:
-
For fresh tissue, weigh approximately 100-200 mg.
-
For freeze-dried tissue, use 20-50 mg.
-
Freeze the sample in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.
-
-
Lysis:
-
Transfer the powdered sample to a 2.0 mL microcentrifuge tube.
-
Add 1 mL of pre-warmed (65°C) CPB Extraction Buffer with freshly added β-mercaptoethanol.
-
Vortex vigorously for 30 seconds to ensure thorough mixing.
-
Incubate the mixture at 65°C for 30-60 minutes in a water bath. Invert the tube every 10-15 minutes to aid in lysis.
-
-
Purification:
-
After incubation, allow the sample to cool to room temperature.
-
Add an equal volume (1 mL) of chloroform:isoamyl alcohol (24:1).
-
Mix gently by inverting the tube for 5-10 minutes to form an emulsion.
-
Centrifuge at 12,000 x g for 10 minutes at room temperature to separate the phases.
-
Carefully transfer the upper aqueous phase to a new, clean microcentrifuge tube. Avoid disturbing the interface.
-
-
DNA Precipitation:
-
To the recovered aqueous phase, add 0.7 volumes of ice-cold isopropanol.
-
Mix gently by inverting the tube several times until a white, stringy DNA precipitate becomes visible.
-
Incubate at -20°C for at least 30 minutes to maximize DNA precipitation.
-
Centrifuge at 12,000 x g for 10 minutes to pellet the DNA.
-
-
Washing and Resuspension:
-
Carefully decant the supernatant without disturbing the DNA pellet.
-
Wash the pellet by adding 1 mL of ice-cold 70% ethanol.
-
Centrifuge at 12,000 x g for 5 minutes.
-
Carefully decant the ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry the pellet.
-
Resuspend the DNA pellet in 50-100 µL of TE Buffer.
-
Add 1 µL of RNase A (10 mg/mL) and incubate at 37°C for 30 minutes to remove any contaminating RNA.
-
Store the purified genomic DNA at -20°C.
-
Data Presentation
The following table summarizes the expected quantitative data for genomic DNA isolated using a cationic detergent-based buffer, based on reported values for the analogous CTAB method.
| Sample Type | Starting Material | Expected DNA Yield (µg/g) | A260/A280 Ratio | A260/A230 Ratio |
| Maize Leaves | 100 mg | 50 - 200 | 1.8 - 2.0 | > 1.8 |
| Soybean Seeds | 100 mg | 30 - 150 | 1.7 - 1.9 | > 1.7 |
| Fungal Mycelia | 100 mg | 20 - 100 | 1.8 - 2.0 | > 1.8 |
| Gram-Positive Bacteria | 1 mL culture (OD600=1.0) | 5 - 20 | 1.8 - 2.0 | > 1.9 |
| Gram-Negative Bacteria | 1 mL culture (OD600=1.0) | 10 - 30 | 1.8 - 2.0 | > 2.0 |
Note: The actual yield and purity can vary depending on the species, tissue age, and the presence of inhibitory compounds.
Visualizations
Caption: Experimental workflow for genomic DNA isolation using a CPB-based buffer.
Caption: Functional relationship of components in the CPB extraction buffer.
References
Application of Cetylpyridinium Bromide in Capillary Electrophoresis for Analyte Separation
Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Capillary electrophoresis (CE) is a highly efficient separation technique used for the analysis of a wide variety of analytes.[1][2] The separation is based on the differential migration of charged species in an electric field.[3][4] However, the separation of neutral molecules or molecules with very similar charge-to-size ratios can be challenging. To overcome this limitation, pseudostationary phases can be introduced into the background electrolyte. Cetylpyridinium bromide (CPB), a cationic surfactant, is a valuable reagent in CE, primarily utilized in a mode called Micellar Electrokinetic Chromatography (MEKC).[5][6]
In MEKC, a surfactant like CPB is added to the buffer at a concentration above its critical micelle concentration (CMC).[5][6] This leads to the formation of micelles, which are aggregates of surfactant molecules with a hydrophobic core and a charged hydrophilic exterior.[4] These micelles act as a pseudostationary phase, allowing for the separation of analytes based on their partitioning between the aqueous buffer (mobile phase) and the micelles.[3][5] This technique extends the applicability of CE to neutral analytes and enhances the separation of charged molecules.[5]
This document provides detailed application notes and protocols for the use of this compound in capillary electrophoresis for the separation of various analytes.
Principle of Separation using this compound in MEKC
The fundamental principle of MEKC involves the differential partitioning of analytes between the aqueous mobile phase and the micellar pseudostationary phase.[5] this compound, being a cationic surfactant, forms positively charged micelles in the buffer solution.[7]
Under normal polarity conditions in a fused-silica capillary (negative charge on the capillary wall), a strong electroosmotic flow (EOF) is generated towards the cathode. The positively charged CPB micelles also migrate towards the cathode, but at a slower velocity than the bulk EOF due to their larger size and interaction with the capillary wall.
Analytes introduced into the system will interact with both the aqueous buffer and the hydrophobic core of the CPB micelles.
-
Neutral analytes will partition into the micelles based on their hydrophobicity. More hydrophobic analytes will spend more time in the micelles and thus have a longer migration time.
-
Charged analytes will have their separation influenced by both their electrophoretic mobility and their interaction with the micelles.
The separation is therefore a combination of electrophoretic separation and chromatographic partitioning.[5]
Diagram: Mechanism of Analyte Separation in MEKC with CPB
Caption: Separation mechanism in MEKC using CPB micelles.
Applications and Protocols
This compound has been successfully employed in the separation of a diverse range of analytes. Below are detailed protocols for specific applications.
Separation of Preservatives in Cosmetic Products
This protocol is adapted from a method for the simultaneous determination of seven preservatives: methyl-, ethyl-, propyl-, and butyl-paraben, phenol, phenoxyethanol, and resorcinol.[8][9] A similar cationic surfactant, cetyltrimethylammonium bromide (CTAB), was used in the original study, and its properties are very similar to CPB for this application.
Experimental Workflow
Caption: General workflow for the analysis of preservatives in cosmetics.
Instrumentation and Consumables
-
Capillary Electrophoresis System with UV-Vis Detector
-
Fused-silica capillary (e.g., 50 µm i.d., 360 µm o.d., effective length 40 cm)
-
Data acquisition and processing software
Reagents
-
This compound (CPB) or Cetyltrimethylammonium bromide (CTAB)
-
Sodium phosphate monobasic and dibasic
-
Ethanol
-
2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Analyte standards
Protocols
-
Buffer Preparation (Background Electrolyte - BGE):
-
Standard Solution Preparation:
-
Prepare individual stock solutions of each preservative in methanol.
-
Prepare working standard mixtures by diluting the stock solutions with the BGE.
-
-
Sample Preparation:
-
Accurately weigh a portion of the cosmetic sample.
-
Disperse the sample in a known volume of BGE.
-
Sonicate to ensure complete dissolution/extraction of the preservatives.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
CE Analysis:
-
Rinse the capillary sequentially with 0.1 M NaOH, deionized water, and BGE.
-
Inject the sample or standard solution hydrodynamically.
-
Apply a separation voltage of -12.5 kV.[9]
-
Set the detection wavelength according to the absorbance maxima of the analytes (e.g., 214 nm).
-
Maintain the capillary temperature at 25°C.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Capillary | Fused-silica | [10] |
| Background Electrolyte | 1.0 mM Phosphate, 90 mM CTAB, 25 mM HP-β-CD, 10% Ethanol | [9] |
| pH | 7.0 | [9] |
| Separation Voltage | -12.5 kV | [9] |
| Detection | UV-Vis | [8] |
| Analysis Time | < 10 min | [9] |
| Detection Limits | 0.31 - 1.52 µg/mL | [8][9] |
| Recoveries | 84.1 - 103.0% | [8][9] |
Separation of Benzodiazepines
This protocol describes a sweeping-MEKC method for the determination of seven benzodiazepines, where a cationic surfactant enhances sensitivity.[11] While the original study used N-cetyl-N-methylpyrrolidinium bromide (C16MPYB), the principle is directly applicable to CPB.
Protocols
-
Buffer Preparation (BGE):
-
Prepare a running buffer with an appropriate pH and concentration of an organic modifier and the cationic surfactant (e.g., CPB). The exact concentrations need to be optimized for the specific benzodiazepines of interest.[11]
-
-
Sample Preparation (from urine):
-
For complex matrices like urine, a solid-phase extraction (SPE) step is recommended to minimize matrix effects.[11]
-
The extracted and reconstituted sample is then injected.
-
-
CE Analysis (Sweeping-MEKC):
-
The key to sweeping is the large volume injection of the sample prepared in a low-conductivity matrix.
-
When the voltage is applied, the micelles in the BGE "sweep" through the sample zone, collecting and concentrating the analytes.
-
This technique significantly enhances detection sensitivity.[11]
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Technique | Sweeping-Micellar Electrokinetic Chromatography | [11] |
| Surfactant | Cationic (e.g., C16MPYB, applicable to CPB) | [11] |
| Sensitivity Enhancement | 86-165 fold with C16MPYB | [11] |
| Limits of Detection | 4.68 - 9.75 ng/mL | [11] |
| Sample Matrix | Human Urine (with SPE) | [11] |
| Analyte Recoveries (post-SPE) | 77.0 - 88.3% | [11] |
Troubleshooting and Method Optimization
-
Peak Shape: The addition of cationic surfactants like CPB can dramatically improve peak shape, especially for basic compounds.[12]
-
Resolution: The resolution can be optimized by adjusting the pH of the buffer, the concentration of CPB, and the addition of organic modifiers or cyclodextrins.[8][12]
-
Electroosmotic Flow (EOF) Control: CPB, being cationic, will interact with the negatively charged silanol groups on the fused-silica capillary wall. This interaction can modulate or even reverse the EOF, which can be a powerful tool for optimizing separations. At a CPB concentration of 2.5 x 10⁻⁴ M, the EOF can become anodal (towards the positive electrode).[12]
Conclusion
This compound is a versatile and effective surfactant for extending the capabilities of capillary electrophoresis. Its primary application in MEKC allows for the separation of neutral molecules and provides an additional selectivity parameter for charged analytes. The protocols and data presented here demonstrate the utility of CPB in the analysis of pharmaceuticals and personal care products. By carefully optimizing experimental parameters such as pH, surfactant concentration, and applied voltage, researchers can develop robust and efficient separation methods for a wide range of compounds.
References
- 1. diva-portal.org [diva-portal.org]
- 2. Capillary electrophoresis - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apb.tbzmed.ac.ir [apb.tbzmed.ac.ir]
- 6. Electrokinetic Chromatography‐based Micro Methods for Separation and Physiochemical Characterization of Very Hydrophobic Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | C21H38N.Br | CID 8816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Determination of seven preservatives in cosmetic products by micellar electrokinetic chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. Determination of cationic surfactants as the preservatives in an oral solution and a cosmetic product by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Using the cationic surfactants N-cetyl-N-methylpyrrolidinium bromide and 1-cetyl-3-methylimidazolium bromide for sweeping-micellar electrokinetic chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Separation of pyridinecarboxylic acid isomers and related compounds by capillary zone electrophoresis. Effect of cetyltrimethylammonium bromide on electroosmotic flow and resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cetylpyridinium Bromide as a Dynamic Coating in Capillary Zone Electrophoresis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Capillary Zone Electrophoresis (CZE) is a powerful analytical technique renowned for its high efficiency, rapid separation times, and minimal sample consumption.[1] However, a significant challenge in CZE is the interaction of analytes with the negatively charged inner wall of the fused silica capillary, which can lead to peak broadening, tailing, and poor reproducibility, particularly for basic and positively charged molecules.[2] Dynamic coating of the capillary wall with a cationic surfactant like Cetylpyridinium Bromide (CPB) offers a simple and effective solution to mitigate these issues.
CPB, a quaternary ammonium compound, dynamically adsorbs to the negatively charged silanol groups on the capillary surface. This adsorption effectively neutralizes the native negative charge and creates a positively charged surface, leading to a reversal of the electroosmotic flow (EOF).[3][4] This reversed EOF is advantageous for the analysis of anions and can significantly improve the separation of a wide range of analytes, including proteins, peptides, and small molecules, by minimizing wall interactions and enhancing separation efficiency.[5][6]
These application notes provide a comprehensive overview of the principles, applications, and protocols for utilizing this compound as a dynamic coating agent in CZE.
Mechanism of Action
The dynamic coating of a fused silica capillary with this compound involves a multi-step process that fundamentally alters the surface chemistry of the capillary interior.
-
Initial Capillary Surface: A bare fused silica capillary possesses a negatively charged surface due to the ionization of silanol groups (Si-O⁻) at typical operating pH values (pH > 3). This charged surface generates a strong electroosmotic flow (EOF) towards the cathode (negative electrode).
-
CPB Adsorption: When a solution containing CPB is introduced into the capillary, the positively charged pyridinium headgroup of the CPB molecule electrostatically interacts with the negatively charged silanol groups on the capillary wall.[4]
-
Bilayer Formation: The hydrophobic cetyl tails of the adsorbed CPB molecules orient themselves towards the bulk solution. This creates a hydrophobic layer that promotes the association of additional CPB molecules, forming a dynamic bilayer. The second layer orients with the positively charged headgroups facing the bulk solution.[3]
-
EOF Reversal: This dynamic bilayer effectively masks the negative charge of the capillary wall and presents a net positive charge to the bulk solution. This reversal of surface charge leads to a reversal of the electroosmotic flow, which now moves towards the anode (positive electrode).[3][4]
This dynamic coating is continuously maintained by including a low concentration of CPB in the background electrolyte (BGE), ensuring reproducible separations.
Advantages of Using this compound
-
Reduced Analyte Adsorption: The positively charged surface repels cationic analytes, minimizing their interaction with the capillary wall and reducing peak tailing.[2]
-
Improved Reproducibility: By controlling the surface charge, CPB provides more consistent EOF and, consequently, more reproducible migration times.[2]
-
Enhanced Separation Efficiency: Minimizing wall interactions leads to sharper, more symmetrical peaks and higher separation efficiencies.
-
Versatility: The dynamic coating can be easily established and removed, allowing for flexibility in method development.
-
EOF Manipulation: The ability to reverse the EOF is particularly useful for the rapid analysis of anions and can be tailored by adjusting the CPB concentration.[7]
Applications
The use of this compound as a dynamic coating is applicable to a wide range of analytes:
-
Proteins and Peptides: CPB is effective in preventing the adsorption of positively charged proteins and peptides to the capillary wall, enabling their high-resolution separation.[5][8] This is particularly valuable in proteomics, biopharmaceutical analysis, and quality control.
-
Small Molecules: The analysis of small molecule drugs, particularly basic compounds, is significantly improved by the use of CPB. It allows for the separation of isomers and related compounds with enhanced peak shape and resolution.[7]
-
Inorganic and Organic Anions: The reversed EOF facilitates the rapid separation of small anions, which would otherwise have long migration times against a cathodic EOF.[2]
Quantitative Data Summary
The following tables summarize the typical effects of this compound on key CZE parameters. The data is compiled from various studies and may vary depending on the specific experimental conditions.
Table 1: Effect of CPB Concentration on Electroosmotic Flow (EOF)
| CPB Concentration (mM) | Buffer System | pH | Applied Voltage (kV) | EOF Mobility (10⁻⁸ m²/Vs) |
| 0 (Bare Silica) | 20 mM Phosphate | 7.0 | 20 | -4.5 (Cathodic) |
| 0.1 | 20 mM Phosphate | 7.0 | 20 | +1.2 (Anodic) |
| 0.3 | 20 mM Phosphate | 7.0 | 20 | +3.5 (Anodic) |
| 0.5 | 20 mM Phosphate | 7.0 | 20 | +4.8 (Anodic) |
Table 2: Improvement in Separation Performance for Basic Proteins
| Analyte (Protein) | Coating | Separation Efficiency (Plates/meter) | Migration Time RSD (%) |
| Lysozyme | None (Bare Silica) | 80,000 | 5.2 |
| Lysozyme | 0.3 mM CPB | 350,000 | 1.1 |
| Cytochrome c | None (Bare Silica) | 65,000 | 6.8 |
| Cytochrome c | 0.3 mM CPB | 320,000 | 1.5 |
Experimental Protocols
Protocol 1: General Capillary Conditioning and Coating with CPB
This protocol describes the initial conditioning of a new fused silica capillary and the establishment of the dynamic CPB coating.
Materials:
-
Fused silica capillary (e.g., 50 µm i.d., 360 µm o.d.)
-
1 M Sodium Hydroxide (NaOH)
-
Deionized water
-
Background Electrolyte (BGE) containing CPB (e.g., 20 mM phosphate buffer, pH 7.0, with 0.3 mM CPB)
Procedure:
-
New Capillary Rinse:
-
Rinse the new capillary with 1 M NaOH for 20 minutes.
-
Rinse with deionized water for 10 minutes.
-
Rinse with the BGE (without CPB) for 5 minutes.
-
-
Coating with CPB:
-
Rinse the capillary with the BGE containing the desired concentration of CPB (e.g., 0.3 mM) for 10 minutes. This establishes the dynamic coating.
-
-
Pre-run Conditioning:
-
Before each injection, rinse the capillary with 1 M NaOH for 2 minutes.
-
Rinse with deionized water for 2 minutes.
-
Rinse with the BGE containing CPB for 5 minutes to regenerate the coating.
-
Protocol 2: Separation of Basic Proteins
This protocol provides a starting point for the CZE analysis of basic proteins using a CPB dynamic coating.
Materials:
-
CPB-coated capillary (from Protocol 1)
-
Background Electrolyte: 50 mM sodium acetate, pH 5.5, containing 0.5 mM CPB.[8]
-
Protein standards (e.g., lysozyme, cytochrome c, ribonuclease A) dissolved in deionized water or BGE.
-
Sample for analysis.
Instrumentation and Conditions:
-
Capillary: 50 µm i.d., effective length 40 cm
-
Applied Voltage: +20 kV (anode at the injection end)
-
Temperature: 25 °C
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds
-
Detection: UV absorbance at 214 nm
Procedure:
-
Prepare the BGE and protein samples.
-
Condition and coat the capillary as described in Protocol 1.
-
Place the inlet and outlet vials containing the BGE in the instrument.
-
Replace the inlet vial with the sample vial.
-
Perform the injection.
-
Replace the sample vial with the BGE vial.
-
Apply the separation voltage and acquire data.
-
Between runs, perform the pre-run conditioning steps from Protocol 1.
Protocol 3: Analysis of Small Molecule Anions
This protocol is suitable for the rapid analysis of small organic or inorganic anions.
Materials:
-
CPB-coated capillary (from Protocol 1)
-
Background Electrolyte: 20 mM phosphate buffer, pH 7.5, containing 0.3 mM CPB.
-
Anion standards (e.g., chloride, nitrate, acetate) dissolved in deionized water.
-
Sample for analysis.
Instrumentation and Conditions:
-
Capillary: 50 µm i.d., effective length 30 cm
-
Applied Voltage: -15 kV (cathode at the injection end)
-
Temperature: 25 °C
-
Injection: Hydrodynamic injection at 25 mbar for 3 seconds
-
Detection: Indirect UV absorbance at 254 nm (with a chromophore added to the BGE) or direct UV if applicable.
Procedure:
-
Prepare the BGE and anion samples.
-
Condition and coat the capillary as described in Protocol 1.
-
Place the inlet and outlet vials containing the BGE in the instrument.
-
Replace the inlet vial with the sample vial.
-
Perform the injection.
-
Replace the sample vial with the BGE vial.
-
Apply the separation voltage and acquire data.
-
Between runs, perform the pre-run conditioning steps from Protocol 1.
Visualizations
References
- 1. Capillary electrophoresis and small molecule drug discovery: a perfect match? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. web.colby.edu [web.colby.edu]
- 4. web.stanford.edu [web.stanford.edu]
- 5. Preparative capillary zone electrophoresis using a dynamic coated wide-bore capillary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Separation of pyridinecarboxylic acid isomers and related compounds by capillary zone electrophoresis. Effect of cetyltrimethylammonium bromide on electroosmotic flow and resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel cationic coating agent for protein separation by capillary electrophoresis(†) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Micellar-Enhanced Ultrafiltration (MEUF) using Cetylpyridinium Bromide in Water Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Micellar-Enhanced Ultrafiltration (MEUF) with the cationic surfactant Cetylpyridinium Bromide (CPB) for the removal of various contaminants from water. This technique offers a promising solution for treating wastewater containing pharmaceuticals, dyes, and heavy metals.
Principle of Micellar-Enhanced Ultrafiltration (MEUF)
Micellar-Enhanced Ultrafiltration (MEUF) is a separation technique that combines the use of surfactants with ultrafiltration membranes to remove dissolved pollutants that are typically too small to be rejected by the membrane pores alone.[1][2] The process relies on the unique properties of surfactants to form micelles in aqueous solutions.
When a surfactant, such as this compound (CPB), is added to water at a concentration above its Critical Micelle Concentration (CMC), the surfactant molecules aggregate to form spherical structures called micelles. These micelles possess a hydrophobic core and a hydrophilic shell. Organic pollutants with low water solubility can be solubilized within the hydrophobic core of the micelles.[1][2] Inorganic pollutants, such as heavy metal ions, can be bound to the charged surface of ionic surfactant micelles through electrostatic interactions.[1]
The resulting pollutant-laden micelles are significantly larger than the individual pollutant molecules and the pores of the ultrafiltration membrane. Consequently, when the solution is passed through the ultrafiltration system, the micelles and the entrapped pollutants are retained by the membrane, while clean water passes through as permeate.
Applications in Water Treatment
MEUF using CPB has demonstrated high efficiency in removing a variety of contaminants from aqueous solutions. As a cationic surfactant, CPB is particularly effective in binding with anionic pollutants.
Pharmaceutical Removal
MEUF with CPB has been successfully applied to remove pharmaceuticals from water. For instance, the veterinary antibacterial drug enrofloxacin has been effectively removed with high rejection coefficients.[3]
Dye Removal
Cationic surfactants like CPB are highly effective in removing anionic dyes from textile industry wastewater. The electrostatic attraction between the positively charged CPB micelles and the negatively charged dye molecules leads to high rejection rates.
Heavy Metal Removal
MEUF is a viable technology for the removal of heavy metals from contaminated water. Cationic surfactants can bind with anionic forms of heavy metals, leading to their effective removal. For example, cetylpyridinium chloride (CPC), a surfactant very similar to CPB, has shown high removal efficiency for arsenic.[4]
Quantitative Data on Pollutant Removal
The following tables summarize the quantitative data on the removal of various pollutants using MEUF with this compound (CPB) or the closely related Cetylpyridinium Chloride (CPC).
Table 1: Pharmaceutical Removal using CPB-MEUF
| Pollutant | Initial Concentration (mg/L) | CPB Concentration (mM) | Transmembrane Pressure (kgf/cm²) | Rejection Coefficient (%) | Permeate Flux (L/m²h) |
| Enrofloxacin | 3 - 15 | 1.4 - 4.2 | 2 - 6 | Up to 94.20 | Up to 68.23 |
| Enrofloxacin (Optimal) | 8.4 | 2.1 | 5 | 89.67 | 67.53 |
Data sourced from a study on enrofloxacin removal.[3][5]
Table 2: Dye Removal using CPC-MEUF
| Pollutant | Initial Concentration (g/L) | CPC Concentration (g/L) | Transmembrane Pressure (bar) | Rejection Coefficient (%) |
| Reactive Black 5 | 0.050 | 1.000 | - | 99.7 |
| Reactive Orange 16 | 0.050 | 1.000 | - | 99.6 |
| Naphthol Green B | 0.03 mM | 0 - 0.25 mM | 20 | Up to 93.80 |
Data for Reactive Black 5 and Reactive Orange 16 sourced from a study using CPC.[6] Data for Naphthol Green B sourced from a study using CPC and CTAB.[7]
Table 3: Heavy Metal Removal using CPC-MEUF
| Pollutant | Initial Concentration | CPC Concentration (mM) | pH | Rejection Coefficient (%) |
| Arsenic (As) | 1 mM | 5 | 8.0 | 96.13 |
| Arsenic (As) | 243 µg/L | 5 - 10 | - | 85 - 96 |
| Copper (Cu(II)) | - | - | - | >99.7 |
| Chromium (Cr(VI)) | - | - | - | >99.7 |
| Nickel (Ni(II)) | - | - | - | >99.7 |
Arsenic data sourced from studies on arsenic removal.[4][8] Copper, Chromium, and Nickel data are mentioned as satisfactory removal in a study using CPC.[5]
Experimental Protocols
Materials and Equipment
-
Surfactant: this compound (CPB), analytical grade.
-
Pollutants: Target pharmaceutical, dye, or heavy metal salt, analytical grade.
-
Ultrafiltration System: A laboratory-scale cross-flow or dead-end ultrafiltration unit equipped with a pump, pressure gauge, and feed reservoir.
-
Ultrafiltration Membrane: A polyethersulfone (PES) or polyvinylidene fluoride (PVDF) membrane with a molecular weight cut-off (MWCO) in the range of 5-20 kDa.[9]
-
Analytical Instruments:
-
UV-Vis Spectrophotometer for dye and some pharmaceutical analysis.[1]
-
High-Performance Liquid Chromatography (HPLC) for pharmaceutical analysis.
-
Atomic Absorption Spectrometer (AAS) or Inductively Coupled Plasma (ICP) for heavy metal analysis.[1]
-
Fluorometer or UV-Vis Spectrophotometer for CPB concentration measurement.[4][10]
-
-
Standard laboratory glassware and equipment.
Experimental Workflow Diagram
Caption: Experimental workflow for the MEUF process.
Step-by-Step Experimental Protocol
-
Stock Solution Preparation:
-
Prepare a concentrated stock solution of the target pollutant in deionized (DI) water.
-
Prepare a concentrated stock solution of CPB in DI water. The CMC of CPB is approximately 0.9 mM. The working concentration should be significantly above this value to ensure micelle formation.
-
-
Feed Solution Preparation:
-
Prepare the feed solution by diluting the stock solutions of the pollutant and CPB to the desired concentrations in a volumetric flask using DI water.
-
If the experimental design requires pH adjustment, use dilute HCl or NaOH to adjust the pH of the feed solution.
-
-
Ultrafiltration System Setup and Equilibration:
-
Install the ultrafiltration membrane in the module according to the manufacturer's instructions.
-
Before introducing the feed solution, circulate DI water through the system for at least 30 minutes at the desired operating pressure to compact the membrane and obtain a stable pure water flux. Record this flux value.
-
-
MEUF Experiment:
-
Empty the DI water from the system and introduce the prepared feed solution into the feed reservoir.
-
Set the desired transmembrane pressure and/or cross-flow velocity.
-
Begin the filtration process and allow the system to reach a steady state.
-
Collect permeate samples at regular time intervals. If operating in batch mode, also collect a sample of the final retentate.
-
-
Sample Analysis:
-
Analyze the concentration of the pollutant in the initial feed solution and in the collected permeate samples using the appropriate analytical technique (UV-Vis, HPLC, AAS, or ICP).
-
Determine the concentration of CPB in the feed and permeate to assess surfactant rejection. A common method is UV-Vis spectrophotometry at a wavelength of around 259 nm. A fluorescence quenching method can also be used for more sensitive measurements.[10]
-
-
Data Analysis:
-
Calculate the pollutant rejection coefficient (R) using the following equation: R (%) = (1 - (Cp / Cf)) * 100 where Cp is the pollutant concentration in the permeate and Cf is the pollutant concentration in the feed.
-
Calculate the permeate flux (J) using the following equation: J = V / (A * t) where V is the volume of permeate collected, A is the effective membrane area, and t is the collection time.
-
Mechanism of Pollutant Removal by CPB Micelles
Caption: Mechanism of pollutant removal by CPB micelles in MEUF.
Membrane Cleaning and Regeneration Protocol
Fouling of the ultrafiltration membrane is a common issue in MEUF, primarily due to the deposition and accumulation of surfactant micelles and pollutant-micelle complexes on the membrane surface, forming a gel layer. Regular cleaning is essential to restore membrane performance.
Step-by-Step Cleaning Protocol
-
Initial Rinse: After the experiment, flush the system thoroughly with DI water for 15-20 minutes at a high cross-flow velocity to remove loosely bound foulants.
-
Alkaline Cleaning:
-
Prepare a 0.1 M sodium hydroxide (NaOH) solution.
-
Circulate the alkaline solution through the system for 30-60 minutes at a temperature of 40-50°C (if the membrane material allows). This helps to remove organic foulants and hydrolyze some adsorbed species.
-
After alkaline cleaning, flush the system again with DI water until the pH of the permeate returns to neutral.
-
-
Acidic Cleaning (if necessary for inorganic fouling):
-
If inorganic scaling (e.g., from hard water or certain pollutants) is suspected, perform an acidic cleaning step.
-
Prepare a 0.1 M hydrochloric acid (HCl) or citric acid solution.
-
Circulate the acidic solution for 30-60 minutes.
-
Rinse thoroughly with DI water until the pH is neutral.
-
-
Final Rinse and Flux Measurement:
-
Perform a final flush with DI water for at least 30 minutes.
-
Measure the pure water flux of the cleaned membrane and compare it to the initial pure water flux to evaluate the cleaning efficiency. A recovery of over 95% is generally considered successful.
-
Note: Always consult the membrane manufacturer's guidelines for chemical compatibility and recommended cleaning procedures to avoid damaging the membrane. For severe fouling caused by cationic surfactants, a cleaning solution containing an anionic surfactant may be effective in some cases, but compatibility with the membrane must be verified.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. brieflands.com [brieflands.com]
- 5. researchgate.net [researchgate.net]
- 6. CN106110895B - Method for cleaning ultrafiltration membrane in membrane method polymer flooding oil extraction wastewater treatment - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A novel method for this compound determination in aqueous solution based on fluorescence quenching of dye - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Cetylpyridinium Bromide in Nanoparticle Synthesis and Functionalization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cetylpyridinium bromide (CPB), and its chloride analogue (CPC), are quaternary ammonium compounds that serve as versatile cationic surfactants in the field of nanotechnology. Their amphiphilic nature, comprising a hydrophilic pyridinium head group and a long hydrophobic cetyl tail, allows them to act as effective stabilizing agents, structure-directing templates, and functionalizing molecules in the synthesis of a variety of nanoparticles. This document provides detailed application notes and experimental protocols for the use of CPB in the synthesis and functionalization of nanoparticles, with a focus on their applications in drug delivery, antimicrobial therapies, and analytical chemistry.
I. Role of this compound in Nanoparticle Synthesis
CPB plays a crucial role as a capping agent and a structure-directing agent in the synthesis of various nanoparticles, including those made of gold, copper, and silica.[1][2][3] As a capping agent, it controls the growth and prevents the aggregation of nanoparticles, thereby ensuring their stability in colloidal suspensions.[4][5] In the synthesis of mesoporous silica nanoparticles (MSNs), CPB micelles act as templates around which silica precursors hydrolyze and condense, leading to the formation of a porous structure.[3][6][7]
Application 1: Synthesis of Mesoporous Silica Nanoparticles (MSNs) with Entrapped CPC
A one-pot synthesis method can be employed to create MSNs with cetylpyridinium chloride (CPC) acting as both the template and the entrapped therapeutic agent.[6][8] This approach is cost-effective and results in a high loading content without the need for subsequent drug-loading steps.[8]
-
Preparation of CPC Solution: Dissolve 0.50 g of cetylpyridinium chloride (CPC) in 180 mL of deionized water at room temperature with mechanical stirring.
-
Addition of Catalyst: Slowly add 8 mL of 25% ammonia water to the CPC solution.
-
Addition of Silica Precursor: While maintaining stirring at 250 rpm, add a solution of 1.5 mL of tetraethyl orthosilicate (TEOS) in 10 mL of ethanol dropwise over 10 minutes.
-
Reaction: Allow the reaction to proceed overnight.
-
Isolation and Washing:
-
Transfer the resulting solid suspension to centrifuge tubes.
-
Isolate the MSNs by centrifugation at 4000 rpm for 10 minutes.
-
Wash the nanoparticles three times with deionized water and then three times with ethanol, with centrifugation after each wash.
-
-
Drying: Dry the final product, designated as CPC-MSN, in a vacuum to obtain a white powder.
| Parameter | Value | Reference |
| Hydrodynamic Diameter | 140 - 200 nm | [9] |
| Polydispersity Index (PDI) | < 0.2 | [9] |
| Zeta Potential | Negative | [9] |
| CPC Entrapment Efficiency | ~94% | [9] |
| CPC Loading Capacity | > 50% | [9] |
Application 2: Synthesis of Gold Nanoparticles (AuNPs)
CPB can be used as a stabilizing agent in the synthesis of gold nanoparticles. In some methods, it also participates in the reduction of the gold precursor.
-
Preparation of Solutions:
-
Prepare a 25 mM aqueous solution of HAuCl₄.
-
Prepare a 25 mM aqueous solution of cetylpyridinium chloride (CPC).
-
Prepare a 2 M aqueous solution of NaOH.
-
-
Reaction Mixture:
-
Add 2 mL of the HAuCl₄ solution to 10 mL of the CPC solution with stirring. A yellow precipitate will form.
-
Add 2 mL of the NaOH solution to the mixture. The solution color will turn to a dark wine-red, indicating the formation of AuNPs.
-
-
Reaction Time: Allow the reaction to proceed for 1 hour at ambient temperature.
-
Purification:
-
Centrifuge the solution to pellet the AuNPs.
-
Wash the nanoparticles with ethanol several times to remove unreacted reagents.
-
II. Functionalization of Nanoparticles with this compound
CPB can be used to functionalize the surface of pre-synthesized nanoparticles, imparting a positive surface charge and hydrophobic properties. This is particularly useful for applications involving the adsorption of anionic or hydrophobic molecules.
Application 3: Functionalization of Magnetic Nanoparticles for Analyte Preconcentration
Silica-coated magnetic nanoparticles can be functionalized with CPB to create an effective adsorbent for the preconcentration of metal ions from environmental samples. The CPB forms a layer on the nanoparticle surface that can bind with complexed metal ions, which can then be easily separated from the sample using an external magnetic field.
This protocol outlines the general steps for functionalization and use. Optimization of parameters such as pH, CPB concentration, and extraction time is crucial for specific applications.
-
Nanoparticle Synthesis: Synthesize silica-coated magnetite (Fe₃O₄@SiO₂) nanoparticles using established methods.
-
Functionalization:
-
Disperse the Fe₃O₄@SiO₂ nanoparticles in an aqueous solution.
-
Add an optimized amount of this compound to the nanoparticle dispersion and mix.
-
-
Analyte Complexation and Extraction:
-
Adjust the pH of the water sample to the optimal level.
-
Add a complexing agent (e.g., 8-hydroxyquinoline for metal ions) to the sample.
-
Introduce the CPB-functionalized magnetic nanoparticles to the sample and allow for a sufficient microextraction time with agitation.
-
-
Magnetic Separation:
-
Place a strong magnet against the side of the sample container to collect the nanoparticles.
-
Decant and discard the supernatant.
-
-
Desorption and Analysis:
-
Remove the magnet and add a desorption solvent (e.g., acidic methanol) to the nanoparticles.
-
Agitate to release the complexed analytes from the nanoparticle surface.
-
Separate the nanoparticles magnetically and collect the eluent for analysis (e.g., by atomic absorption spectrometry).
-
| Analyte | Detection Limit (ng L⁻¹) | Relative Standard Deviation (n=6) | Recovery Rate |
| Cu(II) | 4.7 | < 3.6% | 93-113% |
| Ni(II) | 9.1 | < 3.6% | 93-113% |
| Co(II) | 9.5 | < 3.6% | 93-113% |
| Cd(II) | 2.3 | < 3.6% | 93-113% |
| Pb(II) | 7.4 | < 3.6% | 93-113% |
| Mn(II) | 15.3 | < 3.6% | 93-113% |
III. Cellular Interactions of CPB-Functionalized Nanoparticles
The interaction of nanoparticles with cells is a critical aspect of their application in drug delivery and biomedicine. The cellular uptake of nanoparticles is a complex process influenced by their physicochemical properties, such as size, shape, and surface charge. Cationic nanoparticles, such as those functionalized with CPB, are known to interact strongly with negatively charged cell membranes.
While specific signaling pathways for CPB-functionalized nanoparticles are not extensively detailed in the literature, their cellular entry is generally understood to occur through various endocytosis mechanisms.
IV. Conclusion
This compound is a valuable and versatile reagent in the synthesis and functionalization of nanoparticles. Its use as a template enables the creation of high-surface-area materials like mesoporous silica, while its properties as a capping agent allow for the stable synthesis of metallic nanoparticles. Furthermore, the functionalization of nanoparticle surfaces with CPB provides a means to modulate surface properties for targeted applications, particularly in antimicrobial drug delivery and analytical sample preparation. The provided protocols offer a foundation for researchers to explore the potential of CPB in their own nanoparticle-based research and development endeavors.
References
- 1. Cetylpyridinium chloride and platinum nanoparticles effects in dogs with Porphyromonas gulae-infected periodontal disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The toxicity of nanoparticles and their interaction with cells: an in vitro metabolomic perspective - Nanoscale Advances (RSC Publishing) DOI:10.1039/D2NA00534D [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Cellular Uptake of Nanoparticles: Journey Inside the Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Understanding nanoparticle endocytosis to improve targeting strategies in nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Surface functionality of nanoparticles determines cellular uptake mechanisms in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of Nanoparticle-Induced Oxidative Stress and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting receptor-mediated endocytotic pathways with nanoparticles: rationale and advances - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Potentiometric Titration of Anionic Compounds with Cetylpyridinium Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potentiometric titration is a highly accurate and versatile analytical technique for the quantitative determination of various ionic species. This document provides detailed application notes and protocols for the potentiometric titration of anionic compounds using cetylpyridinium bromide (CPB) as a titrant. The method is based on the precipitation reaction between the cationic cetylpyridinium ion and the target anionic analyte. A cetylpyridinium-selective electrode is employed to detect the sharp change in potential at the equivalence point, allowing for precise endpoint determination.[1][2] This technique is particularly advantageous due to its simplicity, cost-effectiveness, and the ability to be automated.[3]
The interaction between the cetylpyridinium cation and lipophilic anions results in the formation of water-insoluble precipitates, which is the fundamental principle of this titration method.[1] The lipophilicity of the anion strongly correlates with the feasibility and the magnitude of the potential break at the endpoint.[1]
Principle of the Method
The titration reaction involves the stoichiometric precipitation of the anionic analyte (A⁻) with the cetylpyridinium cation (CP⁺) from the titrant, this compound:
CP⁺(aq) + A⁻(aq) → CPA(s)
A cetylpyridinium ion-selective electrode (ISE) is used as the indicator electrode. The potential of this electrode is proportional to the logarithm of the activity of the cetylpyridinium ions in the solution. During the titration, as CPB is added, the concentration of free CP⁺ ions remains low until all the anionic analyte has precipitated. At the equivalence point, a sharp increase in the concentration of CP⁺ ions occurs, leading to a significant change in the measured potential. This inflection point in the titration curve corresponds to the endpoint of the titration.[4][5]
Experimental Workflow
The general workflow for the potentiometric titration of anionic compounds with this compound is outlined below.
Caption: Experimental workflow for potentiometric titration.
Key Applications
This method is widely applicable for the determination of a variety of anionic compounds, including:
-
Anionic Surfactants: Such as sodium dodecyl sulfate (SDS) and sodium dodecylbenzenesulfonate (DBS).[1]
-
Lipophilic Anions: The applicability of this method has been demonstrated for a wide range of lipophilic anions.[1]
-
Drug Molecules: Anionic active pharmaceutical ingredients (APIs) can be quantified in various formulations.
-
Quality Control: Determination of anionic components in commercial products like detergents, cosmetics, and pharmaceutical preparations.[6][7][8]
Experimental Protocols
Preparation of this compound Titrant (0.005 M)
Materials:
-
This compound (CPB) monohydrate
-
Distilled or deionized water
Procedure:
-
Accurately weigh the required amount of this compound. Note that CPB is hygroscopic and may contain impurities, so standardization is crucial.[3]
-
Dissolve the weighed CPB in distilled water in a beaker, using gentle warming if necessary.[3]
-
Quantitatively transfer the solution to a 1 L volumetric flask.[3]
-
Allow the solution to cool to room temperature, then dilute to the mark with distilled water and mix thoroughly.[3]
Standardization of this compound Titrant
Materials:
-
Sodium dodecyl sulfate (SDS), analytical standard grade
-
Prepared CPB solution (approx. 0.005 M)
-
Distilled or deionized water
Procedure:
-
Accurately weigh approximately 1.44 g of SDS (purity should be taken into account) and dissolve it in a 1 L volumetric flask with distilled water to prepare a standard 0.005 M SDS solution.[3]
-
Pipette a known volume (e.g., 10.00 mL) of the standard SDS solution into a titration vessel.
-
Add a suitable volume of distilled water (e.g., 40 mL) to ensure proper immersion of the electrodes.
-
Perform the potentiometric titration with the prepared CPB solution as described in the general titration protocol below.
-
Calculate the exact molarity of the CPB solution based on the volume required to reach the equivalence point.
General Titration Protocol for Anionic Samples
Apparatus:
-
Automatic titrator or a potentiometer/pH meter with a mV scale
-
Cetylpyridinium ion-selective electrode (indicator electrode)
-
Ag/AgCl reference electrode
-
Buret (preferably automated)
-
Magnetic stirrer and stir bar
Procedure:
-
Sample Preparation: Accurately weigh or pipette a suitable amount of the anionic compound sample into a titration vessel. The amount should be chosen to give a titrant consumption of approximately 5-15 mL. Dissolve or dilute the sample in an appropriate volume of distilled water.
-
pH Adjustment: The pH of the sample solution may need to be adjusted depending on the analyte. For many anionic surfactants, a pH between 3 and 10 is suitable.[9] For specific applications, such as the titration of soaps in the presence of other anionic surfactants, the pH is adjusted to differentiate the species.[8]
-
Electrode Immersion: Immerse the cetylpyridinium ISE and the reference electrode into the sample solution. Ensure the electrodes are properly conditioned according to the manufacturer's instructions.
-
Titration: Start the stirrer to ensure a homogenous solution. Titrate the sample with the standardized CPB solution. Add the titrant in small increments, especially near the equivalence point, and record the potential (in mV) after each addition.[5] Modern automatic titrators can perform this process automatically, detecting the endpoint based on the change in potential.[2]
-
Endpoint Determination: The endpoint is the point of maximum inflection on the titration curve (potential vs. volume of titrant). This can be determined by plotting the first or second derivative of the titration curve.[4]
-
Calculation: Calculate the concentration of the anionic analyte using the following formula:
Concentration = (V_CPB × M_CPB × Stoichiometric_Factor) / V_sample
Where:
-
V_CPB = Volume of CPB titrant at the equivalence point (L)
-
M_CPB = Molarity of the standardized CPB titrant (mol/L)
-
Stoichiometric_Factor = Molar ratio between the analyte and CPB (usually 1 for singly charged anions)
-
V_sample = Volume of the sample (L) or mass of the sample (g)
-
Data Presentation
The performance of the potentiometric titration method with this compound for various anionic compounds is summarized in the tables below.
Table 1: Titration of Anionic Surfactants with Cetylpyridinium Titrants
| Anionic Surfactant | Titrant | Potential Change at Endpoint (mV) | Recovery (%) | Reference |
| Sodium Dodecyl Sulfate (SDS) | Cetylpyridinium Chloride (CPC) | Not specified | 96.4 - 97.0 | [2] |
| Sodium Dodecylbenzenesulfonate (DBS) | Cetylpyridinium Chloride (CPC) | Not specified | 96.4 - 97.0 | [2] |
| Technical-grade anionic surfactants | Cetylpyridinium Chloride (CPC) | Not specified | 100.2 - 100.4 | [1] |
| Spiked surface water samples | Cetylpyridinium Chloride (CPC) | Not specified | 94.2 - 96.5 | [1] |
Table 2: Performance Characteristics of Cetylpyridinium-Selective Electrodes
| Electrode Parameter | Value | Reference |
| Linear Concentration Range (for CPC) | 1 x 10⁻² to 1 x 10⁻⁶ M | [6] |
| Lower Detection Limit (for CPC) | 8 x 10⁻⁷ M | [6] |
| Response Time | ~3 seconds | [6] |
| pH Range | 2 - 8 | [6] |
| Cationic Slope | 60.66 ± 1.10 mV/decade | [6] |
Logical Relationship of Titration
The underlying principle of the titration relies on the chemical equilibrium and the resulting potential change as measured by the ion-selective electrode.
References
- 1. researchgate.net [researchgate.net]
- 2. electrochemsci.org [electrochemsci.org]
- 3. metrohm.com [metrohm.com]
- 4. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 5. Methods to Determine End Point of Potentiometric Titration and Applications | Pharmaguideline [pharmaguideline.com]
- 6. Potentiometric determination of cetylpyridinium chloride using a new type of screen-printed ion selective electrodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. metrohm.com [metrohm.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Cetylpyridinium Bromide-Selective Electrodes in Chemical Sensing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development and application of cetylpyridinium bromide (CPB)-selective electrodes for chemical sensing. The information is intended to guide researchers in the fabrication, characterization, and utilization of these sensors for the quantitative analysis of this compound in various samples, particularly in pharmaceutical and drug development contexts.
Introduction
This compound (CPB) is a quaternary ammonium compound with antiseptic properties, commonly used in pharmaceutical formulations such as mouthwashes, lozenges, and nasal sprays. Accurate and efficient determination of CPB concentration is crucial for quality control and formulation development. Ion-selective electrodes (ISEs) offer a rapid, cost-effective, and reliable analytical method for the potentiometric determination of CPB. This document details the fabrication and use of three common types of CPB-selective electrodes: Poly(vinyl chloride) (PVC) membrane electrodes, carbon paste electrodes (CPEs), and screen-printed electrodes (SPEs).
Principle of Operation: Potentiometric Sensing
The fundamental principle behind the operation of a this compound-selective electrode is the measurement of the potential difference between the ISE and a reference electrode. This potential difference is directly proportional to the logarithm of the activity of the cetylpyridinium (CP+) cation in the sample solution. The core of the ISE is a membrane that selectively interacts with CP+ ions. This selective interaction, typically an ion-exchange process, generates a phase boundary potential at the membrane-sample interface. According to the Nernst equation, this potential is related to the concentration of the analyte.
Data Presentation: Performance Characteristics of CPB-Selective Electrodes
The performance of different types of this compound-selective electrodes is summarized in the tables below for easy comparison. The data is compiled from various research articles.
Table 1: Performance Characteristics of PVC Membrane CPB-Selective Electrodes
| Ionophore/Active Material | Linear Range (M) | Slope (mV/decade) | Response Time (s) | pH Range | Reference |
| Cetylpyridinium-tetraphenylborate | 1.0 x 10⁻² - 1.0 x 10⁻⁶ | 58.5 ± 0.5 | < 20 | 3.0 - 9.0 | [1][2] |
| Cetylpyridinium-phosphotungstate | 1.0 x 10⁻² - 5.0 x 10⁻⁶ | 57.2 ± 0.8 | ~30 | 2.5 - 8.5 | [3][4] |
| Cetylpyridinium-reineckate | 5.0 x 10⁻³ - 8.0 x 10⁻⁶ | 56.9 ± 1.1 | < 30 | 3.5 - 8.0 | [5][6] |
Table 2: Performance Characteristics of Carbon Paste CPB-Selective Electrodes
| Modifier/Ionophore | Linear Range (M) | Slope (mV/decade) | Response Time (s) | pH Range | Reference |
| Cetylpyridinium-tetraphenylborate | 1.0 x 10⁻² - 7.5 x 10⁻⁶ | 57.9 ± 0.6 | < 25 | 3.0 - 9.0 | [7][8] |
| Zeolite | 1.0 x 10⁻² - 4.6 x 10⁻⁷ | 57.6 ± 1.3 | ~30 | 2.0 - 8.5 | [9] |
| Multi-walled carbon nanotubes | 1.0 x 10⁻³ - 1.0 x 10⁻⁶ | 58.2 ± 0.9 | < 20 | 4.0 - 8.0 | [10][11] |
Table 3: Performance Characteristics of Screen-Printed CPB-Selective Electrodes
| Ink Modifier/Active Material | Linear Range (M) | Slope (mV/decade) | Response Time (s) | pH Range | Reference |
| Cetylpyridinium-tetraphenylborate | 1.0 x 10⁻² - 1.0 x 10⁻⁶ | 60.7 ± 1.1 | ~3 | 2.0 - 8.0 | [12] |
| Graphene-modified ink | 5.0 x 10⁻³ - 5.0 x 10⁻⁷ | 58.9 ± 0.8 | < 10 | 3.0 - 9.0 | [13][14] |
| No modifier (in-situ) | 1.0 x 10⁻² - 1.0 x 10⁻⁶ | 59.2 ± 1.5 | < 5 | 2.5 - 8.0 | [12] |
Experimental Protocols
The following sections provide detailed methodologies for the fabrication and use of CPB-selective electrodes.
Protocol for Fabrication of PVC Membrane CPB-Selective Electrode
This protocol describes the preparation of a PVC membrane electrode using cetylpyridinium-tetraphenylborate (CP-TPB) as the ionophore.
Materials:
-
High molecular weight Poly(vinyl chloride) (PVC)
-
Plasticizer: Dioctyl phthalate (DOP) or 2-Nitrophenyl octyl ether (o-NPOE)
-
Ionophore: Cetylpyridinium-tetraphenylborate (CP-TPB)
-
Tetrahydrofuran (THF), analytical grade
-
Pyrex petri dish (5 cm diameter)
-
Glass tube (10-12 cm length, 1 cm inner diameter)
-
Ag/AgCl wire (internal reference electrode)
-
Internal filling solution: 0.01 M CPB + 0.01 M KCl
-
Araldite or PVC glue
Procedure:
-
Preparation of the Ionophore (CP-TPB):
-
Dissolve 0.384 g of this compound (CPB) in 50 mL of distilled water.
-
Dissolve 0.342 g of sodium tetraphenylborate (NaTPB) in 50 mL of distilled water.
-
Slowly add the NaTPB solution to the CPB solution with constant stirring.
-
A white precipitate of cetylpyridinium-tetraphenylborate (CP-TPB) will form.
-
Filter the precipitate, wash thoroughly with distilled water, and dry in a desiccator for 48 hours.
-
-
Preparation of the PVC Membrane Cocktail:
-
In a 5 cm petri dish, thoroughly mix 190 mg of PVC powder and 10 mg of the prepared CP-TPB ionophore.
-
Add 350 mg of the plasticizer (e.g., DOP).
-
Add approximately 5 mL of THF and stir the mixture with a glass rod until a homogenous, clear solution is obtained.
-
-
Casting the Membrane:
-
Cover the petri dish with a filter paper and allow the THF to evaporate slowly at room temperature for at least 24 hours.
-
A transparent, flexible membrane will be formed at the bottom of the petri dish.
-
-
Assembling the Electrode:
-
Cut a small disc (approx. 12 mm diameter) from the master membrane using a cork borer.
-
Glue the membrane disc to the polished end of a PVC or glass tube using a PVC/THF slurry or Araldite. Ensure a watertight seal.
-
Fill the tube with the internal filling solution (0.01 M CPB + 0.01 M KCl).
-
Insert the Ag/AgCl wire into the internal filling solution to act as the internal reference electrode.
-
-
Conditioning the Electrode:
-
Soak the prepared electrode in a 0.01 M CPB solution for at least 2 hours before use.
-
When not in use, store the electrode in the same solution.
-
Protocol for Fabrication of Carbon Paste CPB-Selective Electrode
This protocol is adapted for a CPB-selective electrode based on methods for similar cationic surfactants.
Materials:
-
High-purity graphite powder
-
Pasting liquid (e.g., paraffin oil, tricresylphosphate)
-
Ionophore: Cetylpyridinium-tetraphenylborate (CP-TPB) (prepared as in 4.1.1)
-
Mortar and pestle
-
Electrode body (e.g., a plastic tube with a cavity at the tip)
-
Copper or stainless steel wire for electrical contact
Procedure:
-
Preparation of the Carbon Paste:
-
In a mortar, thoroughly mix 500 mg of graphite powder with 10-20 mg of the CP-TPB ionophore.
-
Add the pasting liquid (e.g., 0.2 mL of tricresylphosphate) dropwise while continuously mixing with the pestle until a uniform, homogenous, and well-packed paste is obtained.
-
-
Assembling the Electrode:
-
Pack a portion of the prepared carbon paste into the cavity of the electrode body.
-
Ensure the paste is tightly packed to avoid air gaps.
-
Insert the copper or stainless steel wire into the back of the paste to establish electrical contact.
-
Smooth the surface of the electrode by polishing it on a piece of weighing paper until it has a shiny appearance.
-
-
Conditioning the Electrode:
-
Condition the electrode by soaking it in a 0.01 M CPB solution for at least 30 minutes before use.
-
When not in use, store the electrode in a dry place. The surface can be renewed by extruding a small amount of the paste and polishing it.
-
Protocol for Fabrication of Screen-Printed CPB-Selective Electrode
This protocol provides a general guideline for preparing a modified screen-printed electrode.
Materials:
-
Screen-printed carbon electrode (SPCE) substrate
-
Carbon ink
-
Ag/AgCl ink for reference electrode
-
Insulating ink
-
Modifying agent: Cetylpyridinium-tetraphenylborate (CP-TPB) (prepared as in 4.1.1)
-
Solvent for dispersing the modifier (e.g., THF)
-
Screen printer
-
Curing oven
Procedure:
-
Preparation of the Modified Ink:
-
Disperse a small amount of CP-TPB ionophore (e.g., 1-5% by weight) into the carbon ink using a suitable solvent and sonication to ensure a homogenous mixture.
-
-
Screen Printing:
-
Using a screen printer, sequentially print the layers of the electrode onto the substrate:
-
First, print the conductive tracks and the working electrode area using the modified carbon ink.
-
Next, print the reference electrode using the Ag/AgCl ink.
-
Finally, print the insulating layer to define the electrode areas and contact pads.
-
-
-
Curing:
-
Cure the printed electrodes in an oven according to the ink manufacturer's specifications to ensure proper adhesion and conductivity.
-
-
Conditioning:
-
Condition the fabricated SPE by immersing the electrode area in a 0.01 M CPB solution for a short period (e.g., 10-15 minutes) before the first measurement.
-
Protocol for Potentiometric Measurement
Equipment:
-
High-impedance pH/mV meter
-
This compound-selective electrode
-
Reference electrode (e.g., Ag/AgCl or saturated calomel electrode - SCE)
-
Magnetic stirrer and stir bars
-
Standard solutions of CPB (typically from 1.0 x 10⁻⁷ M to 1.0 x 10⁻² M)
Procedure:
-
Electrode System Setup:
-
Connect the CPB-selective electrode and the reference electrode to the pH/mV meter.
-
Place a beaker with the test solution on a magnetic stirrer and immerse the electrodes in the solution. Ensure the liquid junction of the reference electrode is submerged.
-
Start stirring at a constant and moderate speed.
-
-
Calibration:
-
Prepare a series of standard CPB solutions of decreasing concentration by serial dilution (e.g., 1.0 x 10⁻² M, 1.0 x 10⁻³ M, ..., 1.0 x 10⁻⁷ M).
-
Starting with the most dilute solution, measure the potential of each standard.
-
Record the stable potential reading for each standard.
-
Rinse the electrodes with deionized water and gently blot dry between measurements.
-
Plot the measured potential (in mV) versus the logarithm of the CPB concentration. The resulting graph is the calibration curve.
-
-
Sample Measurement:
-
Place the sample solution in a beaker and immerse the electrodes.
-
Record the stable potential reading.
-
Using the calibration curve, determine the logarithm of the CPB concentration in the sample and then calculate the concentration.
-
Applications
This compound-selective electrodes are valuable tools in various applications:
-
Pharmaceutical Quality Control: For the determination of CPB in mouthwashes, lozenges, and other pharmaceutical preparations.[12]
-
Drug Formulation Studies: To monitor the concentration of CPB during formulation development and stability testing.
-
Clinical Analysis: For the determination of CPB in biological fluids, although this may require sample pretreatment.
-
Environmental Monitoring: For the detection of cationic surfactants in water samples.[9]
-
Potentiometric Titrations: As an indicator electrode for the titration of CPB with a suitable titrant like sodium tetraphenylborate.
Troubleshooting
-
Drifting or Unstable Readings:
-
Ensure the electrodes are properly conditioned.
-
Check for air bubbles on the membrane surface.
-
Verify that the reference electrode is filled and the liquid junction is not clogged.
-
Ensure constant stirring speed.
-
-
Low Slope:
-
The membrane may be fouled or damaged. Polish the surface of a CPE or replace the membrane of a PVC electrode.
-
The internal filling solution may be contaminated or have evaporated.
-
The ionophore may have leached out of the membrane.
-
-
Interferences:
-
High concentrations of other quaternary ammonium compounds or large lipophilic cations can interfere with the measurement.
-
If significant interference is suspected, the selectivity of the electrode should be determined using the matched potential method or the fixed interference method.
-
By following these detailed protocols and considering the performance characteristics, researchers can effectively develop and utilize this compound-selective electrodes for a wide range of chemical sensing applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. azom.com [azom.com]
- 3. metrohm.com [metrohm.com]
- 4. electrochemsci.org [electrochemsci.org]
- 5. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 6. researchgate.net [researchgate.net]
- 7. biomedres.us [biomedres.us]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Design of a Sensitive and Selective Voltammetric Sensor Based on a Cationic Surfactant-Modified Carbon Paste Electrode for the Determination of Alloxan - PMC [pmc.ncbi.nlm.nih.gov]
- 11. shibaura.elsevierpure.com [shibaura.elsevierpure.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Cetylpyridinium Bromide Protocol for the Precipitation of Glycosaminoglycans
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycosaminoglycans (GAGs) are a class of long, unbranched polysaccharides that are key components of the extracellular matrix and cell surfaces. Their analysis is crucial in various fields, including developmental biology, pathology, and pharmacology. The precipitation of GAGs using cetylpyridinium bromide (CPB), or more commonly its chloride salt (CPC), is a widely established and effective method for their isolation from biological samples such as tissues and urine. This technique relies on the principle that the cationic quaternary ammonium salt, cetylpyridinium, forms insoluble complexes with the anionic GAGs. This application note provides a detailed protocol for the precipitation of GAGs using cetylpyridinium chloride (CPC) and includes quantitative data on its efficacy.
Data Presentation
The choice of precipitating agent can significantly impact the recovery of different GAG types. The following table summarizes a comparative study on the recovery of urinary GAGs using Cetylpyridinium Chloride (CPC) versus Cetyltrimethylammonium Bromide (CETAB).
| Precipitating Agent | Chondroitin Sulfate (CS) Recovery | Heparan Sulfate (HS) Recovery | Reference |
| Cetylpyridinium Chloride (CPC) | Similar to CETAB | ~3.3 times greater than CETAB | |
| Cetyltrimethylammonium Bromide (CETAB) | Similar to CPC | Baseline |
Table 1: Comparison of GAG recovery with different precipitating agents.
Experimental Workflow
Figure 1. Workflow for GAG Precipitation using CPC.
Experimental Protocol
This protocol outlines the steps for the precipitation of glycosaminoglycans from a liquid biological sample, such as urine or a tissue extract supernatant, using cetylpyridinium chloride.
Materials:
-
Cetylpyridinium chloride (CPC)
-
Sodium chloride (NaCl)
-
Sodium acetate
-
Ethanol (absolute and 80%)
-
Protease (e.g., Papain or Proteinase K)
-
Digestion buffer (e.g., 0.1 M sodium acetate, 5 mM cysteine-HCl, 5 mM EDTA, pH 5.5)
-
Centrifuge tubes
-
Refrigerated centrifuge
Procedure:
-
Sample Preparation and Proteolysis:
-
For tissue samples, homogenize in an appropriate buffer and perform proteolytic digestion to remove the core proteins from proteoglycans. A common method is to use papain at 65°C for 2-4 hours.
-
For liquid samples like urine, proteolytic digestion may not be necessary but can be performed to remove interfering proteins.
-
After digestion, centrifuge the sample at high speed (e.g., 10,000 x g) for 20 minutes to pellet any insoluble material. Carefully collect the supernatant containing the solubilized GAGs.
-
-
Precipitation of GAGs with CPC:
-
To the GAG-containing supernatant, add a 10% (w/v) solution of CPC to a final concentration of 1% (v/v).
-
Mix gently by inversion and incubate the mixture overnight at 4°C to allow for the complete precipitation of the GAG-CPC complexes.
-
-
Pelleting and Washing the GAG-CPC Complex:
-
Following incubation, centrifuge the sample at 3,000 x g for 20 minutes at 4°C to pellet the GAG-CPC precipitate.
-
Carefully discard the supernatant.
-
Wash the pellet by resuspending it in 0.1 M sodium acetate containing 10% ethanol. This step helps to remove excess CPC and other soluble impurities.
-
Centrifuge again at 3,000 x g for 20 minutes at 4°C and discard the supernatant.
-
-
Dissociation of the GAG-CPC Complex and GAG Precipitation:
-
To dissociate the GAGs from the CPC, resuspend the pellet in a small volume of 2 M NaCl. The high salt concentration disrupts the ionic interaction between the GAGs and CPC.
-
Once the pellet is fully dissolved, precipitate the GAGs by adding 3-4 volumes of cold absolute ethanol.
-
Incubate at -20°C for at least 1 hour (or overnight for higher yields) to allow for complete precipitation of the GAGs.
-
-
Final Wash and Recovery:
-
Centrifuge at 10,000 x g for 30 minutes at 4°C to pellet the purified GAGs.
-
Discard the supernatant and wash the pellet with 80% ethanol to remove any remaining NaCl.
-
Centrifuge again, discard the supernatant, and allow the GAG pellet to air-dry.
-
The purified GAGs can then be redissolved in water or a suitable buffer for downstream applications such as quantification using the dimethylmethylene blue (DMMB) assay, or characterization by electrophoresis or high-performance liquid chromatography (HPLC).
-
Logical Relationships in the CPC Precipitation of GAGs
Figure 2. Interaction dynamics in GAG precipitation.
The cetylpyridinium chloride precipitation method is a robust and efficient technique for the isolation of glycosaminoglycans from a variety of biological sources. Its preferential recovery of certain GAGs, such as heparan sulfate, makes it a valuable tool for specific research applications. By following the detailed protocol provided, researchers can effectively isolate GAGs for further quantitative and qualitative analysis, aiding in the investigation of their roles in health and disease.
Application Notes and Protocols: Solubilization of Hydrophobic Drugs Using Cetylpyridinium Bromide Micelles
Audience: Researchers, scientists, and drug development professionals.
Abstract: The poor aqueous solubility of many promising drug candidates presents a significant challenge in pharmaceutical development, limiting their bioavailability and therapeutic efficacy.[1][2] Micellar solubilization offers a powerful strategy to overcome this hurdle.[1][3] This document provides detailed protocols for the use of cetylpyridinium bromide (CPB), a cationic surfactant, to form micelles that effectively encapsulate and solubilize hydrophobic drugs.[4][5] The protocols cover the preparation of drug-loaded micelles, determination of solubilization capacity, and key characterization techniques.
Principle of Micellar Solubilization
This compound (CPB) is a cationic amphiphilic molecule, meaning it has a hydrophilic (water-loving) pyridinium headgroup and a long hydrophobic (water-fearing) hydrocarbon tail.[4][6] In aqueous solutions, when the concentration of CPB reaches a specific threshold known as the Critical Micelle Concentration (CMC), the individual surfactant monomers spontaneously self-assemble into spherical structures called micelles.[1][7]
In these micelles, the hydrophobic tails orient towards the center, creating a nonpolar core, while the hydrophilic heads form an outer shell that interfaces with the aqueous environment.[8] This hydrophobic core acts as a nano-reservoir, capable of encapsulating poorly water-soluble drug molecules, thereby increasing their overall solubility in the aqueous medium.[8] The positive charge of the CPB headgroups also imparts a positive surface charge (zeta potential) to the micelles, which can influence their stability and interaction with biological systems.
Key Physicochemical Properties of CPB
Quantitative data for CPB is summarized in the table below. The CMC is a crucial parameter, as micelle formation and subsequent drug solubilization only occur at surfactant concentrations above this value.[3]
| Parameter | Value | Reference |
| Molecular Formula | C₂₁H₃₈NCl | [9] |
| Molecular Weight | 384.44 g/mol | [6] |
| Type | Cationic Surfactant | [10] |
| Critical Micelle Concentration (CMC) | ~0.9 - 1.1 mM in water | [9] |
Experimental Protocols
Protocol 1: Preparation of Drug-Loaded CPB Micelles (Thin-Film Hydration Method)
This protocol describes a common and effective method for loading hydrophobic drugs into CPB micelles.[11][12]
Materials:
-
Hydrophobic drug (e.g., Paclitaxel, Curcumin)
-
This compound (CPB)
-
Organic solvent (e.g., Ethanol, Methanol, Acetonitrile)[8][11]
-
Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4) or deionized water
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Vortex mixer
-
Syringe filter (0.22 µm or 0.45 µm)
Procedure:
-
Dissolution: Weigh the desired amounts of the hydrophobic drug and CPB. A starting drug-to-surfactant weight ratio of 1:10 can be used and optimized later.[11] Dissolve both components in a minimal amount of a suitable organic solvent in a round-bottom flask.
-
Film Formation: Attach the flask to a rotary evaporator. Evaporate the organic solvent under reduced pressure at a controlled temperature (e.g., 40-60°C) until a thin, homogenous drug-surfactant film is formed on the inner wall of the flask.[8]
-
Hydration: Add a pre-determined volume of the aqueous buffer (pre-warmed to the same temperature as evaporation) to the flask. The CPB concentration should be well above its CMC.
-
Micelle Formation: Gently agitate the flask in the water bath for 30-60 minutes.[8] This allows the film to fully hydrate and the drug-loaded micelles to self-assemble spontaneously.[11]
-
Sonication (Optional): To ensure homogeneity and reduce particle size, the micellar solution can be sonicated using a bath or probe sonicator for a few minutes.
-
Purification: To remove any un-encapsulated drug precipitate or larger aggregates, filter the solution through a 0.22 µm or 0.45 µm syringe filter.[8][11] The resulting clear solution contains the drug-loaded micelles.
Caption: Workflow for preparing drug-loaded micelles.
Protocol 2: Determination of Drug Solubilization (Phase-Solubility Study)
This protocol determines the solubilizing capacity of CPB micelles for a specific drug.[13]
Materials:
-
Stock solutions of CPB in water at various concentrations (e.g., 0 to 20 mM).
-
Excess amount of the hydrophobic drug (powder form).
-
Sealed vials or test tubes.
-
Shaking incubator or water bath.
-
Centrifuge.
-
UV-Vis Spectrophotometer or HPLC system.
Procedure:
-
Preparation: Add an excess amount of the hydrophobic drug to a series of vials, ensuring undissolved solid is present in each.
-
Incubation: To each vial, add a known volume of the CPB solutions of varying concentrations.
-
Equilibration: Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Separation: Centrifuge the vials at high speed to pellet the excess, undissolved drug.
-
Analysis: Carefully collect the supernatant. Dilute the supernatant with a suitable solvent (e.g., methanol) and determine the concentration of the dissolved drug using a pre-validated UV-Vis spectrophotometry or HPLC method.[13]
-
Data Plotting: Plot the drug solubility (Y-axis) against the CPB concentration (X-axis). The solubility will show a sharp increase above the CMC.
Data Presentation: Solubilization of a Model Drug
The table below presents illustrative data from a phase-solubility study for a model hydrophobic drug, "Drug-H".
| CPB Concentration (mM) | Drug-H Solubility (µg/mL) |
| 0 (Water) | 0.25 |
| 0.5 | 0.31 |
| 1.0 (Approx. CMC) | 0.85 |
| 5.0 | 45.6 |
| 10.0 | 92.3 |
| 20.0 | 185.1 |
Characterization of Drug-Loaded Micelles
After preparation, it is crucial to characterize the micelles to ensure quality and suitability for the intended application.
Protocol 3: Physicochemical Characterization
A. Particle Size and Polydispersity Index (PDI) Measurement
-
Technique: Dynamic Light Scattering (DLS).
-
Procedure: Dilute the micellar solution 10-fold with saline or the same buffer used for hydration.[11] Transfer the sample to a clean cuvette and measure using a DLS instrument. The PDI value indicates the size distribution homogeneity (a value < 0.3 is generally considered acceptable).
B. Zeta Potential Measurement
-
Technique: Laser Doppler Velocimetry.
-
Procedure: Use the same diluted sample from the DLS measurement. The zeta potential indicates the surface charge of the micelles, which is important for stability (a higher absolute value suggests better colloidal stability). For CPB micelles, a positive value is expected.
C. Drug Encapsulation Efficiency (EE) and Drug Loading (DL)
-
Technique: HPLC or UV-Vis Spectrophotometry.
-
Procedure:
-
Determine the total amount of drug used to prepare the formulation (Total Drug).
-
To determine the amount of encapsulated drug, the micellar solution can be analyzed after separating free drug using techniques like dialysis or centrifugal ultrafiltration.
-
Alternatively, disrupt the micelles by adding a large volume of an organic solvent (e.g., methanol) and measure the drug concentration (Encapsulated Drug).
-
-
Calculations:
-
Encapsulation Efficiency (%EE) = (Encapsulated Drug / Total Drug) x 100
-
Drug Loading (%DL) = (Encapsulated Drug / Total Weight of Micelles) x 100
-
Data Presentation: Characterization of Drug-H Loaded Micelles
| Parameter | Value |
| Particle Size (Z-average) | 100 - 200 nm |
| Polydispersity Index (PDI) | 0.15 - 0.25 |
| Zeta Potential | +30 to +45 mV |
| Encapsulation Efficiency (%EE) | 60 - 80% |
Visualization of Solubilization Mechanism
The following diagram illustrates the fundamental process of micelle formation and drug encapsulation.
Caption: Self-assembly of CPB monomers into a drug-loaded micelle.
Key Considerations and Troubleshooting
-
Drug-Excipient Interactions: Some formulation excipients, such as magnesium stearate, can adsorb CPB and reduce its effective concentration and antimicrobial activity.[14] Compatibility studies are recommended.
-
Stability: The stability of drug-loaded micelles should be assessed over time and under different storage conditions (e.g., temperature). Instability may manifest as drug precipitation or a significant change in particle size.
-
Toxicity: While used in many over-the-counter products, concentrated solutions of CPB can be destructive to mucous membranes.[9] Appropriate toxicological assessments are necessary for any new formulation intended for in vivo use.
References
- 1. researchgate.net [researchgate.net]
- 2. Micellar Solubilization of Some Poorly Soluble Antidiabetic Drugs: A Technical Note - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Micellar solubilization of drugs. [sites.ualberta.ca]
- 4. Molecular Modeling of this compound, a Cationic Surfactant, in Solutions and Micelle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Association behavior and physico-chemical parameters of a this compound and levofloxacin hemihydrate mixture in aqueous and additive media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Solubilization of Reactive Red 2 in the Mixed Micelles of Cetylpyridinium Chloride and TX-114 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MULTI-DRUG LOADED POLYMERIC MICELLES FOR SIMULTANEOUS DELIVERY OF POORLY SOLUBLE ANTICANCER DRUGS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cetylpyridinium chloride - Wikipedia [en.wikipedia.org]
- 10. Surfactant - Wikipedia [en.wikipedia.org]
- 11. bio-protocol.org [bio-protocol.org]
- 12. en.bio-protocol.org [en.bio-protocol.org]
- 13. pharmedicinejournal.com [pharmedicinejournal.com]
- 14. Excipient interaction with cetylpyridinium chloride activity in tablet based lozenges - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cetylpyridinium Bromide as a Catalyst in Micellar Catalysis of Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cetylpyridinium bromide (CPB) is a cationic surfactant renowned for its ability to form micelles in aqueous solutions. This property makes it a valuable catalyst in a variety of organic reactions, a field known as micellar catalysis. By creating a hydrophobic microenvironment within the bulk aqueous phase, CPB micelles can enhance reaction rates, improve selectivity, and enable reactions with water-insoluble reactants to proceed in an environmentally friendly medium. These application notes provide an overview of the use of a CPB derivative, cetylpyridinium tribromide (CetPyTB), in key organic transformations and detail protocols for their implementation.
Key Applications and Experimental Data
Cetylpyridinium tribromide (CetPyTB), a derivative of CPB, has proven to be an efficient reagent and catalyst for several organic reactions, including the bromination of aromatic compounds and the acetylation of alcohols.
Bromination of Aromatic Compounds
CetPyTB is an effective brominating agent for electron-rich aromatic compounds. The reaction proceeds under mild conditions with good to excellent yields.
Quantitative Data for Bromination of Phenols and Anilines using CetPyTB
| Entry | Substrate | Product | Time (min) | Yield (%) |
| 1 | Phenol | 2,4,6-Tribromophenol | 10 | 92 |
| 2 | Aniline | 2,4,6-Tribromoaniline | 15 | 95 |
| 3 | p-Cresol | 2,6-Dibromo-4-methylphenol | 12 | 88 |
| 4 | o-Anisidine | 4-Bromo-2-methoxyaniline | 20 | 85 |
| 5 | N,N-Dimethylaniline | 4-Bromo-N,N-dimethylaniline | 10 | 90 |
Data synthesized from Kumar et al., 2011.[1]
Acetylation of Alcohols
CetPyTB also serves as an efficient catalyst for the acetylation of various alcohols using acetic anhydride. This method provides a convenient route to acetylated products with high yields.
Quantitative Data for Acetylation of Alcohols using CetPyTB
| Entry | Substrate | Product | Time (h) | Yield (%) |
| 1 | Benzyl alcohol | Benzyl acetate | 2 | 92 |
| 2 | 1-Octanol | Octyl acetate | 3 | 85 |
| 3 | Cyclohexanol | Cyclohexyl acetate | 4 | 88 |
| 4 | Geraniol | Geranyl acetate | 2.5 | 90 |
| 5 | Dodecyl alcohol | Dodecyl acetate | 3 | 78 |
Data synthesized from Kumar et al., 2011.[1]
Experimental Protocols
Protocol 1: Bromination of Phenol using Cetylpyridinium Tribromide
Materials:
-
Phenol
-
Cetylpyridinium tribromide (CetPyTB)
-
Acetonitrile
-
Silica gel for column chromatography
-
Standard laboratory glassware
Procedure:
-
In a 50 mL round-bottom flask, dissolve 188 mg (2 mmol) of phenol in 3 mL of acetonitrile.
-
In a separate container, dissolve 2 mmol of CetPyTB in 5 mL of acetonitrile.
-
With constant stirring at room temperature, add the CetPyTB solution dropwise to the phenol solution.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC) on silica gel 60 F254.
-
Upon completion of the reaction, purify the product by passing the reaction mixture through a short pad of silica gel to afford 2,4,6-tribromophenol.[1]
Protocol 2: Acetylation of Dodecyl Alcohol using Cetylpyridinium Tribromide
Materials:
-
Dodecyl alcohol
-
Acetic acid
-
Cetylpyridinium tribromide (CetPyTB)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware
Procedure:
-
To a solution of 558 mg (3 mmol) of dodecyl alcohol in 3 mL of acetic acid, add 163 mg (0.3 mmol) of CetPyTB.
-
Reflux the reaction mixture and monitor its progress by TLC.
-
After the reaction is complete, pour the mixture into a saturated solution of NaHCO₃ (15 mL).
-
Extract the product with ethyl acetate (2 x 15 mL).
-
Separate the organic layer and dry it over anhydrous Na₂SO₄.
-
Isolate the crude product and purify it by passing it through a short column of silica gel to obtain dodecyl acetate.[1]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: General mechanism of micellar catalysis with CPB.
Caption: Experimental workflow for the bromination of phenol.
Further Applications
Hydrolysis of Esters
Multicomponent Reactions for Heterocycle Synthesis
The synthesis of complex heterocyclic molecules, such as quinoxalines and 4H-pyrimido[2,1-b]benzothiazoles, can be facilitated by micellar catalysis. These reactions often involve the condensation of multiple components, and the micellar environment can promote the assembly of reactants, leading to higher yields and simpler reaction conditions. For instance, the synthesis of quinoxalines can be achieved by reacting o-phenylenediamines with phenacyl bromides in a micellar medium. Although specific protocols often utilize other catalysts in conjunction with the surfactant, the principle of using a cationic surfactant like CPB to facilitate these multicomponent reactions in an aqueous medium is a key strategy in green chemistry.
Conclusion
This compound and its derivatives are versatile tools in the field of organic synthesis, offering a green and efficient alternative to traditional organic solvents. The application of CetPyTB in bromination and acetylation reactions is well-documented, with clear protocols and favorable yields. Further research into the application of CPB in other organic transformations, along with detailed quantitative analysis, will undoubtedly expand its utility for researchers, scientists, and drug development professionals.
References
Application Notes and Protocols for Cetylpyridinium Bromide in Antimicrobial Coatings
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cetylpyridinium bromide (CPB) is a quaternary ammonium compound with a well-documented broad-spectrum antimicrobial activity.[1][2] Its cationic nature allows it to effectively disrupt the cell membranes of bacteria and fungi, leading to cell death.[1] This property makes CPB an attractive candidate for incorporation into various materials to create antimicrobial surfaces. These application notes provide an overview of the use of CPB in the formulation of antimicrobial coatings, along with detailed protocols for their preparation, characterization, and efficacy testing.
The primary mechanism of action of CPB involves its positively charged pyridinium head group electrostatically binding to the negatively charged components of microbial cell membranes. The hydrophobic cetyl tail then penetrates the lipid bilayer, disrupting membrane integrity. This leads to the leakage of essential intracellular components and ultimately, cell lysis.
Data Presentation
Table 1: Antimicrobial Efficacy of this compound (CPB)
| Microorganism | Minimum Inhibitory Concentration (MIC) | Log Reduction on Coated Surfaces | Zone of Inhibition (mm) |
| Staphylococcus aureus | 2 - 10 µg/mL[3] | > 6 log (on polyurethane coating) | 3.54 (for a related compound on a surface)[4] |
| Escherichia coli | 16 - 64 µg/mL[3] | 5 - 6 log (on beef surfaces)[5] | 8.15 (for a related compound on a surface)[4] |
| Pseudomonas aeruginosa | Not explicitly found | Not explicitly found | Not explicitly found |
| Candida albicans | 0.02% - 0.09% (in mouthwash formulations)[6] | Not explicitly found | Not explicitly found |
Table 2: Physical Properties of CPB-Containing Coatings
| Property | Test Method | Result |
| Adhesion | ASTM D3359 (Cross-hatch) | Dependent on formulation and substrate |
| Durability (Scrub Resistance) | ASTM D2486 | Dependent on formulation and CPB concentration |
| Leaching Rate | HPLC-based methods | Dependent on formulation and environmental conditions |
Experimental Protocols
Protocol 1: Incorporation of this compound into Acrylic Paint
This protocol describes a general method for incorporating CPB into a water-based acrylic paint formulation.
Materials:
-
Water-based acrylic paint base
-
This compound (CPB) powder
-
Distilled water
-
High-shear mixer or homogenizer
-
Viscometer
-
pH meter
Procedure:
-
Preparation of CPB Solution:
-
Accurately weigh the desired amount of CPB powder. The final concentration in the paint typically ranges from 0.1% to 2.0% (w/w).
-
In a separate container, dissolve the CPB powder in a minimal amount of distilled water with gentle heating and stirring until a clear solution is obtained.
-
-
Incorporation into Paint:
-
While stirring the acrylic paint base at a moderate speed with a high-shear mixer, slowly add the prepared CPB solution.
-
Increase the mixing speed and continue to mix for 15-30 minutes to ensure homogeneous dispersion of the CPB throughout the paint.
-
-
Quality Control:
-
Measure the viscosity of the final paint formulation using a viscometer to ensure it remains within the desired range for application.
-
Measure the pH of the paint and adjust if necessary, as significant changes in pH can affect paint stability and performance.
-
Apply the paint to a substrate and allow it to cure according to the manufacturer's instructions before proceeding with further testing.
-
Protocol 2: Synthesis of a this compound-Modified Polyurethane Coating
This protocol is adapted from a study by Rudlong et al. (2023) and describes the synthesis of a polyurethane coating chemically modified with a quaternary ammonium bromide, similar in structure to CPB.[7]
Materials:
-
4,4'-Methylene diphenyl diisocyanate (MDI)
-
Poly(propylene glycol) (PPG)
-
Perfluoropolyether (PFPE)
-
16-carbon quaternary ammonium bromide (C16QAB) as a chain extender (structurally similar to CPB)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Tin(II) 2-ethylhexanoate (catalyst)
-
Substrates for coating (e.g., stainless steel coupons)
Procedure:
-
Prepolymer Synthesis:
-
In a nitrogen-purged reaction vessel, dissolve MDI and PPG in anhydrous DMF.
-
For modified coatings, add PFPE to the mixture.
-
Add Tin(II) 2-ethylhexanoate as a catalyst.
-
Heat the mixture with stirring to form the isocyanate-terminated prepolymer.
-
-
Chain Extension with C16QAB:
-
Cool the prepolymer solution.
-
Slowly add a solution of C16QAB in anhydrous DMF to the prepolymer with vigorous stirring. The C16QAB acts as a chain extender, incorporating the antimicrobial moiety into the polyurethane backbone.
-
-
Coating Application and Curing:
-
Apply the resulting polyurethane solution to the desired substrates using a suitable method (e.g., dip-coating, spin-coating, or doctor blade).
-
Cure the coated substrates in a vacuum oven at 80°C for 24 hours.[7]
-
Protocol 3: Evaluation of Antimicrobial Efficacy - Zone of Inhibition Test
This protocol is a standard method to qualitatively assess the antimicrobial activity of a coated surface.
Materials:
-
Coated and uncoated (control) substrates
-
Bacterial or fungal culture (e.g., S. aureus, E. coli)
-
Nutrient agar plates (e.g., Mueller-Hinton agar)
-
Sterile swabs
-
Incubator
Procedure:
-
Inoculum Preparation:
-
Prepare a standardized suspension of the test microorganism in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard.
-
-
Plate Inoculation:
-
Using a sterile swab, evenly streak the entire surface of a nutrient agar plate with the microbial suspension to create a lawn of bacteria.
-
-
Sample Placement:
-
Aseptically place a coated substrate and an uncoated control substrate onto the surface of the inoculated agar plate. Gently press to ensure contact.
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours (for bacteria) or at an appropriate temperature and duration for fungi.
-
-
Observation:
-
After incubation, observe the plates for the presence of a clear zone around the substrates. The diameter of this "zone of inhibition" is a measure of the antimicrobial activity. Measure the diameter in millimeters.
-
Protocol 4: Evaluation of Coating Durability - Scrub Resistance Test (ASTM D2486)
This protocol provides a method to assess the durability of the antimicrobial coating.[3][4][8][9]
Materials:
-
Scrub test machine
-
Nylon bristle brush
-
Abrasive scrub medium
-
Coated panels
Procedure:
-
Sample Preparation:
-
Apply the antimicrobial coating to standardized panels and allow them to cure completely.
-
-
Testing:
-
Mount the coated panel in the scrub test machine.
-
Apply a standardized abrasive scrub medium to the surface.
-
Subject the panel to a specified number of scrub cycles with a nylon bristle brush.
-
-
Evaluation:
-
After the designated number of cycles, visually inspect the coating for any signs of wear, degradation, or removal.
-
The antimicrobial efficacy of the scrubbed surface can then be re-evaluated using the Zone of Inhibition test (Protocol 3) or a quantitative method to determine any loss of activity.
-
Protocol 5: Quantification of this compound Leaching
This protocol describes a method to quantify the amount of CPB that leaches from a coating into an aqueous environment.
Materials:
-
Coated substrates of a known surface area
-
Distilled water or other suitable leaching solution
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
CPB standard solutions of known concentrations
Procedure:
-
Leaching Experiment:
-
Immerse the coated substrates in a known volume of distilled water in a sealed container.
-
Place the container on a shaker and agitate at a constant speed and temperature for a specified period.
-
At predetermined time intervals, collect aliquots of the leaching solution.
-
-
HPLC Analysis:
-
Prepare a calibration curve using CPB standard solutions of known concentrations.
-
Analyze the collected leaching samples using an appropriate HPLC method. A common method involves a C18 column with a mobile phase of acetonitrile and water with a suitable buffer, and UV detection at approximately 260 nm.
-
Quantify the concentration of CPB in the leaching samples by comparing their peak areas to the calibration curve.
-
-
Data Analysis:
-
Calculate the cumulative amount of CPB leached per unit surface area of the coating over time.
-
Visualizations
Caption: Experimental workflow for developing and testing CPB-based antimicrobial coatings.
Caption: Mechanism of antimicrobial action of this compound (CPB).
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | C21H38N.Br | CID 8816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. DETERMINATION OF THE MAXIMUM INHIBITORY DILUTION OF CETYLPYRIDINIUM CHLORIDE-BASED MOUTHWASHES AGAINST STAPHYLOCOCCUS AUREUS: AN IN VITRO STUDY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nanoparticle surface coatings produce distinct antibacterial effects that are consistent across diverse bacterial species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial activity of cetylpyridinium chloride washes against pathogenic bacteria on beef surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Exploring the Effect of Cetylpyridinium Chloride Addition on the Antibacterial Activity and Surface Hardness of Resin-Based Dental Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the In Vitro Disruption of Bacterial Biofilms by Cetylpyridinium Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cetylpyridinium bromide (CPB) is a cationic quaternary ammonium compound with broad-spectrum antimicrobial properties. Its amphipathic nature allows it to interact with and disrupt bacterial cell membranes, making it an effective agent against planktonic bacteria. Furthermore, emerging research has highlighted its potential in combating bacterial biofilms, which are notoriously resistant to conventional antimicrobial treatments. These structured communities of bacteria are encased in a self-produced matrix of extracellular polymeric substances (EPS), which acts as a protective barrier. The ability of CPB to disrupt this matrix and kill the embedded bacteria makes it a compound of significant interest in the development of new anti-biofilm therapies.
This document provides detailed application notes and protocols for the in vitro evaluation of this compound's efficacy in disrupting bacterial biofilms. The information is targeted towards researchers, scientists, and drug development professionals working on novel antimicrobial strategies.
Mechanism of Action
This compound, as a quaternary ammonium compound (QAC), exerts its antimicrobial effect primarily through the disruption of bacterial cell membranes. The positively charged pyridinium headgroup of the CPB molecule interacts electrostatically with the negatively charged components of the bacterial cell envelope, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[1] This initial binding displaces essential divalent cations that stabilize the membrane structure.[1]
Following this electrostatic interaction, the long hydrophobic alkyl tail of CPB integrates into and disorganizes the lipid bilayer of the cell membrane.[1] This disruption leads to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death.[2][3] In the context of biofilms, CPB's surfactant properties may also contribute to the breakdown of the EPS matrix, allowing for better penetration and access to the embedded bacterial cells.
References
Application of Cetylpyridinium Bromide in Spectrophotometric and Fluorometric Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cetylpyridinium bromide (CPB) is a cationic quaternary ammonium surfactant that has found extensive utility in analytical chemistry, particularly in spectrophotometric and fluorometric assays. Its amphiphilic nature, consisting of a long hydrophobic alkyl chain and a hydrophilic pyridinium head group, allows it to form micelles in aqueous solutions above its critical micelle concentration (CMC). This property, along with its ability to form ion pairs and ternary complexes, is harnessed to significantly enhance the sensitivity, selectivity, and overall performance of various analytical methods.
These application notes provide detailed protocols and a summary of the key performance data for the use of CPB in the determination of a range of analytes, including metal ions, pharmaceuticals, and other organic molecules. The methodologies described herein are valuable for researchers in diverse fields such as environmental monitoring, pharmaceutical quality control, and biomedical analysis.
I. Spectrophotometric Applications of this compound
In spectrophotometry, CPB is primarily employed as a sensitizing agent. It facilitates the formation of ternary complexes between a metal ion and a chromogenic dye. This interaction often leads to a bathochromic (red) shift in the maximum absorbance and a significant increase in the molar absorptivity of the complex, thereby enhancing the sensitivity of the assay.
A. Determination of Metal Ions: Lanthanides
This protocol describes a method for the spectrophotometric determination of lanthanide ions (Ln³⁺), such as Gadolinium (Gd³⁺), Terbium (Tb³⁺), Dysprosium (Dy³⁺), and Holmium (Ho³⁺), using the chromogenic reagent Eriochrome Cyanine R (ECR) in the presence of CPB.[1]
-
Reagent Preparation:
-
Lanthanide Standard Stock Solution (1 x 10⁻² M): Dissolve an appropriate, accurately weighed amount of the respective lanthanide oxide (e.g., Gd₂O₃) in a minimal amount of concentrated HCl and dilute with distilled water in a volumetric flask.
-
Eriochrome Cyanine R (ECR) Solution (1 x 10⁻³ M): Dissolve an accurately weighed amount of ECR in distilled water.
-
This compound (CPB) Solution (1 x 10⁻² M): Dissolve an accurately weighed amount of CPB in distilled water.
-
Buffer Solution (pH 6.0): Prepare an appropriate buffer solution (e.g., acetate buffer) and adjust the pH to 6.0.
-
-
Calibration Curve Preparation:
-
Into a series of 10 mL volumetric flasks, add increasing volumes of the lanthanide standard stock solution to cover the desired concentration range.
-
To each flask, add 1.0 mL of the ECR solution and 2.0 mL of the CPB solution.
-
Add 2.0 mL of the pH 6.0 buffer solution.
-
Dilute to the mark with distilled water and mix well.
-
Allow the solutions to stand for 10 minutes for complete color development.
-
-
Sample Analysis:
-
Prepare the sample solution, ensuring the analyte concentration falls within the calibration range.
-
Follow the same procedure as for the calibration curve preparation (step 2).
-
-
Spectrophotometric Measurement:
-
Measure the absorbance of the standards and the sample at the wavelength of maximum absorbance (λmax) against a reagent blank prepared in the same manner without the lanthanide ion. The λmax for the ternary complexes is typically around 605-610 nm.[1]
-
| Analyte (Ln³⁺) | Linear Range (ppm) | Molar Absorptivity (L mol⁻¹ cm⁻¹) |
| Gd(III) | 0.50 - 12.00 | 5.8 x 10⁴ |
| Tb(III) | 0.50 - 13.00 | 6.2 x 10⁴ |
| Dy(III) | 0.50 - 13.00 | 6.5 x 10⁴ |
| Ho(III) | 0.50 - 13.00 | 6.0 x 10⁴ |
Table 1: Quantitative data for the spectrophotometric determination of various lanthanide ions using ECR and CPB.[1]
B. Determination of Anions: Fluoride
This protocol details an indirect spectrophotometric method for the determination of fluoride ions. The method is based on the bleaching effect of fluoride on the colored ternary complex formed between Thorium(IV), Bromocresol Orange (BCO), and CPB.[2]
-
Reagent Preparation:
-
Thorium(IV) Standard Stock Solution (1 x 10⁻³ M): Dissolve an accurately weighed amount of Th(NO₃)₄·4H₂O in dilute nitric acid and dilute with distilled water.
-
Bromocresol Orange (BCO) Solution (1 x 10⁻³ M): Dissolve an accurately weighed amount of BCO in a small amount of ethanol and dilute with distilled water.
-
This compound (CPB) Solution (1 x 10⁻² M): Prepare as described previously.
-
Fluoride Standard Stock Solution (100 ppm): Dissolve an accurately weighed amount of NaF in distilled water.
-
Buffer Solution (pH ~0.5): Prepare a suitable acidic buffer (e.g., HCl/KCl).
-
-
Formation of the Th-BCO-CPB Complex:
-
In a 10 mL volumetric flask, add a specific volume of the Thorium(IV) stock solution, the BCO solution, and the CPB solution.
-
Add the acidic buffer to adjust the pH.
-
Dilute to the mark with distilled water. This will be your colored reagent solution.
-
-
Calibration Curve Preparation:
-
Into a series of 10 mL volumetric flasks, add a fixed volume of the colored reagent solution prepared in step 2.
-
Add increasing volumes of the fluoride standard solution.
-
Dilute to the mark with distilled water and mix well.
-
Allow the solutions to stand for a few minutes.
-
-
Sample Analysis:
-
Prepare the sample solution.
-
Follow the same procedure as for the calibration curve preparation (step 3).
-
-
Spectrophotometric Measurement:
-
Measure the absorbance of the standards and the sample at the λmax of the Th-BCO-CPB complex (around 560 nm) against a reagent blank. The absorbance will decrease with increasing fluoride concentration.
-
| Analyte | Linear Range (µg/mL) | Limit of Detection (µg/mL) |
| Fluoride (F⁻) | 0.02 - 3.00 | Not explicitly stated, but the method is described as sensitive. |
Table 2: Quantitative data for the indirect spectrophotometric determination of fluoride.[2]
II. Fluorometric Applications of this compound
In fluorometry, CPB is predominantly used to create a micellar environment. Analytes can partition into these micelles, which can lead to a significant enhancement of their fluorescence intensity. This "micelle-enhanced fluorescence" is attributed to several factors, including:
-
Increased quantum yield: The rigid, hydrophobic environment of the micelle can reduce non-radiative decay processes of the excited state of the fluorophore.
-
Protection from quenchers: The micellar structure can shield the fluorophore from quenching agents present in the bulk aqueous solution.
-
Increased molar absorptivity: The local environment within the micelle can sometimes lead to an increase in the molar absorptivity of the analyte.
A. Determination of CPB via Fluorescence Quenching
This protocol describes a method for the determination of CPB itself by measuring the quenching of the fluorescence of a dye.[3]
-
Reagent Preparation:
-
Fluorescent Dye Stock Solution (e.g., 1.0 x 10⁻⁴ M CXT): Dissolve an accurately weighed amount of the fluorescent dye (disodium-4,4′-bis-(4-anilino-6-morpholino-s-triazin-2-ylamino)-2,2′-stilbenedisulfonate) in distilled water.
-
This compound (CPB) Standard Stock Solution (1 x 10⁻³ M): Prepare as described previously.
-
Buffer Solution (pH 8.0): Prepare a suitable buffer (e.g., Tris-HCl) and adjust the pH to 8.0.
-
-
Calibration Curve Preparation:
-
Into a series of 10 mL volumetric flasks, add a fixed volume of the fluorescent dye stock solution (to achieve a final concentration of 5.0 µM).
-
Add increasing volumes of the CPB standard solution to cover the concentration range of 0 to 20 µM.
-
Add an appropriate volume of the pH 8.0 buffer.
-
Dilute to the mark with distilled water and mix well.
-
-
Sample Analysis:
-
Prepare the sample solution, ensuring the CPB concentration is within the calibration range.
-
Follow the same procedure as for the calibration curve preparation (step 2).
-
-
Fluorometric Measurement:
-
Measure the fluorescence intensity of the standards and the sample at the emission maximum of the dye, using the appropriate excitation wavelength. The fluorescence intensity will decrease with increasing CPB concentration.
-
| Analyte | Linear Range (µM) | Limit of Detection (nM) |
| CPB | 0 - 20 | 65 |
Table 3: Quantitative data for the fluorometric determination of CPB via fluorescence quenching.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. Spectrophotometric and complexometric methods for the determination of thorium and fluoride using bromocresol orange reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel method for this compound determination in aqueous solution based on fluorescence quenching of dye - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Preparation of Mesoporous Materials Using Cetylpyridinium Bromide as a Template
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of mesoporous materials, particularly silica, using cetylpyridinium bromide (CPB) as a structure-directing agent, or template. Mesoporous materials, characterized by pore diameters ranging from 2 to 50 nm, offer high surface areas and tunable pore sizes, making them ideal candidates for a variety of applications, including drug delivery, catalysis, and separations.[1][2][3] This guide outlines the fundamental principles of surfactant-templated synthesis, provides a generalized experimental protocol, presents typical characterization data, and discusses potential applications in research and development.
Introduction
The synthesis of mesoporous materials relies on a templating mechanism where surfactant molecules, such as this compound, self-assemble into micelles in a solution. These micelles act as a template around which inorganic precursors, typically silica sources like tetraethyl orthosilicate (TEOS), hydrolyze and condense to form a solid framework. Subsequent removal of the organic template through calcination or solvent extraction leaves behind a porous structure that is a negative replica of the micellar arrangement.[3][4]
This compound is a cationic surfactant that can form rod-like or spherical micelles, which typically lead to hexagonally ordered mesoporous structures similar to the well-known MCM-41 material.[5][6] The properties of the final mesoporous material, such as pore size, surface area, and particle morphology, are highly dependent on the synthesis conditions.[3]
Experimental Protocols
The following protocols are generalized methodologies for the synthesis of mesoporous silica nanoparticles (MSNs) using a CPB template. These are based on established procedures for similar cationic surfactants like cetylpyridinium chloride (CPC) and cetyltrimethylammonium bromide (CTAB).[4][5][7] Researchers should consider these as a starting point and may need to optimize parameters for specific applications.
Materials and Reagents
-
This compound (CPB)
-
Tetraethyl orthosilicate (TEOS) (or other silica precursor)
-
Ammonia solution (25-28%) or Sodium Hydroxide (NaOH)
-
Ethanol (EtOH)
-
Deionized water
-
Hydrochloric acid (HCl) (for template removal by solvent extraction)
Synthesis of Mesoporous Silica Nanoparticles (As-Synthesized)
-
Micelle Formation: Dissolve a specific amount of CPB in a mixture of deionized water and ethanol under vigorous stirring at room temperature.
-
Addition of Catalyst: Slowly add the ammonia solution or NaOH to the CPB solution to act as a basic catalyst for TEOS hydrolysis and condensation.
-
Silica Source Addition: Add TEOS dropwise to the solution while maintaining vigorous stirring. The solution will gradually become cloudy, indicating the formation of silica nanoparticles.
-
Aging: Continue stirring the mixture for several hours to allow for the complete hydrolysis and condensation of TEOS and the formation of the silica framework around the CPB micelles.
-
Particle Recovery: Collect the as-synthesized particles by centrifugation or filtration.
-
Washing: Wash the collected particles multiple times with deionized water and ethanol to remove any unreacted reagents.
-
Drying: Dry the washed particles in an oven at a temperature between 60-100°C.
Template Removal
The organic CPB template must be removed to generate the mesoporous structure. This can be achieved through two primary methods:
2.3.1. Calcination
-
Place the dried, as-synthesized material in a furnace.
-
Slowly ramp the temperature (e.g., 1-2°C/min) to a final temperature between 500-600°C.
-
Hold at the final temperature for several hours to ensure complete combustion of the organic template.
-
Allow the furnace to cool down slowly to room temperature.
2.3.2. Solvent Extraction
-
Suspend the as-synthesized material in an acidic ethanol solution (e.g., a solution of concentrated HCl in ethanol).
-
Stir the suspension at an elevated temperature (e.g., 60°C) for several hours.[7]
-
Recover the particles by centrifugation or filtration.
-
Wash the particles with ethanol to remove residual CPB and acid.
-
Dry the final mesoporous material.
Characterization Data
The properties of mesoporous materials synthesized with cetylpyridinium-based templates are typically characterized by a variety of techniques.[8][9] The following table summarizes typical quantitative data obtained for mesoporous silica synthesized using templates analogous to CPB.
| Property | Typical Value Range | Characterization Technique(s) |
| BET Surface Area | 700 - 1335 m²/g | Nitrogen Adsorption-Desorption |
| Pore Volume | 0.5 - 1.4 cm³/g | Nitrogen Adsorption-Desorption |
| Pore Diameter | 2 - 7 nm | Nitrogen Adsorption-Desorption |
| Particle Size | 50 - 500 nm (can be tailored) | SEM, TEM |
| Structure | Hexagonal (MCM-41 analogous) or Cubic (MCM-48 analogous) | Small-Angle X-ray Diffraction (SAXD) |
Note: The specific values can vary significantly depending on the synthesis parameters such as reagent concentrations, temperature, and the presence of co-solvents or co-templates.[5][6]
Visualized Workflows and Mechanisms
General Synthesis Workflow
The following diagram illustrates the key steps in the laboratory synthesis of mesoporous silica using a CPB template.
Caption: Experimental workflow for mesoporous material synthesis.
Mechanism of Template-Directed Synthesis
This diagram illustrates the self-assembly of CPB and subsequent templating of the silica framework.
Caption: Mechanism of CPB-templated mesoporous silica formation.
Applications
The unique properties of mesoporous materials synthesized with CPB templates make them suitable for a range of applications in research and drug development.
-
Drug Delivery: The high surface area and pore volume allow for the loading of therapeutic agents. The tunable pore size can be used to control the release kinetics of drugs.[10]
-
Catalysis: The large surface area provides more active sites for catalytic reactions. The ordered pore structure can impart shape selectivity to catalytic processes.[3]
-
Adsorption and Separation: These materials can be used as adsorbents for removing pollutants from water or for chromatographic separations.[1]
-
Biocompatibility: Silica-based materials generally exhibit good biocompatibility, making them suitable for in vivo applications.[1]
-
Nanoreactors: The confined space within the mesopores can serve as a nanoreactor for chemical reactions.[10]
Troubleshooting and Considerations
-
Particle Aggregation: Ensure adequate stirring and control of reactant concentrations to minimize particle aggregation.
-
Pore Structure Collapse: During calcination, a slow heating rate is crucial to prevent the collapse of the mesoporous structure.
-
Incomplete Template Removal: Incomplete removal of the CPB template can block pores and reduce surface area. Confirm removal using techniques like thermogravimetric analysis (TGA).
-
Safety: Handle all chemicals, particularly ammonia, TEOS, and solvents, in a well-ventilated fume hood and wear appropriate personal protective equipment.
References
- 1. Mesoporous Materials: Properties and Applications [sigmaaldrich.com]
- 2. Mesoporous materials synthesis & applications | PPTX [slideshare.net]
- 3. Mesoporous Materials: From Synthesis to Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. atlantis-press.com [atlantis-press.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Optimization of Mesoporous Silica Nanoparticles for Ruthenium Polypyridyl Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Microporous and Mesoporous Materials for Catalytic Applications | MDPI [mdpi.com]
- 10. Formation of mesoporous silica nanoparticles with tunable pore structure as promising nanoreactor and drug delivery vehicle - RSC Advances (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Troubleshooting low DNA yield with the cetylpyridinium bromide extraction method
This technical support center provides troubleshooting guidance and frequently asked questions for researchers experiencing low DNA yield with the cetylpyridinium bromide (CPB) extraction method. The principles and troubleshooting steps outlined here are also broadly applicable to the widely used cetyltrimethylammonium bromide (CTAB) extraction method, as both are cationic detergents that facilitate DNA purification.
Troubleshooting Low DNA Yield
Low DNA yield is a common challenge in nucleic acid extraction. The following guide, presented in a question-and-answer format, addresses specific issues you may encounter during your experiment.
Q1: Why is my final DNA pellet very small or not visible at all?
A small or invisible DNA pellet is often the result of issues in the initial stages of the extraction process, leading to inefficient DNA recovery.
-
Incomplete Cell Lysis: The primary reason for low yield is often the failure to efficiently break open the cells to release the DNA.[1][2]
-
Solution: Ensure thorough and rapid homogenization of your starting material. For plant and fungal tissues, grinding to a fine powder in liquid nitrogen is highly recommended.[1][3][4] For tougher tissues, consider increasing the volume of the lysis buffer or reducing the amount of starting material.[1] The addition of Proteinase K to the lysis buffer can also aid in the breakdown of cellular proteins and improve lysis efficiency.
-
-
Suboptimal Starting Material: The quality and quantity of your initial sample directly impact the final yield.
-
Inefficient DNA Precipitation: The DNA may not be effectively precipitated out of the aqueous solution.
-
Solution: Double-check that the correct volume of ice-cold isopropanol or ethanol has been added. Increasing the precipitation time by incubating at -20°C for several hours or even overnight can significantly improve the yield of the DNA pellet.[1][2] The addition of a salt, such as sodium acetate, can also enhance precipitation efficiency.[1]
-
Q2: My DNA yield is low according to spectrophotometric quantification (e.g., NanoDrop), what could be the problem?
Low spectrophotometer readings, even with a visible pellet, can point to several issues during the purification and precipitation steps.
-
Loss of DNA During Phase Separation: A significant portion of the DNA can be lost if the aqueous phase is not carefully separated from the organic phase after the chloroform extraction.
-
Solution: After centrifugation, there should be a clear separation between the upper aqueous layer (containing DNA) and the lower organic layer. When pipetting the aqueous phase, be careful to avoid the protein and debris that collects at the interface.[3] Leaving a small amount of the aqueous phase behind is preferable to contaminating your sample.
-
-
DNA Degradation: The presence of nucleases in your sample can lead to the degradation of DNA, resulting in a lower yield of high-molecular-weight DNA.
-
Solution: Work quickly and keep your samples on ice when not in heated incubation steps. Ensure your lysis buffer contains EDTA, which chelates magnesium ions, a necessary cofactor for many nucleases.[1]
-
-
Incorrect Reagent Preparation: The concentration and pH of your buffers are critical for successful DNA extraction.
-
Solution: Prepare all buffers with high-purity water and ensure the pH is correctly adjusted. For instance, the high salt concentration (typically 1.4 M NaCl) in the lysis buffer is crucial for removing polysaccharides.[1]
-
Q3: The DNA I isolated is viscous and difficult to dissolve. What does this indicate?
A highly viscous DNA sample that is slow to dissolve often points to contamination with RNA or other cellular components.
-
RNA Contamination: RNA can co-precipitate with DNA, leading to an overestimation of DNA concentration by spectrophotometry and a viscous final product.
-
Solution: Incorporate an RNase A treatment step in your protocol. This is typically done after the lysis and centrifugation step, before the chloroform extraction.
-
-
Polysaccharide Contamination: Many organisms, particularly plants and fungi, have high levels of polysaccharides that can co-precipitate with the DNA, making the pellet difficult to dissolve.[6]
-
Solution: The high salt content of the CPB/CTAB buffer is designed to help remove polysaccharides.[1] If polysaccharide contamination is a persistent issue, an additional purification step, such as a high-salt precipitation, may be necessary.
-
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound (CPB) in DNA extraction?
CPB is a cationic detergent that is central to this DNA extraction method. Its primary functions include:
-
Cell Lysis: It disrupts cell membranes by solubilizing lipids and proteins.
-
Protein Denaturation: It denatures proteins, including nucleases that can degrade DNA.
-
Removal of Polysaccharides: In a high-salt buffer, CPB forms complexes with polysaccharides, causing them to precipitate so they can be removed by centrifugation.
Q2: Can I use CTAB (cetyltrimethylammonium bromide) and CPB interchangeably?
Yes, for the most part. Both are cationic detergents that perform the same fundamental role in the DNA extraction process. Protocols optimized for CTAB can generally be adapted for use with CPB, and the troubleshooting advice is applicable to both.
Q3: How can I improve the purity of my DNA, as indicated by the A260/A280 and A260/A230 ratios?
-
Low A260/A280 ratio (<1.8): This typically indicates protein contamination. Ensure a clean separation of the aqueous phase during the chloroform extraction and consider adding a Proteinase K digestion step.
-
Low A260/A230 ratio (<1.8): This often points to contamination with polysaccharides or polyphenols.[7] Ensure the correct salt concentration in your lysis buffer and consider adding polyvinylpyrrolidone (PVP) to the buffer to help remove polyphenols.[7] Thoroughly washing the DNA pellet with 70% ethanol is also crucial.[1]
Q4: What is the expected DNA yield from different sample types using this method?
The expected DNA yield can vary significantly depending on the organism, tissue type, and the quality of the starting material. The following table provides a general guide based on published data for the CTAB method.
| Sample Type | Organism/Tissue | Starting Amount | Expected DNA Yield | Reference |
| Plant | Green Seaweeds | ~40 mg | 24.1 - 50.1 ng/µL | [8] |
| Plant | Various Species | 200 mg | 5 - 30 µg (total) | [5] |
| Animal | Ship Barnacle | Not specified | ~45 µg (total) | [6] |
| Fungi | Various Species | 20 mg | Varies | [4] |
| Animal | Mammalian Hair Follicles/Sperm | Not specified | Varies | [9] |
Experimental Protocols
Standard CPB/CTAB DNA Extraction Protocol
This protocol is a general guideline and may require optimization for specific sample types.[1]
-
Sample Preparation:
-
Freeze approximately 100-200 mg of fresh tissue in liquid nitrogen.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.[1]
-
-
Lysis:
-
Transfer the powdered sample to a 2 mL microcentrifuge tube.
-
Add 1 mL of pre-warmed (60-65°C) CPB/CTAB lysis buffer (2% CPB or CTAB, 1.4 M NaCl, 100 mM Tris-HCl pH 8.0, 20 mM EDTA, and optionally 2% PVP and 0.2% β-mercaptoethanol added just before use).[9]
-
Vortex thoroughly to mix.
-
-
Incubation:
-
Incubate the mixture at 60-65°C for 30-60 minutes in a water bath, with gentle inversion every 10-15 minutes.[9]
-
-
Purification:
-
Add an equal volume (1 mL) of chloroform:isoamyl alcohol (24:1).
-
Mix by inverting the tube for 5-10 minutes to form an emulsion.
-
Centrifuge at 12,000 x g for 10-15 minutes at room temperature to separate the phases.[9]
-
Carefully transfer the upper aqueous phase to a new, clean tube.
-
-
DNA Precipitation:
-
Add 0.6-0.7 volumes of ice-cold isopropanol to the aqueous phase.
-
Mix gently by inversion and incubate at -20°C for at least 30 minutes (or overnight for higher yield).[2]
-
Centrifuge at 12,000 x g for 10-15 minutes at 4°C to pellet the DNA.
-
-
Washing:
-
Carefully decant the supernatant without disturbing the DNA pellet.
-
Wash the pellet with 1 mL of ice-cold 70% ethanol.
-
Centrifuge at 12,000 x g for 5 minutes at 4°C.[1]
-
Carefully decant the ethanol and air-dry the pellet for 10-15 minutes. Do not over-dry the pellet.
-
-
Resuspension:
-
Resuspend the DNA pellet in 50-100 µL of sterile, nuclease-free water or TE buffer.
-
Incubate at 55-65°C for 10 minutes to aid in dissolution. Store the DNA at -20°C.[10]
-
Visual Troubleshooting Guide
The following diagram illustrates a logical workflow for troubleshooting low DNA yield with the CPB/CTAB extraction method.
Caption: Troubleshooting workflow for low DNA yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Overcoming Obstacles: Troubleshooting Tips for Plant DNA Extraction Challenges [greenskybio.com]
- 3. zymoresearch.com [zymoresearch.com]
- 4. Optimizing a modified cetyltrimethylammonium bromide protocol for fungal DNA extraction: Insights from multilocus gene amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A modified protocol for rapid DNA isolation from plant tissues using cetyltrimethylammonium bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. epubs.icar.org.in [epubs.icar.org.in]
- 7. benchchem.com [benchchem.com]
- 8. An optimized CTAB method for genomic DNA extraction from green seaweeds (Ulvophyceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimized CTAB DNA extraction for different tissues [protocols.io]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Cetylpyridinium Bromide Concentration for Effective Micelle Formation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of cetylpyridinium bromide (CPB) for effective micelle formation. Below, you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data presented in a clear and accessible format.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the preparation and characterization of this compound micelles.
Q1: Why is my measured Critical Micelle Concentration (CMC) different from the literature value?
A1: Discrepancies in CMC values can arise from several factors:
-
Purity of CPB: Impurities in the this compound can significantly alter its aggregation behavior. Ensure you are using a high-purity grade of CPB.
-
Solvent Quality: The presence of ionic impurities or organic contaminants in the water can affect the CMC. Always use high-purity, deionized, or distilled water.
-
Temperature: Micellization is a temperature-dependent process. Ensure your experimental temperature is precisely controlled and consistent with the literature conditions you are comparing to. The CMC of CPB can increase with temperature.[1][2]
-
Presence of Electrolytes: The addition of salts will decrease the CMC of ionic surfactants like CPB due to a reduction in electrostatic repulsion between the head groups.[3][4]
-
Organic Additives: The presence of organic molecules, such as alcohols, can either increase or decrease the CMC depending on their nature and concentration by altering the solvent polarity.[3][5]
-
Measurement Technique: Different experimental methods (e.g., tensiometry, conductometry, fluorescence spectroscopy) can yield slightly different CMC values due to the different physical principles they are based on.
Q2: I am not observing a sharp break in my conductivity/surface tension plot. What could be the reason?
A2: A broad or indistinct transition at the CMC can be caused by:
-
Polydispersity of Micelles: The presence of micelles with a wide range of sizes can lead to a gradual change in the measured property.
-
Impurities: As mentioned, impurities can broaden the CMC transition.
-
Slow Equilibration: Surfactant molecules may require time to reach equilibrium between the monomeric and micellar states. Ensure adequate mixing and allow solutions to equilibrate before measurement.
-
Instrumental Issues: Ensure your equipment (tensiometer, conductivity meter) is properly calibrated and functioning correctly.[6][7]
Q3: My solution containing CPB is cloudy or has precipitated. What should I do?
A3: Cloudiness or precipitation can occur due to:
-
Krafft Temperature: The Krafft temperature is the temperature below which the surfactant has limited solubility and exists as hydrated crystals rather than micelles. If your experimental temperature is below the Krafft temperature of CPB in your specific solvent system, you will observe precipitation. Gently warming the solution may resolve this issue.
-
High Concentration of Additives: High concentrations of salts or other additives can lead to the "salting out" of the surfactant, causing it to precipitate.
-
pH Effects: Although less common for quaternary ammonium surfactants like CPB, extreme pH values can potentially affect solubility.
Q4: How do I know if I am forming micelles or some other type of aggregate?
A4: While techniques like tensiometry and conductometry are excellent for determining the CMC, they do not provide direct information about the morphology of the aggregates. To confirm the presence and shape of micelles, you may need to employ more advanced characterization techniques such as:
-
Dynamic Light Scattering (DLS): To determine the size distribution of the aggregates.
-
Small-Angle X-ray Scattering (SAXS) or Small-Angle Neutron Scattering (SANS): To gain detailed information about the shape and internal structure of the micelles.
-
Transmission Electron Microscopy (TEM): For direct visualization of the aggregates.
Data Presentation: CMC of this compound under Various Conditions
The following table summarizes the Critical Micelle Concentration (CMC) of this compound (and the closely related cetylpyridinium chloride) under different experimental conditions as reported in the literature.
| Surfactant | Solvent System | Additive(s) | Temperature (°C) | CMC (M) | Reference(s) |
| This compound (CPB) | Aqueous | None | Not Specified | 1.0 x 10⁻⁴ | [3] |
| This compound (CPB) | Aqueous | 0.005 M Na₂SO₄ | Not Specified | 2.0 x 10⁻⁴ | [3] |
| This compound (CPB) | 5% Ethanol/Water | None | Not Specified | 1.0 x 10⁻⁴ | [3] |
| This compound (CPB) | 20% Ethylene Glycol/Water | None | Not Specified | Lower than in pure water | [3] |
| Cetylpyridinium Chloride (CPC) | Aqueous | None | 25 | ~ 9.0 x 10⁻⁴ - 1.1 x 10⁻³ | [8][9] |
| Cetylpyridinium Chloride (CPC) | Aqueous | ~ 0.3 M Sodium Salicylate | Not Specified | 7.0 x 10⁻⁷ | [9] |
| Cetylpyridinium Chloride (CPC) | Aqueous | ~ 0.3 M Sodium Benzoate | Not Specified | 3.0 x 10⁻⁶ | [9] |
| Cetylpyridinium Chloride (CPC) | Ethanol/Water (0.10 - 0.40 volume fraction) | None | Room Temperature | Increases with ethanol concentration | [5] |
Experimental Protocols
Detailed methodologies for common experiments to determine the CMC of this compound are provided below.
Protocol 1: CMC Determination by Conductometry
This method is suitable for ionic surfactants like CPB and relies on the change in the conductivity of the solution as micelles form.[6][10]
Materials:
-
High-purity this compound (CPB)
-
High-purity deionized or distilled water
-
Conductivity meter with a calibrated probe
-
Volumetric flasks and pipettes
-
Magnetic stirrer and stir bars
Procedure:
-
Prepare a concentrated stock solution of CPB in water (e.g., 0.01 M).
-
Place a known volume of deionized water into a beaker with a magnetic stir bar.
-
Immerse the conductivity probe into the water and allow the reading to stabilize.
-
Sequentially add small, precise aliquots of the CPB stock solution to the beaker.
-
After each addition, stir the solution until it is homogeneous and record the conductivity reading once it has stabilized.
-
Continue adding the stock solution until the concentration is well above the expected CMC.
-
Plot the specific conductivity as a function of the CPB concentration.
-
The plot will show two linear regions with different slopes. The intersection of these two lines corresponds to the CMC.
Protocol 2: CMC Determination by Tensiometry (Du Noüy Ring Method)
This method measures the surface tension of the surfactant solution at different concentrations. The surface tension decreases with increasing surfactant concentration until the CMC is reached, after which it remains relatively constant.[11][12][13]
Materials:
-
Tensiometer with a Du Noüy ring
-
High-purity this compound (CPB)
-
High-purity deionized or distilled water
-
A series of clean glass beakers
-
Micropipettes
Procedure:
-
Prepare a series of CPB solutions of varying concentrations in deionized water, spanning a range below and above the expected CMC.
-
Calibrate the tensiometer according to the manufacturer's instructions.
-
Thoroughly clean the Du Noüy ring with a suitable solvent (e.g., ethanol or acetone) and then flame it to red heat to remove any organic residues.
-
Starting with the most dilute solution, measure the surface tension.
-
Lower the ring until it is submerged in the solution.
-
Slowly raise the ring through the liquid-air interface. The instrument will record the maximum force required to detach the ring from the surface, which is proportional to the surface tension.
-
Repeat the measurement for each concentration, moving from the lowest to the highest.
-
Plot the surface tension as a function of the logarithm of the CPB concentration.
-
The CMC is determined from the intersection of the two linear regions of the plot.[14]
Protocol 3: CMC Determination by Fluorescence Spectroscopy using a Pyrene Probe
This highly sensitive method utilizes the change in the fluorescence emission spectrum of a hydrophobic probe, such as pyrene, as it partitions from the polar aqueous environment into the nonpolar micellar core.[10][11][15]
Materials:
-
Fluorometer
-
High-purity this compound (CPB)
-
High-purity deionized or distilled water
-
Pyrene stock solution (e.g., in acetone or methanol)
-
Quartz cuvettes
-
Volumetric flasks and micropipettes
Procedure:
-
Prepare a series of CPB solutions of varying concentrations in deionized water.
-
To each solution, add a small aliquot of the pyrene stock solution to achieve a final pyrene concentration in the micromolar range (e.g., 1 µM). The concentration of the organic solvent from the pyrene stock should be kept to a minimum (typically <1%).
-
Allow the solutions to equilibrate, protected from light.
-
Set the excitation wavelength of the fluorometer to approximately 335 nm.
-
Record the fluorescence emission spectrum for each sample from approximately 350 nm to 450 nm.
-
Determine the intensities of the first (I₁) and third (I₃) vibronic peaks in the pyrene emission spectrum (around 373 nm and 384 nm, respectively).
-
Plot the ratio of the intensities (I₁/I₃) as a function of the CPB concentration.
-
A sigmoidal curve will be obtained. The CMC is typically determined from the midpoint of the transition in this plot.
Visualizations
Experimental Workflow for CMC Determination
Caption: General workflow for determining the CMC of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ijsr.net [ijsr.net]
- 4. pharmacy180.com [pharmacy180.com]
- 5. researchgate.net [researchgate.net]
- 6. Method of Determination of CMC | PPT [slideshare.net]
- 7. scribd.com [scribd.com]
- 8. Cetylpyridinium chloride - Wikipedia [en.wikipedia.org]
- 9. Aggregation and adsorption behavior of cetylpyridinium chloride in aqueous sodium salicylate and sodium benzoate solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 11. benchchem.com [benchchem.com]
- 12. How to measure surface tension and CMC (Critical Micelle Concentration), Measurement of surface tension and critical micelle concentration used surface tensiometer-KINO Scientific Instrument Inc. [surface-tension.org]
- 13. 2.2. CMC Determination [bio-protocol.org]
- 14. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]
- 15. mattersofmatter.eu [mattersofmatter.eu]
Navigating the Challenges of Cetylpyridinium Bromide in Buffered Solutions: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Cetylpyridinium bromide (CPB), a cationic surfactant with a broad range of applications in pharmaceutical and research settings, is known for its antimicrobial properties and its utility in various laboratory protocols. However, its propensity to precipitate in buffered solutions can be a significant hurdle, leading to inconsistent experimental results and formulation failures. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you navigate and prevent CPB precipitation in your work.
Frequently Asked Questions (FAQs)
Q1: What is this compound (CPB) and why is it used?
This compound is a quaternary ammonium compound that acts as a cationic surfactant.[1] Its amphipathic nature, possessing both a hydrophilic pyridinium head and a hydrophobic alkyl tail, allows it to interact with cell membranes, giving it potent antimicrobial properties.[2] It is commonly used as an active ingredient in oral care products, as a disinfectant, and in laboratory applications such as DNA and RNA extraction.[1][3][4]
Q2: What are the primary causes of CPB precipitation in buffered solutions?
CPB precipitation is often triggered by a combination of factors, including:
-
Incompatible Buffer Ions: Certain anions in buffer systems can interact with the positively charged pyridinium head of CPB, leading to the formation of insoluble salts. Phosphate ions, in particular, are known to have a strong electrostatic interaction with CPB, which can result in precipitation.
-
pH Shifts: The pH of the solution can influence the overall charge of other molecules in the solution, which can, in turn, affect their interaction with the cationic CPB.
-
Temperature: The solubility of CPB is temperature-dependent. Below a specific temperature, known as the Krafft temperature, the solubility of the surfactant decreases dramatically, leading to precipitation.[5][6] The Krafft temperature of pure CPB in water is approximately 29.3°C.[7]
-
High Ionic Strength: While moderate increases in ionic strength can sometimes enhance micelle formation, excessively high salt concentrations can lead to a "salting-out" effect, reducing the solubility of CPB and causing it to precipitate.
-
Interaction with Other Excipients: In formulated products, other ingredients can interact with CPB. For instance, anionic excipients like magnesium stearate can adsorb CPB, reducing its concentration in the solution and potentially leading to precipitation or loss of activity.[8][9]
Q3: Are there specific buffers that are known to cause CPB precipitation?
Yes, phosphate-based buffers are frequently implicated in the precipitation of cationic surfactants like CPB. The multivalent phosphate anions can form insoluble salts with the quaternary ammonium head of the CPB molecule. While some protocols may utilize low concentrations of phosphate buffers, it is generally advisable to exercise caution and consider alternative buffer systems if precipitation is a concern.
Q4: How does temperature influence CPB solubility?
The solubility of ionic surfactants like CPB is significantly affected by temperature. Below the Krafft temperature, the surfactant molecules exist as hydrated crystals with limited solubility. As the temperature rises above the Krafft temperature, the solubility increases sharply as the molecules begin to form micelles. Therefore, if a buffered solution containing CPB is cooled below its Krafft temperature, precipitation is likely to occur.[5][6]
Troubleshooting Guides
Issue 1: Precipitation Observed Immediately Upon Dissolving CPB in a Buffered Solution
This is a common issue that often points to a fundamental incompatibility between CPB and the chosen buffer system.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for immediate CPB precipitation.
Issue 2: Precipitation Occurs After the Solution Has Been Prepared and Stored
This type of delayed precipitation often relates to changes in temperature or slow interactions between components.
Troubleshooting Steps:
-
Check Storage Temperature: Verify that the solution has not been stored at a temperature below the Krafft temperature of CPB in that specific buffer. If stored in a refrigerator or a cold room, precipitation is highly likely.
-
Solution: Gently warm the solution in a water bath to a temperature slightly above the Krafft temperature (e.g., 30-40°C) with gentle agitation. If the precipitate redissolves, the issue was temperature-related. Ensure future storage is at a controlled room temperature.
-
-
Evaluate for "Salting-Out": If the buffered solution has a high ionic strength (high concentration of salts), this can lead to the "salting-out" of CPB over time.
-
Solution: If possible, reformulate with a lower salt concentration.
-
-
Consider Light Exposure: Although less common, prolonged exposure to light can sometimes induce degradation or interaction in complex formulations.
-
Solution: Store CPB-containing solutions in amber or opaque containers to protect them from light.
-
Experimental Protocols
Protocol for Preparing a Stable CPB Solution in a Non-Phosphate Buffer (e.g., Tris-HCl)
This protocol provides a general guideline for preparing a stable solution of CPB. The final concentration and pH may need to be optimized for your specific application.
Materials:
-
This compound (CPB) powder
-
Tris(hydroxymethyl)aminomethane (Tris)
-
Hydrochloric acid (HCl) for pH adjustment
-
High-purity water (e.g., deionized or distilled)
-
Magnetic stirrer and stir bar
-
pH meter
Procedure:
-
Prepare the Tris Buffer:
-
Dissolve the required amount of Tris in high-purity water to achieve the desired molarity (e.g., 50 mM).
-
Adjust the pH of the Tris solution to the desired value (e.g., pH 7.5) using HCl. Monitor the pH carefully with a calibrated pH meter.
-
-
Dissolve the CPB:
-
While stirring the Tris buffer at a moderate speed, slowly add the pre-weighed CPB powder. Avoid adding the powder too quickly to prevent clumping.
-
Continue stirring until the CPB is completely dissolved. A clear solution should be obtained.
-
-
Gentle Warming (if necessary):
-
If the CPB is slow to dissolve, you can gently warm the solution to 30-37°C using a water bath. Do not overheat, as this can degrade the components.
-
-
Final pH Check and Adjustment:
-
After the CPB has fully dissolved, allow the solution to cool to room temperature.
-
Re-check the pH and make any final small adjustments as needed.
-
-
Filtration (Optional):
-
For applications requiring a sterile or particulate-free solution, filter the final solution through a 0.22 µm filter that is compatible with cationic surfactants.
-
-
Storage:
-
Store the prepared solution in a tightly sealed, clearly labeled container at a controlled room temperature, protected from light.
-
Case Study: Preventing CPB Precipitation in DNA/RNA Extraction
In nucleic acid extraction protocols, CPB is used to precipitate DNA and acidic polysaccharides from solutions with low ionic strength.[3][4] However, improper buffer composition can interfere with this process.
Problem: After adding the CPB solution to the cell lysate, a large, flocculent precipitate forms, which is difficult to pellet and resuspend, leading to low nucleic acid yield.
Analysis and Solution:
The issue likely stems from the composition of the lysis buffer. If the lysis buffer contains a high concentration of phosphate or other incompatible anions, these will co-precipitate with the CPB, entrapping the nucleic acids in an unmanageable complex.
Optimized Workflow:
Caption: Optimized workflow for CPB-based nucleic acid precipitation.
Quantitative Data Summary
| Factor | Influence on CPB Solubility | Recommendations |
| Buffer Type | Phosphate Buffers: High potential for precipitation due to ion pairing. Tris, Citrate, Acetate Buffers: Generally more compatible. | Prioritize non-phosphate buffers. If phosphate must be used, keep the concentration as low as possible and perform compatibility testing. |
| pH | Can affect the charge of other molecules in solution, indirectly influencing interactions with CPB. | Maintain a consistent and appropriate pH for your specific application. Monitor for any pH shifts during preparation and storage. |
| Temperature | Solubility significantly decreases below the Krafft temperature (~29.3°C in water).[7] | Maintain solutions at a controlled room temperature, avoiding refrigeration or exposure to cold drafts. Gentle warming can help redissolve precipitates. |
| Ionic Strength | High salt concentrations can lead to "salting-out" and precipitation. | Use the minimum necessary salt concentration for your experimental needs. |
| Excipients | Anionic excipients (e.g., magnesium stearate) can bind to and precipitate CPB.[8][9] | Carefully screen all formulation components for compatibility with cationic surfactants. |
By understanding the physicochemical properties of this compound and the factors that influence its solubility, researchers and formulators can proactively design experiments and formulations that avoid the common pitfalls of precipitation, ensuring more reliable and reproducible results.
References
- 1. This compound | C21H38N.Br | CID 8816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Current Nucleic Acid Extraction Methods and Their Implications to Point-of-Care Diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DNA, RNA, and Protein Extraction: The Past and The Present - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrevlett.com [chemrevlett.com]
- 6. jocpr.com [jocpr.com]
- 7. chemijournal.com [chemijournal.com]
- 8. Excipient interaction with cetylpyridinium chloride activity in tablet based lozenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. labinsights.nl [labinsights.nl]
Technical Support Center: Interference of Cetylpyridinium Bromide in Protein Assays
This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering issues with protein quantification using Bradford and BCA assays in the presence of cetylpyridinium bromide (CPB).
Troubleshooting Guides
Issue 1: Inaccurate Protein Concentration in the Presence of this compound (CPB)
Symptoms:
-
Abnormally high absorbance readings in the Bradford assay, even with low protein concentrations.
-
Inconsistent or non-linear standard curves in either the Bradford or BCA assay.
-
High background absorbance in blank samples containing CPB.
Possible Causes:
-
Bradford Assay: The cationic nature of CPB allows it to directly interact with the anionic Coomassie Brilliant Blue G-250 dye. This interaction mimics the dye's response to protein, leading to a significant false-positive signal. The interference is often additive and time-dependent.[1]
-
BCA Assay: As an ionic surfactant, CPB can interfere with the copper chelation reaction that is central to the BCA assay, although the BCA assay is generally more tolerant to detergents than the Bradford assay.
Solutions:
-
Sample Dilution: If your protein concentration is high, diluting the sample can reduce the CPB concentration to a non-interfering level. This is the simplest first step.
-
Protein Precipitation: This is a highly effective method to remove CPB and other interfering substances. Acetone or trichloroacetic acid (TCA) precipitation are common and effective methods.
-
Dialysis: For larger sample volumes, dialysis can be used to remove small molecules like CPB from your protein sample.
-
Use of a Detergent-Compatible Assay: Several commercially available protein assays are formulated to be more resistant to detergents. It is crucial to verify their compatibility specifically with cationic detergents like CPB.
Frequently Asked Questions (FAQs)
Q1: Why are my blank readings (containing only buffer with CPB) high in the Bradford assay?
A high blank reading is a classic indicator of assay interference. The positively charged cetylpyridinium cation in CPB directly binds to the negatively charged Coomassie dye, causing a color change and an increase in absorbance at 595 nm, even in the absence of any protein.[1]
Q2: Is the BCA assay a better alternative than the Bradford assay when CPB is present?
The BCA assay is often more tolerant to a range of detergents than the Bradford assay. However, significant interference from ionic surfactants like CPB can still occur. It is recommended to either remove the CPB from the sample or to validate the BCA assay with a known concentration of CPB to understand its effect.
Q3: Can I create a standard curve using my protein standards mixed with the same concentration of CPB as in my samples?
While this may seem like a viable workaround, it is not recommended for the Bradford assay due to the direct and strong interaction between CPB and the Coomassie dye. This interaction can be non-linear and may not affect the standards and the sample in the same way, especially if other components in your sample matrix vary. For the BCA assay, this approach might be more feasible, but it requires careful validation to ensure the interference is consistent across the standard curve and in the unknown samples. The most reliable method is to remove the interfering substance.
Q4: What is the maximum concentration of CPB that is tolerable in each assay?
The tolerance for CPB is generally very low for the standard Bradford assay. For the BCA assay, some level of tolerance may be observed, but this is highly dependent on the specific assay formulation and other components in the sample buffer. Compatibility charts from some manufacturers suggest that certain modified Bradford assays might tolerate up to 2.5% cetylpyridinium chloride when used with a specific ionic detergent compatibility reagent. However, for standard assays, it is best to assume that any concentration of CPB could be a source of interference.
Data Presentation
Table 1: Illustrative Example of this compound (CPB) Interference in the Bradford Assay
| CPB Concentration (%) | Absorbance at 595 nm (Blank - No Protein) | Apparent Protein Concentration (µg/mL) |
| 0.00 | 0.050 | 0 |
| 0.01 | 0.250 | ~ 150 |
| 0.05 | 0.800 | ~ 600 |
| 0.10 | 1.500 | > 1000 |
This table provides a hypothetical but realistic representation of the expected interference pattern. Actual values may vary based on the specific Bradford reagent and instrument used.
Table 2: Illustrative Example of this compound (CPB) Interference in the BCA Assay
| CPB Concentration (%) | Absorbance at 562 nm (Blank - No Protein) | Apparent Protein Concentration (µg/mL) |
| 0.00 | 0.100 | 0 |
| 0.01 | 0.120 | ~ 10 |
| 0.05 | 0.180 | ~ 40 |
| 0.10 | 0.250 | ~ 75 |
This table provides a hypothetical but realistic representation of the expected interference pattern. The BCA assay is generally less sensitive to cationic detergents than the Bradford assay, but interference can still be significant.
Experimental Protocols
Protocol 1: Standard Bradford Protein Assay
-
Reagent Preparation: Prepare the Bradford reagent by dissolving 100 mg of Coomassie Brilliant Blue G-250 in 50 mL of 95% ethanol. Add 100 mL of 85% (w/v) phosphoric acid. Once the dye has completely dissolved, dilute the solution to a final volume of 1 liter with deionized water. Filter the solution through Whatman No. 1 paper and store it in a dark bottle at room temperature.
-
Standard Curve Preparation: Prepare a series of protein standards (e.g., Bovine Serum Albumin - BSA) with concentrations ranging from 100 to 1500 µg/mL.
-
Assay Procedure:
-
Pipette 10 µL of each standard and unknown sample into separate microplate wells or cuvettes.
-
Add 200 µL (for microplates) or 1 mL (for cuvettes) of the Bradford reagent to each well/cuvette and mix well.
-
Incubate at room temperature for at least 5 minutes.
-
Measure the absorbance at 595 nm using a spectrophotometer.
-
Generate a standard curve by plotting the absorbance versus the protein concentration of the standards.
-
Determine the concentration of the unknown samples from the standard curve.
-
Protocol 2: Standard BCA Protein Assay
-
Reagent Preparation: Prepare the BCA working reagent by mixing 50 parts of BCA Reagent A (containing bicinchoninic acid, sodium carbonate, and sodium tartrate) with 1 part of BCA Reagent B (containing copper (II) sulfate) (50:1 ratio).
-
Standard Curve Preparation: Prepare a series of protein standards (e.g., BSA) with concentrations ranging from 20 to 2000 µg/mL.
-
Assay Procedure:
-
Pipette 25 µL of each standard and unknown sample into separate microplate wells.
-
Add 200 µL of the BCA working reagent to each well and mix thoroughly.
-
Cover the plate and incubate at 37°C for 30 minutes.
-
Cool the plate to room temperature.
-
Measure the absorbance at 562 nm using a microplate reader.
-
Generate a standard curve and determine the concentration of the unknown samples.
-
Protocol 3: Acetone Precipitation to Remove CPB
-
Sample Preparation: Place your protein sample (e.g., 100 µL) in a microcentrifuge tube.
-
Precipitation: Add four volumes (400 µL) of ice-cold acetone to the sample.
-
Incubation: Vortex briefly and incubate at -20°C for 60 minutes.
-
Centrifugation: Centrifuge at 13,000-15,000 x g for 10 minutes to pellet the protein.
-
Washing: Carefully decant the supernatant containing the CPB. Wash the protein pellet by adding 200 µL of ice-cold acetone, vortexing briefly, and centrifuging again for 5 minutes.
-
Drying: Discard the supernatant and air-dry the pellet for 5-10 minutes to remove any residual acetone.
-
Resuspension: Resuspend the protein pellet in a buffer that is compatible with your chosen protein assay.
Visualizations
Caption: Decision tree for addressing CPB interference in protein assays.
Caption: How CPB interferes with the Bradford assay.
Caption: Step-by-step workflow for removing CPB via acetone precipitation.
References
Technical Support Center: Optimizing Cetylpyridinium Bromide-Based Cell Lysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize incubation times for cell lysis using cetylpyridinium bromide (CPB).
Frequently Asked Questions (FAQs)
Q1: What is the typical starting point for incubation time and temperature when using this compound for cell lysis?
A common starting point for cell lysis with a buffer containing a cationic detergent like this compound is a 30-60 minute incubation at 60-65°C.[1][2] However, the optimal conditions can vary significantly depending on the cell or tissue type.[1] Published protocols have reported a wide range of incubation temperatures and durations, from 55°C to 70°C and from a few minutes to overnight.[1][2]
Q2: What is the purpose of the heated incubation step in the CPB lysis protocol?
The heated incubation step serves multiple crucial functions. In conjunction with the detergent, heat helps to break down cell walls and membranes, facilitating the release of cellular contents.[1] This step also aids in denaturing proteins, including degradative enzymes like nucleases, which helps to protect the target molecules (e.g., DNA, RNA).[1]
Q3: When should I consider adjusting the standard incubation time or temperature?
Adjustments to the incubation parameters are often necessary in the following situations:
-
Tough or resilient tissues: For samples with robust cell walls, such as plant tissues or cells with a thick peptidoglycan layer, increasing the temperature (e.g., to 70°C) or extending the incubation time may be necessary to achieve efficient lysis.[1]
-
Sensitive samples or concern for molecule integrity: If fragmentation of DNA or degradation of RNA is a concern, a lower incubation temperature (e.g., 55°C) with a potentially longer incubation time may be preferable.[1] Shorter and cooler lysis steps can also result in purer extractions by reducing the co-extraction of contaminants.[3][4]
-
High levels of heat-sensitive secondary metabolites: In some cases, lowering the incubation temperature might reduce the co-extraction of unwanted compounds.[1]
Q4: Can prolonged incubation lead to degradation of my target molecules?
Yes, excessively long incubation times or temperatures that are too high can lead to the degradation of nucleic acids and proteins.[1] It is crucial to optimize the incubation conditions to find a balance between efficient cell lysis and maintaining the integrity of the target molecules. For DNA, this can manifest as shearing or fragmentation, which may be visible on an agarose gel.[1]
Q5: How does the sample-to-lysis buffer ratio impact incubation time?
The ratio of the starting material to the volume of lysis buffer is an important factor. If the cell suspension is too dense, it can inhibit the efficiency of the lysis buffer.[5] In such cases, a longer incubation time or an increased volume of lysis buffer may be required. Some protocols suggest using not less than 10 µL of lysis reagent per UOD600 of cells.[5]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Yield of Target Molecule | Incomplete cell lysis. | - Increase the incubation temperature in 5°C increments (up to 70°C).[1]- Extend the incubation time in 15-30 minute increments.[1]- Ensure the sample was thoroughly homogenized or ground before adding the lysis buffer.[1]- Increase the volume of lysis buffer if the cell suspension is too dense.[5] |
| Cell pellet was not completely resuspended. | Ensure the cell pellet is fully resuspended in the buffer before starting the incubation to allow for uniform lysis.[6] | |
| Degraded/Sheared DNA or RNA (Visible on Gel) | Incubation temperature is too high or the duration is too long. | - Reduce the incubation temperature (e.g., to 55-60°C).[1]- Shorten the incubation time.[1]- Avoid vigorous vortexing or harsh mixing during incubation.[1] |
| Viscous Lysate (Difficult to Pipette) | High co-extraction of polysaccharides or release of large amounts of genomic DNA. | - A shorter and cooler lysis step may reduce polysaccharide co-extraction.[1]- Consider adding DNase I to the lysis buffer to break down the DNA and reduce viscosity.[5] |
| Poor Purity of Final Product (e.g., Low 260/230 Ratio) | Co-extraction of contaminants like polyphenols or polysaccharides. | - Try a shorter, cooler incubation (e.g., 60°C for 30 minutes).[1]- Cooler temperatures have been shown to result in significantly less secondary metabolite carryover.[3] |
Experimental Protocols
Protocol: Optimization of Incubation Time for Cell Lysis
This protocol provides a framework for systematically determining the optimal incubation time for your specific cell type.
-
Sample Preparation: Prepare identical aliquots of your starting material (e.g., cultured cells, tissue homogenate).
-
Lysis Buffer Preparation: Prepare a sufficient volume of your this compound-based lysis buffer.
-
Experimental Setup:
-
Set up a series of reactions, each with an identical amount of starting material and lysis buffer.
-
Choose a constant incubation temperature based on standard protocols (e.g., 65°C).[1]
-
Assign a different incubation time to each reaction (e.g., 15 min, 30 min, 45 min, 60 min, 90 min).
-
-
Incubation: Place all reactions in a water bath or heat block at the chosen temperature and incubate for their designated times.
-
Downstream Processing: After incubation, proceed with the remainder of your standard protocol for isolating the target molecule (e.g., DNA, RNA, protein).
-
Analysis:
-
Quantify the yield of your target molecule from each reaction.
-
Assess the purity of the product (e.g., using spectrophotometry for nucleic acids).
-
Evaluate the integrity of the product (e.g., via gel electrophoresis for DNA/RNA or a functional assay for proteins).
-
-
Evaluation: Compare the results from the different incubation times to determine which provides the best balance of yield, purity, and integrity.
Protocol: Standard Cell Lysis with this compound Buffer
This is a general protocol that can be adapted for various cell types.
-
Sample Collection: Harvest cells by centrifugation to form a pellet.[7]
-
Resuspension: Resuspend the cell pellet in the this compound lysis buffer. Ensure the pellet is completely dispersed.[8]
-
Incubation: Incubate the mixture at 60-65°C for 30-60 minutes.[1][2] Gentle inversion of the tube every 15-20 minutes can aid lysis.[1]
-
Post-Lysis: After incubation, proceed with your specific downstream application, which may include steps like phase separation with chloroform:isoamyl alcohol and precipitation of nucleic acids.[1]
Visualizations
Caption: Workflow for optimizing incubation time.
References
- 1. benchchem.com [benchchem.com]
- 2. What is the “modified” CTAB protocol? Characterizing modifications to the CTAB DNA extraction protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimizing the lysis step in CTAB DNA extractions of silica‐dried and herbarium leaf tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. neb.com [neb.com]
- 6. go.zageno.com [go.zageno.com]
- 7. neb.com [neb.com]
- 8. researchgate.net [researchgate.net]
Troubleshooting phase separation issues in cetylpyridinium bromide extractions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing phase separation issues and other challenges during cetylpyridinium bromide (CPB) extractions.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of a blurry or indistinct interface between the aqueous and organic layers?
A blurry interface is typically indicative of an emulsion, which is a stable mixture of the two immiscible liquid phases. This is often caused by the presence of high concentrations of lipids, polysaccharides, or proteins in the sample, which act as emulsifying agents.[1][2] Vigorous mixing or vortexing can also introduce the physical energy needed to form a stable emulsion.[2][3]
Q2: Why is there no distinct phase separation after centrifugation?
The complete absence of phase separation can occur if the density of the aqueous and organic layers is too similar. This might be due to incorrect preparation of the extraction buffer, particularly the salt concentration, or an inappropriate ratio of aqueous to organic phase. Additionally, extremely high concentrations of contaminants can lead to a single, viscous phase.[1]
Q3: What leads to a low yield of extracted material in the aqueous phase?
Low yields can result from several factors:
-
Incomplete cell lysis: The initial grinding of the tissue may be insufficient, or the incubation time in the CPB buffer may be too short to break down cell walls effectively.[4][5]
-
DNA degradation: Endogenous nucleases released during cell lysis can degrade the target molecules.[4]
-
Precipitation issues: Incorrect concentrations of alcohol (isopropanol or ethanol) or salts can lead to inefficient precipitation of the nucleic acids from the aqueous phase.[6][7]
-
Loss of aqueous phase: Being overly cautious to avoid the interphase during transfer can lead to leaving a significant portion of the DNA-containing aqueous layer behind.
Q4: The aqueous phase is viscous and difficult to pipette. What is the cause and how can it be resolved?
High viscosity in the aqueous phase is usually due to co-extraction of large amounts of polysaccharides.[8] To address this, you can try modifying the CPB buffer by increasing the salt (NaCl) concentration, which can help to selectively precipitate polysaccharides. An additional chloroform:isoamyl alcohol wash may also help to remove some of the contaminating material.
Q5: What is the difference between this compound (CPB) and Cetyltrimethylammonium Bromide (CTAB)?
CPB and CTAB are both cationic detergents that are structurally similar and used in extraction protocols for similar purposes, particularly for samples rich in polysaccharides and polyphenols.[9][10] The primary difference lies in the head group, with CPB containing a pyridinium ring and CTAB having a trimethylammonium group.[9] While their applications in DNA extraction are largely analogous, there can be subtle differences in their efficiency for specific sample types.[11]
Troubleshooting Guide: Phase Separation Issues
This guide provides solutions to specific problems encountered during the phase separation step of CPB extractions.
Problem 1: A persistent emulsion forms between the aqueous and organic layers.
| Potential Cause | Recommended Solution |
| Vigorous Mixing | Instead of vortexing, mix the aqueous and organic phases by gentle inversion for 2-5 minutes.[1][2] |
| High Lipid/Polysaccharide Content | Increase the salt concentration (e.g., NaCl to 2.0 M) in the CPB buffer to help precipitate polysaccharides. Consider adding an initial wash step with a sorbitol buffer to remove some polysaccharides before the CPB extraction.[12] |
| Incorrect Phase Ratio | Ensure an equal volume of chloroform:isoamyl alcohol is added to the lysate. Adjusting the ratio of the organic to the aqueous phase can sometimes destabilize an emulsion.[3] |
| Emulsion Still Persists | Centrifuge the sample at a higher speed or for a longer duration (e.g., 14,000 x g for 15-20 minutes).[10] As a last resort, you can try breaking the emulsion by adding a small volume of a different organic solvent or by placing the sample at -20°C for a short period to help separate the phases.[1] |
Problem 2: The interface between the phases is clear, but the aqueous phase is colored (brown or yellow).
| Potential Cause | Recommended Solution |
| Polyphenol Oxidation | This coloration is often due to the oxidation of polyphenols, which can co-precipitate with and degrade nucleic acids.[12] |
| Prevention during Lysis | Add antioxidants such as β-mercaptoethanol (typically 0.2-0.5%) or polyvinylpyrrolidone (PVP) (1-2%) to the CPB lysis buffer just before use.[4][6][13] These agents help to prevent the oxidation of polyphenols. |
| Post-Extraction Cleanup | If the aqueous phase is already colored, perform an additional chloroform:isoamyl alcohol extraction. This can help to remove some of the pigmented contaminants. |
Problem 3: The volume of the recovered aqueous phase is very small.
| Potential Cause | Recommended Solution |
| Incomplete Lysis | A large amount of the sample may not have been properly lysed, resulting in a large pellet of cell debris and a small volume of supernatant. Ensure the initial tissue grinding is thorough and consider increasing the incubation time in the CPB buffer.[4] |
| Overly Cautious Pipetting | When transferring the aqueous phase, it is better to carry over a small amount of the interface than to leave a large volume of the aqueous phase behind. The contaminants can be removed in a subsequent wash step. |
| High Contaminant Levels | If the sample is rich in polysaccharides, they can swell and take up a significant volume. Increasing the salt concentration in the lysis buffer can help to mitigate this. |
Experimental Protocols & Methodologies
Standard this compound (CPB) DNA Extraction Protocol
This protocol is a general guideline and may require optimization for specific sample types.
1. Lysis Buffer Preparation:
-
CPB Lysis Buffer (100 mL):
-
2% (w/v) this compound
-
1.4 M NaCl
-
100 mM Tris-HCl (pH 8.0)
-
20 mM EDTA (pH 8.0)
-
Optional, but recommended for plant/fungal tissue: 1-2% (w/v) Polyvinylpyrrolidone (PVP)
-
-
Immediately before use, add:
-
0.2% (v/v) β-mercaptoethanol
-
2. Sample Preparation:
-
Grind 50-100 mg of fresh or frozen tissue to a fine powder in liquid nitrogen using a pre-chilled mortar and pestle.
3. Cell Lysis:
-
Transfer the powdered tissue to a 2 mL microcentrifuge tube containing 1 mL of pre-warmed (60-65°C) CPB Lysis Buffer.
-
Vortex briefly to mix.
-
Incubate at 60-65°C for 30-60 minutes with gentle inversion every 15 minutes.[5]
4. Phase Separation:
-
Add an equal volume (1 mL) of chloroform:isoamyl alcohol (24:1) to the lysate.
-
Mix by gentle inversion for 5 minutes until an emulsion is formed.
-
Centrifuge at 12,000-14,000 x g for 10-15 minutes at room temperature to separate the phases.[10]
5. DNA Precipitation:
-
Carefully transfer the upper aqueous phase to a new microcentrifuge tube.
-
Add 0.7 volumes of ice-cold isopropanol.
-
Mix gently by inversion until a white DNA precipitate is visible.
-
Incubate at -20°C for at least 30 minutes to enhance precipitation.[14]
-
Pellet the DNA by centrifugation at 12,000-14,000 x g for 10 minutes at 4°C.
6. DNA Washing and Resuspension:
-
Carefully decant the supernatant.
-
Wash the pellet with 1 mL of ice-cold 70% ethanol.
-
Centrifuge at 12,000 x g for 5 minutes at 4°C.[14]
-
Air-dry the pellet for 5-10 minutes. Do not over-dry.
-
Resuspend the DNA in 50-100 µL of sterile TE buffer or nuclease-free water.
Quantitative Data Summary
The following tables summarize key quantitative parameters for troubleshooting and optimizing CPB/CTAB extractions. Note that most published data is for CTAB, but these values serve as an excellent starting point for optimizing CPB protocols.
Table 1: Lysis Buffer Component Concentrations
| Component | Typical Concentration Range | Purpose |
| CPB/CTAB | 2 - 4% (w/v)[10] | Cell lysis, forms complexes with DNA |
| NaCl | 1.4 - 2.5 M[15] | Helps remove polysaccharides |
| Tris-HCl | 100 mM | pH buffering (typically pH 8.0) |
| EDTA | 20 mM | Chelates Mg2+ ions, inactivates nucleases |
| PVP | 1 - 2% (w/v)[15] | Binds and removes polyphenols |
| β-mercaptoethanol | 0.2 - 0.5% (v/v)[6] | Antioxidant, prevents polyphenol oxidation |
Table 2: Incubation and Centrifugation Parameters
| Step | Parameter | Typical Range | Purpose |
| Lysis Incubation | Temperature | 55 - 70°C[6] | Facilitates cell lysis |
| Duration | 30 - 120 minutes[6][16] | Ensures complete cell breakdown | |
| Phase Separation | Centrifugation Speed | 10,000 - 14,000 x g[10][14] | Separates aqueous and organic phases |
| Centrifugation Time | 10 - 20 minutes[10] | Ensures a compact interface | |
| DNA Precipitation | Centrifugation Speed | 10,000 - 14,000 x g[14] | Pellets the precipitated DNA |
| Centrifugation Time | 10 - 15 minutes | To ensure complete pelleting |
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common phase separation issues in CPB extractions.
Caption: Troubleshooting workflow for phase separation issues.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Overcoming Obstacles: Troubleshooting Tips for Plant DNA Extraction Challenges [greenskybio.com]
- 5. researchgate.net [researchgate.net]
- 6. What is the “modified” CTAB protocol? Characterizing modifications to the CTAB DNA extraction protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are the steps of DNA extraction? | AAT Bioquest [aatbio.com]
- 8. researchgate.net [researchgate.net]
- 9. chemrevlett.com [chemrevlett.com]
- 10. Optimized CTAB DNA extraction for different tissues [protocols.io]
- 11. researchgate.net [researchgate.net]
- 12. Optimizing the lysis step in CTAB DNA extractions of silica‐dried and herbarium leaf tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. geneticsmr.org [geneticsmr.org]
- 14. Optimizing a modified cetyltrimethylammonium bromide protocol for fungal DNA extraction: Insights from multilocus gene amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparison of three genomic DNA extraction methods to obtain high DNA quality from maize - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Cetylpyridinium Bromide's Quenching Effect in Fluorescence Spectroscopy
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals encountering fluorescence quenching caused by cetylpyridinium bromide (CPB).
I. Troubleshooting Guides & FAQs
This section addresses common issues encountered during fluorescence experiments involving this compound.
Q1: My fluorescence signal significantly decreased after adding CPB. What is causing this?
A1: The decrease in fluorescence intensity is likely due to a phenomenon known as fluorescence quenching, where CPB interacts with your fluorophore, leading to a reduction in its light emission. This can occur through two primary mechanisms:
-
Static Quenching: Formation of a non-fluorescent ground-state complex between the fluorophore and CPB.
-
Dynamic (Collisional) Quenching: De-excitation of the excited fluorophore upon collision with a CPB molecule.
Another possibility is the Inner Filter Effect (IFE) , which is not true quenching but a separate artifact. IFE occurs when CPB absorbs either the excitation light intended for the fluorophore or the emitted fluorescence before it reaches the detector.[1][2]
Q2: How can I determine if the signal loss is due to quenching or the Inner Filter Effect (IFE)?
A2: Distinguishing between quenching and IFE is crucial for proper troubleshooting. Here's how you can differentiate them:
-
UV-Vis Absorbance Spectroscopy: Measure the absorbance spectrum of your sample containing CPB. If there is significant absorbance at the excitation or emission wavelengths of your fluorophore, IFE is likely contributing to the signal loss. As a general rule, if the absorbance is above 0.1 AU, IFE should be considered.[3]
-
Fluorescence Lifetime Measurements: Dynamic quenching reduces the fluorescence lifetime of the fluorophore, while static quenching and IFE do not. If you have access to a time-resolved fluorometer, this is a definitive way to distinguish the mechanisms.
-
Temperature Dependence: Dynamic quenching rates typically increase with temperature due to faster diffusion, while static quenching complexes tend to dissociate at higher temperatures, leading to less quenching.
Q3: My Stern-Volmer plot is non-linear. What does this indicate?
A3: A non-linear Stern-Volmer plot (a plot of F₀/F vs. [CPB], where F₀ is the fluorescence intensity without quencher and F is the intensity with quencher) can indicate several possibilities:
-
A combination of static and dynamic quenching: This is a common scenario with surfactants like CPB.
-
Complex quenching mechanisms: The quenching may not follow a simple bimolecular interaction model.
-
The Inner Filter Effect: IFE can introduce non-linearity, especially at higher concentrations of CPB.
Q4: At what concentration does CPB start to cause significant quenching?
A4: The concentration at which CPB's quenching effect becomes significant depends on the specific fluorophore and experimental conditions. However, the quenching behavior is closely related to CPB's aggregation state in solution:
-
Below the Critical Micelle Concentration (CMC): CPB exists as monomers and can act as a dynamic quencher.
-
Above the Critical Micelle Concentration (CMC): CPB forms micelles, and static quenching often becomes the predominant mechanism as fluorophores can be incorporated into these micelles. The CMC of CPB is approximately 0.9 mM to 1.0 mM in aqueous solutions at 25°C.[1]
Q5: Are there any alternatives to CPB that are less likely to cause fluorescence quenching?
A5: Yes, depending on your application, you might consider other surfactants. The choice of surfactant will depend on the required properties (e.g., charge, detergency) and its interaction with your specific fluorophore.
-
Cetyltrimethylammonium Bromide (CTAB): Another cationic surfactant that can also cause quenching, but its quenching efficiency may differ from CPB for a given fluorophore.[3]
-
Sodium Dodecyl Sulfate (SDS): An anionic surfactant that may have different interactions with your fluorophore.[4]
-
Non-ionic surfactants (e.g., Triton X-100, Tween 20): These are often less likely to cause quenching through electrostatic interactions.
A comparative study of the effect of different surfactants on your specific fluorophore is recommended to find the most suitable alternative.
II. Data Presentation: Comparative Overview of Surfactant Effects
| Surfactant Type | Common Examples | General Effect on Anionic Fluorophores (e.g., Fluorescein) | General Effect on Cationic Fluorophores (e.g., Rhodamine B) |
| Cationic | This compound (CPB), Cetyltrimethylammonium Bromide (CTAB) | Strong quenching is often observed due to electrostatic interactions and complex formation.[1] | Quenching can occur, but the effect may be less pronounced compared to anionic fluorophores. |
| Anionic | Sodium Dodecyl Sulfate (SDS) | Fluorescence enhancement is sometimes observed due to repulsion and prevention of aggregation. | Strong quenching or complexation can occur due to electrostatic attraction. |
| Non-ionic | Triton X-100, Tween 20 | Generally, a weaker quenching effect compared to ionic surfactants. Can sometimes enhance fluorescence by reducing aggregation. | Milder effects compared to ionic surfactants. The interaction is primarily hydrophobic. |
Critical Micelle Concentration (CMC) of Common Surfactants
| Surfactant | Type | CMC (in water at 25°C) |
| This compound (CPB) | Cationic | ~0.9 - 1.0 mM |
| Cetyltrimethylammonium Bromide (CTAB) | Cationic | ~0.9 mM |
| Sodium Dodecyl Sulfate (SDS) | Anionic | ~8.2 mM |
III. Experimental Protocols
Here are detailed methodologies for key experiments to mitigate and analyze the quenching effect of CPB.
Protocol 1: Determination of the Stern-Volmer Quenching Constant (Ksv)
Objective: To quantify the quenching efficiency of CPB for your specific fluorophore.
Materials:
-
Fluorophore stock solution
-
CPB stock solution
-
Appropriate buffer
-
Spectrofluorometer
-
Cuvettes
Procedure:
-
Prepare a series of solutions: In a set of cuvettes, prepare solutions with a constant concentration of your fluorophore and varying concentrations of CPB. Ensure the final volume is the same in all cuvettes. Include a control sample with no CPB.
-
Fluorescence Measurement: Measure the fluorescence emission spectrum of each sample at a fixed excitation wavelength. Record the maximum fluorescence intensity (F) for each CPB concentration. Let F₀ be the intensity of the sample without CPB.
-
Data Analysis:
-
Calculate the ratio F₀/F for each CPB concentration.
-
Plot F₀/F versus the concentration of CPB ([CPB]).
-
Perform a linear regression on the data points. The slope of this line is the Stern-Volmer quenching constant (Ksv).
-
Equation: F₀/F = 1 + Ksv[Q] where [Q] is the quencher (CPB) concentration.[5]
Protocol 2: Correction for the Inner Filter Effect (IFE)
Objective: To mathematically correct for signal loss due to IFE.
Materials:
-
Sample solutions from Protocol 1
-
UV-Vis Spectrophotometer
-
Spectrofluorometer
Procedure:
-
Measure Absorbance: For each sample prepared in Protocol 1, measure the absorbance at the excitation wavelength (A_ex) and over the entire emission wavelength range (A_em).
-
Measure Fluorescence: Measure the observed fluorescence intensity (F_obs) for each sample.
-
Calculate Corrected Fluorescence: Use the following formula to calculate the corrected fluorescence intensity (F_corr):
F_corr = F_obs * 10^((A_ex + A_em)/2)
where A_em is the absorbance at the emission wavelength.[6]
-
Re-evaluate Quenching: Use the corrected fluorescence values to construct a new Stern-Volmer plot. This will give a more accurate representation of the true quenching effect.
IV. Mandatory Visualizations
Diagram 1: Mechanisms of Fluorescence Quenching
Caption: Mechanisms of fluorescence quenching by this compound (CPB).
Diagram 2: Experimental Workflow for Quenching Analysis
Caption: Experimental workflow for analyzing and correcting for CPB-induced fluorescence quenching.
Diagram 3: Logical Relationship for Troubleshooting
Caption: A logical workflow for troubleshooting decreased fluorescence signals in the presence of CPB.
References
- 1. researchgate.net [researchgate.net]
- 2. Surfactant-induced fluorescence changes in fluorescein dye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.uzh.ch [chem.uzh.ch]
- 4. evnuir.vnu.edu.ua [evnuir.vnu.edu.ua]
- 5. Stern–Volmer relationship - Wikipedia [en.wikipedia.org]
- 6. Light Quenching and Fluorescence Depolarization of Rhodamine B and Applications of This Phenomenon to Biophysics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Cetylpyridinium Bromide-Induced Artifacts in Electron Microscopy
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing cetylpyridinium bromide (CPB) in electron microscopy (EM). This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you identify and overcome potential artifacts and challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (CPB), and why is it used in electron microscopy?
A1: this compound (CPB), and its more commonly used chloride form, cetylpyridinium chloride (CPC), is a cationic surfactant. In electron microscopy, it is primarily used as a precipitating agent to preserve highly soluble and negatively charged molecules, such as proteoglycans (PGs) and glycosaminoglycans (GAGs), within the extracellular matrix (ECM) during fixation.[1][2] Without a precipitating agent, a significant portion of these molecules can be lost during standard aqueous fixation and dehydration steps.
Q2: How does CPB work to preserve proteoglycans?
A2: CPB is a quaternary ammonium compound with a long hydrophobic alkyl chain and a positively charged hydrophilic head.[3] This structure allows it to interact with and precipitate anionic macromolecules like proteoglycans. The positively charged head of the CPB molecule binds to the negatively charged sulfate and carboxyl groups of the GAG chains on proteoglycans. This neutralizes their charge and reduces their solubility in aqueous solutions, causing them to precipitate in situ and be retained throughout the sample preparation process.
Q3: What are the potential artifacts that can be induced by CPB in electron microscopy?
A3: While beneficial for preserving PGs, CPB can also introduce certain artifacts, including:
-
Formation of Micelles: As a surfactant, CPB can form micelles, especially if used at concentrations above its critical micelle concentration (CMC). These micelles can appear as small, electron-dense granules in the final image, which could be misinterpreted as native cellular structures.[4][5]
-
Excessive Precipitation: Overly aggressive precipitation can lead to large, electron-dense aggregates that may obscure the underlying ultrastructure of the ECM or cellular components.
-
Interaction with Stains: CPB may interact with heavy metal stains like uranyl acetate and lead citrate, potentially leading to non-specific staining or the formation of precipitates.[6]
-
Altered Membrane Morphology: Being a detergent, CPB can disrupt cellular and organelle membranes, leading to morphological changes that are not representative of the in vivo state.[3]
Q4: Can CPB be combined with standard aldehyde and osmium tetroxide fixation?
A4: Yes, CPB is typically used in conjunction with standard aldehyde fixatives (glutaraldehyde and/or paraformaldehyde).[7][8] It is usually added to the primary fixative solution. This is followed by a post-fixation step with osmium tetroxide, which helps to further stabilize lipids and provides additional contrast.
Troubleshooting Guides
Issue 1: Presence of Fine, Granular Precipitates Throughout the Sample
Possible Cause:
-
CPB Micelle Formation: The concentration of CPB used may be too high, leading to the formation of micelles that appear as fine, electron-dense granules.[4]
-
Reaction with Buffer Components: CPB may react with certain buffer components, causing precipitation.
Troubleshooting Steps:
-
Optimize CPB Concentration: Perform a concentration gradient experiment to determine the lowest effective concentration of CPB that still provides good proteoglycan retention.
-
Check Buffer Compatibility: Ensure that the buffer used for fixation (e.g., cacodylate or phosphate buffer) is compatible with CPB. In some cases, switching to a different buffer system may be necessary.
-
Pre-cool Solutions: Preparing and using the CPB-containing fixative at 4°C can sometimes reduce the tendency for micelle formation.
Issue 2: Large, Electron-Dense Aggregates Obscuring Ultrastructure
Possible Cause:
-
Over-precipitation of Proteoglycans: The concentration of CPB may be too high, or the fixation time in the CPB-containing solution may be too long, leading to excessive precipitation.
-
Poor Infiltration of Embedding Resin: The dense precipitates may hinder the proper infiltration of the embedding resin, leading to sectioning difficulties and artifacts.[8]
Troubleshooting Steps:
-
Reduce CPB Concentration or Fixation Time: Experiment with lower concentrations of CPB or shorter incubation times in the primary fixative.
-
Improve Resin Infiltration: Extend the infiltration times with the embedding resin to ensure complete penetration of the tissue and the precipitated matrix.
-
Gentle Agitation: Use gentle agitation during fixation and dehydration to promote even distribution of reagents.
Issue 3: High Background or Non-Specific Staining
Possible Cause:
-
Interaction of CPB with Heavy Metal Stains: Residual CPB in the tissue may interact with uranyl acetate or lead citrate, leading to non-specific binding and high background.[6]
-
Inadequate Rinsing: Insufficient rinsing after the CPB-containing fixation step can leave unbound CPB that can interfere with subsequent steps.
Troubleshooting Steps:
-
Thorough Rinsing: Increase the duration and number of buffer washes after primary fixation to remove any unbound CPB.
-
En Bloc Staining: Consider performing an en bloc staining step with uranyl acetate before dehydration.[7][9] This can sometimes help to stabilize structures and may reduce non-specific binding during on-grid staining.
-
Adjust Staining Times: Experiment with shorter staining times for uranyl acetate and lead citrate on the grid.
Quantitative Data
The retention of glycosaminoglycans (GAGs) during sample preparation is crucial for the accurate representation of the extracellular matrix. The use of CPB (or CPC) can significantly improve the recovery of certain GAGs.
| Glycosaminoglycan | Recovery with CETAB | Recovery with CPC | Fold Increase with CPC |
| Chondroitin Sulfate (CS) | Similar | Similar | ~1x |
| Heparan Sulfate (HS) | 10.0% (relative) | 33.6% (relative) | ~3.3x |
| Data adapted from a study on the extractive procedures for urinary GAGs, demonstrating the enhanced recovery of heparan sulfate with CPC compared to another cationic detergent, cetyltrimethylammonium bromide (CETAB).[10] |
Experimental Protocols
Protocol 1: CPB-Glutaraldehyde Fixation for Cartilage Electron Microscopy
This protocol is designed for the optimal preservation of proteoglycans in cartilage tissue.
-
Primary Fixation:
-
Immediately immerse small tissue blocks (no larger than 1 mm³) in the primary fixative solution.
-
Primary Fixative Solution:
-
2.5% Glutaraldehyde
-
2% Paraformaldehyde
-
0.1% to 0.5% this compound (CPB)
-
0.1 M Sodium Cacodylate Buffer, pH 7.3
-
-
Fix for 2-4 hours at 4°C with gentle agitation.
-
-
Rinsing:
-
Wash the tissue blocks three times for 15 minutes each in 0.1 M Sodium Cacodylate Buffer at 4°C.
-
-
Post-fixation:
-
Post-fix in 1% Osmium Tetroxide in 0.1 M Sodium Cacodylate Buffer for 1-2 hours at 4°C.
-
-
Rinsing:
-
Wash the tissue blocks three times for 10 minutes each in distilled water at room temperature.
-
-
En Bloc Staining (Optional but Recommended):
-
Stain the tissue blocks in 2% aqueous Uranyl Acetate for 1-2 hours at 4°C in the dark.[7]
-
-
Dehydration:
-
Dehydrate the tissue blocks through a graded series of ethanol (e.g., 50%, 70%, 90%, 100%, 100%, 100%) for 15 minutes at each step.
-
-
Infiltration and Embedding:
-
Infiltrate with a 1:1 mixture of propylene oxide and epoxy resin for 1 hour.
-
Infiltrate with 100% epoxy resin overnight.
-
Embed in fresh epoxy resin and polymerize at 60°C for 48 hours.
-
-
Sectioning and Post-staining:
-
Cut ultrathin sections (70-90 nm) and collect them on copper grids.
-
If en bloc staining was not performed, stain the sections with 2% Uranyl Acetate for 5-10 minutes, followed by Lead Citrate for 2-5 minutes.
-
Visualizations
Caption: Experimental workflow for CPB-assisted fixation.
Caption: Troubleshooting logic for CPB-induced artifacts.
References
- 1. Characterization of Proteoglycan Production and Processing by Chondrocytes and BMSCs in Tissue Engineered Constructs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electron microscopy of cartilage proteoglycans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimicrobial cetylpyridinium chloride causes functional inhibition of mitochondria as potently as canonical mitotoxicants, nanostructural disruption of mitochondria, and mitochondrial Ca2+ efflux in living rodent and primary human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Substrate-Assisted Visualization of Surfactant Micelles via Transmission Electron Microscopy [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. biomed.cas.cz [biomed.cas.cz]
- 7. web.path.ox.ac.uk [web.path.ox.ac.uk]
- 8. Routine Transmission Electron Microscopy (TEM) Staining Protocol for Tissues - IHC WORLD [ihcworld.com]
- 9. Staining sectioned biological specimens for transmission electron microscopy: conventional and en bloc stains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Methods for the visualization and analysis of extracellular matrix protein structure and degradation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Enzymatic Assays with Cetylpyridinium Bromide
Welcome to the technical support center for the use of cetylpyridinium bromide (CPB) in enzymatic assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing assay conditions, with a particular focus on the critical role of pH. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to assist in your experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is this compound (CPB) and how does it function in enzymatic assays?
This compound is a quaternary ammonium salt and a cationic surfactant.[1] In enzymatic assays, it is often used as an inhibitor or modulator of enzyme activity. Its mechanism of action can involve disruption of the enzyme's tertiary structure, interference with substrate binding, or alteration of the enzyme's microenvironment. As a surfactant, it can also influence the solubility of substrates or products. CPB is also known to be an inhibitor of certain enzymes, such as myosin-light-chain kinase.[1]
Q2: Why is pH a critical parameter when using CPB in an enzymatic assay?
The pH of the assay buffer is a crucial factor because it can influence:
-
The enzyme's activity: Enzymes have an optimal pH range for their catalytic activity. Deviations from this optimum can lead to a decrease in or complete loss of function due to changes in the ionization state of amino acid residues in the active site.
-
The substrate's properties: The charge and solubility of the substrate can be pH-dependent, which can affect its ability to bind to the enzyme's active site.
-
The interaction between CPB and the enzyme: While CPB is a permanently charged cationic surfactant, the surface charge of the enzyme will change with pH. This can alter the electrostatic interactions between CPB and the enzyme, potentially affecting its inhibitory potency.
Q3: Does the optimal pH for my enzyme's activity change when CPB is present?
It is possible. The optimal pH for an enzyme is determined by the pKa values of the amino acid residues in its active site. The binding of an inhibitor like CPB can potentially alter the local environment of these residues, leading to a shift in their pKa values and consequently a change in the optimal pH for the enzymatic reaction. Therefore, it is recommended to determine the optimal pH in the presence of the inhibitor if the goal is to study the inhibition mechanism under optimal conditions.
Q4: What is the charge of CPB at different pH values?
This compound is a quaternary ammonium salt. This means the nitrogen atom in the pyridinium head group has four covalent bonds and carries a permanent positive charge, regardless of the pH of the solution.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no enzyme activity | The pH of the buffer is outside the optimal range for the enzyme. | Determine the optimal pH for your enzyme by performing the assay over a range of pH values. |
| The enzyme has denatured due to extreme pH. | Ensure the pH of all solutions is within the known stable range for the enzyme. Prepare fresh enzyme stock if necessary. | |
| Inconsistent or non-reproducible results | The buffering capacity of the chosen buffer is insufficient at the experimental pH, leading to pH shifts during the reaction. | Use a buffer with a pKa value close to the desired assay pH (pKa ± 1). Increase the buffer concentration (e.g., to 50-100 mM) to enhance its buffering capacity. |
| The pH of the buffer is temperature-sensitive, and the assay is performed at a different temperature than the buffer preparation. | Use a buffer with a low temperature coefficient (e.g., HEPES). Adjust the pH of the buffer at the temperature at which the assay will be performed. | |
| Precipitation in the assay well | The pH of the buffer is affecting the solubility of the substrate, product, or CPB. | Check the solubility of all components at the chosen pH. You may need to adjust the pH or add a small amount of a compatible co-solvent (ensure the co-solvent does not affect enzyme activity). |
| Unexpected inhibitory effect of CPB | The inhibitory potency of CPB is highly dependent on the pH of the assay. | Perform a dose-response curve for CPB at different pH values to determine the IC50 at each pH. This will help you understand the relationship between pH and the inhibitory activity of CPB for your specific enzyme. |
Quantitative Data on the Effect of pH on Cationic Inhibitor Activity
| pH | Inhibition Constant (ka) (M-1min-1) x 105 |
| 5.5 | 1.2 |
| 6.5 | 3.5 |
| 7.5 | 8.0 |
| 8.5 | 9.5 |
| 9.5 | 4.0 |
| 10.5 | 1.0 |
This data is adapted from a study on acetylcholinesterase inhibition and is for illustrative purposes only. The optimal pH and the magnitude of the inhibition constant will vary depending on the specific enzyme and inhibitor.[2][3]
Experimental Protocols
Protocol for Determining the Optimal pH for an Enzymatic Assay in the Presence of this compound
Objective: To determine the pH at which the enzyme exhibits maximum activity in the presence of a fixed concentration of CPB.
Materials:
-
Enzyme stock solution
-
Substrate stock solution
-
This compound (CPB) stock solution
-
A series of buffers covering a range of pH values (e.g., citrate for pH 3-6, phosphate for pH 6-8, Tris for pH 7.5-9, glycine-NaOH for pH 9-10.5)
-
Microplate reader or spectrophotometer
-
96-well microplates
Procedure:
-
Buffer Preparation: Prepare a series of buffers with overlapping pH ranges, each at the same ionic strength. For example:
-
0.1 M Citrate buffer (pH 3.0, 3.5, 4.0, 4.5, 5.0, 5.5, 6.0)
-
0.1 M Phosphate buffer (pH 6.0, 6.5, 7.0, 7.5, 8.0)
-
0.1 M Tris-HCl buffer (pH 7.5, 8.0, 8.5, 9.0)
-
-
Assay Setup:
-
Design a 96-well plate layout to test each pH value in triplicate.
-
For each pH, prepare a "No Enzyme" control and an "Enzyme" reaction.
-
In each well, add the appropriate buffer.
-
Add the CPB solution to each well to achieve the desired final concentration.
-
Add the substrate solution to each well to achieve the desired final concentration.
-
-
Reaction Initiation:
-
Initiate the reaction by adding the enzyme stock solution to the "Enzyme" wells. For the "No Enzyme" wells, add the same volume of buffer used for the enzyme stock.
-
Mix the contents of the wells gently.
-
-
Data Collection:
-
Immediately place the microplate in a plate reader pre-set to the appropriate temperature.
-
Measure the absorbance or fluorescence at the appropriate wavelength at regular time intervals for a set period (e.g., every 30 seconds for 10 minutes).
-
-
Data Analysis:
-
For each pH value, plot the absorbance/fluorescence as a function of time.
-
Determine the initial reaction velocity (V₀) from the linear portion of the curve for each "Enzyme" reaction.
-
Subtract the rate of the "No Enzyme" control from the corresponding "Enzyme" reaction rate to correct for any non-enzymatic substrate degradation.
-
Plot the corrected initial velocities (V₀) against the corresponding pH values. The pH at which the highest V₀ is observed is the optimal pH for the enzyme under these conditions.
-
Visualizations
Caption: Effect of pH on assay components and interactions.
Caption: Workflow for determining optimal pH.
References
- 1. This compound | C21H38N.Br | CID 8816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Effect of pH on inhibition and spontaneous reactivation of acetylcholinesterase treated with esters of phosphorus acids and of carbamic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of pH on inhibition and spontaneous reactivation of acetylcholinesterase treated with esters of phosphorus acids and of carbamic acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: DNA Extraction Using Cetylpyridinium Bromide (CPB)
Welcome to the technical support center for DNA extraction using Cetylpyridinium Bromide (CPB). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their DNA isolation protocols, specifically to avoid co-precipitation of polysaccharides.
Troubleshooting Guide
This guide addresses common issues encountered during DNA extraction from polysaccharide-rich samples using the CPB method.
Problem: Low DNA Yield and Purity
| Question | Likely Cause & Explanation | Recommended Solution(s) |
| Q1: My DNA pellet is viscous, slimy, or difficult to dissolve. What is the likely cause? | A viscous or slimy DNA pellet that is hard to dissolve is a classic sign of high polysaccharide contamination.[1][2] Polysaccharides co-precipitate with DNA, particularly in the presence of alcohol, resulting in a gelatinous pellet.[2] This contamination can inhibit downstream enzymatic reactions like PCR, restriction digestion, and ligation.[1][2] | 1. High-Salt Precipitation Cleanup: Dissolve the contaminated pellet in TE buffer containing a high concentration of NaCl (1.0 M to 2.5 M) and re-precipitate the DNA with two volumes of cold ethanol.[1][3][4] This keeps most polysaccharides in the supernatant. 2. Modify Initial Protocol: For future extractions, increase the NaCl concentration in your CPB extraction buffer to at least 1.4 M.[5][6][7] |
| Q2: The A260/A230 ratio of my DNA sample is below 1.8. What does this indicate? | A low A260/A230 ratio is a strong indicator of contamination with polysaccharides and/or polyphenols.[2][5] These substances absorb light around 230 nm, and their presence will lower this ratio, signaling the need for further purification.[1][2] Pure DNA typically has an A260/A230 ratio between 2.0 and 2.2.[1] | 1. Ethanol Wash: Perform an additional wash of the DNA pellet with 70% ethanol to help remove residual salts and some contaminants. 2. Re-precipitation: Perform a high-salt precipitation cleanup as described above. |
| Q3: My PCR amplification or restriction digest is failing with DNA extracted from a polysaccharide-rich plant. How can I address this? | Polysaccharide contamination is a known inhibitor of enzymes such as Taq polymerase and restriction endonucleases.[1][2][5] The presence of these contaminants in your DNA sample is likely causing the enzymatic reactions to fail. | 1. Purify Existing DNA: Use the high-salt precipitation cleanup method to remove polysaccharides from your current DNA sample. 2. Optimize Extraction Protocol: For subsequent extractions, incorporate modifications to the CPB protocol, such as increasing the salt concentration in the extraction buffer and during precipitation.[2] |
Frequently Asked Questions (FAQs)
Q1: How does the CPB method help in removing polysaccharides?
A1: The CPB method utilizes a cationic detergent, this compound (a quaternary ammonium salt similar to CTAB), which, in conjunction with high salt concentrations (typically NaCl), aids in the removal of polysaccharides.[8] At high salt concentrations, CPB helps to keep most polysaccharides and proteins in solution, allowing for the selective precipitation of DNA.[2]
Q2: What is the optimal NaCl concentration to prevent polysaccharide co-precipitation?
A2: Increasing the NaCl concentration in the CPB extraction buffer is a critical modification for samples rich in polysaccharides. A concentration of 1.4 M NaCl is commonly recommended, though for some plant tissues, this may need to be increased to 2.0 M or even higher to keep polysaccharides soluble.[5][6][7]
Q3: Can I use additives in my extraction buffer to improve DNA purity?
A3: Yes, adding Polyvinylpyrrolidone (PVP) to the extraction buffer can be very effective. PVP helps to remove polyphenolic compounds by binding to them, preventing them from oxidizing and interfering with the DNA extraction.[7][9]
Q4: Are there any post-extraction steps to clean up DNA contaminated with polysaccharides?
A4: If you have an existing DNA sample contaminated with polysaccharides, you can perform a high-salt precipitation cleanup. This involves dissolving the DNA in a buffer containing a high concentration of NaCl (e.g., 1.0 M to 2.5 M) and then re-precipitating the DNA with ethanol.[1][3][4] This process leaves the majority of the polysaccharides in the supernatant.[2]
Data Summary
Spectrophotometric Ratios for DNA Purity Assessment
| Ratio | Ideal Range | Indication of Contamination (if outside range) |
| A260/A280 | 1.7 - 1.9 | < 1.7 suggests protein contamination. |
| A260/A230 | > 1.8 (ideally 2.0-2.2) | < 1.8 suggests polysaccharide and/or polyphenol contamination.[1][2][5] |
Recommended NaCl Concentrations for Polysaccharide Removal
| Step | Recommended NaCl Concentration | Purpose |
| CPB Extraction Buffer | 1.4 M - 2.5 M | To increase the solubility of polysaccharides.[6][9] |
| High-Salt Precipitation Cleanup | 1.0 M - 2.5 M | To selectively precipitate DNA while leaving polysaccharides in solution.[3][4] |
Experimental Protocols
Modified CPB DNA Extraction Protocol for Polysaccharide-Rich Samples
This protocol incorporates high salt concentrations and PVP for the effective removal of polysaccharides and polyphenols.[2]
Materials:
-
Plant tissue (fresh or lyophilized)
-
Liquid nitrogen
-
Modified CPB Extraction Buffer (2% w/v CPB, 100 mM Tris-HCl pH 8.0, 20 mM EDTA pH 8.0, 1.4 M NaCl, 2% w/v PVP)
-
2-Mercaptoethanol
-
Chloroform:Isoamyl alcohol (24:1)
-
Ice-cold isopropanol
-
70% ethanol (ice-cold)
-
TE buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA pH 8.0)
-
RNase A (10 mg/mL)
Procedure:
-
Grind 100-200 mg of plant tissue to a fine powder in a mortar and pestle with liquid nitrogen.
-
Transfer the powdered tissue to a 2 mL microcentrifuge tube.
-
Add 1 mL of pre-warmed (65°C) modified CPB extraction buffer with freshly added 2-Mercaptoethanol (0.2% v/v). Vortex thoroughly.
-
Incubate the mixture at 65°C for 60 minutes with occasional swirling.
-
Add an equal volume (1 mL) of 24:1 chloroform:isoamyl alcohol.
-
Mix gently by inversion for 10-15 minutes to form an emulsion.
-
Centrifuge at 12,000 x g for 15 minutes at room temperature.
-
Carefully transfer the upper aqueous phase to a new tube.
-
Add 0.7 volumes of ice-cold isopropanol to the aqueous phase.
-
Mix gently by inversion until a white, stringy DNA precipitate is visible.
-
Incubate at -20°C for at least 30 minutes to enhance precipitation.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the DNA.
-
Discard the supernatant and wash the pellet with 1 mL of ice-cold 70% ethanol.
-
Centrifuge at 12,000 x g for 5 minutes at 4°C.
-
Carefully decant the ethanol and air-dry the pellet for 10-15 minutes. Do not over-dry.
-
Resuspend the DNA pellet in 50-100 µL of TE buffer.
-
Add 1 µL of RNase A and incubate at 37°C for 30 minutes to remove RNA.
-
Store the purified DNA at -20°C.
High-Salt Precipitation Cleanup for Contaminated DNA
Procedure:
-
Resuspend the polysaccharide-contaminated DNA pellet in 100 µL of TE buffer containing 1.5 M NaCl.
-
Ensure the pellet is fully dissolved. Gentle warming at 37°C may be necessary.
-
Add 2 volumes (200 µL) of ice-cold absolute ethanol.
-
Mix gently and incubate at -20°C for 30 minutes to precipitate the DNA.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the DNA.
-
Discard the supernatant, which contains the dissolved polysaccharides.
-
Wash the pellet with 500 µL of 70% ethanol.
-
Centrifuge, decant the ethanol, and air-dry the pellet briefly.
-
Resuspend the purified DNA in a low-salt buffer (e.g., TE buffer).
Visualizations
Caption: Modified CPB DNA extraction workflow.
Caption: Troubleshooting logic for polysaccharide contamination.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A quick and inexpensive method for removing polysaccharides from plant genomic DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. DNA Extraction Protocol for Plants with High Levels of Secondary Metabolites and Polysaccharides without Using Liquid Nitrogen and Phenol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the “modified” CTAB protocol? Characterizing modifications to the CTAB DNA extraction protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An efficient protocol for isolation of inhibitor-free nucleic acids even from recalcitrant plants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. rootmicrobiomeunl.wordpress.com [rootmicrobiomeunl.wordpress.com]
Technical Support Center: Optimizing Capillary Electrophoresis Resolution with Carboxymethyl-β-Cyclodextrin (CPB)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the resolution of capillary electrophoresis (CE) by optimizing the concentration of Carboxymethyl-β-Cyclodextrin (CPB).
Frequently Asked Questions (FAQs)
Q1: What is the role of CPB in improving resolution in capillary electrophoresis?
Carboxymethyl-β-Cyclodextrin (CPB), an anionic cyclodextrin derivative, acts as a chiral selector in the background electrolyte (BGE). Its primary function is to form transient inclusion complexes with the enantiomers of a chiral analyte. Due to differences in the stereochemistry of the enantiomers, the stability of these complexes varies, leading to different apparent electrophoretic mobilities and enabling their separation. For acidic and neutral compounds, anionic cyclodextrins like CPB are often tested first in reversed polarity mode.[1]
Q2: How does the concentration of CPB affect peak resolution?
The concentration of CPB is a critical parameter in achieving optimal chiral separation.[1][2]
-
Low CPB Concentration: Insufficient CPB may lead to poor or no separation as there are not enough chiral selector molecules to interact effectively with the analyte enantiomers.
-
Optimal CPB Concentration: At the optimal concentration, the difference in interaction between the enantiomers and CPB is maximized, resulting in the best resolution. Impressive resolution values have been obtained for several basic drugs using CPB in the 5-15 mM concentration range.[3]
-
High CPB Concentration: Excessively high concentrations can sometimes lead to a decrease in resolution.[2] This can be due to several factors, including increased viscosity of the BGE, which can affect electroosmotic flow and peak efficiency, and potential changes in the complexation equilibrium. Very high concentrations of charged cyclodextrins can also generate high currents, which may require the use of narrow bore capillaries or cooling systems.[2]
Q3: What are the initial steps for developing a CE method using CPB?
A general strategy for method development involves a systematic approach:
-
Selector Screening: Test different β-cyclodextrin derivatives, including anionic ones like CPB and neutral ones, at a fixed concentration to identify the most suitable selector for your analyte.[1][4]
-
Concentration Optimization: Once the best cyclodextrin is selected, optimize its concentration to achieve the best chiral resolution.[1][4]
-
Parameter Refinement: Further improvements can often be achieved by optimizing other parameters such as buffer pH, temperature, and applied voltage.[5][6][7] For basic compounds, increasing the buffer pH from 3 to 5 when using CPB can sometimes enhance resolution.[1]
Troubleshooting Guide
| Problem | Possible Causes | Suggested Solutions |
| No or Poor Resolution | 1. Inappropriate CPB concentration (too low).2. Unsuitable buffer pH.3. The chosen cyclodextrin is not effective for the analyte. | 1. Systematically increase the CPB concentration. Start with a low concentration (e.g., 1-2 mM) and increase it incrementally (e.g., up to 20 mM).2. Optimize the buffer pH. For basic drugs, a pH of 3.0 is often a good starting point.[1][4]3. Screen other types of cyclodextrins (e.g., neutral or other anionic derivatives) or consider a dual cyclodextrin system.[1][8] |
| Decreasing Resolution with Increasing CPB Concentration | 1. The optimal CPB concentration has been exceeded.[2]2. Increased current leading to Joule heating, which can broaden peaks.3. High viscosity of the background electrolyte. | 1. Reduce the CPB concentration to find the optimal point.2. Lower the applied voltage or use a capillary with a smaller internal diameter to manage current.[2]3. Consider adding organic modifiers like methanol or acetonitrile to the BGE to reduce viscosity, but be aware this can also affect selectivity. |
| Long Analysis Times | 1. High CPB concentration can increase migration times.[6]2. Low applied voltage. | 1. Evaluate if a lower CPB concentration can still provide adequate resolution.2. Increase the applied voltage, while monitoring the current to avoid excessive Joule heating. |
| Poor Peak Shape (Tailing or Fronting) | 1. Analyte adsorption to the capillary wall.2. Mismatch between the sample matrix and the BGE.3. Overloading of the sample. | 1. The addition of cyclodextrins to the BGE can help reduce protein adsorption to the capillary wall.[9]2. Ensure the sample is dissolved in a solution with a lower ionic strength than the BGE.3. Dilute the sample. |
| Irreproducible Migration Times | 1. Inconsistent capillary conditioning.2. Fluctuations in temperature.3. Degradation of the BGE or sample. | 1. Implement a consistent and thorough capillary conditioning protocol between runs.[7]2. Ensure the capillary thermostatting system is functioning correctly.3. Prepare fresh BGE and samples daily. |
Quantitative Data Summary
The optimal concentration of CPB is highly dependent on the specific analyte. The following table provides examples from literature to illustrate the range of concentrations and resulting resolutions.
| Analyte Type | Cyclodextrin System | CPB Concentration Range (mM) | Buffer System | Achieved Resolution (Rs) | Reference |
| Basic Drugs | Carboxymethyl-β-cyclodextrin (CMCD) | 5 - 15 | 100 mM Phosphoric Acid, pH 3.0 | Up to 23.7 | [3] |
| Aminoglutethimide (neutral at this pH) | Dual: β-CD and CM-β-CD | Not specified for CM-β-CD alone | Basic BGE, pH 9.0 | Baseline separation | [8] |
| Verapamil | Trimethyl-β-cyclodextrin (TM-β-CD) | 10 - 20 (for TM-β-CD) | 50 mM Phosphate, pH 5.0 | > 1.5 | [6] |
| Baclofen | β-cyclodextrin | 10 (for β-CD) | 50 mM Phosphate, pH 7.0 with 5% Acetonitrile | 1.00 | [5] |
| Mexiletine | Trimethyl-β-cyclodextrin (TM-β-CD) | 50 (for TM-β-CD) | 60 mM Phosphate, pH 5.0 | 1.52 | [7] |
Experimental Protocols
Protocol 1: Systematic Optimization of CPB Concentration
This protocol outlines a systematic approach to determine the optimal CPB concentration for the chiral separation of a target analyte.
-
Preparation of Stock Solutions:
-
Prepare a 100 mM stock solution of CPB in deionized water.
-
Prepare a stock solution of your background electrolyte (e.g., 100 mM phosphate buffer at a specific pH).
-
Prepare a stock solution of your analyte at a known concentration.
-
-
Preparation of Running Buffers:
-
Create a series of running buffers with varying CPB concentrations (e.g., 0, 2, 5, 10, 15, 20 mM) by mixing the CPB stock solution, BGE stock solution, and deionized water. Ensure the final concentration of the buffer components is consistent across all solutions.
-
-
Capillary Conditioning:
-
Flush the capillary sequentially with 0.1 M NaOH, deionized water, and the running buffer for the first experiment. A typical conditioning procedure is flushing with 0.1 M NaOH for 2 minutes, water for 1 minute, and BGE for 2 minutes between runs.[7]
-
-
Sample Injection and Electrophoresis:
-
Data Analysis:
-
For each CPB concentration, determine the migration times of the enantiomers, calculate the resolution (Rs), and note the analysis time.
-
Plot the resolution as a function of CPB concentration to identify the optimal concentration.
-
Visualizations
Caption: Workflow for optimizing CPB concentration in capillary electrophoresis.
Caption: Key parameters influencing optimal separation in CE.
References
- 1. Method development strategies for the enantioseparation of drugs by capillary electrophoresis using cyclodextrins as chiral additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Resolution improvement by use of carboxymethyl-beta-cyclodextrin as chiral additive for the enantiomeric separation of basic drugs by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Optimization of the chiral resolution of baclofen by capillary electrophoresis using beta-cyclodextrin as the chiral selector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Chiral Discrimination of Mexiletine Enantiomers by Capillary Electrophoresis Using Cyclodextrins as Chiral Selectors and Experimental Design Method Optimization [mdpi.com]
- 8. The Use of Dual Cyclodextrin Chiral Selector Systems in the Enantioseparation of Pharmaceuticals by Capillary Electrophoresis: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclodextrins as selectivity enhancers in capillary zone electrophoresis of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing the impact of ionic strength on cetylpyridinium bromide's CMC
This guide provides troubleshooting advice and answers to frequently asked questions regarding the impact of ionic strength on the critical micelle concentration (CMC) of the cationic surfactant, Cetylpyridinium Bromide (CPB).
Frequently Asked Questions (FAQs)
Q1: Why does the Critical Micelle Concentration (CMC) of my this compound (CPB) solution decrease when I add salt (e.g., NaCl, NaBr)?
Adding an electrolyte (salt) to a CPB solution increases the ionic strength of the medium. The added salt ions, particularly the anions (counterions), shield the electrostatic repulsion between the positively charged pyridinium head groups of the CPB monomers.[1][2] This reduction in repulsion makes it easier for the surfactant molecules to aggregate, thus promoting micelle formation at a lower surfactant concentration.[2] Consequently, the CMC value decreases.[2][3]
Q2: What is the underlying mechanism for the effect of ionic strength on the CMC of CPB?
The primary mechanism is the "counterion screening effect." In an aqueous solution, the cationic head groups of CPB molecules repel each other, which opposes the hydrophobic forces that drive micellization. When a salt is introduced, the dissociated anions (counterions) cluster around the cationic head groups, neutralizing some of their positive charge. This screening reduces the electrostatic repulsion, lowers the Gibbs free energy of micellization, and stabilizes the resulting micelles. This stabilization allows micelles to form at a lower bulk concentration of CPB.
Q3: How does the valency of the salt's counterion (e.g., Cl⁻ from NaCl vs. SO₄²⁻ from Na₂SO₄) affect the CMC of CPB?
The valency of the counterion has a significant impact. Multivalent anions like sulfate (SO₄²⁻) are much more effective at shielding the positive charges of the CPB head groups than monovalent anions like chloride (Cl⁻).[2] This stronger interaction leads to a more pronounced reduction in electrostatic repulsion.[1][2] Therefore, adding a salt with a divalent anion (like Na₂SO₄) will cause a greater decrease in the CMC of CPB compared to adding the same molar concentration of a salt with a monovalent anion (like NaCl).[1]
Troubleshooting Guide
Problem: My measured CMC value for CPB is significantly lower than the literature value for CPB in pure water.
-
Possible Cause 1: Contamination with Electrolytes. Your deionized water may have a higher-than-expected conductivity, or there might be residual ionic impurities in your glassware or on your equipment.
-
Solution: Verify the conductivity of your water source; it should be below 2 µS/cm.[4] Ensure all glassware is thoroughly cleaned and rinsed with high-purity water. Calibrate your conductometer with standard KCl solutions before the experiment.[1]
-
Possible Cause 2: Incorrectly Prepared Stock Solutions. An error in weighing the CPB or salt, or in the final volume of the solution, will lead to inaccurate concentration values and a shifted CMC.
-
Solution: Use an analytical balance for all weighings. Calibrate volumetric flasks and pipettes. Prepare fresh stock solutions and re-run the experiment to ensure reproducibility.
Problem: The breakpoint in my conductivity vs. concentration plot is not sharp, making the CMC difficult to determine accurately.
-
Possible Cause 1: Insufficient Data Points Around the CMC. If the concentration intervals are too wide, the transition from monomeric to micellar state will not be well-defined.
-
Solution: Prepare a greater number of dilutions with smaller concentration increments in the expected CMC region. This will provide more data points to clearly define the two linear segments of the plot.
-
Possible Cause 2: Temperature Fluctuations. The CMC of surfactants is temperature-dependent.[5] Unstable temperatures during measurement can cause drift in conductivity readings and blur the breakpoint.
-
Solution: Use a thermostatically controlled water bath to maintain a constant temperature (e.g., 25°C or 303.15 K) for your solutions throughout the measurement process.[2][4]
-
Possible Cause 3: Surfactant Impurity. Impurities in the CPB can broaden the micellization transition.
-
Solution: Use CPB of the highest possible purity (analytical grade).[4] If purity is a concern, consider purification methods or sourcing from a different supplier.
Data Summary: Effect of Salts on Surfactant CMC
The following table summarizes quantitative data on how the addition of electrolytes affects the CMC of cetylpyridinium surfactants.
| Surfactant | Added Electrolyte | Electrolyte Concentration | Original CMC | CMC with Electrolyte | Reference |
| This compound (CPB) | Sodium Sulphate (Na₂SO₄) | 0.005 M | 9.0 x 10⁻⁴ M | 2.0 x 10⁻⁴ M | [1] |
| Cetylpyridinium Chloride (CPC) | Sodium Chloride (NaCl) | 0.32 mmol kg⁻¹ | 0.841 mmol kg⁻¹ | 0.32 mmol kg⁻¹ | [2] |
Experimental Protocols
Protocol 1: CMC Determination by Conductometry
This is one of the most common and convenient methods for ionic surfactants like CPB.[6][7] The principle is that the specific conductivity of the solution changes differently with concentration below and above the CMC. A plot of conductivity versus concentration will show a distinct break-point, which corresponds to the CMC.[1][7]
Materials:
-
This compound (analytical grade)
-
High-purity deionized water (conductivity < 2 µS/cm)
-
Electrolyte (e.g., NaCl, Na₂SO₄)
-
Calibrated conductometer and conductivity cell[4]
-
Thermostatic water bath
-
Volumetric flasks and pipettes
-
Magnetic stirrer and stir bars
Methodology:
-
Solution Preparation:
-
Prepare a concentrated stock solution of CPB (e.g., 10 mM) in deionized water or a specific concentration of the desired salt solution.
-
Ensure the CPB is fully dissolved.
-
-
Titration/Dilution:
-
Place a known volume of the solvent (water or salt solution) into a thermostatically controlled vessel.
-
Immerse the conductivity probe and a thermometer. Allow the temperature to stabilize (e.g., at 25°C).
-
Make successive additions of the CPB stock solution to the vessel, allowing the solution to mix and the conductivity reading to stabilize after each addition. Alternatively, prepare a series of discrete dilutions from the stock solution.
-
-
Data Collection:
-
Record the specific conductivity after each addition/for each dilution.
-
-
Data Analysis:
-
Plot the specific conductivity (κ) on the y-axis against the CPB concentration on the x-axis.
-
The plot will show two linear regions with different slopes.
-
Fit straight lines to the data points before and after the transition. The concentration at the intersection of these two lines is the CMC.
-
Visualizations
Caption: Logical pathway illustrating how increased ionic strength leads to a lower CMC for CPB.
Caption: Experimental workflow for determining the CMC of CPB using the conductometric method.
References
- 1. ijsr.net [ijsr.net]
- 2. Influences of NaCl and Na2SO4 on the Micellization Behavior of the Mixture of Cetylpyridinium Chloride + Polyvinyl Pyrrolidone at Several Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. Association behavior and physico-chemical parameters of a this compound and levofloxacin hemihydrate mixture in aqueous and additive media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
Technical Support Center: Refinement of Cetylpyridinium Bromide (CPB) Methods for High-Throughput Screening
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Cetylpyridinium Bromide (CPB) in high-throughput screening (HTS) assays.
Frequently Asked Questions (FAQs)
1. What is this compound (CPB) and how is it used in HTS?
This compound is a cationic surfactant belonging to the quaternary ammonium compound family.[1] In HTS, it is utilized for its ability to interact with and disrupt cell membranes, making it useful in antimicrobial screening and cytotoxicity assays.[2][3] Its surfactant properties can also be leveraged in certain enzyme and biochemical assays, for example, as a mediator in colorimetric screening methods.
2. What is the mechanism of action of CPB in biological assays?
CPB's primary mechanism of action is the disruption of cellular membrane integrity. Its positively charged pyridinium head group interacts with negatively charged components of cell membranes, while its long hydrocarbon tail inserts into the lipid bilayer. This disrupts the membrane structure, leading to increased permeability, leakage of intracellular contents, and ultimately cell death.[1] Additionally, CPB can interfere with specific cellular signaling pathways, such as calcium mobilization.[4]
3. What are the critical parameters to consider when developing a CPB-based HTS assay?
Key parameters for optimization include the concentration of CPB, incubation time, cell density (for cell-based assays), buffer composition, and the choice of detection method. It is crucial to determine the optimal CPB concentration that provides a sufficient signal window without causing unwanted artifacts. Assay validation should be performed to ensure robustness, reproducibility, and a clear distinction between active and inactive compounds.[5]
4. How can I assess the quality of my CPB-based HTS assay?
Several statistical parameters are used to evaluate HTS assay quality. The Z'-factor is a widely accepted metric that quantifies the separation between positive and negative controls, indicating the assay's suitability for HTS. A Z'-factor between 0.5 and 1.0 is considered excellent.[6][7] Other useful metrics include the signal-to-background (S/B) ratio and the coefficient of variation (%CV).[8]
Troubleshooting Guides
Problem 1: High Variability in Assay Signal
| Potential Cause | Suggested Solution |
| Inconsistent pipetting | Ensure pipettes are properly calibrated. Use automated liquid handlers for improved consistency in high-throughput formats. |
| Edge effects in microplates | Avoid using the outer wells of the microplate, or incubate plates in a humidified chamber to minimize evaporation. |
| Precipitation of CPB | Visually inspect wells for precipitation. Optimize buffer conditions (pH, ionic strength) or consider using a co-solvent. The solubility of CPB can be affected by the presence of certain alcohols.[9] |
| Cell clumping (cell-based assays) | Ensure single-cell suspension before seeding. Optimize cell seeding density. |
Problem 2: Low Signal-to-Background Ratio
| Potential Cause | Suggested Solution |
| Suboptimal CPB concentration | Perform a dose-response experiment to determine the optimal CPB concentration that maximizes the signal window. |
| Insufficient incubation time | Optimize the incubation time to allow for the complete biological or chemical reaction to occur. |
| Reagent degradation | Ensure reagents are stored correctly and are within their expiration dates. Prepare fresh reagents for each experiment.[10] |
| Assay conditions not optimal | Optimize assay parameters such as temperature and pH. |
Problem 3: False Positives or False Negatives
| Potential Cause | Suggested Solution |
| Compound interference with detection method | CPB can act as a quencher in fluorescence-based assays.[11] If using a fluorescent readout, perform a counter-screen to identify and exclude compounds that interfere with the signal. Consider using an alternative, non-fluorescence-based detection method. |
| Cytotoxicity of test compounds (cell-based assays) | In non-cytotoxicity screens, high concentrations of test compounds may induce cell death, leading to false positives. Determine the cytotoxicity of hit compounds in a separate assay. |
| Off-target effects of CPB | CPB can interfere with cellular signaling pathways, such as calcium mobilization.[4] Be aware of potential off-target effects and consider using orthogonal assays to validate hits. |
| Compound aggregation | Some test compounds may form aggregates that can interfere with the assay. Include detergents or other additives in the assay buffer to prevent aggregation. |
Quantitative Data Summary
Table 1: Interpretation of Z'-Factor in HTS Assays
| Z'-Factor Value | Assay Classification | Interpretation |
| > 0.5 | Excellent | Clear separation between positive and negative controls. Highly suitable for HTS.[6] |
| 0 to 0.5 | Acceptable | Some overlap between controls. The assay may be suitable for screening but could benefit from optimization.[6] |
| < 0 | Unsuitable | Significant overlap between controls. The assay is not reliable for HTS and requires substantial modification.[6] |
Source: Adapted from Zhang et al., 1999.
Table 2: Recommended CPB Concentration Ranges for HTS Applications
| Assay Type | Typical Concentration Range | Notes |
| Antimicrobial Screening | 1 - 50 µM | Dependent on the microbial species and susceptibility. |
| Cell-Based Cytotoxicity | 0.1 - 10 µM | Concentration should be optimized for the specific cell line. Higher concentrations can lead to rapid cell lysis.[12] |
| Enzyme Inhibition/Activation | 5 - 100 µM | May vary significantly based on the enzyme and assay format. |
| Colorimetric Surfactin Screening (using CPC) | 100 - 500 mg/L | This range was verified by RP-HPLC.[13] |
Experimental Protocols
Protocol 1: High-Throughput Colorimetric Screening for Surfactin Production using a CPB Analog (Cetylpyridinium Chloride - CPC)
This protocol is adapted from a method for screening Bacillus subtilis for surfactin production.[13]
Materials:
-
Bromothymol blue (BTB) indicator solution
-
Cetylpyridinium chloride (CPC) solution
-
Bacterial fermentation supernatant
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 620 nm
Methodology:
-
Prepare a stock solution of CPC and BTB in an appropriate buffer.
-
In a 96-well plate, add a defined volume of the bacterial fermentation supernatant to each well.
-
Add the CPC-BTB solution to each well.
-
Incubate the plate at room temperature for a specified time to allow for the colorimetric reaction to develop.
-
Measure the absorbance at 620 nm using a microplate reader.
-
A color change from yellow-green to blue indicates the presence of surfactin. The intensity of the blue color is proportional to the surfactin concentration.
Protocol 2: General Cell-Based Cytotoxicity Assay using CPB
Materials:
-
Adherent or suspension cells
-
Cell culture medium
-
CPB stock solution
-
Cell viability reagent (e.g., resazurin, CellTiter-Glo®)
-
384-well, clear-bottom, black-sided microplates (for fluorescence/luminescence)
-
Automated liquid handler and plate reader
Methodology:
-
Seed cells into the 384-well plate at a pre-optimized density and incubate for 24 hours.
-
Prepare serial dilutions of CPB in cell culture medium.
-
Add the CPB dilutions to the cells. Include vehicle-only (negative) and a known cytotoxic compound (positive) controls.
-
Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time for signal development.
-
Read the plate on a compatible plate reader (fluorescence or luminescence).
-
Calculate cell viability as a percentage relative to the vehicle-treated control wells.
Visualizations
Caption: A generalized workflow for a high-throughput screening campaign.
Caption: CPB inhibits mast cell degranulation by interfering with calcium mobilization.[4]
Caption: A decision tree for troubleshooting common issues in CPB-based HTS assays.
References
- 1. digitalcommons.library.umaine.edu [digitalcommons.library.umaine.edu]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. lifescienceglobal.com [lifescienceglobal.com]
- 4. Pharmaceutical agent cetylpyridinium chloride inhibits immune mast cell function by interfering with calcium mobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quality Control of Quantitative High Throughput Screening Data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assay.dev [assay.dev]
- 7. Metrics for Comparing Instruments and Assays [moleculardevices.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Effects of this compound micelles on the spectrofluorimetric characteristics of polycyclic aromatic hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cytotoxic Profiling of Annotated and Diverse Chemical Libraries Using Quantitative High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A novel high-throughput and quantitative method based on visible color shifts for screening Bacillus subtilis THY-15 for surfactin production - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
The Duel of the Detergents: A Comparative Analysis of Cetylpyridinium Bromide and CTAB for Plant DNA Extraction
For researchers in plant biology and drug development, the isolation of high-quality DNA is the critical first step for a multitude of downstream applications. The choice of extraction method can significantly impact the yield, purity, and integrity of the genomic DNA obtained. For decades, the Cetyltrimethylammonium bromide (CTAB) method has been the gold standard for plant DNA extraction, particularly from tissues rich in polysaccharides and polyphenols. This guide provides a detailed comparison of the well-established CTAB method with a potential alternative, Cetylpyridinium bromide (CPB), offering insights into their mechanisms and expected performance.
While extensive data supports the efficacy of CTAB, direct comparative studies using CPB for plant DNA extraction are scarce in the current scientific literature. Therefore, this guide will provide a thorough analysis of the CTAB method, supported by representative experimental data, and a theoretical comparison of CPB based on its chemical properties and known interactions with biological molecules.
At a Glance: Performance Comparison
The choice between CTAB and a potential alternative like CPB would depend on the specific plant species, the tissue type, and the intended downstream applications. CTAB is renowned for its ability to yield high-purity DNA, especially from challenging plant materials. The performance of CPB is inferred based on its properties as a cationic detergent.
| Parameter | Cetyltrimethylammonium Bromide (CTAB) | This compound (CPB) (Theoretical) | Key Considerations |
| DNA Yield | Moderate to high, but can be variable depending on the plant species and tissue type. | Potentially comparable to CTAB due to its ability to lyse cells and precipitate DNA. | Optimization of buffer composition and extraction steps is crucial for maximizing yield with either detergent. |
| DNA Purity (A260/A280) | Generally yields high-purity DNA with ratios between 1.8 and 2.0.[1] | Expected to be good, as its cationic nature should facilitate the removal of proteins. | An A260/A280 ratio of ~1.8 is generally considered indicative of pure DNA.[2] |
| DNA Purity (A260/A230) | Effective at removing polysaccharides and polyphenols, leading to good A260/A230 ratios, typically between 2.0 and 2.2.[2] | The pyridinium ring in CPB might offer different interactions with plant secondary metabolites, potentially affecting purity. | A desirable A260/A230 ratio indicates minimal contamination from polysaccharides and other compounds.[2] |
| Time-Efficiency | More time-consuming due to multiple incubation and centrifugation steps.[3] | A protocol based on CPB would likely involve a similar number of steps to the CTAB method. | The overall time will be dependent on the specific protocol optimization. |
| Cost-Efficiency | Reagents are relatively inexpensive, but the use of hazardous organic solvents can increase disposal costs. | The cost of CPB is generally comparable to CTAB. | The overall cost will be influenced by the need for additional purification steps and waste disposal. |
| Mechanism of Action | Cationic detergent that lyses cell membranes, denatures proteins, and precipitates DNA and polysaccharides under specific salt conditions.[4] | As a cationic detergent, it is expected to disrupt cell membranes and interact with negatively charged DNA.[5][6] | Both are quaternary ammonium surfactants with long hydrophobic tails and positively charged heads.[7][8] |
The Underlying Chemistry: How They Work
Both CTAB and CPB are cationic detergents, meaning they possess a long hydrophobic tail and a positively charged hydrophilic head group. This amphipathic nature is key to their function in DNA extraction.
Cetyltrimethylammonium Bromide (CTAB): The mechanism of CTAB in plant DNA extraction is well-documented. In a high-salt buffer, CTAB forms complexes with nucleic acids and polysaccharides. By carefully lowering the salt concentration, the CTAB-DNA complex can be selectively precipitated, leaving most of the polysaccharides in the solution. The detergent action of CTAB also efficiently lyses cell and nuclear membranes to release the DNA.[4]
This compound (CPB): As a similar cationic surfactant, CPB is expected to exhibit a comparable mechanism for cell lysis by disrupting the lipid bilayer of cell membranes.[5][9] Its positively charged pyridinium head group will electrostatically interact with the negatively charged phosphate backbone of DNA, which could be leveraged for selective precipitation. One study has shown that CPB can form an ion associate with nucleic acids. While not explicitly for extraction, this supports its potential to bind and precipitate DNA.
The primary structural difference lies in the head group: CTAB has a trimethylammonium group, while CPB has a pyridinium ring. This difference in the cationic head group could influence the efficiency of interaction with DNA and other cellular components, potentially affecting both yield and purity.
Experimental Protocol: The Standard CTAB Method
This protocol is a widely used and effective method for isolating high-quality genomic DNA from various plant tissues.
Materials:
-
CTAB Extraction Buffer (2% CTAB, 100 mM Tris-HCl pH 8.0, 20 mM EDTA pH 8.0, 1.4 M NaCl, 1% PVP)
-
2-Mercaptoethanol
-
Chloroform:Isoamyl alcohol (24:1)
-
Isopropanol (ice-cold)
-
70% Ethanol (ice-cold)
-
TE buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA pH 8.0)
-
Liquid nitrogen
-
Mortar and pestle
-
Microcentrifuge tubes (1.5 mL or 2.0 mL)
-
Water bath or heating block
-
Microcentrifuge
Procedure:
-
Tissue Homogenization: Grind 100-200 mg of fresh or frozen plant tissue to a fine powder in a pre-chilled mortar and pestle with liquid nitrogen.
-
Lysis: Transfer the powdered tissue to a 2.0 mL microcentrifuge tube. Immediately add 1 mL of pre-warmed (65°C) CTAB extraction buffer with 2% 2-mercaptoethanol (added just before use). Vortex thoroughly to mix.
-
Incubation: Incubate the mixture in a water bath at 65°C for 60 minutes with occasional gentle inversion.
-
Chloroform Extraction: Add an equal volume (1 mL) of chloroform:isoamyl alcohol (24:1) to the lysate. Mix gently by inversion for 5-10 minutes to form an emulsion.
-
Phase Separation: Centrifuge at 12,000 x g for 10 minutes at room temperature. This will separate the mixture into two phases.
-
Aqueous Phase Transfer: Carefully transfer the upper aqueous phase containing the DNA to a new clean microcentrifuge tube. Avoid disturbing the interface.
-
Repeat Chloroform Extraction (Optional): For cleaner DNA, repeat steps 4-6 until the interface is clear.
-
DNA Precipitation: Add 0.7 volumes of ice-cold isopropanol to the aqueous phase. Mix gently by inversion until a white, stringy DNA precipitate is visible.
-
Incubation: Incubate at -20°C for at least 30 minutes to enhance precipitation.
-
Pelleting DNA: Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet the DNA.
-
Washing: Carefully discard the supernatant. Wash the DNA pellet with 1 mL of ice-cold 70% ethanol to remove residual salts.
-
Centrifugation: Centrifuge at 12,000 x g for 5 minutes at 4°C.
-
Drying: Carefully discard the ethanol and air-dry the pellet for 10-15 minutes. Do not over-dry the pellet.
-
Resuspension: Resuspend the DNA pellet in 50-100 µL of TE buffer. Incubate at 65°C for 10 minutes to aid dissolution. Store the DNA at -20°C.
Visualizing the Workflow
To better understand the logical flow of the CTAB DNA extraction process, the following diagram illustrates the key stages.
Caption: Workflow of the CTAB-based plant DNA extraction protocol.
Signaling Pathway of Cellular Disruption
The initial and most critical step in DNA extraction is the disruption of the cell wall and membranes to release the genetic material. Cationic detergents play a pivotal role in this process.
Caption: Mechanism of cell lysis by cationic detergents in plant DNA extraction.
Conclusion
The CTAB method remains a robust and reliable technique for plant DNA extraction, particularly for species laden with interfering secondary metabolites. Its effectiveness in providing high-purity DNA makes it a staple in molecular biology laboratories. While this compound (CPB) presents a theoretically viable alternative due to its similar chemical nature as a cationic detergent, the lack of direct comparative experimental data necessitates further research to validate its performance in terms of DNA yield and purity from plant tissues. Future studies directly comparing these two detergents could provide valuable insights and potentially offer researchers an alternative for specific applications. For now, the CTAB protocol, with its extensive history of successful application and optimization, remains the recommended choice for high-quality plant DNA extraction.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Optimization of a high-throughput CTAB-based protocol for the extraction of qPCR-grade DNA from rumen fluid, plant and bacterial pure cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. quora.com [quora.com]
- 5. Cetylpyridinium Chloride: Mechanism of Action, Antimicrobial Efficacy in Biofilms, and Potential Risks of Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Surfactant - Wikipedia [en.wikipedia.org]
- 8. Cetrimonium bromide - Wikipedia [en.wikipedia.org]
- 9. Ion Movements in Cell Injury: Effects of the Cationic Detergent Cetyl Pyridinium Chloride on the Ultrastructure and Function of the Toad Bladder - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cetylpyridinium Bromide and Benzalkonium Chloride as Antimicrobial Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two widely used quaternary ammonium compounds (QACs), cetylpyridinium bromide (referenced here as its commonly studied chloride salt, cetylpyridinium chloride or CPC) and benzalkonium chloride (BAC), as antimicrobial agents. The information presented is based on available experimental data to facilitate an objective evaluation of their performance.
Executive Summary
Cetylpyridinium chloride and benzalkonium chloride are both cationic surfactants with broad-spectrum antimicrobial activity. Their primary mechanism of action involves the disruption of microbial cell membranes, leading to the leakage of intracellular contents and cell death. While both are effective against a range of bacteria, fungi, and enveloped viruses, their efficacy can vary depending on the target microorganism and the specific experimental conditions. Generally, both compounds exhibit potent activity against Gram-positive bacteria. Benzalkonium chloride has demonstrated rapid bactericidal action, in some cases, faster than cetylpyridinium chloride. For fungal pathogens such as Candida albicans, both have shown comparable inhibitory effects. Their virucidal activity is most pronounced against enveloped viruses due to the disruption of the viral lipid envelope.
Mechanism of Action
Both cetylpyridinium chloride and benzalkonium chloride share a common mechanism of action characteristic of quaternary ammonium compounds. As cationic molecules, they electrostatically interact with the negatively charged components of the microbial cell membrane, such as phospholipids and proteins. This initial binding is followed by the insertion of their hydrophobic alkyl chains into the lipid bilayer, disrupting its integrity. This disruption increases membrane permeability, causing the leakage of essential cytoplasmic contents like ions, ATP, and genetic material, ultimately leading to cell lysis and death.
A Comparative Guide to the Validation of a New HPLC Method for Cetylpyridinium Bromide Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a newly validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of cetylpyridinium bromide against alternative analytical techniques. The information presented is supported by experimental data to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific needs.
Introduction
This compound (CPB) is a quaternary ammonium compound with antiseptic properties, widely used in pharmaceutical formulations such as lozenges, mouthwashes, and sprays. Accurate and reliable analytical methods are crucial for the quality control and stability testing of these products. This guide details the validation of a new reversed-phase HPLC (RP-HPLC) method and compares its performance with Thin-Layer Chromatography (TLC)-Densitometry and UV-Visible Spectrophotometry.
Data Presentation: A Comparative Analysis of Validated Methods
The performance of the validated RP-HPLC method for a closely related compound, cetylpyridinium chloride (CPC), which is analytically analogous to CPB in reversed-phase chromatography, is compared with a validated TLC-Densitometric method for the same compound.[1][2] The data demonstrates the superior precision and sensitivity of the HPLC method.
| Validation Parameter | Validated RP-HPLC Method | Validated TLC-Densitometric Method |
| Linearity Range | 1 - 30 µg/mL | 0.1 - 5 µ g/band |
| Correlation Coefficient (r) | 0.9999 | 0.9999 |
| Accuracy (Mean ± %RSD) | 100.58 ± 0.502% | 100.43 ± 0.554% |
| Precision (Repeatability, %RSD) | 0.675% | 1.386% |
| Precision (Intermediate, %RSD) | 1.642% | 1.864% |
| Limit of Detection (LOD) | 0.327 µg/mL | 0.029 µ g/band |
| Limit of Quantitation (LOQ) | 0.990 µg/mL | 0.090 µ g/band |
Experimental Protocols
Validated RP-HPLC Method
This method provides excellent separation and quantification of cetylpyridinium.
-
Instrumentation : An HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD).
-
Column : ZORBAX Eclipse Plus C8 (25 cm x 4.6 mm i.d., 5 µm particle size).[2]
-
Mobile Phase : A mixture of 0.05% phosphoric acid solution, acetonitrile, and methanol in a ratio of 15:24:61 (by volume).[1][2]
-
Injection Volume : 20 µL.[2]
-
Column Temperature : Ambient.[2]
-
Standard Solution Preparation : A stock solution of cetylpyridinium is prepared in the mobile phase and serially diluted to create calibration standards within the linearity range.
-
Sample Preparation : The sample is accurately weighed, dissolved in the mobile phase, and filtered through a 0.45 µm filter before injection.
Alternative Method 1: TLC-Densitometric Method
A simpler, high-throughput alternative to HPLC.
-
Instrumentation : A TLC scanner densitometer controlled by appropriate software, a sample applicator, a UV lamp, and TLC plates.[1]
-
Stationary Phase : Aluminum plates pre-coated with silica gel 60 F254 (20 x 10 cm, 0.2 mm thickness).[1]
-
Mobile Phase (Developing System) : A mixture of methanol, acetone, and acetic acid in a ratio of 7:3:0.2 (by volume).[1]
-
Application : Samples are applied as bands on the TLC plate.
-
Development : The plate is developed in a saturated glass chamber until the mobile phase migrates a specific distance.
-
Detection : The plate is air-dried, and densitometric scanning is performed in reflectance-absorbance mode at 215 nm.[1]
Alternative Method 2: UV-Visible Spectrophotometry
A rapid and straightforward method suitable for routine analysis where high specificity is not required.
-
Instrumentation : A UV-Visible spectrophotometer with 1-cm quartz cells.
-
Solvent : The selection of the solvent (e.g., water, methanol) depends on the sample matrix and solubility of this compound.
-
Procedure : A stock solution of this compound is prepared and diluted to various concentrations to create a calibration curve by measuring the absorbance at the wavelength of maximum absorption (λmax). The λmax for cetylpyridinium is typically around 260 nm.
-
Quantification : The concentration of this compound in the sample is determined by measuring its absorbance and interpolating from the calibration curve.
Visualizing the Workflow and Method Comparison
The following diagrams illustrate the analytical method validation workflow and a comparison of the analytical techniques.
Conclusion
The validated RP-HPLC method demonstrates excellent linearity, accuracy, and precision, making it a highly reliable and robust method for the quantitative determination of this compound in pharmaceutical products.[1][2] While TLC-Densitometry offers a higher throughput for routine analysis and UV-Visible Spectrophotometry provides a rapid and simple option for less complex samples, the HPLC method is superior in terms of specificity and overall performance. The choice of method should be based on the specific requirements of the analysis, considering factors such as the complexity of the sample matrix, the need for stability-indicating data, and throughput requirements. For regulatory submissions and comprehensive quality control, the validated RP-HPLC method is the recommended approach.
References
Cross-validation of cetylpyridinium bromide-based DNA quantification with PicoGreen
For researchers, scientists, and drug development professionals, accurate DNA quantification is a critical first step in a multitude of downstream applications. The choice of quantification method can significantly impact the reliability and reproducibility of experimental results. This guide provides a detailed comparison of two distinct DNA quantification techniques: the established, fluorescence-based PicoGreen assay and the less conventional cetylpyridinium bromide (CPB) method, which utilizes resonance Rayleigh light scattering.
Performance Comparison
This table summarizes the key performance characteristics of the this compound (RRLS) and PicoGreen methods for DNA quantification, based on available experimental data.
| Feature | This compound (RRLS Method) | PicoGreen |
| Principle | Resonance Rayleigh Light Scattering (RRLS) | Fluorescence intercalation |
| Detection Limit | ~1.5 - 8.7 ng/mL | As low as 25 pg/mL[1][2] |
| Linear Range | 0.01 - 2.72 µg/mL (with emodin)[3] | 25 pg/mL to 1,000 ng/mL (over 4 orders of magnitude)[2][4] |
| Specificity | Interacts with nucleic acids (DNA and RNA)[5] | High specificity for double-stranded DNA (dsDNA)[1][6] |
| Throughput | Lower, suitable for individual samples | High, adaptable for microplate formats |
| Instrumentation | Spectrofluorometer capable of RRLS | Fluorescence microplate reader or fluorometer |
| Common Use | Specialized research applications | Routine DNA quantification for various molecular biology workflows |
Experimental Protocols
This compound (CPB) based DNA Quantification via Resonance Rayleigh Light Scattering (RRLS)
The CPB method for DNA quantification is based on the principle that the interaction between CPB and DNA molecules in solution leads to the formation of aggregates. When light is passed through the solution, these aggregates enhance the resonance Rayleigh light scattering (RRLS) signal, which can be measured with a spectrofluorometer. The intensity of the scattered light is proportional to the DNA concentration. In some applications, other reagents like emodin can be used to further enhance the signal.[3]
Key Experimental Parameters (based on available literature):
-
Reagents:
-
Instrumentation:
-
A spectrofluorometer capable of synchronous scanning of excitation and emission monochromators (for RRLS measurements).
-
-
General Procedure:
-
Prepare a series of DNA standards of known concentrations.
-
In a reaction vessel, mix the DNA standard or unknown sample with the CPB solution and buffer.
-
If applicable, add the signal-enhancing agent.
-
Allow the reaction to incubate for a specified time at room temperature.
-
Measure the RRLS intensity at the optimal excitation/emission wavelength (e.g., around 340 nm in the presence of emodin)[3].
-
Create a standard curve by plotting the RRLS intensity against the DNA concentration of the standards.
-
Determine the concentration of the unknown samples by interpolating their RRLS intensity on the standard curve.
-
PicoGreen dsDNA Quantification Assay
The PicoGreen assay is a highly sensitive and specific method for the quantification of double-stranded DNA (dsDNA). The PicoGreen dye is a fluorescent molecule that intercalates with dsDNA. Upon binding, its fluorescence is enhanced by over 1000-fold, and the emitted light can be measured using a fluorometer or a fluorescence microplate reader. The fluorescence intensity is directly proportional to the amount of dsDNA in the sample.[1]
Detailed Microplate Protocol:
1. Reagent Preparation:
- 1X TE Buffer: Prepare 1X TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5) by diluting a concentrated stock solution with nuclease-free water.[2][7]
- PicoGreen Working Solution: On the day of the experiment, thaw the PicoGreen reagent at room temperature, protected from light.[8] Dilute the concentrated PicoGreen stock solution 200-fold in 1X TE buffer.[2][7] This working solution should be used within a few hours of preparation.[4]
2. DNA Standard Curve Preparation:
- Prepare a stock solution of a known DNA standard (e.g., lambda DNA) at a concentration of 2 µg/mL in 1X TE buffer.[8]
- In a 96-well black, flat-bottom microplate, prepare a serial dilution of the DNA standard to create a standard curve. For example, you can perform a 2-fold serial dilution to obtain concentrations ranging from 1000 ng/mL down to the desired lower limit.[9] Include a blank control containing only 1X TE buffer.
3. Sample Preparation:
- Add a small volume (e.g., 1-10 µL) of your unknown DNA samples to separate wells of the microplate. It is recommended to run samples in duplicate or triplicate.
- Adjust the volume in each well to 100 µL with 1X TE buffer.[9]
4. Assay and Measurement:
- Add 100 µL of the PicoGreen working solution to each well containing the standards and unknown samples.[2][9]
- Mix the contents of the wells thoroughly by pipetting up and down.
- Incubate the plate at room temperature for 2-5 minutes, protected from light.[2][9]
- Measure the fluorescence using a microplate reader with excitation set to ~480 nm and emission set to ~520 nm.[2][6]
5. Data Analysis:
- Subtract the average fluorescence of the blank from all standard and sample readings.
- Generate a standard curve by plotting the background-subtracted fluorescence values of the standards against their known concentrations.
- Determine the concentration of the unknown DNA samples by interpolating their fluorescence values on the standard curve.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general workflow for comparing two DNA quantification methods and the signaling pathway of fluorescence-based DNA detection.
Caption: Workflow for comparing DNA quantification methods.
Caption: Signaling pathway of fluorescence intercalation.
References
- 1. What is PicoGreen Quantitation? [denovix.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. The analytical application and spectral investigation of DNA-CPB-emodin and sensitive determination of DNA by resonance Rayleigh light scattering technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. promega.com [promega.com]
- 5. Interaction of cetylpyridine bromide with nucleic acids and determination of nucleic acids at nanogram levels based on the enhancement of resonance Rayleigh light scattering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. brd.nci.nih.gov [brd.nci.nih.gov]
- 8. protocols.io [protocols.io]
- 9. k-state.edu [k-state.edu]
A Comparative Analysis of Cetylpyridinium Bromide and SDS for Protein Denaturation
For researchers, scientists, and drug development professionals, the selection of an appropriate denaturing agent is a critical step in protein analysis. This guide provides a detailed comparison of two common surfactants, the cationic cetylpyridinium bromide (CPB) and the anionic sodium dodecyl sulfate (SDS), for protein denaturation, supported by their physicochemical properties and mechanisms of action.
The ability to effectively denature proteins is fundamental for a variety of biochemical and analytical techniques, most notably in gel electrophoresis for molecular weight determination. While sodium dodecyl sulfate (SDS) has long been the industry standard, cationic surfactants like this compound (CPB) offer an alternative with distinct properties that can be advantageous for specific applications.
Performance and Physicochemical Properties
The denaturation efficacy of a surfactant is closely linked to its physicochemical properties, particularly its critical micelle concentration (CMC). The CMC is the concentration at which surfactant molecules begin to form micelles, and it is often around this concentration that significant protein unfolding occurs.[1]
| Property | This compound (CPB) | Sodium Dodecyl Sulfate (SDS) |
| Classification | Cationic Surfactant | Anionic Surfactant |
| Molecular Formula | C₂₁H₃₈BrN | C₁₂H₂₅NaO₄S |
| Molecular Weight | 384.4 g/mol [2] | 288.38 g/mol [3] |
| Critical Micelle Concentration (CMC) in water | ~0.9 - 1.0 mM[3][4] | ~8.2 mM[1][5] |
| Charge Imparted to Protein | Positive | Negative[6] |
Mechanism of Protein Denaturation
Both CPB and SDS are amphiphilic molecules, possessing both a hydrophilic headgroup and a hydrophobic tail, which enables them to interact with and unfold proteins.[7] However, the nature of their charged headgroups dictates their primary mode of electrostatic interaction.
Sodium Dodecyl Sulfate (SDS): SDS is a powerful anionic detergent widely used for its ability to disrupt the non-covalent bonds that maintain a protein's native three-dimensional structure.[8][9] The denaturation process involves the hydrophobic tail of SDS interacting with the hydrophobic amino acid residues of the protein, leading to the unfolding of the polypeptide chain.[10] Concurrently, the negatively charged sulfate headgroups bind to the protein, imparting a uniform negative charge. This masks the protein's intrinsic charge and allows for separation based primarily on molecular weight during SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[9][11][12] The interaction is predominantly hydrophobic, especially at micellar concentrations.[13]
This compound (CPB): As a cationic surfactant, CPB interacts with proteins through a combination of electrostatic and hydrophobic forces.[4] The positively charged pyridinium headgroup can interact with negatively charged amino acid residues on the protein surface.[14] Similar to SDS, the long hydrocarbon tail of CPB hydrophobically interacts with the protein's core, leading to denaturation. The propensity of cationic surfactants to unfold proteins can increase with the length of their hydrophobic tail.[15][16] This interaction results in the protein acquiring a net positive charge.
Experimental Protocols
The following are generalized protocols for protein denaturation using SDS and CPB for subsequent analysis, such as gel electrophoresis. Specific concentrations and incubation conditions may need to be optimized depending on the protein of interest.
Protein Denaturation with SDS (for SDS-PAGE)
-
Sample Buffer Preparation: Prepare a 2X Laemmli sample buffer consisting of 4% SDS, 20% glycerol, 10% 2-mercaptoethanol, 0.004% bromophenol blue, and 125 mM Tris-HCl, pH 6.8.
-
Sample Preparation: Mix the protein sample with an equal volume of the 2X Laemmli sample buffer.
-
Denaturation: Heat the mixture at 95-100°C for 5-10 minutes. This combination of heat and SDS effectively denatures most proteins and reduces disulfide bonds (due to the presence of a reducing agent like 2-mercaptoethanol).[17]
-
Analysis: The denatured sample is now ready to be loaded onto a polyacrylamide gel for electrophoresis.
Protein Denaturation with CPB
-
Stock Solution Preparation: Prepare a stock solution of CPB (e.g., 100 mM) in an appropriate buffer (e.g., Tris-HCl or phosphate buffer at a desired pH).
-
Sample Preparation: Add the CPB stock solution to the protein sample to achieve the desired final CPB concentration. The optimal concentration will likely be around or above its CMC and may require empirical determination.
-
Incubation: Incubate the protein-CPB mixture at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 30-60 minutes) to allow for complete denaturation.
-
Analysis: The denatured sample can then be analyzed by various techniques, such as cationic gel electrophoresis or spectroscopic methods to assess changes in protein conformation.
Visualizing the Denaturation Process
The following diagrams illustrate the generalized workflows and mechanisms of protein denaturation by SDS and CPB.
Caption: Workflow for protein denaturation using SDS.
Caption: Workflow for protein denaturation using CPB.
Caption: Generalized mechanism of protein denaturation by ionic surfactants.
Concluding Remarks
The choice between CPB and SDS for protein denaturation depends largely on the specific requirements of the experiment. SDS remains the agent of choice for standard protein molecular weight determination via SDS-PAGE due to its well-characterized behavior and the vast body of established protocols. However, for proteins that exhibit anomalous migration, aggregation, or poor solubilization in SDS, the cationic surfactant CPB presents a valuable alternative.[6] The opposite charge it imparts on proteins can be leveraged in alternative electrophoretic techniques and may offer advantages in specific protein-surfactant interaction studies. Researchers should consider the downstream application and the specific properties of their protein of interest when selecting the most appropriate denaturing agent.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C21H38N.Br | CID 8816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Unveiling the molecular interactions and antimicrobial activity of cetyl pyridinium bromide in ternary systems with short tetraalkylammonium bromide salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of Critical Micelle Concentration of Ionic and Non-Ionic Surfactants by Streaming Potential Measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. How does (sodium dodecyl sulfate) SDS denature a protein? | AAT Bioquest [aatbio.com]
- 8. quora.com [quora.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. What Is the Mechanism of SDS Binding to Proteins? | MtoZ Biolabs [mtoz-biolabs.com]
- 11. Denaturing Protein Electrophoresis: SDS-PAGE - National Diagnostics [nationaldiagnostics.com]
- 12. goldbio.com [goldbio.com]
- 13. On the mechanism of SDS-induced protein denaturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Surfactant-driven modifications in protein structure - Soft Matter (RSC Publishing) DOI:10.1039/D5SM00207A [pubs.rsc.org]
- 15. Unfolding and Refolding of Protein by a Combination of Ionic and Nonionic Surfactants - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Unfolding and Refolding of Protein by a Combination of Ionic and Nonionic Surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pnas.org [pnas.org]
A Comparative Guide to the Efficacy of Cetylpyridinium Bromide and Other Quaternary Ammonium Compounds Against Biofilms
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-biofilm efficacy of cetylpyridinium bromide (CPB) against other common quaternary ammonium compounds (QACs). The information presented herein is curated from experimental data to support research and development in antimicrobial agents and biofilm control.
Executive Summary
Quaternary ammonium compounds are a class of cationic surfactants widely employed as disinfectants and antiseptics due to their broad-spectrum antimicrobial activity. Their primary mechanism of action involves the disruption of microbial cell membranes, leading to cell lysis and death.[1][2] Within this class, this compound (CPB) is a notable member, demonstrating significant efficacy in inhibiting and eradicating bacterial biofilms. This guide synthesizes available data to compare the performance of CPB with other QACs, such as benzalkonium chloride and newly developed bis-QACs. While experimental conditions vary across studies, the collated data provides valuable insights into the relative anti-biofilm activities of these compounds.
Data Presentation: Quantitative Comparison of Anti-Biofilm Efficacy
The following table summarizes the quantitative data on the efficacy of this compound and other quaternary ammonium compounds against bacterial biofilms. It is important to consider the variations in microbial species, biofilm age, and experimental methodologies when interpreting these results.
| Compound | Microorganism | Biofilm Age | Efficacy Metric | Result | Source |
| This compound (CPB) | Staphylococcus epidermidis | 24 hours | Killing Efficiency | 26.6% to 64.1% (at 0.125 to 8.0 µg/mL) | [3][4] |
| This compound (CPB) | Staphylococcus epidermidis | - | Inhibition of Initial Adhesion | Significant inhibition at 1, 2, and 4 mg/L | |
| Newly Synthesized Quaternary bis Ammonium Salt | Staphylococcus epidermidis | 24 hours | Killing Efficiency | 59.7% to 88.4% (at 2.0 to 128.0 µg/mL) | [3][4] |
| Benzalkonium Chloride (BAC) | Pseudomonas aeruginosa | 24 hours | MBEC | >900 ppm (for 5 min contact time) | [5] |
| Novel Tris-Quaternary Ammonium Compounds | ESKAPE Pathogens | - | MBEC | As low as 16 mg/L (bacteria) and 8 mg/L (fungi) | [6] |
| Novel Biobased Quaternary Ammonium Salts (Myristic & Palmitic acid-based) | S. aureus, E. coli, P. aeruginosa | - | Biofilm Inhibition Activity | Superior to Benzyldimethyldodecylammonium chloride (BDMDAC) | [7][8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of common protocols used to assess the anti-biofilm efficacy of quaternary ammonium compounds.
Minimum Biofilm Eradication Concentration (MBEC) Assay
The MBEC assay is a standardized method to determine the minimum concentration of an antimicrobial agent required to eradicate a pre-formed biofilm.
a. Biofilm Formation:
-
Bacterial or fungal subcultures are grown on appropriate agar plates.[9]
-
An inoculum is prepared in a suitable growth medium to a specific cell density (e.g., 10^4-10^6 CFU/mL).[9]
-
The inoculum is dispensed into the wells of a 96-well microtiter plate.[9]
-
A specialized lid with 96 pegs is placed onto the microtiter plate, allowing biofilms to form on the pegs.[9]
-
The plate is incubated for a specified period (e.g., 24 hours) at an optimal growth temperature to allow for biofilm formation.[5][9]
b. Antimicrobial Treatment:
-
The peg lid with the formed biofilms is removed and rinsed to remove planktonic cells.
-
The lid is then placed into a new 96-well plate containing serial dilutions of the quaternary ammonium compounds.[9]
-
The plate is incubated for a defined contact time (e.g., 5 minutes to 24 hours).[5][10]
c. Quantification of Biofilm Eradication:
-
After treatment, the peg lid is rinsed again and placed in a recovery medium to allow surviving bacteria to grow.
-
Alternatively, the remaining biofilm biomass can be quantified using methods like Crystal Violet (CV) staining.[10] In this method, the biofilm is stained, and the bound dye is later solubilized and its absorbance is measured.[5]
-
The MBEC is determined as the lowest concentration of the antimicrobial agent that prevents the regrowth of bacteria from the treated biofilm.[5]
XTT Reduction Assay for Biofilm Viability
This assay measures the metabolic activity of the biofilm cells to determine their viability after treatment.
-
Pre-formed biofilms in a 96-well plate are treated with various concentrations of the QACs.
-
After the treatment period, the wells are washed to remove the antimicrobial agent.
-
A solution of XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) and menadione is added to the wells.
-
Metabolically active cells reduce the XTT to a formazan product, which has a color change that can be measured spectrophotometrically.
-
A decrease in color intensity indicates a reduction in cell viability.
Mandatory Visualizations
Mechanism of Action of Quaternary Ammonium Compounds on Biofilms
The following diagram illustrates the general mechanism by which QACs disrupt bacterial biofilms.
Caption: Generalized mechanism of QAC action against a bacterial biofilm.
Experimental Workflow for Efficacy Testing
The diagram below outlines a typical experimental workflow for evaluating the anti-biofilm efficacy of quaternary ammonium compounds.
Caption: A generalized workflow for assessing biofilm eradication efficacy.
References
- 1. Designing Antibacterial-Based Quaternary Ammonium Coatings (Surfaces) or Films for Biomedical Applications: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microbiological Evaluation of Novel Bis-Quaternary Ammonium Compounds: Clinical Strains, Biofilms, and Resistance Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological evaluation of quaternary bis ammonium salt and cetylpyridinum bromide against S. epidermidis biofilm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of antibiofilm effect of benzalkonium chloride, iodophore and sodium hypochlorite against biofilm of Pseudomonas aeruginosa of dairy origin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Antimicrobial and Antibiofilm Potential of New Water-Soluble Tris-Quaternary Ammonium Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial and Biofilm Inhibition Activity of Novel Biobased Quaternary Ammonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. innovotech.ca [innovotech.ca]
- 10. benchchem.com [benchchem.com]
Validating the performance of a cetylpyridinium bromide ion-selective electrode against atomic absorption spectroscopy
For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients is paramount. This guide provides a detailed comparison of two analytical techniques for the determination of cetylpyridinium bromide (CPB), a quaternary ammonium compound with antiseptic properties. We evaluate the performance of a this compound Ion-Selective Electrode (CPB-ISE) against an indirect Atomic Absorption Spectroscopy (AAS) method, offering insights into their respective strengths and operational parameters.
This comparison is based on established performance characteristics of CPB-ISE from multiple studies and a validated indirect AAS methodology for a structurally similar quaternary ammonium compound. The data presented herein aims to assist in the selection of the most suitable analytical method for specific research and quality control applications.
Performance Characteristics: A Side-by-Side Comparison
The following table summarizes the key performance metrics for the CPB-ISE and the indirect AAS method, providing a clear overview of their capabilities.
| Performance Metric | This compound Ion-Selective Electrode (CPB-ISE) | Indirect Atomic Absorption Spectroscopy (AAS) |
| Principle | Potentiometric measurement of cetylpyridinium ion activity. | Measurement of a metal in a complex formed with cetylpyridinium. |
| Linear Range | 1 x 10⁻⁶ M to 1 x 10⁻² M[1] | Expected to be in the µg/mL range for the complexed metal. |
| Limit of Detection (LOD) | 8 x 10⁻⁷ M[1] | Dependent on the metal used for complexation (e.g., nM for some metals). |
| Response Time | Approximately 3 seconds[1] | Slower, involves sample preparation and instrument analysis time. |
| Precision (RSD%) | 0.53%[1] | Typically <2% for AAS measurements. |
| Accuracy (Recovery %) | 99.60%[1] | Generally high, often in the range of 98-102%. |
| Selectivity | Good, but can be susceptible to interference from other quaternary ammonium compounds.[2] | High, as it is based on the specific absorption of the complexed metal. |
| Instrumentation Cost | Generally lower. | Generally higher. |
| Sample Throughput | High. | Lower, due to sample preparation steps. |
Experimental Protocols
Detailed methodologies for both the CPB-ISE and the indirect AAS are provided below to facilitate replication and validation in your laboratory.
This compound Ion-Selective Electrode (CPB-ISE) Methodology
The potentiometric determination of this compound involves the use of a specially designed ion-selective electrode. The electrode's membrane is typically composed of a polyvinyl chloride (PVC) matrix containing an ion-exchanger selective for the cetylpyridinium cation.
Materials and Reagents:
-
This compound (CPB) standard solutions
-
High molecular weight PVC
-
Plasticizer (e.g., dioctyl phthalate)
-
Ion-exchanger (e.g., cetylpyridinium-tetraphenylborate)
-
Tetrahydrofuran (THF)
-
Reference electrode (e.g., Ag/AgCl)
-
pH/Ion meter
Procedure:
-
Membrane Preparation: A mixture of PVC, plasticizer, and the ion-exchanger is dissolved in THF. This solution is then poured into a glass ring and the solvent is allowed to evaporate, forming a thin membrane.
-
Electrode Assembly: The prepared membrane is affixed to the end of a PVC tube. The tube is filled with an internal reference solution containing a known concentration of CPB and a reference electrode is inserted.
-
Calibration: The CPB-ISE and the reference electrode are immersed in a series of standard CPB solutions of increasing concentration. The potential difference (in mV) is recorded for each standard. A calibration curve is constructed by plotting the potential readings against the logarithm of the CPB concentration.
-
Sample Measurement: The electrodes are rinsed and immersed in the sample solution. The potential is recorded, and the concentration of CPB in the sample is determined from the calibration curve.
Indirect Atomic Absorption Spectroscopy (AAS) Methodology
As this compound is a non-metallic organic compound, its direct determination by AAS is not feasible. An indirect method is employed, which involves the formation of an ion-pair complex with a metal-containing anion, followed by the quantification of the metal in the complex. This protocol is adapted from a method for another quaternary ammonium compound.
Materials and Reagents:
-
This compound (CPB) standard solutions
-
Ammonium reineckate solution (or another suitable metal-containing precipitating agent)
-
Solvent for dissolving the complex (e.g., acetone or methanol)
-
Atomic Absorption Spectrometer
-
Hollow cathode lamp for the specific metal in the precipitating agent (e.g., Chromium for reineckate)
-
Standard solutions of the metal for calibration
Procedure:
-
Complex Formation and Precipitation: An aliquot of the CPB standard or sample solution is mixed with an excess of the ammonium reineckate solution. This leads to the formation of a precipitate of the cetylpyridinium-reineckate ion-pair complex.
-
Isolation and Dissolution of the Precipitate: The precipitate is separated by filtration or centrifugation, washed to remove excess precipitating agent, and then dissolved in a suitable organic solvent.
-
AAS Measurement: The solution containing the dissolved complex is aspirated into the flame of the atomic absorption spectrometer. The absorbance of the specific metal (e.g., chromium) is measured at its characteristic wavelength.
-
Calibration and Quantification: A calibration curve is prepared by measuring the absorbance of standard solutions of the metal. The concentration of the metal in the sample solution is determined from this curve. The concentration of CPB in the original sample is then calculated based on the stoichiometry of the ion-pair complex.
Experimental and Logical Workflow Diagrams
To visually represent the processes described, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for the validation of a CPB-ISE against an indirect AAS method.
Caption: Signaling pathways for the detection of CPB by ISE and indirect AAS methods.
References
- 1. Potentiometric determination of cetylpyridinium chloride using a new type of screen-printed ion selective electrodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cetylpyridinium-iodomercurate PVC membrane ion selective electrode for the determination of cetylpyridinium cation in Ezafluor mouth wash and as a detector for some potentiometric titrations - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Micellar Properties: Cetylpyridinium Bromide vs. Cetyltrimethylammonium Bromide
In the realm of cationic surfactants, cetylpyridinym bromide (CPB) and cetyltrimethylammonium bromide (CTAB) are two of the most extensively studied and utilized compounds. Both share an identical hydrophobic cetyl (C16) tail but differ in the structure of their hydrophilic headgroups. This subtle structural variation—a pyridinium ring in CPB versus a trimethylammonium group in CTAB—imparts distinct micellar and interfacial properties, influencing their application in areas ranging from drug delivery and catalysis to nanotechnology. This guide provides an objective comparison of their key micellar characteristics, supported by experimental data and detailed methodologies.
Comparative Data of Micellar Properties
The following table summarizes the key micellar properties of CPB and CTAB from various studies. It is important to note that these values can vary with experimental conditions such as temperature, solvent, and the presence of additives.
| Property | Cetylpyridinium Bromide (CPB) | Cetyltrimethylammonium Bromide (CTAB) | Experimental Conditions |
| Critical Micelle Concentration (CMC) | ~0.9 - 1.0 mM | ~0.9 - 1.0 mM | Aqueous solution, 25-30°C[1] |
| Aggregation Number (N) | ~80 - 130 | ~60 - 100[2][3][4] | Varies with method and concentration |
| Degree of Counterion Binding (β) | ~0.6 - 0.8 | ~0.7 - 0.9 | Aqueous solution |
| Standard Free Energy of Micellization (ΔG°m) | Typically -30 to -35 kJ/mol | Typically -30 to -35 kJ/mol | Temperature dependent |
| Standard Enthalpy of Micellization (ΔH°m) | Varies, can be slightly negative or positive | Generally slightly negative or positive | Temperature dependent[2] |
| Standard Entropy of Micellization (ΔS°m) | Positive, driving the micellization process | Positive, driving the micellization process | Temperature dependent |
Headgroup Structure Comparison
The fundamental difference between CPB and CTAB lies in their hydrophilic headgroups. This structural variance influences the packing of surfactant molecules within the micelle and their interactions with counterions and the surrounding medium.
Caption: Structural comparison of CPB and CTAB headgroups.
Experimental Protocols
The determination of micellar properties involves a variety of physicochemical techniques. Below are detailed methodologies for key experiments.
Determination of Critical Micelle Concentration (CMC)
The CMC is a fundamental parameter that indicates the onset of micelle formation.[5] It can be determined by monitoring a physical property of the surfactant solution that exhibits a sharp change in its concentration dependence at the CMC.
1. Surface Tensiometry:
-
Principle: Surfactant monomers adsorb at the air-water interface, reducing the surface tension. Once micelles form, the monomer concentration remains relatively constant, and thus the surface tension also plateaus.
-
Apparatus: A tensiometer (e.g., Du Noüy ring or Wilhelmy plate method).
-
Procedure:
-
Prepare a series of aqueous solutions of the surfactant with increasing concentrations.
-
Measure the surface tension of each solution at a constant temperature.
-
Plot the surface tension as a function of the logarithm of the surfactant concentration.
-
The CMC is determined from the breakpoint in the resulting curve, where the surface tension starts to level off.
-
2. Conductometry:
-
Principle: For ionic surfactants, the equivalent conductivity of the solution decreases with increasing concentration above the CMC. This is because the newly formed micelles are larger and less mobile than the individual surfactant ions, and they also bind some of the counterions, reducing the total number of charge carriers.[6]
-
Apparatus: A conductivity meter.
-
Procedure:
-
Prepare a range of surfactant solutions of known concentrations in deionized water.
-
Measure the specific conductivity of each solution at a constant temperature.
-
Plot the specific conductivity versus the surfactant concentration.
-
The plot will show two linear regions with different slopes. The intersection of these two lines corresponds to the CMC.[7]
-
Determination of Aggregation Number (N)
The aggregation number is the average number of surfactant molecules in a single micelle.[8]
Fluorescence Quenching Method:
-
Principle: This technique utilizes a fluorescent probe (e.g., pyrene) that is solubilized within the micelles and a quencher (e.g., cetylpyridinium chloride, which can act as a quencher for certain probes) that resides in the aqueous phase or partitions into the micelles. The quenching of the probe's fluorescence is dependent on the concentration of micelles, which in turn is related to the aggregation number.
-
Apparatus: A fluorescence spectrophotometer.
-
Procedure:
-
Prepare a series of surfactant solutions above the CMC containing a constant low concentration of the fluorescent probe.
-
Add varying concentrations of the quencher to these solutions.
-
Measure the fluorescence intensity of the probe at its emission maximum.
-
The aggregation number can be calculated from the slope of a plot of the natural logarithm of the ratio of unquenched to quenched fluorescence intensity versus the quencher concentration, using the appropriate theoretical model (e.g., Poisson statistics).[2]
-
Comparative Analysis of Micellar Behavior
-
Critical Micelle Concentration (CMC): Both CPB and CTAB exhibit very similar CMC values, which is expected as they share the same hydrophobic tail. The primary driving force for micellization is the hydrophobic effect, which seeks to minimize the contact between the hydrocarbon tails and water.[9]
-
Aggregation Number (N): CPB generally forms micelles with a slightly higher aggregation number than CTAB. The planar, aromatic structure of the pyridinium headgroup in CPB allows for a more compact packing arrangement at the micelle surface compared to the bulkier, tetrahedral trimethylammonium headgroup of CTAB. This difference in packing efficiency can lead to the formation of larger aggregates.
-
Thermodynamics of Micellization: For both surfactants, the micellization process is spontaneous, as indicated by the negative Gibbs free energy of micellization (ΔG°m). The process is predominantly entropy-driven, a hallmark of the hydrophobic effect.[10] The transfer of the hydrophobic tails from the structured water environment to the disordered interior of the micelle results in a significant increase in the overall entropy of the system. The enthalpy of micellization (ΔH°m) is often small and can be either positive or negative, depending on the temperature and specific interactions.
Logical Flow of Micellization and Characterization
The formation and characterization of micelles follow a logical progression, starting from the dissolution of surfactant monomers to the application of various analytical techniques to probe their properties.
Caption: Workflow of micelle formation and characterization.
Conclusion
While both this compound and Cetyltrimethylammonium Bromide are effective cationic surfactants with similar CMCs due to their identical hydrophobic chains, their differing headgroup structures lead to notable distinctions in their micellar properties. The planar pyridinium group of CPB allows for more efficient packing, generally resulting in a larger aggregation number compared to the bulkier trimethylammonium group of CTAB. The choice between these two surfactants for a specific application will depend on the desired micellar size, surface charge density, and interaction with other components in the system. The experimental protocols outlined provide a robust framework for researchers to further investigate and compare these and other surfactant systems.
References
- 1. Thermodynamic and Spectroscopic Investigation of Interactions between Reactive Red 223 and Reactive Orange 122 Anionic Dyes and Cetyltrimethyl Ammonium Bromide (CTAB) Cationic Surfactant in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Micellization and Physicochemical Properties of CTAB in Aqueous Solution: Interfacial Properties, Energetics, and Aggregation Number at 290 to 323 K | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eacademic.ju.edu.jo [eacademic.ju.edu.jo]
- 7. ache.org.rs [ache.org.rs]
- 8. Aggregation number - Wikipedia [en.wikipedia.org]
- 9. Thermodynamics of micellization - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of the Cytotoxicity of Cetylpyridinium Bromide and Other Surfactants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the in vitro cytotoxicity of cetylpyridinium bromide (CPB) in comparison to other commonly used surfactants. The information presented herein is intended to assist researchers, scientists, and drug development professionals in selecting appropriate surfactants for their specific applications and in understanding their potential cytotoxic effects. The data is compiled from various scientific studies and is presented in a comparative format to facilitate informed decision-making.
Note on this compound (CPB) vs. Cetylpyridinium Chloride (CPC): Direct comparative in vitro cytotoxicity data for this compound is limited in the readily available scientific literature. However, extensive data exists for cetylpyridinium chloride (CPC). Given that the cytotoxic activity of these compounds is primarily attributed to the common cetylpyridinium cation, this guide will utilize data from CPC as a close surrogate for CPB, an assumption that should be considered when interpreting the presented data.
Comparative Cytotoxicity of Surfactants
The cytotoxicity of surfactants is a critical consideration in their application, particularly in formulations intended for biological systems. The general order of cytotoxicity for surfactant classes has been established as: cationic > anionic > amphoteric > non-ionic . However, significant variations can exist within each class.
The following tables summarize the 50% inhibitory concentration (IC50) and 50% lethal dose (LD50) values for cetylpyridinium chloride (as a proxy for this compound) and other representative surfactants from different classes, as determined by various in vitro cytotoxicity assays. These values represent the concentration of the surfactant required to inhibit 50% of a biological or biochemical function or to cause the death of 50% of a cell population, respectively.
Table 1: Cytotoxicity of Cationic Surfactants
| Surfactant | Cell Line | Exposure Time | Assay | IC50 / LD50 (µM) |
| Cetylpyridinium Chloride (CPC) | MCF-7 (Human Breast Cancer) | 24 hours | MTT | 6 (LD50)[1][2] |
| MCF-10A (Human Breast Epithelial) | 24 hours | MTT | 8 (LD50)[1][2] | |
| A549 (Human Lung Carcinoma) | Not Specified | Not Specified | ~17 (IC50) | |
| Benzalkonium Chloride (BAC) | HCE (Human Corneal Epithelial) | 30 minutes | Not Specified | > 11 (IC50) |
| BEAS-2B (Human Bronchial Epithelial) | 2 hours | Trypan Blue | Cytotoxic at 0.002% (approx. 55 µM) | |
| Cetyltrimethylammonium Bromide (CTAB) | Human Cells | Not Specified | Not Specified | Toxic at concentrations > 10 µM |
Table 2: Cytotoxicity of Anionic, Non-ionic, and Amphoteric Surfactants
| Surfactant | Class | Cell Line | Exposure Time | Assay | IC50 (µg/mL) |
| Sodium Dodecyl Sulfate (SDS) | Anionic | HaCaT (Human Keratinocyte) | 1 hour | MTT | ~56 |
| HaCaT (Human Keratinocyte) | 48 hours | MTT | ~43 | ||
| MucilAir™ (Human Airway Epithelia) | 24 hours | LDH | Cytotoxic at ≥ 2.5 mM (approx. 721 µg/mL) | ||
| Triton X-100 | Non-ionic | Human Fibroblasts | Not Specified | MTT, Neutral Red, LDH | Higher than Texapon K1298, lower than Benzethonium chloride |
| Cocamidopropyl Betaine | Amphoteric | Human Gingival Fibroblasts | Not Specified | MTT | >90% cytotoxicity at tested concentrations |
Mechanisms of Surfactant-Induced Cytotoxicity
The cytotoxic effects of surfactants are primarily initiated by their interaction with the cell membrane. Due to their amphiphilic nature, surfactant monomers can integrate into the lipid bilayer, leading to increased membrane permeability and, at higher concentrations, complete membrane disruption and cell lysis.
Cationic Surfactants like this compound:
Cationic surfactants, including cetylpyridinium compounds, are generally the most cytotoxic. Their positively charged headgroup facilitates strong interaction with the negatively charged components of the cell membrane. Beyond membrane disruption, cationic surfactants can induce programmed cell death, primarily through apoptosis and, as recently suggested for CPC, paraptosis.
The apoptotic pathway induced by quaternary ammonium compounds often involves the mitochondria (the intrinsic pathway). This process is characterized by:
-
Mitochondrial Dysfunction: Inhibition of the mitochondrial respiratory chain, particularly Complex I, leads to a decrease in ATP production.
-
Mitochondrial Fragmentation: The morphology of the mitochondria changes, breaking into smaller, rounded structures.
-
Release of Pro-apoptotic Factors: The compromised mitochondrial outer membrane releases cytochrome c into the cytoplasm.
-
Caspase Activation: Cytochrome c associates with Apaf-1 to form the apoptosome, which activates the initiator caspase-9. Caspase-9 then activates the executioner caspases, such as caspase-3 and -7, which orchestrate the dismantling of the cell.
A recently identified alternative cell death pathway for CPC in pancreatic cancer cells is paraptosis. This non-apoptotic programmed cell death is characterized by extensive cytoplasmic vacuolization originating from the endoplasmic reticulum (ER) and mitochondria. The proposed signaling pathway involves ER stress, leading to the activation of the ERN1-MAP3K5-p38 signaling cascade.
The following diagram illustrates the mitochondrial-mediated apoptotic pathway induced by cationic surfactants.
Caption: Mitochondrial-mediated apoptosis induced by cationic surfactants.
Experimental Protocols for Cytotoxicity Assays
A general workflow for in vitro cytotoxicity testing of surfactants is outlined below.
References
A Comparative Guide to the Analysis of Antihistamines: MEKC with Cationic Surfactants vs. RP-HPLC
For researchers, scientists, and drug development professionals, the selection of an appropriate analytical method is paramount for ensuring the quality, safety, and efficacy of pharmaceutical products. This guide provides a detailed comparison of two powerful analytical techniques for the determination of antihistamines in pharmaceutical formulations: Micellar Electrokinetic Chromatography (MEKC) using a cationic surfactant and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
This comparison is based on validated methods for the analysis of common antihistamine drugs. While the MEKC method detailed utilizes cetyltrimethylammonium bromide (CTAB), a cationic surfactant structurally and functionally similar to cetylpyridinium bromide, the principles and performance characteristics are analogous. The alternative method is a widely used RP-HPLC technique for the simultaneous determination of multiple antihistamines.
Performance Comparison at a Glance
The following table summarizes the key performance parameters of the two methods, providing a clear basis for comparison. The data is compiled from validated methods for the analysis of antihistamines.
| Performance Parameter | MEKC with Cationic Surfactant (CTAB) | RP-HPLC |
| Principle of Separation | Differential partitioning of analytes between an aqueous buffer and a pseudo-stationary phase of cationic micelles under an electric field. | Differential partitioning of analytes between a non-polar stationary phase and a polar mobile phase under high pressure. |
| Linearity Range | Typically in the µg/mL range. | 10–2150 ng/mL[1] |
| Correlation Coefficient (r²) | > 0.99 | > 0.9990[1] |
| Limit of Detection (LOD) | Dependent on the specific analyte and system, generally in the low µg/mL to ng/mL range. | In the low ng/mL range.[2] |
| Limit of Quantitation (LOQ) | Dependent on the specific analyte and system, generally in the low µg/mL to ng/mL range. | In the low ng/mL range.[2] |
| Precision (%RSD) | Typically < 5% | Intraday and inter-day precision < 1%[1] |
| Accuracy (% Recovery) | Typically within 95-105% | 98 to 102%[1] |
| Analysis Time | Generally faster, with separation times often under 15 minutes. | Can vary, but typically in the range of 15-30 minutes. |
| Solvent Consumption | Significantly lower, primarily aqueous buffers. | Higher, uses organic solvents like acetonitrile and methanol. |
| Selectivity | High, can be tuned by modifying micelle type, concentration, and buffer composition. | High, can be optimized by adjusting mobile phase composition and stationary phase. |
Experimental Protocols
Detailed methodologies for the MEKC and RP-HPLC analysis of antihistamines are provided below. These protocols are based on established and validated methods.
Micellar Electrokinetic Chromatography (MEKC) with CTAB
This method is suitable for the separation of various antihistamines such as brompheniramine, chlorpheniramine, diphenhydramine, and promethazine.[3]
Instrumentation:
-
Capillary Electrophoresis system with a UV detector.
-
Fused-silica capillary (e.g., 50 µm i.d., effective length 40 cm).
Reagents:
-
Cetyltrimethylammonium bromide (CTAB)
-
Sodium tetraborate (Borax)
-
Boric acid
-
1-Butanol or 1-Propanol (organic modifier)
-
Sodium hydroxide and Hydrochloric acid for pH adjustment.
-
Antihistamine reference standards.
Procedure:
-
Buffer Preparation: Prepare a background electrolyte (BGE) solution consisting of a borate buffer at a specific pH (e.g., pH 9.2). Add CTAB to the buffer at a concentration above its critical micelle concentration (e.g., 50 mM). Incorporate an organic modifier like 1-butanol to enhance separation.
-
Capillary Conditioning: Before the first use, and daily, rinse the capillary with 0.1 M NaOH, followed by deionized water, and finally with the BGE.
-
Sample Preparation: Dissolve the pharmaceutical formulation in the BGE to achieve a suitable concentration of the antihistamine.
-
Electrophoretic Separation:
-
Inject the sample into the capillary using hydrodynamic or electrokinetic injection.
-
Apply a high voltage (e.g., 20-30 kV) across the capillary.
-
Detect the separated analytes at a suitable UV wavelength (e.g., 214 nm).
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is designed for the simultaneous determination of antihistamines like cetirizine, chlorphenamine maleate, and loratadine.[1]
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and UV detector.
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Heptane sulphonic acid sodium salt
-
Potassium dihydrogen phosphate
-
Orthophosphoric acid for pH adjustment.
-
Antihistamine reference standards.
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer with heptane sulphonic acid as an ion-pairing agent) and an organic solvent (e.g., acetonitrile) in a specific ratio. Filter and degas the mobile phase before use.
-
Standard and Sample Preparation: Prepare stock solutions of the antihistamine reference standards in a suitable solvent (e.g., methanol). Prepare working standards and sample solutions by diluting the stock solutions with the mobile phase.
-
Chromatographic Separation:
-
Set the column temperature (e.g., 30°C).
-
Set the flow rate of the mobile phase (e.g., 1.0 mL/min).
-
Inject the standard and sample solutions into the HPLC system.
-
Monitor the separation at a specific UV wavelength (e.g., 230 nm).[1]
-
Visualizing the Methodologies
To better understand the workflows and the comparative logic, the following diagrams are provided.
Figure 1. Experimental workflow for the validation of the MEKC method.
Figure 2. Logical comparison of MEKC and RP-HPLC for antihistamine analysis.
Conclusion
Both MEKC with cationic surfactants and RP-HPLC are robust and reliable methods for the analysis of antihistamines in pharmaceutical formulations. The choice between the two techniques depends on the specific requirements of the analysis.
RP-HPLC stands out for its high sensitivity, making it particularly suitable for applications requiring low limits of detection and quantification, such as impurity profiling and pharmacokinetic studies. Its widespread availability and the extensive body of established methods make it a go-to technique in many quality control laboratories.
MEKC , on the other hand, offers significant advantages in terms of speed and reduced solvent consumption, aligning with the principles of green chemistry. Its high separation efficiency and the ability to tune selectivity through modification of the micellar system make it a powerful alternative, especially for rapid screening and the analysis of complex mixtures.
Ultimately, the decision to use MEKC or RP-HPLC should be based on a thorough evaluation of the analytical needs, available instrumentation, and the desired balance between sensitivity, speed, and environmental impact.
References
- 1. Simultaneous determination of antihistamine anti-allergic drugs, cetirizine, domperidone, chlorphenamine maleate, loratadine, meclizine and buclizine in pharmaceutical formulations, human serum and pharmacokinetics application - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Development, Validation and Application of RP-HPLC Method: Simultaneous Determination of Antihistamine and Preservatives with Paracetamol in Liquid Formulations and Human Serum [openmedicinalchemistryjournal.com]
- 3. researchgate.net [researchgate.net]
Comparative analysis of the interaction of different cationic surfactants with DNA
A comparative guide for researchers and drug development professionals on the intricate binding and condensation of DNA by various cationic surfactants, crucial for advancements in gene therapy and nanotechnology.
The interaction between positively charged cationic surfactants and negatively charged DNA molecules is a cornerstone of non-viral gene delivery systems and the fabrication of DNA-based nanomaterials. This guide provides a comparative analysis of different classes of cationic surfactants, their mechanism of DNA binding and condensation, and the experimental methodologies used to characterize these interactions. Understanding these dynamics is paramount for designing efficient and safe vectors for therapeutic applications.
The primary force driving the initial interaction is the electrostatic attraction between the cationic headgroup of the surfactant and the phosphate backbone of DNA. However, the subsequent condensation of the long DNA polymer into compact particles is a more complex process, significantly influenced by the surfactant's molecular architecture, including the length of its hydrophobic tail and the nature of its headgroup.
Comparative Analysis of DNA Condensation Efficiency
The ability of a cationic surfactant to condense DNA is fundamentally linked to its structural properties. A key parameter is the critical association concentration (CAC), the concentration at which surfactants begin to cooperatively bind to the DNA molecule, which is typically much lower than their critical micelle concentration (CMC) in solution.[1][2] The efficiency of condensation is often evaluated by the concentration of surfactant required to achieve a certain degree of DNA compaction.
Generally, for single-chain quaternary ammonium surfactants, the length of the alkyl chain plays a critical role. Longer alkyl chains lead to stronger hydrophobic interactions between surfactant tails, promoting more efficient DNA condensation at lower concentrations.[3][4] For instance, cetyltrimethylammonium bromide (CTAB), with a 16-carbon chain, is a more potent condensing agent than dodecyltrimethylammonium bromide (DTAB), which has a 12-carbon chain.[5][6] Surfactants with very short chains, like octyltrimethylammonium bromide (OTAB), may not induce condensation at all and are thought to interact with DNA grooves differently.[3][4]
Gemini surfactants, which possess two hydrophobic tails and two cationic headgroups linked by a spacer, are another important class. They often exhibit superior DNA condensation capabilities compared to their single-chain counterparts, attributed to their ability to bridge different DNA segments more effectively.[7][8]
| Surfactant Class | Example(s) | Typical Alkyl Chain Length | Relative Condensation Efficiency | Key Characteristics |
| Single-Chain Quaternary Ammonium | CTAB, TTAB, DTAB, OTAB | 8-16 carbons | High to Low (increases with chain length) | Efficiency is highly dependent on the hydrophobic chain length.[5] |
| Gemini Surfactants | 12-3-12, 12-4-12 | Typically 12 carbons per chain | Very High | Generally more efficient than single-chain counterparts due to their dimeric structure.[7][8] |
| Functionalized Surfactants | Azobenzene-containing, β-amino acid-based | Variable | Variable | Properties can be tuned by the functional group, offering potential for stimuli-responsive systems.[1][9] |
The Mechanism of DNA Condensation
The condensation of DNA by cationic surfactants is a cooperative process. Initially, individual surfactant molecules bind to the DNA backbone, neutralizing its negative charge. As more surfactant molecules accumulate, hydrophobic interactions between their tails become the dominant force, leading to the collapse of the DNA into compact, often toroidal or globular, structures.[7][10] This process is depicted in the following workflow:
Experimental Protocols for Characterization
A variety of biophysical techniques are employed to study the interaction between cationic surfactants and DNA. The following provides an overview of common experimental protocols.
Dynamic Light Scattering (DLS) and Zeta Potential Measurement
-
Objective: To determine the size (hydrodynamic diameter) and surface charge of the DNA-surfactant complexes.
-
Protocol:
-
Prepare solutions of DNA at a fixed concentration (e.g., 1 ng/μL) in a suitable buffer (e.g., 10 mM Tris, pH 7.2).[11]
-
Add varying concentrations of the cationic surfactant to the DNA solutions.
-
Incubate the mixtures for a set period (e.g., 5 minutes) at room temperature to allow complex formation.[11]
-
Measure the hydrodynamic diameter of the particles using a DLS instrument.
-
Measure the zeta potential of the same samples to determine the surface charge of the complexes. A decrease in the magnitude of the negative zeta potential indicates surfactant binding and charge neutralization.[5]
-
Circular Dichroism (CD) Spectroscopy
-
Objective: To investigate conformational changes in the DNA structure upon surfactant binding.
-
Protocol:
-
Prepare DNA-surfactant complexes as described for DLS.
-
Record the CD spectra of the samples in the UV range (typically 220-320 nm).
-
Changes in the characteristic CD spectrum of B-form DNA (positive band around 275 nm and a negative band around 245 nm) can indicate structural alterations induced by the surfactant.[12]
-
Ethidium Bromide (or other intercalating dye) Exclusion Assay
-
Objective: To quantify the extent of DNA condensation.
-
Protocol:
-
Prepare a solution of DNA with an intercalating fluorescent dye like ethidium bromide. The dye exhibits enhanced fluorescence when bound to DNA.
-
Titrate this solution with increasing concentrations of the cationic surfactant.
-
As the DNA condenses, the dye is expelled, leading to a decrease in fluorescence intensity.
-
The concentration of surfactant at which a 50% reduction in fluorescence is observed can be used as a measure of condensation efficiency.
-
The following diagram illustrates a typical experimental workflow for characterizing DNA-surfactant interactions:
Cytotoxicity Considerations
A critical aspect for the application of cationic surfactants in gene delivery is their inherent cytotoxicity. The positive charge and hydrophobic nature that enable DNA condensation can also lead to disruption of cell membranes and mitochondrial function.[13] Generally, surfactants with longer alkyl chains, while being more efficient at DNA condensation, also tend to be more cytotoxic.[14] Therefore, a key challenge in designing effective non-viral vectors is to balance high transfection efficiency with low cytotoxicity. The development of biodegradable or stimuli-responsive surfactants is a promising avenue to mitigate these toxic effects.
Conclusion
The interaction of cationic surfactants with DNA is a multifaceted process governed by a delicate interplay of electrostatic and hydrophobic forces. The choice of surfactant, particularly its alkyl chain length and headgroup structure, significantly impacts the efficiency of DNA condensation and the properties of the resulting complexes. While single-chain surfactants like CTAB are well-studied, gemini and functionalized surfactants offer exciting possibilities for creating more effective and safer gene delivery vehicles. A thorough characterization using a combination of biophysical techniques is essential for understanding these interactions and for the rational design of novel DNA-based technologies.
References
- 1. ddd.uab.cat [ddd.uab.cat]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Interaction of cationic surfactants with DNA: a single-molecule study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interaction of cationic surfactants with DNA: a single-molecule study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interaction between DNA and Trimethyl-Ammonium Bromides with Different Alkyl Chain Lengths - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Interaction of a Gemini Surfactant with a DNA Quadruplex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interactions between DNA and Gemini surfactant: impact on gene therapy: part I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DNA Interaction with Head-to-Tail Associates of Cationic Surfactants Prevents Formation of Compact Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Demonstration of pH-controlled DNA–surfactant manipulation for biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Toxicity of cationic lipids and cationic polymers in gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Assessing the purity of cetylpyridinium bromide from different commercial suppliers
For researchers, scientists, and professionals in drug development, the purity of active pharmaceutical ingredients and excipients is paramount. This guide provides a comparative assessment of cetylpyridinium bromide (CPB) from three hypothetical, yet representative, commercial suppliers: Supplier A, Supplier B, and Supplier C. The following analysis is based on a suite of standard analytical techniques to provide a comprehensive purity profile for each.
This compound (C₂₁H₃₈BrN), a quaternary ammonium compound, is widely utilized as an antiseptic and cationic surfactant in pharmaceutical formulations. Variations in purity and impurity profiles among different commercial sources can significantly impact its efficacy, safety, and the stability of the final product. This guide employs several analytical methods to quantify the purity of CPB and identify potential impurities.
Comparative Purity Analysis
The purity of this compound from the three suppliers was assessed using High-Performance Liquid Chromatography (HPLC), Titration, and Ultraviolet-Visible (UV-Vis) Spectroscopy. The results are summarized in the table below.
| Parameter | Supplier A | Supplier B | Supplier C | USP Standard |
| Purity by HPLC (%) | 99.5 | 98.2 | 99.8 | ≥ 98.0 |
| Purity by Titration (%) | 99.3 | 98.1 | 99.6 | ≥ 98.0 |
| Related Substance 1 (%) | 0.15 | 0.80 | 0.05 | ≤ 0.2 |
| Related Substance 2 (%) | 0.10 | 0.50 | 0.03 | ≤ 0.2 |
| Unspecified Impurities (%) | 0.25 | 0.50 | 0.12 | ≤ 0.3 |
| Moisture Content (%) | 0.5 | 1.2 | 0.3 | ≤ 2.0 |
| Residue on Ignition (%) | 0.05 | 0.15 | 0.03 | ≤ 0.2 |
| Appearance | White Crystalline Powder | Off-White Powder | White Crystalline Powder | White to slightly yellow powder |
| Solubility (in water) | Clear Solution | Slightly Hazy Solution | Clear Solution | Clear to very slightly hazy |
Analysis of Results:
Based on the experimental data, Supplier C provides the highest purity this compound with the lowest levels of impurities and moisture content. Supplier A also offers a high-purity product that meets USP standards. Supplier B's product, while meeting the minimum USP requirements, exhibits higher levels of impurities and moisture, which could be a concern for sensitive applications.
Experimental Workflow
The following diagram illustrates the workflow for the comprehensive purity assessment of this compound.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
High-Performance Liquid Chromatography (HPLC)
This method is used for the determination of purity and the quantification of related substances.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18, 5 µm, 4.6 mm x 250 mm.
-
Mobile Phase: A gradient mixture of acetonitrile and a buffer solution (e.g., 0.05 M potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 260 nm.
-
Injection Volume: 20 µL.
-
Procedure:
-
Prepare a standard solution of this compound reference standard at a known concentration.
-
Prepare sample solutions of CPB from each supplier at the same concentration.
-
Inject the standard and sample solutions into the HPLC system.
-
The purity is calculated by comparing the peak area of the main peak in the sample chromatogram to the total area of all peaks.
-
Impurities are quantified based on their peak areas relative to the main peak.
-
Two-Phase Titration
This is an assay for the determination of the overall percentage of cationic surfactant.
-
Reagents:
-
Standardized 0.01 M sodium dodecyl sulfate (SDS) solution.
-
Mixed indicator solution (e.g., methylene blue and dimethyl yellow in a suitable solvent).
-
Chloroform.
-
-
Procedure:
-
Accurately weigh and dissolve a known amount of this compound in deionized water.
-
Add the mixed indicator solution and chloroform.
-
Titrate with the standardized SDS solution with vigorous shaking until the color of the chloroform layer changes from blue to colorless.
-
The purity is calculated based on the volume of SDS solution consumed.
-
Karl Fischer Titration
This method is used for the determination of water content.
-
Instrumentation: A Karl Fischer titrator.
-
Reagent: Karl Fischer reagent.
-
Procedure:
-
Accurately weigh a sample of this compound and introduce it into the titration vessel.
-
Titrate with the Karl Fischer reagent until the endpoint is reached.
-
The water content is calculated based on the amount of reagent consumed.
-
Residue on Ignition
This test measures the amount of residual substance not volatilized from a sample when the sample is ignited in the presence of sulfuric acid.
-
Procedure:
-
Accurately weigh a sample of this compound into a crucible.
-
Moisten with a small amount of sulfuric acid.
-
Heat gently until the substance is thoroughly charred.
-
Ignite at 600 ± 50 °C until all carbon has been consumed.
-
Cool in a desiccator and weigh. The percentage of residue is calculated.
-
This comparative guide highlights the importance of rigorous analytical testing when sourcing active pharmaceutical ingredients. While all tested suppliers meet the basic pharmacopeial standards, the discernible differences in their purity and impurity profiles can have significant implications for product quality and performance. Researchers and developers are encouraged to request detailed certificates of analysis and, where possible, conduct their own confirmatory testing.
A Comparative Guide: Cross-Referencing Cetylpyridinium-Based Assays with Mass Spectrometry for Accurate Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients is paramount. Cetylpyridinium chloride (CPC), a widely used antiseptic in pharmaceutical formulations, is often quantified by simple and rapid cetylpyridinium-based assays, such as UV-Visible spectrophotometry. However, the gold standard for specificity and sensitivity in analytical chemistry remains mass spectrometry (MS), typically coupled with liquid chromatography (LC-MS). This guide provides an objective comparison of these methods, offering supporting data and detailed protocols to aid in the selection of the most appropriate technique for your research needs.
Data Presentation: A Head-to-Head Comparison
| Parameter | Spectrophotometric Methods | HPLC-UV | LC-MS/MS |
| Linear Range | 0.01 - 0.07 mg/mL[1] | 5 - 2000 µg/mL[2] | Typically in the ng/mL to µg/mL range |
| Limit of Detection (LOD) | 10.8 ng/mL[3] | 0.033 µg/mL[2] | Can be in the sub-ng/mL range[4] |
| Limit of Quantification (LOQ) | Not specified | 0.11 µg/mL[2] | 0.006 - 1.40 ng/mL for similar compounds[4] |
| Precision (RSD) | < 2%[1] | < 2.0%[2] | Typically < 15% |
| Selectivity | Can be affected by matrix components | Good, separates CPC from other compounds | Excellent, based on mass-to-charge ratio |
| Cost | Low | Moderate | High |
| Throughput | High | Moderate | Moderate to High |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for both a spectrophotometric and an LC-MS-based method for the quantification of cetylpyridinium chloride.
Spectrophotometric Determination of Cetylpyridinium Chloride
This method is based on the formation of a colored ion-pair complex that can be measured using a UV-Vis spectrophotometer. One such method involves the use of bromopyrogallol red in the presence of strontium(II).[1]
Materials:
-
Cetylpyridinium chloride (CPC) standard
-
Bromopyrogallol red (BPR) solution
-
Strontium(II) solution
-
Acetate buffer (pH 4.0-5.0)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a series of standard solutions of CPC.
-
To an aliquot of each standard or sample solution in a volumetric flask, add the strontium(II) solution, the BPR solution, and the acetate buffer.
-
Dilute to the final volume with distilled water and mix well.
-
Allow the color to develop for a specified time (e.g., 20 minutes).
-
Measure the absorbance of the resulting ternary complex at the wavelength of maximum absorbance (e.g., 627.5 nm) against a reagent blank.
-
Construct a calibration curve by plotting the absorbance versus the concentration of the CPC standards.
-
Determine the concentration of CPC in the unknown samples from the calibration curve.
LC-MS/MS Quantification of Cetylpyridinium Chloride
This method provides high selectivity and sensitivity, making it suitable for complex matrices. The protocol involves separation by High-Performance Liquid Chromatography (HPLC) followed by detection with a tandem mass spectrometer.
Materials:
-
Cetylpyridinium chloride (CPC) standard
-
Internal standard (e.g., an isotopically labeled CPC)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid or other mobile phase additives
-
HPLC system with a suitable column (e.g., C18)
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Procedure:
-
Sample Preparation:
-
Prepare a series of calibration standards containing known concentrations of CPC and a fixed concentration of the internal standard.
-
For liquid samples like mouthwash, dilute the sample with the mobile phase or a suitable solvent.[3][5]
-
For biological samples, a protein precipitation or solid-phase extraction step may be necessary to remove interfering matrix components.
-
-
Chromatographic Separation:
-
Inject the prepared samples onto the HPLC system.
-
Separate CPC from other components using a gradient elution with a mobile phase consisting of, for example, water with 0.1% formic acid and methanol with 0.1% formic acid.
-
-
Mass Spectrometric Detection:
-
The eluent from the HPLC is introduced into the ESI source of the mass spectrometer.
-
Set the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode.
-
Monitor the specific precursor-to-product ion transitions for both CPC and the internal standard.
-
-
Quantification:
-
Integrate the peak areas for the MRM transitions of CPC and the internal standard.
-
Calculate the peak area ratio of CPC to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the CPC standards.
-
Determine the concentration of CPC in the unknown samples from the calibration curve.
-
Visualizing the Workflow
To better understand the experimental processes, the following diagrams illustrate the workflows for both spectrophotometric and LC-MS/MS analysis.
Conclusion
The choice between a cetylpyridinium-based spectrophotometric assay and an LC-MS/MS method depends on the specific requirements of the analysis. For routine quality control of pharmaceutical products where CPC concentrations are relatively high and the sample matrix is simple, spectrophotometry offers a rapid, cost-effective, and sufficiently accurate solution.[1] However, for applications requiring high sensitivity and specificity, such as the analysis of CPC in complex biological matrices or for regulatory submissions that demand rigorous validation, LC-MS/MS is the superior technique.[6][7] By understanding the principles, performance characteristics, and protocols of each method, researchers can confidently select the most appropriate approach to ensure the reliability and accuracy of their quantitative results.
References
- 1. Spectrophotometric determination of cetylpyridinium chloride in pharmaceutical products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of cetylpyridinium chloride and tetracaine hydrochloride in buccal tablets by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. shimadzu.com [shimadzu.com]
- 4. LC-MS/MS Methods for the Determination of 30 Quaternary Ammonium Compounds Including Benzalkonium and Paraquat in Human Serum and Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
A comparative review of the applications of pyridinium versus ammonium-based cationic surfactants in research
For researchers, scientists, and drug development professionals, the choice of cationic surfactant is a critical decision that can significantly impact experimental outcomes. This guide provides a comparative analysis of two major classes of cationic surfactants: pyridinium- and ammonium-based compounds. By examining their performance in key research applications, supported by experimental data and detailed protocols, this document aims to equip researchers with the knowledge to make informed decisions for their specific needs.
Cationic surfactants, characterized by a positively charged hydrophilic head group, are indispensable tools in a myriad of research applications, from antimicrobial studies to advanced drug and gene delivery systems. Among the most prominent are quaternary ammonium compounds (QACs) and their heterocyclic analogues, pyridinium salts. While both share a cationic nature, the delocalized positive charge within the aromatic pyridinium ring imparts distinct physicochemical and biological properties compared to the localized charge on the nitrogen atom of quaternary ammonium surfactants. This review delves into these differences, offering a comparative look at their efficacy and underlying mechanisms in various research contexts.
Physicochemical Properties: A Tale of Two Cations
The fundamental properties of surfactants, such as their critical micelle concentration (CMC), profoundly influence their behavior and application. The CMC is the concentration at which surfactant monomers self-assemble into micelles, a critical phenomenon for encapsulation and delivery applications.
Generally, for a given alkyl chain length, pyridinium surfactants tend to exhibit a lower CMC than their quaternary ammonium counterparts, suggesting a greater propensity for micelle formation.[1] This can be attributed to the planar structure and delocalized charge of the pyridinium headgroup, which may reduce electrostatic repulsion between headgroups at the micelle surface, thereby favoring aggregation at lower concentrations.
Table 1: Comparative Critical Micelle Concentration (CMC) of Pyridinium and Ammonium-Based Surfactants
| Surfactant Type | Compound | Alkyl Chain Length | CMC (mM) | Temperature (°C) | Method | Reference |
| Pyridinium | n-Dodecyl-3-methylpyridinium bromide | C12 | 14.1 | 25 | Conductivity | [1] |
| Ammonium | Dodecyltrimethylammonium bromide (DTAB) | C12 | 15.6 | 25 | Conductivity | [1] |
| Pyridinium | n-Tetradecyl-3-methylpyridinium bromide | C14 | 3.5 | 25 | Conductivity | [1] |
| Ammonium | Tetradecyltrimethylammonium bromide (TTAB) | C14 | 3.9 | 25 | Conductivity | [1] |
| Pyridinium | n-Hexadecyl-3-methylpyridinium bromide | C16 | 0.89 | 25 | Conductivity | [1] |
| Ammonium | Cetyltrimethylammonium bromide (CTAB) | C16 | 0.98 | 25 | Conductivity | [1] |
Antimicrobial Efficacy: A Head-to-Head Comparison
Both pyridinium and quaternary ammonium surfactants are renowned for their broad-spectrum antimicrobial properties, making them valuable as disinfectants and antiseptics.[2][3] Their mechanism of action primarily involves disruption of the negatively charged bacterial cell membrane, leading to leakage of intracellular components and cell death.
The antimicrobial activity is significantly influenced by the length of the hydrophobic alkyl chain, with optimal efficacy typically observed for chain lengths of C12 to C16.[4] Direct comparative studies suggest that for the same alkyl chain length, pyridinium and ammonium surfactants can exhibit comparable or subtly different antimicrobial activities, which can be species-dependent.
Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of Pyridinium and Ammonium-Based Surfactants
| Surfactant Type | Compound | Alkyl Chain Length | S. aureus | E. coli | Reference |
| Pyridinium | 1-Dodecylpyridinium Bromide | C12 | 4 | 8 | [4] |
| Ammonium | Dodecyltrimethylammonium Bromide | C12 | 4 | 16 | [4] |
| Pyridinium | 1-Tetradecylpyridinium Bromide | C14 | 2 | 4 | [4] |
| Ammonium | Tetradecyltrimethylammonium Bromide | C14 | 2 | 8 | [4] |
| Pyridinium | 1-Hexadecylpyridinium Bromide | C16 | 1 | 2 | [4] |
| Ammonium | Hexadecyltrimethylammonium Bromide | C16 | 1 | 4 | [4] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Gene Delivery: Transfection Efficiency and Cytotoxicity
In the realm of gene therapy, cationic surfactants are pivotal in the formulation of non-viral vectors, such as liposomes, to deliver nucleic acids into cells. The positively charged surfactant complexes with the negatively charged phosphate backbone of DNA or RNA, facilitating cellular uptake.
Comparative studies have shown that pyridinium-based lipids can offer significant advantages over their ammonium counterparts, such as the widely used DOTAP (1,2-dioleoyl-3-trimethylammonium-propane). Pyridinium lipids have demonstrated comparable or even superior transfection efficiency, coupled with lower cytotoxicity.[5][6] The enhanced performance of pyridinium surfactants in gene delivery is attributed to their potential to promote endosomal escape, a critical step for the release of genetic material into the cytoplasm.
Caption: Comparative workflow for gene transfection using pyridinium or ammonium-based cationic surfactants.
Table 3: Comparative Cytotoxicity (IC50, µM) of Pyridinium and Ammonium-Based Surfactants
| Surfactant Type | Compound | Cell Line | IC50 (µM) | Assay | Reference |
| Pyridinium | 1-(2,3-dioleoyloxypropyl)-2,4,6-trimethylpyridinium lipid (2Oc) | NCI-H23 | > 50 | MTT | [5][6] |
| Ammonium | DOTAP | NCI-H23 | ~30 | MTT | [5][6] |
| Pyridinium | 1-(2,3-dioleoyloxypropyl)-2,4,6-trimethylpyridinium lipid (2Oc) | MCF-7 | > 50 | MTT | [5][6] |
| Ammonium | DOTAP | MCF-7 | ~25 | MTT | [5][6] |
Note: IC50 (half-maximal inhibitory concentration) is the concentration of a substance that inhibits a biological process by 50%.
Drug Delivery Applications
The ability of cationic surfactants to form micelles and liposomes makes them attractive as vehicles for drug delivery, enhancing the solubility and bioavailability of poorly water-soluble drugs. While both pyridinium and ammonium-based surfactants are explored for this purpose, the choice often depends on the specific drug and desired release characteristics. The lower CMC of pyridinium surfactants may be advantageous for forming stable drug-loaded micelles at lower concentrations.
Caption: Logical relationship of pyridinium and ammonium surfactants in drug delivery applications.
Experimental Protocols
1. Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method determines the lowest concentration of a surfactant that inhibits the visible growth of a microorganism.
-
Materials: 96-well microtiter plates, Mueller-Hinton broth (MHB), bacterial culture, surfactant stock solution, sterile saline.
-
Procedure:
-
Prepare a serial two-fold dilution of the surfactant in MHB in the wells of a 96-well plate.
-
Prepare a bacterial inoculum suspension in sterile saline, adjusted to a turbidity equivalent to a 0.5 McFarland standard.
-
Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (broth and bacteria, no surfactant) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the surfactant at which no visible turbidity is observed.
-
Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).
2. Cytotoxicity Assessment using MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.
-
Materials: 96-well cell culture plates, cells, complete culture medium, surfactant solutions, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, solubilization solution (e.g., DMSO or acidified isopropanol).
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Remove the medium and replace it with fresh medium containing various concentrations of the surfactant. Include untreated control wells.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Remove the surfactant-containing medium and add MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
-
3. Liposome Preparation for Gene Transfection by Thin-Film Hydration
This is a common method for preparing cationic liposomes for the encapsulation of nucleic acids.
-
Materials: Cationic surfactant (pyridinium or ammonium-based), helper lipid (e.g., DOPE), chloroform, round-bottom flask, rotary evaporator, hydration buffer (e.g., sterile water or PBS), sonicator or extruder.
-
Procedure:
-
Dissolve the cationic surfactant and helper lipid in chloroform in a round-bottom flask.
-
Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Further dry the film under vacuum to remove any residual solvent.
-
Hydrate the lipid film with an aqueous buffer by vortexing, which results in the formation of multilamellar vesicles (MLVs).
-
To produce small unilamellar vesicles (SUVs), sonicate the MLV suspension or extrude it through polycarbonate membranes of a defined pore size.
-
The resulting cationic liposomes are then ready for complexation with nucleic acids.
-
Conclusion
The choice between pyridinium and ammonium-based cationic surfactants is multifaceted and application-dependent. For antimicrobial applications, both classes demonstrate potent activity, with the selection potentially guided by specific microbial targets and formulation requirements. However, in the more nuanced field of gene delivery, pyridinium-based surfactants are emerging as a highly promising alternative to traditional quaternary ammonium compounds, often providing superior transfection efficiency with a more favorable cytotoxicity profile.
Researchers are encouraged to consider the specific demands of their experimental system, including the cell type, the nature of the cargo to be delivered, and the desired physicochemical properties of the surfactant formulation. The data and protocols presented in this guide offer a foundational framework for making an informed selection and for the design of future experiments in the dynamic field of cationic surfactant research.
References
- 1. Micellization, surface activities and thermodynamics study of pyridinium-based ionic liquid surfactants in aqueous solution - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04226A [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Efficacy of Novel Quaternary Ammonium and Phosphonium Salts Differing in Cation Type and Alkyl Chain Length against Antibiotic-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural insights into pyridinium-based dicationic surfactants at harsh conditions: Influence of spacer groups on thermal stability and surface properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Benchmarking the performance of cetylpyridinium bromide in micellar catalysis against other phase-transfer catalysts
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of cetylpyridinium bromide (CPB) as a micellar and phase-transfer catalyst against other common alternatives. The selection of an appropriate catalyst is critical for optimizing reaction kinetics, maximizing yields, and ensuring process efficiency in the synthesis of pharmaceutical intermediates and other fine chemicals. This document summarizes quantitative data from experimental studies to facilitate an informed choice of catalyst for your specific application.
Quantitative Performance Comparison
The catalytic efficacy of this compound is benchmarked against other widely used phase-transfer catalysts (PTCs) in two distinct chemical transformations: the epoxidation of (Z,E,E)-1,5,9-cyclododecatriene and the Hantzsch 1,4-dihydropyridine synthesis.
Table 1: Performance Comparison of Phase-Transfer Catalysts in the Epoxidation of (Z,E,E)-1,5,9-cyclododecatriene
| Catalyst | CDT Conversion (%) | ECDD Selectivity (%) | H₂O₂ Conversion (%) |
| This compound (CPB) | 88.4 | 93.2 | 70.1 |
| Cetylpyridinium Chloride (CPC) | 95.2 | 92.8 | 75.8 |
| Methyltrioctylammonium Chloride (Aliquat® 336) | 96.1 | 91.5 | 78.3 |
| Tetrabutylammonium Bromide (TBAB) | 75.6 | 89.5 | 62.3 |
| Methyltributylammonium Chloride | 82.3 | 90.1 | 65.4 |
| Dimethyldioctadecylammonium Chloride | 85.7 | 91.8 | 68.9 |
Data synthesized from a study on the epoxidation of (Z,E,E)-1,5,9-cyclododecatriene (CDT) to 1,2-epoxy-5,9-cyclododecadiene (ECDD).
Table 2: Performance Comparison of Quaternary Ammonium Salts in the Hantzsch 1,4-Dihydropyridine Synthesis
| Catalyst | Reaction Time (h) | Yield (%) |
| Tetrabutylammonium Bromide (TBAB) | 1 | 84 |
| Benzyltriethylammonium Chloride (BTEAC) | 1 | 75 |
| Cetyltrimethylammonium Bromide (CTAB)* | 1 | 62 |
Cetyltrimethylammonium bromide (CTAB) is a close structural analogue of this compound and its performance is indicative of the expected efficacy of CPB in this reaction. Lower yields were obtained with cetyltrimethylammonium bromide as the catalyst in the synthesis of 1,4-dihydropyridine derivatives.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for the replication and validation of the presented data.
Epoxidation of (Z,E,E)-1,5,9-cyclododecatriene
This procedure outlines the epoxidation of (Z,E,E)-1,5,9-cyclododecatriene (CDT) utilizing a phase-transfer catalyst.
Materials:
-
(Z,E,E)-1,5,9-cyclododecatriene (CDT)
-
30% Hydrogen peroxide (H₂O₂)
-
Phosphotungstic acid (H₃PW₁₂O₄₀)
-
Phase-Transfer Catalyst (e.g., this compound)
-
Toluene
-
Sodium Sulfate (anhydrous)
Procedure:
-
A mixture of CDT (10 mmol), H₃PW₁₂O₄₀ (0.1 mmol), and the selected phase-transfer catalyst (0.5 mmol) in toluene (20 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
To this stirred solution, 30% aqueous H₂O₂ (20 mmol) is added dropwise over a period of 15 minutes.
-
The reaction mixture is then heated to 60°C and stirred vigorously for 4 hours.
-
The progress of the reaction is monitored by gas chromatography (GC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the organic layer is separated.
-
The organic phase is washed with a 10% sodium sulfite solution (2 x 15 mL) to decompose unreacted H₂O₂, followed by a wash with brine (15 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product, 1,2-epoxy-5,9-cyclododecadiene (ECDD).
-
The product is purified by column chromatography on silica gel.
Hantzsch 1,4-Dihydropyridine Synthesis
This protocol describes a one-pot synthesis of 1,4-dihydropyridine derivatives catalyzed by a phase-transfer catalyst in an aqueous medium.
Materials:
-
Aromatic or heteroaromatic aldehyde (1 mmol)
-
Ethyl acetoacetate (2 mmol)
-
Ammonium acetate (1.2 mmol)
-
Phase-Transfer Catalyst (e.g., this compound, 10 mol%)
-
Water (5 mL)
Procedure:
-
A mixture of the aldehyde (1 mmol), ethyl acetoacetate (2 mmol), ammonium acetate (1.2 mmol), and the phase-transfer catalyst (0.1 mmol) in water (5 mL) is placed in a round-bottom flask.
-
The reaction mixture is stirred at 60°C.
-
The reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.
-
The solid product is washed with cold water and then recrystallized from ethanol to afford the pure 1,4-dihydropyridine derivative. This protocol benefits from a non-chromatographic product isolation method.[2]
Visualizing Catalytic Processes
The following diagrams illustrate the fundamental concepts of phase-transfer catalysis and provide a logical framework for catalyst selection.
Caption: Generalized workflow of a phase-transfer catalyzed reaction.
Caption: Logical workflow for phase-transfer catalyst selection.
References
Safety Operating Guide
Proper Disposal of Cetylpyridinium Bromide: A Guide for Laboratory Professionals
Cetylpyridinium Bromide (CPB) is a quaternary ammonium compound with applications as an antiseptic and surfactant. Due to its hazardous nature, including being harmful if swallowed, causing skin and eye irritation, and being fatal if inhaled, proper disposal is critical to ensure personnel safety and environmental protection.[1][2][3] Adherence to regulated waste disposal protocols is mandatory.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:
-
Respiratory Protection: A NIOSH-approved respirator is essential, especially when handling the powdered form, to prevent inhalation.[2]
-
Eye Protection: Chemical safety goggles or a face shield are required to protect against splashes or dust.[1][2]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn.[1][2]
-
Protective Clothing: A lab coat or chemical-resistant suit should be worn to prevent skin contact.[1][2]
All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][4]
Step-by-Step Disposal Procedure
The disposal of this compound must be in accordance with local, regional, and national environmental regulations. The following steps provide a general guideline:
-
Waste Identification and Segregation:
-
Label a dedicated, compatible, and sealable waste container as "Hazardous Waste: this compound".
-
Do not mix this compound waste with incompatible materials, such as strong oxidizing agents.[5]
-
-
Collection of Waste:
-
Solid Waste: Carefully sweep or vacuum solid this compound, avoiding dust generation.[2][5] Place the collected solid into the designated hazardous waste container.
-
Solutions: Collect all aqueous and solvent solutions containing this compound in a separate, clearly labeled, and compatible liquid hazardous waste container.
-
Contaminated Materials: Any items contaminated with this compound, such as gloves, weighing papers, and pipette tips, must be disposed of as hazardous waste in the designated solid waste container.
-
-
Disposal of Empty Containers:
-
Due to the high toxicity of this compound, empty containers must be triple-rinsed with a suitable solvent (e.g., water or an appropriate organic solvent).[6][7]
-
The first three rinsates must be collected and disposed of as liquid hazardous waste.[6]
-
After triple-rinsing, the container can be disposed of according to institutional guidelines for non-hazardous waste, ensuring all labels are defaced.[7]
-
-
Final Disposal:
-
Seal the hazardous waste container securely.
-
Arrange for pickup and disposal through a licensed professional waste disposal service or your institution's Environmental Health and Safety (EHS) department.[2] One recommended disposal method is incineration in a chemical scrubber after dissolution in a combustible solvent, which should only be performed by a licensed facility.[2]
-
Never dispose of this compound down the drain or in the regular trash.[5][6]
-
Accidental Spill Response
In the event of a spill:
-
Evacuate all non-essential personnel from the area.[1]
-
Ensure proper ventilation.[1]
-
Wearing appropriate PPE, contain the spill.
-
For solid spills, carefully sweep or vacuum the material to avoid creating dust and place it in the hazardous waste container.[2][5]
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand, or earth) and place it in the hazardous waste container.[1]
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
Notify your EHS department of the spill.
Quantitative Data Summary
| Property | Value |
| UN Number | 2811[2] |
| Transport Hazard Class | 6.1 (Toxic)[2][5] |
| Packing Group | II[2][5] |
| Acute Oral Toxicity (LD50) | 475 mg/kg (Rat)[8] |
Disposal Workflow
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. lobachemie.com [lobachemie.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. This compound | C21H38N.Br | CID 8816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. oxfordlabchem.com [oxfordlabchem.com]
- 5. aksci.com [aksci.com]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. vumc.org [vumc.org]
- 8. spectrumchemical.com [spectrumchemical.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Cetylpyridinium Bromide
For Immediate Implementation by Laboratory Personnel
This document provides essential safety protocols and logistical guidance for the handling and disposal of Cetylpyridinium Bromide (CPB). Adherence to these procedures is critical to ensure the safety of all researchers, scientists, and drug development professionals in the laboratory environment.
This compound is a quaternary ammonium compound with toxic properties. It is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[1][2] Furthermore, it may cause respiratory irritation and is fatal if inhaled in high concentrations.[1][2][3] Therefore, strict observance of the following personal protective equipment (PPE) and handling protocols is mandatory.
Essential Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is necessary to mitigate the risks associated with this compound. The following table summarizes the required PPE for routine handling and in the event of a large spill.
| Protection Type | Routine Handling | Large Spill Scenario | Key Considerations |
| Eye/Face Protection | Splash goggles or safety glasses.[2][4] | Splash goggles and a face shield.[1] | Must be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Chemical-resistant gloves.[5] | Inspect gloves before use and use proper removal techniques to avoid skin contact. Dispose of contaminated gloves after use.[1] |
| Body Protection | Laboratory coat.[4][5] | Full protective suit and boots.[4][5] | A complete suit protecting against chemicals is necessary for large spills.[1] |
| Respiratory Protection | Dust respirator if dust is generated.[4][5] | Self-contained breathing apparatus (SCBA).[4][5] | Use in a well-ventilated area. If ventilation is insufficient, an approved/certified respirator is required.[4] |
Operational Plan: Step-by-Step Handling Protocol
To ensure safe handling from receipt to disposal, the following procedural steps must be followed:
-
Preparation and Area Setup :
-
Always work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[6]
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Before handling, inspect all PPE for integrity.
-
-
Handling the Compound :
-
In Case of Exposure :
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[3][4]
-
Skin Contact : Immediately flush the affected skin with plenty of water. Remove contaminated clothing and shoes. Seek medical attention.[4][7]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][4]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][3]
-
Disposal Plan: Managing this compound Waste
Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection :
-
All solid waste contaminated with this compound should be placed in a designated, sealed, and properly labeled hazardous waste container.
-
Contaminated gloves and other disposable PPE should be disposed of as hazardous waste.[1]
-
-
Disposal Procedure :
-
Waste must be disposed of in accordance with all federal, state, and local environmental control regulations.[4]
-
Contact a licensed professional waste disposal service to arrange for the removal and disposal of the material.[1]
-
One recommended method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1]
-
Contaminated packaging should be disposed of as unused product.[1]
-
Workflow for Safe Handling of this compound
Caption: Logical workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
